(2-Amino-3-chlorophenyl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-amino-3-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHOYQMBAUMKCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556741 | |
| Record name | (2-Amino-3-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61487-25-0 | |
| Record name | (2-Amino-3-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Amino-3-chlorophenyl)methanol (CAS 61487-25-0): A Comprehensive Technical Guide for Advanced Synthesis
(2-Amino-3-chlorophenyl)methanol , a key building block in contemporary medicinal chemistry, offers a unique combination of reactive functional groups—a primary amine, a primary alcohol, and a halogenated aromatic ring. This trifecta of functionalities makes it a versatile precursor for the synthesis of complex molecules, particularly in the development of novel therapeutics. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, with a focus on its role in the creation of CGRP-receptor antagonists and PI3K inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 61487-25-0 | [1][2] |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| Appearance | Light-yellow to yellow powder or crystals | [3] |
| Melting Point | 107-109 °C | [4] |
| Boiling Point | 296.283 °C at 760 mmHg | [5] |
| Density | 1.341 g/cm³ | [5] |
| Flash Point | 132.987 °C | [5] |
| Solubility | Soluble in DMSO.[6] General solubility behavior of amino alcohols suggests solubility in polar organic solvents like methanol and ethanol, with limited solubility in water and non-polar solvents.[7] | |
| IUPAC Name | This compound | [1] |
Synthesis and Mechanistic Considerations
The primary and most efficient synthesis of this compound involves the reduction of 2-amino-3-chlorobenzoic acid.
Primary Synthetic Route: Reduction of 2-Amino-3-chlorobenzoic Acid
This method is favored for its high yield and relatively straightforward procedure. The choice of a powerful reducing agent like lithium aluminum hydride (LAH) is critical due to the stability of the carboxylic acid functional group.
Reaction Scheme:
Caption: Reduction of 2-amino-3-chlorobenzoic acid to this compound.
Detailed Experimental Protocol:
-
Reaction Setup: A solution of lithium aluminum hydride (1 M in THF, 2.4 equivalents) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0 °C. Tetrahydrofuran (THF) is used as the solvent due to its ability to dissolve LAH and the starting material, and its inertness under the reaction conditions.
-
Addition of Starting Material: A solution of 2-amino-3-chlorobenzoic acid (1 equivalent) in THF is added dropwise to the LAH solution, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1.5 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. This procedure is designed to safely decompose the excess LAH and precipitate the aluminum salts, making them easy to filter.
-
Purification: The resulting suspension is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the target compound in high yield (typically >90%).[1]
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Carboxylic acids are generally resistant to reduction. Strong hydride donors like LAH are necessary for this transformation. Weaker reducing agents like sodium borohydride are typically not effective.
-
Solvent: Anhydrous aprotic solvents like THF are essential for reactions involving LAH, as it reacts violently with protic solvents like water and alcohols.
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere is critical to prevent the reaction of the highly reactive LAH with atmospheric moisture and oxygen.
-
Quenching Procedure: The specific sequence of adding water, aqueous base, and then water (Fieser work-up) is a standard and safe method for quenching LAH reactions, resulting in a granular precipitate that is easily filtered.
Reactivity Profile
The reactivity of this compound is dictated by the interplay of its three functional groups. The nucleophilic amino group, the versatile primary alcohol, and the electronically modified aromatic ring provide multiple avenues for chemical modification.
-
Amino Group: The amino group is a potent nucleophile and can readily participate in reactions such as acylation, alkylation, and diazotization. Its ortho position to the hydroxymethyl group can be exploited for the synthesis of heterocyclic systems.
-
Hydroxyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.[8] It can also be converted to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution, or it can be etherified or esterified.
-
Aromatic Ring: The chlorine atom deactivates the ring towards electrophilic aromatic substitution but directs incoming electrophiles to the ortho and para positions. The amino group is a strong activating group, also directing to the ortho and para positions. This interplay of electronic effects can be utilized for selective functionalization of the aromatic ring.
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of several classes of therapeutic agents.
CGRP-Receptor Antagonists for Migraine Treatment
Calcitonin gene-related peptide (CGRP) receptor antagonists are a class of drugs used for the acute treatment of migraine.[9] this compound serves as a key precursor for the synthesis of the core structures of some of these antagonists.
Illustrative Synthetic Workflow:
Caption: General workflow for the synthesis of CGRP antagonists.
PI3K Inhibitors for Cancer Therapy
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it an attractive target for drug development.[10][11] this compound has been utilized as a starting material for the synthesis of novel PI3K inhibitors.[1]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (500 MHz, CDCl₃): δ 7.24 (d, J = 5.0 Hz, 1H), 6.97 (d, J = 5.0 Hz, 1H), 6.63 (t, J = 5.2 Hz, 1H), 4.69 (s, 2H).[1] The singlet at 4.69 ppm corresponds to the two protons of the methylene group. The aromatic protons appear as a doublet and a triplet, characteristic of the substitution pattern.
-
¹³C NMR: The 13C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.
2. High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method can be developed for purity assessment.
Proposed HPLC Method:
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
3. Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
N-H stretch (amine): Two bands in the region of 3300-3500 cm⁻¹
-
O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹
-
C-H stretch (aromatic): Bands above 3000 cm⁻¹
-
C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹
-
C-O stretch (alcohol): A strong band in the region of 1000-1260 cm⁻¹
-
C-Cl stretch: A band in the region of 600-800 cm⁻¹
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area.[4]
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Toxicological Data:
Conclusion
This compound is a strategically important building block in medicinal chemistry and organic synthesis. Its unique combination of functional groups, coupled with its accessibility through a high-yielding synthetic route, makes it a valuable precursor for the development of complex and biologically active molecules. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in research and development.
References
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. (2022). The Journal of Organic Chemistry, 87(1), 536–548. [Link]
- Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2013). Bioorganic & Medicinal Chemistry, 21(14), 4063–4091. [Link]
- Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. (2018). Molecules, 23(7), 1699. [Link]
- (3-Amino-4-chlorophenyl)methanol hydrochloride | C7H9Cl2NO | CID 165946116. (n.d.). PubChem.
- Design, Synthesis and Pharmacological Characterization of Novel Calcitonin Gene-Related Peptide Receptor Antagonists. (n.d.). Creighton University.
- Asymmetric Synthesis of Heterocyclic Analogues of a CGRP Receptor Antagonist for Treating Migraine. (2020). The Journal of Organic Chemistry, 85(15), 9686–9697. [Link]
- Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant: An Oral CGRP Receptor Antagonist. (2024). Pharmaceutical Fronts, 6(1), e64. [Link]
- L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry.
- Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. (2019). The Journal of Organic Chemistry, 84(13), 8563–8573. [Link]
- Processes for producing optically active 2-amino-1-phenylethanol derivatives. (n.d.). Google Patents.
- Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (n.d.). ResearchGate.
- Selected amines and amino alcohols. (n.d.). Miljøstyrelsen.
- Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).
- Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. (n.d.). ResearchGate.
- Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018). PLoS ONE, 13(11), e0207528. [Link]
- Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. (n.d.). ResearchGate.
- Process for preparing enantiomerically enriched amino-alcohols. (n.d.). Google Patents.
- (3-Aminophenyl)methanol. (n.d.). National Center for Biotechnology Information.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Macedonian Pharmaceutical Bulletin, 68(1), 19–26. [Link]
- HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022). Macedonian Pharmaceutical Bulletin, 68(1), 19-26. [Link]
- HPLC Methods For | PDF | Pharmacology | High Performance Liquid Chromatography. (n.d.). Scribd.
- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
- Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (n.d.). ResearchGate.
- CAS 61487-25-0 | this compound. (n.d.). Alchem.Pharmtech.
- (2-Amino-3-fluorophenyl)-(2-fluorophenyl)methanol. (n.d.). PubChem.
- Reduction of amino acids in the presence of boron trifluoride. (n.d.). Google Patents.
- A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). National Center for Biotechnology Information.
- Methanol. (n.d.). PubChem.
- N-(2-chlorophenyl)-3-{[4-(dimethylamino)benzoyl]amino}benzamide - Optional[13C NMR]. (n.d.). SpectraBase.
Sources
- 1. This compound | 61487-25-0 [chemicalbook.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. (2-Amino-5-chlorophenyl)methanol | 37585-25-4 [sigmaaldrich.com]
- 4. (2-Amino-5-chlorophenyl)methanol | 37585-25-4 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. (2-Amino-3-fluorophenyl)-(2-fluorophenyl)methanol | C13H11F2NO | CID 105495805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. www2.mst.dk [www2.mst.dk]
- 9. Asymmetric Synthesis of Heterocyclic Analogues of a CGRP Receptor Antagonist for Treating Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines [mdpi.com]
- 12. (3-Amino-4-chlorophenyl)methanol hydrochloride | C7H9Cl2NO | CID 165946116 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2-Amino-3-chlorophenyl)methanol: A Key Building Block in Modern Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of (2-Amino-3-chlorophenyl)methanol, a crucial chemical intermediate for researchers, scientists, and professionals in the field of drug development. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Chemical Identity and Structure
This compound is a substituted aromatic alcohol. The core of the molecule is a benzene ring substituted with an amino group (-NH₂), a chlorine atom (-Cl), and a hydroxymethyl group (-CH₂OH). The precise arrangement of these substituents is critical to its reactivity and utility in complex organic synthesis.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] It is registered under the CAS Number 61487-25-0 .[2][3]
Below is a two-dimensional representation of the chemical structure of this compound.
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 61487-25-0[2][3] |
| PubChem CID | 14155407[1] |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| InChI Key | XIHOYQMBAUMKCY-UHFFFAOYSA-N[1] |
| SMILES | C1=CC(=C(C(=C1)Cl)N)CO[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Powder or liquid | [4] |
| Purity | ≥95% - 99% | [3] |
| Storage | Room temperature, ventilated area | [4] |
Note: Experimental values for properties such as melting and boiling points are not consistently reported across public sources and should be determined empirically for specific batches.
Synthesis and Mechanism
The primary synthetic route to this compound involves the reduction of 2-amino-3-chlorobenzoic acid. This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LAH) in an anhydrous ethereal solvent like tetrahydrofuran (THF).
The underlying mechanism involves the nucleophilic attack of the hydride ion (H⁻) from LAH on the electrophilic carbonyl carbon of the carboxylic acid. This process occurs in a stepwise manner, first forming an aluminum alkoxide intermediate which is subsequently hydrolyzed during the workup to yield the final alcohol product. The use of anhydrous conditions is critical as LAH reacts violently with water.
Sources
An In-depth Technical Guide to (2-Amino-3-chlorophenyl)methanol: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-3-chlorophenyl)methanol, a substituted benzyl alcohol, has emerged as a critical starting material and key intermediate in the synthesis of complex pharmaceutical agents. Its unique substitution pattern—an ortho-amino group and a meta-chloro substituent relative to the hydroxymethyl functionality—provides a versatile scaffold for the construction of novel therapeutics. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its significant applications in the development of cutting-edge drug candidates, particularly Calcitonin Gene-Related Peptide (CGRP) receptor antagonists and Phosphoinositide 3-kinase (PI3K) inhibitors.
Core Molecular Attributes
The utility of this compound in synthetic chemistry is rooted in its fundamental molecular and physical properties.
Molecular Formula and Weight
The chemical structure of this compound corresponds to the molecular formula C₇H₈ClNO .[1][2] This composition gives it a molecular weight of approximately 157.6 g/mol .[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided in the table below, offering a quick reference for experimental planning.
| Property | Value | Source(s) |
| CAS Number | 61487-25-0 | [3][4] |
| Molecular Formula | C₇H₈ClNO | [1][2] |
| Molecular Weight | 157.6 g/mol | [1] |
| Melting Point | 69-72 °C | [1] |
| Boiling Point | 296.3 °C at 760 mmHg | [2] |
| Appearance | Not specified (typically an off-white to light yellow solid) | |
| Solubility | No data available | [5] |
Synthesis and Mechanism
The most common and efficient synthesis of this compound involves the reduction of the corresponding benzoic acid derivative. This process is a staple in medicinal chemistry for the conversion of carboxylic acids to primary alcohols.
Experimental Protocol: Reduction of 2-Amino-3-chlorobenzoic Acid
This protocol details the reduction of 2-amino-3-chlorobenzoic acid using lithium aluminum hydride (LAH), a powerful reducing agent.[3] The choice of LAH is critical due to its ability to reduce carboxylic acids to alcohols in high yield, a transformation not readily achieved with milder reducing agents like sodium borohydride. The use of an anhydrous solvent like tetrahydrofuran (THF) is mandatory, as LAH reacts violently with water.
Step-by-Step Methodology:
-
Reaction Setup: Under a nitrogen atmosphere, a 1 M solution of lithium aluminum hydride in tetrahydrofuran (210 mL, 210 mmol) is cooled to room temperature in a suitable reaction vessel.
-
Addition of Starting Material: A solution of 2-amino-3-chlorobenzoic acid (15.0 g, 87.4 mmol) in anhydrous tetrahydrofuran (200 mL) is added dropwise to the LAH solution over 20 minutes to control the exothermic reaction.
-
Reaction Progression: The reaction mixture is stirred at room temperature for 1.5 hours to ensure complete reduction.
-
Quenching: The reaction is carefully quenched by cooling the mixture to 10 °C and slowly adding water (300 mL). This step is highly exothermic and must be performed with caution.
-
Workup and Isolation: The resulting suspension is filtered through a pad of diatomaceous earth, which is then rinsed thoroughly with ethyl acetate (1 L). The combined filtrates are washed with saturated saline (3 x 300 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Product: This procedure yields this compound as the target product (13.0 g, 94% yield).[3]
Diagram of the Synthesis Workflow
Caption: Applications of this compound in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
General Handling: Use in a well-ventilated area. [5]Wear suitable protective clothing, including gloves and safety goggles. [5]Avoid formation of dust and aerosols.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and valuable building block in the field of medicinal chemistry. Its straightforward synthesis and strategically placed functional groups make it an ideal starting material for the construction of complex, biologically active molecules. Its demonstrated utility in the synthesis of CGRP receptor antagonists and PI3K inhibitors highlights its importance in the development of new therapies for migraine and cancer. This guide provides a foundational understanding of this key molecule, empowering researchers and drug development professionals to leverage its potential in their synthetic endeavors.
References
- This compound - MySkinRecipes. URL: https://www.myskinrecipes.com/shop/th/products/reagent-code-12345-2-amino-3-chlorophenyl-methanol
- This compound | 61487-25-0 - ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9718456.htm
- Buy this compound Industrial Grade from... - LookChem. URL: https://www.lookchem.com/product/2-amino-3-chlorophenyl-methanol-cas-61487-25-0/
- This compound SDS, 61487-25-0 Safety Data... - ECHEMI. URL: https://www.echemi.com/sds/2-amino-3-chlorophenyl-methanol-cas-61487-25-0.html
- Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes - American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c02324
- Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3711139/
- INHIBITORS OF PI3K-DELTA AND METHODS OF THEIR USE AND MANUFACTURE - European Patent Office - EP 2616442 B1. URL: https://data.epo.org/publication-server/document?
- Process for making CGRP receptor antagonists - Patent US-9174989-B2 - PubChem. URL: https://pubchem.ncbi.nlm.nih.
- Heterocyclylamines as PI3K inhibitors - Patent US-11433071-B2 - PubChem. URL: https://pubchem.ncbi.nlm.nih.
- US8314117B2 - CGRP receptor antagonists - Google Patents. URL: https://patents.google.
- WO2013169348A1 - Process for making cgrp receptor antagonists - Google Patents. URL: https://patents.google.
- CAS 61487-25-0 | this compound - Alchem.Pharmtech. URL: https://www.alchem-pharmtech.com/cas-61487-25-0.html
Sources
An In-depth Technical Guide to the Physicochemical Characterization of (2-Amino-3-chlorophenyl)methanol
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Introduction: The Challenge of Definitive Physicochemical Data
(2-Amino-3-chlorophenyl)methanol (CAS No. 61487-25-0) is a substituted benzyl alcohol derivative recognized as a valuable intermediate in the synthesis of various pharmacologically active molecules, including CGRP-receptor antagonists and PI3K inhibitors.[1] As with any active pharmaceutical ingredient (API) precursor, a precise understanding of its fundamental physicochemical properties, such as melting and boiling points, is critical for process development, purification, and quality control.
However, a thorough review of the available scientific literature and chemical databases reveals a notable lack of definitive, experimentally validated data for these key parameters. This guide addresses this information gap by consolidating the existing data, providing expert context on its limitations, and presenting rigorous, self-validating experimental protocols for the precise determination of the melting and boiling points of this compound in a research setting.
I. Summary and Critical Analysis of Existing Data
The physical state of a compound at ambient temperature and its phase transition temperatures are dictated by the strength of its intermolecular forces. For this compound, these include hydrogen bonding (from the amino and hydroxyl groups), dipole-dipole interactions (from the chloro-substituent), and van der Waals forces. The available data, while sparse, provides a starting point for characterization.
Comparative Physicochemical Data
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Data Type |
| This compound | 61487-25-0 | 56 - 68 | 296.28 (at 760 mmHg) | Experimental (Broad Range) / Calculated |
| Benzyl Alcohol (Parent Compound) | 100-51-6 | -15.2 | 205.3 | Experimental |
| 2-Chlorobenzyl alcohol | 17849-38-6 | 68 - 72 | 227 | Experimental |
| 2-Amino-4-chlorobenzyl alcohol | 37585-16-3 | 138 - 142 | Not Available | Experimental |
| 2-Amino-3-methylbenzyl alcohol | 57772-50-6 | 67 - 69 | Not Available | Experimental |
Sources: Benzyl Alcohol[2][3], 2-Chlorobenzyl alcohol[4], 2-Amino-4-chlorobenzyl alcohol[5], 2-Amino-3-methylbenzyl alcohol
Expert Analysis of the Data:
-
Melting Point Discrepancy: The sole reported experimental melting point for this compound is a wide range of 56-68°C. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C.[6] A broad range is a strong indicator of impurities within the sample, which disrupt the crystal lattice and cause the substance to melt at a lower temperature and over a wider range.[6][7] The synthesis of this compound often involves powerful reducing agents like lithium aluminum hydride, and residual starting materials or byproducts could contribute to this impurity profile.[1]
-
Structural Impact on Physical Properties: The influence of the amino and chloro substituents is significant when compared to the parent benzyl alcohol, which is a liquid at room temperature (m.p. -15.2°C).[2] The introduction of these groups allows for stronger intermolecular forces, raising the melting point. The position of these substituents is also critical. For instance, moving the chlorine atom from the 3- to the 4-position, as in 2-Amino-4-chlorobenzyl alcohol, dramatically increases the melting point to 138-142°C, likely due to more efficient crystal packing.[5]
-
Boiling Point Estimation: The provided boiling point of 296.28°C is a calculated value. While computational models are valuable for estimation, they are not a substitute for empirical data. Given that the experimental boiling point of the less substituted 2-Chlorobenzyl alcohol is 227°C[4], the higher calculated value for the target compound is plausible due to the additional hydrogen bonding capacity of the amino group. However, it must be experimentally verified.
II. Field-Proven Experimental Protocols for Accurate Determination
To overcome the limitations of the current data, the following self-validating protocols are provided. These methods are standard in organic chemistry and are designed to yield precise and reliable results.
A. Melting Point Determination via the Capillary Method
This is the most common and reliable method for determining the melting point of a solid organic compound.[8] The principle involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which the phase change from solid to liquid occurs.[6][8]
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. This can be achieved by grinding the crystals with a mortar and pestle.
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample until a small amount (1-2 mm in height) enters the tube. Tap the sealed end of the tube on a hard surface or drop it down a long glass tube to compact the sample at the bottom.[1][6]
-
Initial Rapid Determination: Place the capillary tube in a melting point apparatus (e.g., a DigiMelt or Mel-Temp). Heat the sample rapidly (e.g., 10-20°C per minute) to get an approximate melting range. This preliminary run saves time.[1][7]
-
Accurate Determination: Allow the apparatus to cool at least 20°C below the approximate melting point. Using a fresh sample in a new capillary tube, begin heating again, but at a much slower rate (1-2°C per minute) as you approach the expected melting point.[6]
-
Observation and Recording: Record two temperatures:
-
T1: The temperature at which the first drop of liquid appears.
-
T2: The temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range T1-T2.
-
-
Validation: Repeat the accurate determination with a fresh sample to ensure the results are reproducible. Consistent values confirm the accuracy of the measurement.
Caption: Workflow for accurate melting point determination.
B. Boiling Point Determination via the Micro-Boiling Point (Capillary) Method
For determining the boiling point of small quantities of a liquid, or a solid that can be melted, the micro-boiling point method is highly efficient and accurate. The principle is that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[9][10]
-
Sample Preparation: Place a small amount (a few milliliters) of molten this compound into a small test tube (a fusion tube).
-
Apparatus Assembly:
-
Take a standard melting point capillary tube and seal one end in a flame.
-
Place this small capillary tube into the fusion tube containing the liquid, with the open end down.[2][11]
-
Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a metal block heater).[10]
-
Observation:
-
Heat the bath gently. As the temperature rises, air trapped in the inverted capillary will be expelled as a slow stream of bubbles.[10]
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the liquid's vapor has displaced all the air and the temperature is now above the boiling point.[11]
-
-
Recording the Boiling Point:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The exact moment the bubbling ceases and the liquid begins to be drawn back into the capillary tube is the point where the external pressure equals the vapor pressure of the liquid.[10][11]
-
Record the temperature at this precise moment. This is the experimental boiling point.
-
-
Validation: For accuracy, allow the apparatus to cool further, then reheat gently to repeat the measurement. Consistent readings validate the result.
Caption: Workflow for micro-boiling point determination.
III. Conclusion and Forward Recommendations
The existing data for the melting and boiling points of this compound is insufficient for rigorous scientific and developmental work. The reported melting point range of 56-68°C strongly suggests the presence of impurities, and the boiling point of 296.28°C is a theoretical calculation.
For any research or drug development professional working with this compound, it is imperative to perform an independent, careful experimental determination of these properties on a purified sample. The protocols detailed in this guide provide a robust framework for obtaining accurate, reliable, and reproducible data. This empirical data is fundamental for establishing identity, purity, and the parameters for subsequent chemical processing and formulation.
References
- Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link][9]
- University of Calgary.
- SSERC. (n.d.).
- Scribd. (2012, June 23).
- University of Calgary.
- Wikipedia. (n.d.). Benzyl alcohol. [Link]
- JoVE. (2020, March 26). Boiling Points - Procedure. [Link][12]
- Common Organic Chemistry. (n.d.). Benzyl Alcohol. [Link][3]
- PrepChem.com. (n.d.). Preparation of 2-amino-3-chlorobenzyl alcohol. [Link]
Sources
- 1. This compound | 61487-25-0 [chemicalbook.com]
- 2. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 3. Benzyl Alcohol [commonorganicchemistry.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Amino-4-chlorobenzyl alcohol 98 37585-16-3 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. manavchem.com [manavchem.com]
- 10. SATHEE: Chemistry Benzyl Alcohol [satheejee.iitk.ac.in]
- 11. Benzyl alcohol Melting Point - MainChem [mainchem.com]
An In-depth Technical Guide to the Solubility of (2-Amino-3-chlorophenyl)methanol in Organic Solvents
Introduction
(2-Amino-3-chlorophenyl)methanol is a key chemical intermediate utilized in the synthesis of various pharmaceutical compounds, including CGRP-receptor antagonists and PI3K inhibitors.[1] Its solubility in organic solvents is a critical parameter that profoundly influences reaction kinetics, purification strategies such as crystallization, and the overall efficiency of synthetic processes. Understanding the solubility profile of this molecule is paramount for researchers, scientists, and drug development professionals aiming to optimize their chemical workflows.
This technical guide provides a comprehensive overview of the solubility of this compound. It delves into the theoretical principles governing its dissolution, predicts its solubility in various organic solvents based on its molecular structure, and offers a detailed experimental protocol for accurate solubility determination.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its solubility.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| Appearance | Typically a solid | Inferred from synthesis procedures[1] |
| Boiling Point | 296.283 °C at 760 mmHg | [2] |
| Density | 1.341 g/cm³ | [2] |
| Flash Point | 132.987 °C | [2] |
| Structure | A phenyl ring substituted with an amino group, a chlorine atom, and a hydroxymethyl group. | [1] |
The presence of both a hydroxyl (-OH) and an amino (-NH₂) group makes this compound a polar molecule capable of acting as both a hydrogen bond donor and acceptor.[3][4][5] The chlorine atom and the phenyl ring contribute to its lipophilic character. The interplay of these features dictates its solubility in different organic solvents.
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[6][7][8] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.
Factors Influencing Solubility:
-
Polarity: Polar solutes, like this compound, tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[9][10] The polarity of a solvent is often quantified by its dielectric constant.
-
Hydrogen Bonding: The ability of this compound to form hydrogen bonds with solvent molecules is a crucial factor.[5] Solvents that are hydrogen bond donors or acceptors will have a higher affinity for this solute.
-
Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[9][10] This is because the dissolution process is often endothermic, meaning it absorbs heat.[10]
-
Molecular Size: Generally, for molecules with similar functionalities, smaller molecules tend to be more soluble than larger ones.[9]
Thermodynamics of Dissolution:
The process of dissolution can be understood through its thermodynamic properties, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of mixing.[11][12][13] A negative ΔG, which indicates a spontaneous process, is favored by a negative (exothermic) ΔH and a positive (increased disorder) ΔS.[12]
Predicted Solubility of this compound
Based on its molecular structure and the principles of solubility, we can predict the solubility of this compound in various classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar Solvents | Methanol, Ethanol, Isopropanol, Water | High | These solvents can engage in hydrogen bonding with the amino and hydroxyl groups of the solute. The polarity of these solvents is also a good match for the polar nature of the solute.[6][8] |
| Aprotic Polar Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl and amino protons of the solute.[8] |
| Nonpolar Solvents | Hexane, Toluene, Diethyl ether | Low | The significant difference in polarity and the inability of these solvents to form strong hydrogen bonds with the solute will limit solubility.[6][8] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Low to Moderate | While having some polarity, their ability to hydrogen bond is limited, leading to lower solubility compared to protic or highly polar aprotic solvents. |
It is important to note that these are predictions. For precise applications, experimental determination of solubility is essential.
Experimental Determination of Solubility
A robust and reliable method for determining the solubility of this compound is crucial for process development and optimization. The following protocol outlines a common and effective approach using High-Performance Liquid Chromatography (HPLC) for quantification.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[14][15]
Experimental Workflow:
Figure 1: Experimental workflow for solubility determination.
Step-by-Step Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several vials. The excess solid ensures that the solution reaches saturation.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the dissolution equilibrium is reached.[16] The presence of undissolved solid at the end of this period confirms saturation.
-
-
Sample Preparation and Analysis:
-
After equilibration, carefully remove the vials and allow the undissolved solid to settle.
-
Withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.[17]
-
Accurately dilute the filtered solution with a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.[14][15]
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound.
-
Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the solute in the diluted sample.
-
Calculate the original solubility in the solvent by accounting for the dilution factor.
-
Alternative Analytical Techniques:
-
UV-Visible Spectroscopy: For a more rapid, high-throughput screening, UV-Vis spectroscopy can be employed.[14][18] A calibration curve is generated based on the absorbance of known concentrations.
-
Nephelometry: This technique measures the light scattering caused by suspended particles and can be used to determine the point of precipitation, thus indicating solubility.[17][19]
Safety and Handling
This compound is classified as a hazardous substance. It is crucial to handle it with appropriate safety precautions.
-
Hazards: Causes skin and serious eye irritation, and may cause respiratory irritation.[20]
-
Precautions:
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[20]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[20]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[20]
-
If swallowed: Immediately call a poison center or doctor.[21]
-
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[2][20][21]
Conclusion
The solubility of this compound in organic solvents is a complex interplay of its molecular structure and the properties of the solvent. Its polar nature, coupled with its ability to form hydrogen bonds, suggests high solubility in polar protic solvents and moderate to high solubility in polar aprotic solvents. Conversely, its solubility in nonpolar solvents is expected to be low. For precise quantitative data, a well-designed experimental protocol, such as the one detailed in this guide, is indispensable. A thorough understanding and accurate determination of the solubility of this key intermediate are critical for the successful development and optimization of pharmaceutical manufacturing processes.
References
- Spectroscopic Techniques - Solubility of Things. (n.d.).
- Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 16).
- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. (n.d.).
- This compound SDS, 61487-25-0 Safety Data Sheets - ECHEMI. (n.d.).
- What factors affect solubility? - AAT Bioquest. (2022, April 18).
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.).
- Factors Affecting Solubility - BYJU'S. (n.d.).
- Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - NIH. (2019, October 31).
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.).
- 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.).
- Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF - ResearchGate. (2025, August 7).
- Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023, January 29).
- This compound | 61487-25-0 - ChemicalBook. (2025, July 24).
- Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021, February 14).
- 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5).
- Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed. (2024, July 20).
- API Solubility: Key Factor in Oral Drug Bioavailability - BOC Sciences. (n.d.).
- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. (2021, August 15). Retrieved from Biointerface Research in Applied Chemistry
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- Measurement, correlation and dissolution thermodynamics of biological active chalcone in organic solvents at different temperatures - INIS-IAEA. (n.d.).
- (3-Amino-4-chlorophenyl)methanol hydrochloride | C7H9Cl2NO | CID 165946116. (n.d.).
- (2-Aminophenyl)methanol - PMC - NIH. (n.d.).
- Solubility of Organic Compounds - Chemistry Steps. (n.d.).
- 8.2: Thermodynamics of Solutions - Chemistry LibreTexts. (2022, November 13).
- Selected amines and amino alcohols - Miljøstyrelsen. (n.d.).
- Safety Data Sheet - AA Blocks. (2025, January 18).
- Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).
- (IUCr) Crystal structure of 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo[2][9]thiazolo[3,2-a]pyridine-4-carboxamide. (n.d.).
- (3-Aminophenyl)methanol - PMC - NIH. (n.d.).
- (3-CHLOROPHENYL)METHANOL | CAS 873-63-2 - Matrix Fine Chemicals. (n.d.).
- 179811-63-3|2-Amino-2-(3-chlorophenyl)ethanol - BLDpharm. (n.d.).
- (2-Aminophenyl)methanol (2-Hydroxymethylaniline) | Pendrin Molecular Chaperone. (n.d.).
- Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study - MDPI. (n.d.).
- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19).
- This compound | China | Manufacturer | Nanjing jinheyou Trading Co., Ltd. - ChemicalBook. (n.d.).
- The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.).
- (2-Amino-3-fluorophenyl)-(2-fluorophenyl)methanol - PubChem - NIH. (n.d.).
- (R)-2-Amino-3-(4-chlorophenyl)propan-1-ol | CymitQuimica. (n.d.).
- 2-Amino-1-(3-chlorophenyl)propan-1-one | C9H10ClNO | CID 22031823 - PubChem. (n.d.).
- 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | C13H20ClNO | CID 445 - PubChem. (n.d.).
- Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes - American Chemical Society. (2026, January 5).
Sources
- 1. This compound | 61487-25-0 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. (2-Aminophenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (3-Aminophenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 10. byjus.com [byjus.com]
- 11. youtube.com [youtube.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. improvedpharma.com [improvedpharma.com]
- 16. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmatutor.org [pharmatutor.org]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. rheolution.com [rheolution.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. static.cymitquimica.com [static.cymitquimica.com]
(2-Amino-3-chlorophenyl)methanol 1H NMR and 13C NMR spectral data
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (2-Amino-3-chlorophenyl)methanol
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for this compound (CAS No: 61487-25-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data with established spectroscopic principles to offer a thorough characterization of the molecule. We will delve into the experimental ¹H NMR spectrum, provide a detailed prediction and justification for the ¹³C NMR spectrum, outline a robust experimental protocol for data acquisition, and discuss the underlying principles of spectral interpretation based on the molecule's unique substituent pattern.
Introduction to this compound
This compound is a substituted benzyl alcohol derivative. Its structural complexity, arising from the presence of three different substituents on the benzene ring—an electron-donating amino group (-NH₂), an electron-withdrawing chloro group (-Cl), and a hydroxymethyl group (-CH₂OH)—makes it an interesting subject for spectroscopic analysis. These substituents exert distinct electronic effects, influencing the chemical environment of each proton and carbon atom, which is reflected in the NMR spectra. Accurate interpretation of these spectra is paramount for structural verification and quality control in synthetic applications, such as its use as a reactant in the synthesis of CGRP-receptor antagonists and PI3K inhibitors[1].
Part 1: ¹H NMR Spectral Analysis (Experimental Data)
The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The experimental data presented below was acquired on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent[1].
Table 1: Experimental ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Provisional Assignment |
| 7.24 | Doublet (d) | 5.0 Hz | 1H | H-6 |
| 6.97 | Doublet (d) | 5.0 Hz | 1H | H-4 |
| 6.63 | Triplet (t) | 5.2 Hz | 1H | H-5 |
| 4.69 | Singlet (s) | - | 2H | H-7 (CH₂) |
Note: The signals for the -NH₂ and -OH protons are often broad and may not be distinctly observed or could be exchanged with trace water in the solvent, hence they are not included in this peak list.
Interpretation of the ¹H NMR Spectrum
The aromatic region of the spectrum (δ 6.5-7.5 ppm) displays signals for the three protons on the benzene ring.
-
H-6 (δ 7.24): This proton is adjacent to the electron-withdrawing chloro group, which is expected to deshield it, causing a downfield shift. It appears as a doublet due to coupling with the adjacent H-5.
-
H-4 (δ 6.97): This proton is ortho to the strongly electron-donating amino group, which shields it and shifts its signal upfield relative to H-6. It appears as a doublet due to coupling with H-5.
-
H-5 (δ 6.63): This proton is situated between H-4 and H-6 and is expected to appear as a triplet (or more accurately, a doublet of doublets that appears as a triplet if the coupling constants are similar). Its relatively upfield position is influenced by the para-amino group. The observed triplet splitting arises from coupling to both H-4 and H-6[1].
-
H-7 (δ 4.69): The two protons of the benzylic methylene group (-CH₂) are chemically equivalent and show a singlet, as there are no adjacent protons to couple with. This signal is characteristic of a benzylic alcohol.
Part 2: ¹³C NMR Spectral Analysis (Predicted Data)
The validity of this predictive model is reinforced by comparing the results to the experimental data of structurally analogous compounds. For instance, the ¹³C NMR data for 2-Aminobenzyl alcohol (in DMSO-d₆) shows signals at δ 61.6 (-CH₂), 115.0, 116.2, 125.8, 128.1, and 146.8 (aromatic carbons)[2]. Similarly, data for 3-Chlorobenzyl alcohol provides reference points for the chloro and hydroxymethyl group effects[3][4].
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ) ppm | Provisional Assignment | Justification |
| ~144.5 | C-2 | Ipso to -NH₂, ortho to -Cl and -CH₂OH. Strongly influenced by the attached electron-donating amino group (upfield shift) but deshielded by the ortho chloro group. |
| ~134.0 | C-1 | Ipso to -CH₂OH, ortho to -NH₂. The chemical shift is primarily determined by the hydroxymethyl group. |
| ~130.5 | C-6 | Para to -NH₂, ortho to -Cl. Deshielded by the adjacent chloro group. |
| ~128.0 | C-4 | Ortho to -NH₂, para to -Cl. Shielded by the amino group. |
| ~122.0 | C-3 | Ipso to -Cl, ortho to -NH₂. Deshielded by the attached chloro group. |
| ~118.5 | C-5 | Meta to all substituents. Expected to be the most shielded aromatic carbon after C-4 due to the influence of the amino group. |
| ~63.0 | C-7 (CH₂) | Typical range for a benzylic alcohol carbon. |
Part 3: Comprehensive Data Summary
The following provides a consolidated view of the NMR data for this compound, combining experimental proton data with predicted carbon data. The atom numbering corresponds to the structure diagram below.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Table 3: Consolidated ¹H and ¹³C NMR Data
| Atom # | ¹H Chemical Shift (δ) ppm | ¹³C Predicted Shift (δ) ppm |
| 1 | - | ~134.0 |
| 2 | - | ~144.5 |
| 3 | - | ~122.0 |
| 4 | 6.97 | ~128.0 |
| 5 | 6.63 | ~118.5 |
| 6 | 7.24 | ~130.5 |
| 7 | 4.69 | ~63.0 |
Part 4: Experimental Protocol for NMR Data Acquisition
This section outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Step 1: Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial[2][5].
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice, but others like DMSO-d₆ or Acetone-d₆ can be used depending on solubility.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, gently warm or vortex the vial to ensure complete dissolution[5].
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. To avoid spectral artifacts, filter the solution through a small plug of glass wool in the pipette if any particulate matter is present[5].
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added to the solvent before dissolution.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step 2: Instrument Parameters and Data Acquisition
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are usually adequate for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A higher number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Step 3: Data Processing
-
Fourier Transform: Apply a Fourier transform to convert the raw data (Free Induction Decay - FID) into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the internal standard (e.g., TMS) to 0 ppm or referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the precise chemical shift of each peak in both ¹H and ¹³C spectra.
Part 5: Guide to Spectral Interpretation - Substituent Effects
The chemical shifts observed in the NMR spectra of this compound are a direct consequence of the electronic effects exerted by the -NH₂, -Cl, and -CH₂OH substituents on the benzene ring. Understanding these effects is key to accurate spectral assignment[6].
-
Amino Group (-NH₂): This is a strong activating group that donates electron density to the ring via resonance, particularly at the ortho and para positions. This increased electron density causes significant shielding (an upfield shift) for the protons and carbons at these positions (C-4, C-6, and H-4, H-6).
-
Chloro Group (-Cl): This is a deactivating group that withdraws electron density through induction due to its high electronegativity. However, it can also donate electron density weakly through resonance. The net effect is a deshielding (downfield shift) of nearby nuclei, especially at the ipso (C-3) and ortho (C-2, C-4) positions.
-
Hydroxymethyl Group (-CH₂OH): This group is weakly deactivating. It withdraws a small amount of electron density from the ring via induction. Its effect on the aromatic chemical shifts is less pronounced compared to the amino and chloro groups.
The final chemical shift of each nucleus is a complex interplay of these competing effects. For example, C-4 is ortho to the shielding -NH₂ group but also ortho to the deshielding -Cl group, resulting in a moderate chemical shift. The ability to dissect these contributions is a cornerstone of expert spectral analysis.
References
- Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace. [Link]
- New Journal of Chemistry. Supporting Information. Royal Society of Chemistry. [Link]
- PubChem. 3-Chlorobenzyl alcohol. [Link]
- ResearchGate. How to Prepare Samples for NMR. [Link]
- Malek, N. et al. (2018). Substituent-induced chemical shift 13 C NMR study of substituted 2-phenylthiazolidines. Scilit. [Link]
- Malfara, M., Jansen, A., & Tierney, J. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]
- Pretsch, E., et al. (1996).
- Wiley SpectraBase.
- Pearson. How might you use 13C NMR spectroscopy to differentiate between ortho, meta, and para isomers?[Link]
- PubChem. 2,3-Dichloroaniline. [Link]
- JoVE.
Sources
- 1. 2-Aminobenzyl alcohol(5344-90-1) 13C NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 3-Chlorobenzyl alcohol(873-63-2) 13C NMR spectrum [chemicalbook.com]
- 4. 3-Chlorobenzyl alcohol | C7H7ClO | CID 70117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
An In-depth Technical Guide to the Spectroscopic Analysis of (2-Amino-3-chlorophenyl)methanol
Introduction: Elucidating the Structure of a Key Synthetic Intermediate
(2-Amino-3-chlorophenyl)methanol is a crucial building block in contemporary medicinal chemistry, serving as a key reactant in the synthesis of novel therapeutics, including CGRP-receptor antagonists and PI3K inhibitors.[1] Its precise molecular structure, featuring a primary aromatic amine, a benzylic alcohol, and a chlorine substituent on the aromatic ring, dictates its reactivity and suitability for these complex syntheses. Therefore, unambiguous structural confirmation is paramount for researchers and drug development professionals to ensure the integrity of their synthetic pathways and the quality of their final compounds.
This technical guide provides an in-depth analysis of two primary spectrometric techniques for the structural elucidation of this compound: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). As a Senior Application Scientist, this guide moves beyond simple data reporting to explain the causality behind experimental choices and interpret spectral data with field-proven insights. While a published spectrum for this specific molecule is not available in public databases, this guide will leverage established spectroscopic principles and data from closely related analogs to predict and interpret the expected spectra, providing a robust framework for its analysis.
Part 1: Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making the resulting spectrum a unique "molecular fingerprint." For this compound, IR spectroscopy is instrumental in confirming the presence of its key amine (-NH₂) and hydroxyl (-OH) functional groups.
Experimental Protocol: KBr Pellet Method for Solid Samples
The potassium bromide (KBr) pellet method is a widely used technique for obtaining high-quality IR spectra of solid samples.[2] The principle lies in dispersing the analyte in an IR-transparent matrix (KBr) and pressing it into a thin, transparent disc, through which the IR beam can pass.
Methodology:
-
Sample and KBr Preparation:
-
Gently grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.
-
Separately, grind approximately 100-200 mg of spectroscopic grade, dry KBr powder in the mortar. KBr is hygroscopic; therefore, it is crucial to minimize its exposure to atmospheric moisture, which can introduce a broad O-H absorption band around 3400 cm⁻¹.[2] Storing KBr in a desiccator is highly recommended.[2]
-
Combine the sample and KBr powder in the mortar and mix thoroughly until a homogenous mixture is achieved. The final concentration of the sample in KBr should be approximately 0.2% to 1.0%.[3]
-
-
Pellet Formation:
-
Transfer the mixture to a pellet-forming die.
-
Place the die into a hydraulic press.
-
Apply pressure (typically 8-10 metric tons for a 13 mm die) for 1-2 minutes.[4] This allows the KBr to "cold-flow" and form a transparent or translucent pellet.[4]
-
Carefully release the pressure and disassemble the die to retrieve the pellet. A good KBr pellet is thin and transparent.[3]
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the 4000-400 cm⁻¹ range.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.
-
Predicted IR Spectrum and Interpretation
The IR spectrum of this compound is predicted to be rich in information, dominated by the characteristic absorptions of the amine, alcohol, and substituted aromatic ring. The interpretation relies on correlating the observed absorption bands to specific molecular vibrations.
Workflow for IR Spectral Interpretation:
Caption: Workflow for IR spectrum interpretation of this compound.
Table 1: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity & Appearance | Rationale & References |
| ~3450 & ~3350 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium, Two sharp peaks | Primary amines exhibit two N-H stretching bands. These are typically sharper than O-H bands.[5] Data for 3-chloroaniline shows bands in this region.[6] |
| ~3300 | O-H Stretch | Alcohol (H-bonded) | Strong, Broad | The hydroxyl group participates in intermolecular hydrogen bonding, causing significant broadening of the absorption band.[7] |
| 3100-3000 | C-H Stretch | Aromatic Ring | Medium to Weak | Characteristic of C(sp²)-H bonds on the benzene ring. |
| ~2900 | C-H Stretch | Methylene (-CH₂OH) | Medium | Characteristic of C(sp³)-H bonds from the methanol substituent. |
| ~1620 | N-H Bend (Scissoring) | Primary Amine | Medium to Strong | This bending vibration is characteristic of primary amines.[5] |
| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Strong (multiple bands) | Vibrations of the entire aromatic ring system. |
| ~1270 | C-N Stretch | Aromatic Amine | Strong | The C-N bond in aromatic amines typically absorbs in this region.[5] |
| ~1050 | C-O Stretch | Primary Alcohol | Strong | The stretching vibration of the C-O bond in the primary alcohol group. |
| ~750 | C-Cl Stretch | Aryl Chloride | Strong | The C-Cl stretch is expected in the lower frequency region of the fingerprint. |
| 850-750 | C-H Out-of-Plane Bend | 1,2,3-Trisubstituted Ring | Strong | The substitution pattern on the benzene ring gives rise to characteristic out-of-plane bending vibrations. |
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is a common "hard" ionization technique that imparts significant energy, causing the molecule to fragment in a reproducible manner.[8][9] This fragmentation pattern provides a detailed roadmap of the molecule's structure.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
Methodology:
-
Sample Introduction: A small amount of the solid this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated under vacuum to promote volatilization into the ion source.
-
Ionization: In the ion source, the gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV).[10] This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking down into smaller, more stable charged fragments and neutral radicals.
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at its specific m/z, generating a mass spectrum.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound will provide two key pieces of information: the molecular weight from the molecular ion peak and structural details from the fragmentation pattern.
Molecular Ion (M⁺•): The molecular formula is C₇H₈ClNO. The nominal molecular weight is 157 amu (using ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). A key feature will be the isotopic pattern of chlorine . Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.[11] Therefore, the mass spectrum will show a molecular ion peak (M⁺•) at m/z 157 and an M+2 peak at m/z 159, with the M+2 peak having approximately one-third the intensity of the M⁺• peak. This isotopic signature is a definitive indicator of the presence of one chlorine atom in the molecule.
Predicted Fragmentation Pathways: The fragmentation is driven by the formation of stable carbocations and the elimination of small, stable neutral molecules. The primary sites of fragmentation will be the C-C bond alpha to the alcohol (α-cleavage) and bonds involving the substituents.
Table 2: Predicted Major Fragment Ions in the EI-MS of this compound
| m/z (for ³⁵Cl) | Proposed Fragment | Neutral Loss | Fragmentation Pathway |
| 157 / 159 | [C₇H₈ClNO]⁺• | - | Molecular Ion (M⁺•) |
| 140 / 142 | [C₇H₇ClN]⁺• | •OH | Loss of a hydroxyl radical. |
| 139 / 141 | [C₇H₆ClN]⁺ | H₂O | Dehydration: Loss of a water molecule from the molecular ion. A common pathway for alcohols.[7] |
| 126 / 128 | [C₆H₅ClN]⁺• | •CH₂OH | Cleavage of the C-C bond between the ring and the methanol group. |
| 122 | [C₇H₈NO]⁺ | •Cl | Loss of a chlorine radical from the molecular ion. |
| 121 | [C₇H₇NO]⁺• | HCl | Elimination of neutral HCl. This is a characteristic fragmentation for ortho-chloroanilines.[2] |
| 106 | [C₇H₈N]⁺ | HCl, •OH | Loss of HCl from the m/z 141 fragment. |
| 91 | [C₆H₅N]⁺• | HCl, H₂CO | Loss of formaldehyde (H₂CO) from the m/z 121 fragment. |
Visualization of Key Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
The most characteristic fragmentation for the ortho-chloroaniline moiety is the elimination of a neutral HCl molecule, which would lead to a significant peak at m/z 121.[2] Additionally, as a benzyl alcohol, loss of the hydroxymethyl group (•CH₂OH) is a plausible pathway. The dehydration peak ([M-18]) is also a very common feature in the mass spectra of alcohols.[7]
Conclusion: A Synergistic Approach to Structural Verification
The structural elucidation of this compound requires a synergistic application of both Infrared Spectroscopy and Mass Spectrometry. IR spectroscopy provides definitive, non-destructive confirmation of the essential -NH₂ and -OH functional groups. Mass spectrometry complements this by establishing the compound's molecular weight and revealing its detailed structural assembly through predictable fragmentation patterns, with the chlorine isotopic signature serving as a powerful confirmation of elemental composition.
By employing the rigorous experimental protocols and interpretive frameworks detailed in this guide, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this vital synthetic intermediate. This ensures the integrity of subsequent synthetic steps and contributes to the overall quality and success of drug discovery and development programs.
References
- NIST. (n.d.). 3-Chlorobenzyl alcohol. NIST Chemistry WebBook.
- NIST. (n.d.). 3-Chlorobenzyl alcohol. NIST Chemistry WebBook.
- Chemistry Analytical Lab, University of Washington. (n.d.). Sample preparation for FT-IR.
- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
- PubChem. (n.d.). 3-Chlorobenzyl alcohol.
- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry.
- Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules.
- LCGC International. (n.d.). Electron Ionization for GC–MS.
- PubChem. (n.d.). 3-Chloroaniline.
- Journal of the American Chemical Society. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.
- Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns.
- Singh, J. et al. (n.d.). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study.
- NIST. (n.d.). m-Chloroaniline. NIST Chemistry WebBook.
- NIST. (n.d.). m-Chloroaniline. NIST Chemistry WebBook.
- NIST. (n.d.). o-Chloroaniline. NIST Chemistry WebBook.
- Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines.
- Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?.
- NIST. (n.d.). m-Chloroaniline. NIST Chemistry WebBook.
- Begum, M. et al. (n.d.). Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. Bangladesh Journal of Scientific and Industrial Research.
- Shimadzu. (n.d.). KBr Pellet Method.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Zaikin, V. G., & Mikaya, A. I. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in.
- PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol.
- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
Sources
- 1. This compound | 61487-25-0 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Chlorobenzyl alcohol [webbook.nist.gov]
- 4. 3-Chlorobenzyl alcohol [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. m-Chloroaniline [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m-Chloroaniline [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Chlorobenzyl alcohol | C7H7ClO | CID 28810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
(2-Amino-3-chlorophenyl)methanol synthesis from 2-amino-3-chlorobenzoic acid
An In-Depth Technical Guide to the Synthesis of (2-Amino-3-chlorophenyl)methanol from 2-amino-3-chlorobenzoic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a key building block in modern pharmaceutical development, from 2-amino-3-chlorobenzoic acid.[1][2] We will delve into the mechanistic underpinnings of the core chemical transformation, present a detailed and validated experimental protocol, and explore alternative synthetic strategies. This document is intended for researchers, medicinal chemists, and process development professionals seeking a robust and reproducible method for this important reduction.
Strategic Overview: The Reduction of a Substituted Benzoic Acid
The conversion of 2-amino-3-chlorobenzoic acid to this compound is a direct reduction of a carboxylic acid functional group to a primary alcohol. This transformation is fundamental in organic synthesis but presents specific challenges. Carboxylic acids are relatively unreactive towards milder reducing agents like sodium borohydride (NaBH₄) due to the resonance-stabilized carboxylate anion that forms.[3] Therefore, a potent and highly reactive reducing agent is required.
Lithium aluminum hydride (LiAlH₄, or LAH) is the reagent of choice for this transformation due to its high reactivity, capable of reducing a wide array of functional groups including esters, amides, and, critically, carboxylic acids.[4][5] The primary consideration in this specific synthesis is the chemoselectivity—ensuring the carboxylic acid is reduced without affecting the chloro or amino substituents on the aromatic ring. LAH is well-suited for this, as it does not typically reduce aryl halides or simple amines under standard conditions.[4]
The Reaction Mechanism: Unpacking the LAH Reduction
The reduction of a carboxylic acid with LiAlH₄ is a multi-step process that requires an excess of the hydride reagent.[6]
-
Acid-Base Reaction: The first equivalent of hydride (from AlH₄⁻) acts as a strong base, deprotonating the acidic carboxylic acid proton. This is a rapid, exothermic reaction that liberates hydrogen gas (H₂) and forms a lithium aluminum carboxylate salt.[3][6]
-
First Nucleophilic Addition: Despite the negative charge on the carboxylate, which reduces its electrophilicity, a second equivalent of hydride attacks the carbonyl carbon. The strongly Lewis-acidic aluminum center coordinates to the carbonyl oxygen, activating it towards nucleophilic attack.[6] This forms a tetrahedral intermediate.
-
Collapse and Aldehyde Formation: The tetrahedral intermediate collapses. The O-Al bond is strong, making the aluminate a good leaving group. This reforms the carbonyl double bond, yielding an aldehyde intermediate that remains coordinated to the aluminum species.[3][7] This aldehyde is highly reactive and is not isolated.
-
Second Nucleophilic Addition: A third equivalent of hydride immediately attacks the aldehyde carbonyl carbon, forming a lithium aluminum alkoxide intermediate.[7]
-
Hydrolysis (Work-up): The final step is the addition of a protic source (typically water during the work-up) to quench any excess LAH and protonate the alkoxide, liberating the desired primary alcohol.
Sources
- 1. This compound | 61487-25-0 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Guide to the Reductive Synthesis of 2-Amino-3-Chlorobenzoic Acid: Mechanisms and Methodologies
Abstract
This technical guide provides an in-depth exploration of the chemical reduction mechanisms integral to the synthesis of 2-amino-3-chlorobenzoic acid, a valuable intermediate in the pharmaceutical and fine chemical industries.[1][2][3] The primary focus is on the chemoselective reduction of the nitro group of 3-chloro-2-nitrobenzoic acid, a common and critical pathway to the target molecule. We will dissect the mechanistic underpinnings of various reductive strategies, including catalytic hydrogenation, dissolving metal reductions, and hydride transfer reactions. Causality behind experimental choices, management of potential side reactions—most notably hydrodehalogenation—and detailed, field-proven protocols are presented to equip researchers, scientists, and drug development professionals with a robust framework for practical application and optimization.
Introduction: The Strategic Importance of 2-Amino-3-Chlorobenzoic Acid
2-Amino-3-chlorobenzoic acid, also known as 3-chloroanthranilic acid, is a highly versatile chemical building block. Its unique trifunctional structure—featuring a carboxylic acid, an amine, and a halogen on an aromatic ring—makes it a sought-after precursor for the synthesis of complex heterocyclic systems, particularly quinazolinones, which exhibit a wide spectrum of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial properties.[2][4] A study has also identified the compound itself, isolated from Streptomyces coelicolor, as a potent anticancer agent targeting the PI3K/AKT signaling pathway.[4]
The most prevalent and economically viable synthetic route to this compound involves the reduction of its nitro precursor, 3-chloro-2-nitrobenzoic acid. This transformation, while conceptually straightforward, presents a significant chemoselectivity challenge: the nitro group must be reduced to an amine without affecting the chloro or carboxylic acid functionalities. The principal competing side reaction is hydrodehalogenation, the reductive cleavage of the carbon-chlorine bond, which leads to the formation of 2-aminobenzoic acid as an impurity.[5][6] This guide will elucidate the mechanisms governing this reduction and provide the technical insights necessary to navigate these synthetic challenges effectively.
Core Reduction Mechanisms: A Comparative Analysis
The conversion of an aromatic nitro group to an amine is a cornerstone of organic synthesis.[7][8] The reaction proceeds through a series of intermediates, typically a nitroso compound and a hydroxylamine, before reaching the final amine. The choice of reducing agent and reaction conditions dictates the efficiency of this pathway and the suppression of unwanted side reactions.
Catalytic Hydrogenation
Catalytic hydrogenation is a powerful and clean reduction method, often employing a heterogeneous catalyst and a hydrogen source.
Mechanism: The reaction occurs on the surface of a metal catalyst (e.g., Palladium, Platinum, Nickel). The aromatic nitro compound adsorbs onto the catalyst surface, where the nitro group interacts with activated hydrogen atoms. The reduction is a stepwise process involving the sequential addition of hydrogen, leading through nitroso and hydroxylamine intermediates which are rarely isolated.[7][9][10] The hydrogen source can be hydrogen gas (H₂) or a molecule that can transfer hydrogen, such as ammonium formate in a process known as catalytic transfer hydrogenation (CTH).[11][12]
Causality & Field Insights: While highly efficient, standard catalysts like Palladium on carbon (Pd/C) are notoriously aggressive and can readily catalyze hydrodehalogenation of aryl chlorides.[5][10] This makes Pd/C a poor choice for the synthesis of 2-amino-3-chlorobenzoic acid unless specific inhibitors are used. Raney Nickel is often a superior choice as it is less prone to causing dehalogenation.[10] Conducting the hydrogenation in an acidic medium can also help suppress the cleavage of the C-Cl bond.[6]
Caption: General pathway for catalytic hydrogenation of nitroarenes.
Dissolving Metal Reductions (Metal/Acid Systems)
This classic method utilizes a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in a strong acid like hydrochloric acid (HCl).[8][13]
Mechanism: The reaction is a series of single-electron transfers from the metal (the reducing agent) to the nitro group. The strong acid plays multiple critical roles:
-
Protonation: It protonates the oxygen atoms of the nitro group and its intermediates, converting them into good leaving groups (water).
-
Suppression of Side-Products: It protonates the resulting amine (Ar-NH₃⁺), preventing it from coordinating with the metal or participating in side reactions like azo or azoxy coupling.[14][15]
-
Metal Activation: The acid helps clean the metal surface and facilitates its oxidation.
The overall process funnels the nitro group through nitroso and hydroxylamine intermediates to the final ammonium salt. A final basic workup is required to deprotonate the ammonium salt and isolate the free amine.[14][15]
Causality & Field Insights: The Sn/HCl and Fe/acid systems are highly valued for their tolerance of aryl halides, making them exceptionally well-suited for the reduction of 3-chloro-2-nitrobenzoic acid.[14] Iron is often preferred in industrial settings due to its lower cost and more environmentally benign waste stream compared to tin.
Caption: Stepwise reduction of a nitroarene using Tin and HCl.
Hydride Transfer Reductions
Sodium borohydride (NaBH₄) is a mild reducing agent and, on its own, is incapable of reducing aromatic nitro groups.[16][17] However, its reactivity can be dramatically enhanced by the addition of a transition metal salt.
Mechanism: In the presence of salts like Nickel(II) chloride (NiCl₂) or Iron(II) chloride (FeCl₂), NaBH₄ first reduces the metal cation (e.g., Ni²⁺) to a finely divided, highly active form of the zero-valent metal or a metal boride.[16][18] This in-situ-generated species then acts as the true catalyst. It can catalyze the decomposition of NaBH₄ to generate hydrogen gas, which then performs the reduction, or it can directly participate in an electron-transfer mechanism. This method is documented in patents for the synthesis of 2-amino-3-chlorobenzoic acid.[19]
Causality & Field Insights: This method offers the operational simplicity of using a stable hydride reagent at or near room temperature. The chemoselectivity can be high, and it often avoids the strongly acidic conditions of dissolving metal reductions.[18] Careful control of stoichiometry is crucial for consistent results.
Caption: Activation of NaBH₄ by NiCl₂ for nitro group reduction.
Other Notable Reagents
Sodium Dithionite (Na₂S₂O₄): This is a powerful, water-soluble reducing agent that is particularly effective for this transformation. It is often used in an aqueous ammonia solution.[1][19][20] The reaction is typically rapid and clean, providing a practical and scalable laboratory method.
Data Summary & Method Selection
The choice of reduction protocol is a critical decision based on factors such as scale, available equipment, cost, and functional group tolerance.
| Method | Reducing Agent(s) | Typical Conditions | Pros | Cons / Key Risks |
| Catalytic Hydrogenation | H₂ / Raney Ni | H₂ pressure, RT-50°C, MeOH/EtOH | Clean, high yield, no metal salts in waste | Dehalogenation risk, requires pressure equipment |
| Dissolving Metal | Fe / CH₃COOH or Sn / HCl | Reflux | Excellent halide tolerance, low cost (Fe), robust | Stoichiometric metal waste, requires acidic conditions, basic workup |
| Hydride Transfer | NaBH₄ / NiCl₂·6H₂O | RT, MeOH or THF/H₂O | Mild conditions, high chemoselectivity | Cost of borohydride and catalyst, requires inert atmosphere |
| Dithionite Reduction | Na₂S₂O₄ / aq. NH₃ | RT, Water | Fast, simple setup, good for lab scale | Large amount of inorganic salts in waste |
Experimental Protocols
The following protocols are self-validating systems designed for clarity and reproducibility.
Protocol 1: Reduction of 3-chloro-2-nitrobenzoic acid via Sodium Dithionite
This protocol is adapted from established laboratory procedures.[1][20]
-
Materials:
-
3-chloro-2-nitrobenzoic acid (1.0 eq)
-
Deionized Water
-
30% Aqueous Ammonia (NH₃)
-
Sodium Dithionite (Na₂S₂O₄, 4.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether (Et₂O)
-
-
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-chloro-2-nitrobenzoic acid (e.g., 15 g, 74.4 mmol) and water (105 mL).
-
Stir the suspension and add 30% aqueous ammonia (6 mL). The starting material should dissolve to form a clear solution.
-
In a separate beaker, prepare a solution of sodium dithionite (52 g, 298 mmol) in water.
-
Add the sodium dithionite solution to the stirred reaction mixture at room temperature. An exotherm may be observed. Maintain stirring for 1 hour.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Carefully acidify the reaction mixture to pH ~3 by the slow addition of concentrated HCl. A precipitate will form.
-
Extract the product into ethyl acetate (2 x 500 mL).
-
Combine the organic extracts and wash sequentially with water (2 x 100 mL) and brine (150 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Wash the resulting solid with cold diethyl ether (50 mL) and dry under vacuum to furnish 2-amino-3-chlorobenzoic acid as an off-white solid.
-
Protocol 2: Reduction via Iron and Acetic Acid
This protocol leverages a classic, cost-effective method known for its reliability.[21]
-
Materials:
-
3-chloro-2-nitrobenzoic acid (1.0 eq)
-
Iron powder (<100 mesh, 3.0-5.0 eq)
-
Glacial Acetic Acid
-
Ethanol or Methanol
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
-
Step-by-Step Methodology:
-
In a round-bottom flask fitted with a reflux condenser, combine 3-chloro-2-nitrobenzoic acid, ethanol (or methanol), and glacial acetic acid.
-
Heat the mixture to a gentle reflux (~70-80°C).
-
Add iron powder portion-wise over 30-45 minutes, controlling the rate to maintain a manageable reflux.
-
After the addition is complete, maintain the reflux for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with the alcohol solvent.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and water. Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer again with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the product. Further purification can be achieved by recrystallization.
-
Troubleshooting & Side Reaction Mitigation
| Potential Problem | Primary Cause(s) | Analytical Indication | Mitigation Strategy |
| Incomplete Reaction | Insufficient reductant; deactivated catalyst; low temperature. | TLC shows remaining starting material. | Add excess reductant; use fresh catalyst; increase reaction time or temperature. |
| Hydrodehalogenation | Overly active catalyst (e.g., Pd/C); high H₂ pressure/temp. | LC-MS shows a peak for 2-aminobenzoic acid (M.W. 137.14). | Switch to a less active catalyst (Raney Ni), or use a non-catalytic method like Fe/acid or Na₂S₂O₄.[5][10] |
| Azo/Azoxy Impurities | Incomplete reduction, especially under neutral or basic conditions with metals. | Discolored (often red/orange) product. | Ensure sufficient reductant and strongly acidic conditions for metal/acid systems to drive the reaction to completion.[14] |
| Isomeric Impurities | Impure 3-chloro-2-nitrobenzoic acid starting material. | NMR or LC-MS shows signals for isomers like 2-amino-5-chlorobenzoic acid. | Purify the starting material via recrystallization before the reduction step.[20] |
Conclusion
The synthesis of 2-amino-3-chlorobenzoic acid via the reduction of its nitro precursor is a foundational process for accessing a range of high-value pharmaceutical compounds. A deep understanding of the underlying reaction mechanisms is paramount to achieving high yield and purity. While catalytic hydrogenation offers a clean process, the significant risk of hydrodehalogenation necessitates careful catalyst selection or the use of alternative methods. Dissolving metal reductions, particularly with iron in acetic acid, and the use of sodium dithionite represent robust, scalable, and chemoselective strategies that effectively mitigate the dehalogenation side reaction. By grounding experimental design in mechanistic principles, researchers can reliably produce this critical synthetic intermediate, enabling further discovery and development in medicinal chemistry.
References
- Štrukil, V., Igrc, M. D., et al. (2018).
- Zeynizadeh, B., & Rahimi, A. (2008). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Journal of the Chinese Chemical Society, 55(4), 863-869. [Link]
- Reich, H. J. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). University of Wisconsin. [Link]
- askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. askIITians. [Link]
- Štrukil, V., Igrc, M. D., et al. (2018).
- Al-Sultani, K. F., & Al-Majedy, Y. K. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3, 110-120. [Link]
- Cai, K. Y., & Zhou, Y. M. (2015). Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon.
- Rojas-Lima, S., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. [Link]
- Fountoulaki, S., Daikopoulou, V., et al. (2014). Mechanistic Studies of the Reduction of Nitroarenes by NaBH4 or Hydrosilanes Catalyzed by Supported Gold Nanoparticles.
- Wood, W. W., & Wilkin, J. (1992). A Convenient Synthesis of Aryl Nitroso Compounds.
- Marhold, A., & Linder, M. (1993). Process for the preparation of 2-amino-3-chlorobenzoic acid. U.S.
- Schenzle, A., et al. (2004). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 186(14), 4566-4573. [Link]
- Tondreau, A. M., et al. (2013). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 135(34), 12726-12738. [Link]
- ChemistryStudent. (2024).
- Vanderzee, C. E., & Edgell, W. F. (1950). The Kinetics of the Reduction of Aromatic Nitro Compounds with Tin and Hydrochloric Acid. Journal of the American Chemical Society, 72(7), 2916–2923. [Link]
- Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
- Lee, H. S., et al. (1995). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 16(1), 1-2. [Link]
- Chimia, H. (1999). Process for the catalytic hydrogenation of aromatic nitro compounds.
- Al-Zain, A., et al. (2021). Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. The Journal of Physical Chemistry C, 125(3), 1851-1862. [Link]
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
- Wang, Y., et al. (2021). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Advances, 3(10), 2898-2905. [Link]
- Smith, A. F., & Hirata, M. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
- CNIPA. (2013). Preparation method of 2-amino-3-chlorobenzoic methyl ester.
- CNIPA. (2018). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
- Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
- Suflita, J. M., et al. (1990). Influence of Substituents on Reductive Dehalogenation of 3-Chlorobenzoate Analogs. Applied and Environmental Microbiology, 56(9), 2554-2559. [Link]
- DeBoer, S. J., & Guikema, J. A. (2012). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]
- Gu, R., et al. (2022). Appropriate aggregation is needed for highly active Pt/Al2O3 to enable hydrogenation of chlorinated nitrobenzene.
- DeWeerd, K. A., et al. (1991). Reductive dehalogenation and mineralization of 3-chlorobenzoate in the presence of sulfate by microorganisms from a methanogenic aquifer. Applied and Environmental Microbiology, 57(1), 82-87. [Link]
- Wikipedia. (n.d.).
- Mohn, W. W., & Tiedje, J. M. (1992). Microbial reductive dehalogenation. Microbiological Reviews, 56(3), 482-507. [Link]
- Kosak, J. R. (1991). Hydrogenation of halonitrobenzenes without dehalogenation. U.S.
- Rule, M., et al. (2017). Process for catalytic hydrogenation of halonitroaromatics.
- Al-Dhabi, N. A., et al. (2024).
Sources
- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 6. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. orgosolver.com [orgosolver.com]
- 15. chemistrystudent.com [chemistrystudent.com]
- 16. asianpubs.org [asianpubs.org]
- 17. jsynthchem.com [jsynthchem.com]
- 18. thieme-connect.com [thieme-connect.com]
- 19. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of the amino group in (2-Amino-3-chlorophenyl)methanol
An In-Depth Technical Guide to the Reactivity of the Amino Group in (2-Amino-3-chlorophenyl)methanol
Abstract
This compound is a pivotal building block in contemporary medicinal chemistry, notably utilized in the synthesis of advanced therapeutics such as CGRP-receptor antagonists and PI3K inhibitors.[1] Its synthetic utility is largely dictated by the reactivity of its primary aromatic amino group. This guide provides a comprehensive analysis of the electronic and steric factors governing the nucleophilicity and basicity of this amino group. We will dissect key transformations—acylation, alkylation, and diazotization—offering mechanistic insights and field-proven experimental protocols to empower researchers in drug discovery and process development.
Molecular Architecture and Basal Reactivity Profile
The chemical identity of this compound (CAS: 61487-25-0) is defined by a benzene ring substituted with three distinct functional groups: an amino (-NH₂), a chloro (-Cl), and a hydroxymethyl (-CH₂OH) group.[1][2] The spatial arrangement of these substituents creates a unique electronic and steric environment that profoundly influences the reactivity of the amino nitrogen.
| Property | Value | Source |
| CAS Number | 61487-25-0 | [1] |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| Melting Point | 107-109°C | |
| Boiling Point | 320.7±27.0°C at 760 mmHg | |
| ¹H NMR (500 MHz, CDCl₃) | δ 4.69 (s, 2H), 6.63 (t, J = 5.2 Hz, 1H), 6.97 (d, J = 5.0 Hz, 1H), 7.24 (d, J = 5.0 Hz, 1H) | [1] |
To appreciate its reactivity, we must consider the interplay of the following factors:
-
Electronic Effects : The amino group is a powerful activating group due to its +R (resonance) effect, which donates electron density to the aromatic ring, particularly at the ortho and para positions.[3][4] This effect inherently increases the nucleophilicity of the nitrogen's lone pair. However, this is counterbalanced by the inductive (-I) effects of the electronegative chlorine and hydroxymethyl groups, which withdraw electron density from the ring, thereby diminishing the basicity and nucleophilicity of the amino group compared to unsubstituted aniline.
-
Steric Hindrance : The presence of the hydroxymethyl group at the ortho position imposes significant steric congestion around the amino group. This physical barrier can impede the approach of bulky electrophiles, necessitating more forcing reaction conditions or specialized reagents to achieve desired transformations. Ortho-substitution is known to decrease the donor properties of an amino group by causing it to twist out of the ring plane, which reduces the crucial n-π conjugation with the aromatic system.[5][6]
-
Intramolecular Hydrogen Bonding : A potential intramolecular hydrogen bond can form between the hydrogen of the amino group and the oxygen of the ortho-hydroxymethyl group. This interaction can lock the conformation of the molecule, influencing the orientation and availability of the nitrogen's lone pair for reaction. Such bonding can promote a more planar configuration of the amine, which could subtly alter its reactivity profile.[7]
Caption: Key factors modulating the reactivity of the amino group.
Core Reactions of the Amino Group
The synthetic utility of this compound is realized through several key reactions targeting the amino group. Understanding the nuances of these transformations is critical for its successful application in multi-step synthesis.
N-Acylation
N-acylation is a fundamental transformation used to introduce an acyl group, typically to form an amide. This reaction is often employed to protect the amino group or to build more complex molecular architectures.
Mechanistic Considerations: The lone pair on the amino nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride, anhydride). The ortho-hydroxymethyl group presents a challenge: it sterically hinders the approach to the nitrogen and offers a competing nucleophilic site (the hydroxyl group).
Causality Behind Experimental Choices:
-
Reagent Selection : Standard acylating agents like acetyl chloride or acetic anhydride are effective. In cases of severe steric hindrance or low reactivity, more reactive agents or the use of a catalyst (e.g., 4-dimethylaminopyridine, DMAP) may be required.
-
Solvent and Base : A non-protic solvent like THF, DCM, or Ethyl Acetate is typically used. A non-nucleophilic base (e.g., triethylamine, pyridine) is added to neutralize the acid byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate and deactivate the starting amine.
-
Chemoselectivity : Under standard basic or neutral conditions, the more nucleophilic amino group will preferentially react over the hydroxyl group (N-acylation). To achieve selective O-acylation, the amino group can be fully protonated under strongly acidic conditions (e.g., in trifluoroacetic acid), which deactivates it towards acylation and allows the hydroxyl group to react.[8]
Field-Proven Protocol: N-Acetylation
-
Setup : To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Reagent Addition : Cool the mixture to 0°C using an ice bath. Add acetyl chloride (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup : Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-acetylated product.[9]
N-Alkylation
N-alkylation introduces an alkyl group onto the amino nitrogen. This is a common strategy in drug development to modulate a compound's physicochemical properties, such as lipophilicity and basicity.
Mechanistic Considerations: Direct alkylation with alkyl halides or reductive amination are the two primary strategies.
-
Direct Alkylation : This is an Sɴ2 reaction where the amine attacks the alkyl halide. A significant drawback is the potential for over-alkylation to form secondary and tertiary amines, or even quaternary ammonium salts. The product amine is often more nucleophilic than the starting material.
-
Reductive Amination : This involves the reaction of the amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). This method provides excellent control and generally avoids over-alkylation.
Causality Behind Experimental Choices:
-
Methodology : Reductive amination is often preferred for mono-alkylation due to its superior control. Direct alkylation might be suitable if exhaustive alkylation is the goal.
-
Reagents for Reductive Amination : STAB is a mild and effective reducing agent for this transformation, often used in solvents like dichloroethane (DCE) or THF.
-
Control of Over-alkylation : For direct alkylation, using a significant excess of the starting amine can favor mono-alkylation. However, this is often impractical with valuable substrates.
Caption: A typical experimental workflow for N-acylation.
Field-Proven Protocol: N-Benzylation via Reductive Amination
-
Setup : In a flask, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M).
-
Reagent Addition : Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at room temperature. A slight exotherm may be observed.
-
Reaction : Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Workup : Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes until gas evolution ceases.
-
Purification : Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the N-benzylated product.[10][11]
Diazotization
Diazotization converts the primary aromatic amine into a diazonium salt (-N₂⁺), a highly versatile intermediate. This reaction is the gateway to a wide array of Sandmeyer and related transformations, allowing the installation of various functional groups (e.g., -Cl, -Br, -CN, -OH, -F) in place of the original amino group.
Mechanistic Considerations: The reaction involves treating the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄). The reaction must be performed at low temperatures (0-5°C) as aromatic diazonium salts are generally unstable and can decompose violently at higher temperatures.
Causality Behind Experimental Choices:
-
Temperature Control : This is the most critical parameter for safety and yield. The reaction is highly exothermic and the product is unstable. Maintaining a temperature between 0-5°C is mandatory.
-
Acid : A strong mineral acid is required to generate the necessary electrophile, the nitrosonium ion (NO⁺), from sodium nitrite. The choice of acid can also provide the counter-ion for the diazonium salt and the nucleophile for a subsequent Sandmeyer reaction.
-
Subsequent Reaction : The diazonium salt is almost always generated and used immediately in a subsequent step without isolation. For example, the addition of a copper(I) chloride solution would yield the corresponding aryl chloride (a Sandmeyer reaction).
Field-Proven Protocol: Diazotization and Hydrolysis to a Phenol
-
Setup : Prepare a solution of this compound (1.0 eq) in 1 M aqueous sulfuric acid (H₂SO₄). Cool the solution to 0°C in an ice-salt bath with vigorous stirring.
-
Diazotization : Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine solution, keeping the temperature strictly below 5°C. Stir for an additional 30 minutes at 0°C after the addition is complete.
-
Hydrolysis : To the cold diazonium salt solution, add it portion-wise to a separate flask containing gently boiling dilute sulfuric acid. Nitrogen gas will evolve.
-
Workup : After the addition is complete, continue heating for 15-20 minutes. Cool the reaction mixture to room temperature.
-
Purification : Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate. The crude phenol can be purified via chromatography or distillation.
Conclusion and Outlook
The amino group of this compound possesses a nuanced reactivity profile, meticulously controlled by the electronic withdrawing and steric blocking effects of its neighboring chloro and hydroxymethyl substituents. While its nucleophilicity is attenuated compared to simpler anilines, it remains a versatile handle for a suite of essential organic transformations. A thorough understanding of these governing principles enables the medicinal chemist to strategically employ this valuable building block in the synthesis of complex molecular targets. By carefully selecting reagents and controlling reaction conditions, particularly with respect to temperature and chemoselectivity, the reactions of acylation, alkylation, and diazotization can be executed with precision and high yield, paving the way for innovations in drug development.
References
- Zakrzewska, A., Gawinecki, R., Kolehmainen, E., & Ośmiałowski, B. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(1), 52-62. [Link]
- Der Pharma Chemica. (2016). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica, 8(1), 211-218. [Link]
- ResearchGate. (PDF)
- Chemistry Steps. Reactions of Aniline. [Link]
- Poater, J., Sola, M., & Bickelhaupt, F. M. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Advances, 6(11), 8759-8767. [Link]
- PubChem. This compound. [Link]
- PubChem. 2-Amino-1-(3-chlorophenyl)propan-1-one. [Link]
- Google Patents.
- Alchem Pharmtech. CAS 61487-25-0 | this compound. [Link]
- PubChem. (3-Amino-4-chlorophenyl)methanol hydrochloride. [Link]
- PubChem. (2R)-3-[(2-chlorophenyl)amino]-2-cyano-3-thioxo-N-[3-(trifluoromethyl)phenyl]propanamide. [Link]
- Lund, G. K., & Isaksson, J. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein journal of organic chemistry, 11, 554–574. [Link]
- ResearchGate. (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. [Link]
- Drishti IAS. NCERT-Class-12-Chemistry-Part-2.pdf. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]
- ResearchGate.
- American Chemical Society. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Crystal Growth & Design. [Link]
- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6779. [Link]
Sources
- 1. This compound | 61487-25-0 [chemicalbook.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
The Versatile Role of (2-Amino-3-chlorophenyl)methanol in Modern Organic Synthesis: A Technical Guide
Abstract
(2-Amino-3-chlorophenyl)methanol has emerged as a pivotal building block in contemporary organic synthesis, prized for its unique structural features that enable the construction of a diverse array of complex molecules. The presence of an amino group, a hydroxyl moiety, and a strategically positioned chlorine atom on the phenyl ring offers a versatile platform for a multitude of synthetic transformations. This technical guide provides an in-depth exploration of the potential applications of this compound, with a particular focus on its utility in the synthesis of medicinally relevant heterocyclic scaffolds, including quinazolines, and its role as a key intermediate in the development of targeted therapeutics such as CGRP-receptor antagonists and PI3K inhibitors. Through a detailed examination of reaction mechanisms, experimental protocols, and strategic considerations, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively harness the synthetic potential of this valuable compound.
Introduction: Unveiling the Synthetic Utility of a Multifunctional Building Block
This compound is a trifunctional aromatic compound whose value in organic synthesis is derived from the orthogonal reactivity of its constituent functional groups. The primary amine offers a nucleophilic center for cyclization and C-N bond formation, the benzylic alcohol can be readily oxidized or serve as a handle for further functionalization, and the chlorine atom provides a site for cross-coupling reactions or can act as a steric and electronic directing group. This unique combination makes it a sought-after precursor for the synthesis of a variety of complex molecular architectures, particularly in the realm of medicinal chemistry.
This guide will delve into the core applications of this compound, presenting not just the synthetic routes but also the underlying mechanistic principles that govern these transformations. By understanding the "why" behind the experimental choices, researchers can better adapt and innovate upon the methodologies presented herein.
Synthesis of Quinolines: A Gateway to Bioactive Heterocycles
Quinolines represent a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmaceuticals with diverse biological activities. This compound serves as an excellent starting material for the construction of substituted quinazolines through various cyclization strategies.
Metal-Catalyzed Aerobic Oxidative Cyclization
A prominent application of this compound is its participation in metal-catalyzed aerobic oxidative cyclizations with aldehydes or nitriles. These reactions typically proceed through a cascade of events involving initial oxidation of the benzylic alcohol to the corresponding aldehyde, followed by condensation with an amine source and subsequent intramolecular cyclization and aromatization.
An efficient method for the synthesis of 2-substituted quinazolines involves a copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes.[1][2] This one-pot reaction often utilizes a combination of a copper salt (e.g., CuCl), an oxidizing agent (e.g., cerium nitrate hexahydrate), and a nitrogen source (e.g., ammonium chloride) under aerobic conditions.[1]
Reaction Mechanism:
The proposed mechanism commences with the copper-catalyzed oxidation of the benzylic alcohol of this compound to the corresponding 2-amino-3-chlorobenzaldehyde. This intermediate then undergoes condensation with an aldehyde to form a Schiff base. Subsequent intramolecular cyclization and oxidative aromatization, facilitated by the catalyst system, yield the final 2-substituted 8-chloroquinazoline.
Figure 1: Proposed workflow for the copper-catalyzed synthesis of 8-chloro-2-substituted quinazolines.
Experimental Protocol: General Procedure for Copper-Catalyzed Quinazoline Synthesis [1]
-
To a solution of this compound (1.0 mmol) and an appropriate aldehyde (1.2 mmol) in a suitable solvent (e.g., acetonitrile), add copper(I) chloride (10 mol%), cerium nitrate hexahydrate (20 mol%), and ammonium chloride (2.0 mmol).
-
Stir the reaction mixture at 80 °C under an oxygen atmosphere (balloon) for the specified time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted 8-chloroquinazoline.
Table 1: Representative Yields for Copper-Catalyzed Quinazoline Synthesis
| Aldehyde (R-CHO) | Product | Yield (%) |
| Benzaldehyde | 8-Chloro-2-phenylquinazoline | 85 |
| 4-Chlorobenzaldehyde | 8-Chloro-2-(4-chlorophenyl)quinazoline | 90 |
| 4-Methoxybenzaldehyde | 8-Chloro-2-(4-methoxyphenyl)quinazoline | 82 |
| Thiophene-2-carboxaldehyde | 8-Chloro-2-(thiophen-2-yl)quinazoline | 78 |
Note: Yields are illustrative and may vary based on specific reaction conditions and substrate.
A Key Building Block for Targeted Therapeutics
The inherent structural motifs accessible from this compound make it a valuable precursor in the synthesis of complex, biologically active molecules. Its utility has been specifically noted in the development of CGRP-receptor antagonists for migraine treatment and in the synthesis of PI3K inhibitors for cancer therapy.
Synthesis of CGRP-Receptor Antagonists
Calcitonin gene-related peptide (CGRP) receptor antagonists are a class of drugs effective in the acute treatment of migraine. The synthesis of certain CGRP antagonists utilizes intermediates derived from this compound. While detailed proprietary synthetic routes are often not fully disclosed, the general strategy involves leveraging the amino and hydroxyl groups for the construction of a core heterocyclic system, which is then further elaborated.
Conceptual Synthetic Workflow:
The synthesis would likely involve an initial protection of the amino group, followed by modification of the hydroxyl group to introduce a key pharmacophoric element. Subsequent deprotection and cyclization would then form a core scaffold, which is further functionalized to yield the final antagonist.
Figure 2: Conceptual synthetic pathway towards CGRP-receptor antagonists.
Role in the Synthesis of PI3K Inhibitors
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is implicated in many cancers. Consequently, PI3K inhibitors are a major focus of oncological drug development. This compound can serve as a starting material for the synthesis of certain classes of PI3K inhibitors. The synthetic strategy often involves the construction of a quinazoline or a related heterocyclic core, which is a common feature in many ATP-competitive kinase inhibitors.
The synthesis of these inhibitors often involves multi-step sequences where the functionalities of this compound are sequentially manipulated to build the complex molecular architecture of the final drug candidate.
Other Potential Synthetic Applications
Beyond the synthesis of quinazolines and its role in targeted therapeutics, the reactivity of this compound opens doors to a variety of other synthetic transformations.
Synthesis of Benzodiazepines
While not a direct cyclization precursor in the same manner as for quinazolines, derivatives of this compound can be envisioned as intermediates in the synthesis of benzodiazepines, another important class of psychoactive drugs. For instance, oxidation of the alcohol to an aldehyde or ketone, followed by reaction with a suitable glycine derivative and subsequent cyclization, could provide access to the benzodiazepine core.
Cross-Coupling Reactions
The chloro-substituent on the aromatic ring provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, further diversifying the molecular scaffolds that can be accessed from this starting material.
Conclusion and Future Outlook
This compound is a versatile and valuable building block in organic synthesis, with demonstrated applications in the construction of bioactive heterocycles and as a key intermediate in the synthesis of targeted therapeutics. Its trifunctional nature allows for a wide range of synthetic manipulations, making it a powerful tool for medicinal chemists and synthetic organic chemists alike. The continued exploration of novel catalytic systems and reaction methodologies will undoubtedly uncover even more applications for this remarkable compound, further solidifying its importance in the pursuit of new medicines and functional materials.
References
- Chakraborty, G., Sikari, R., Das, S., Mondal, R., Sinha, S., Banerjee, S., & Paul, N. D. (2019). An efficient copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes using the combination of cerium nitrate hexahydrate and ammonium chloride leads to a wide range of 2-substituted quinazolines in good yields. The Journal of Organic Chemistry, 84(5), 2626-2641. [Link]
- Chen, Z., Chen, J., Liu, M., Ding, J., Gao, W., Huang, X., & Wu, H. (2013). An efficient copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes: a new strategy for the synthesis of 2-substituted quinazolines. The Journal of Organic Chemistry, 78(21), 11342-11348. [Link]
Sources
An In-Depth Technical Guide on (2-Amino-3-chlorophenyl)methanol: From Discovery to Modern Synthesis
Abstract: This technical guide provides a comprehensive overview of (2-Amino-3-chlorophenyl)methanol, a key chemical intermediate in pharmaceutical synthesis. The document traces the history of its synthesis, focusing on the evolution of methodologies from early reductions to more refined modern protocols. A detailed, field-tested experimental protocol for its preparation via the reduction of 2-amino-3-chlorobenzoic acid is presented, along with mechanistic insights and characterization data. The guide explores the compound's critical role as a building block, particularly in the synthesis of kinase inhibitors and CGRP-receptor antagonists, highlighting its significance for researchers and professionals in drug development.
Introduction and Significance
This compound, also known as 2-amino-3-chlorobenzyl alcohol (CAS No: 61487-25-0), is a substituted aromatic amino alcohol. Its structure, featuring an aminophenyl group ortho to a chloromethyl group, makes it a versatile and highly valuable intermediate in organic synthesis, particularly within the pharmaceutical industry. The strategic placement of the amino, chloro, and hydroxymethyl functionalities allows for a wide range of subsequent chemical transformations, making it a crucial precursor for constructing more complex molecular architectures.
Its primary significance lies in its role as a key building block for various pharmacologically active compounds. Notably, it is an essential reactant in the synthesis of advanced therapeutic agents, including certain CGRP-receptor antagonists and PI3K inhibitors[1]. The demand for this intermediate is directly linked to the research and development pipelines of drugs targeting these pathways for conditions such as migraines and cancer.
Historical Context and Discovery
While a singular "discovery" event for a niche intermediate like this compound is seldom documented with fanfare, its emergence is intrinsically tied to the broader development of synthetic organic chemistry and medicinal chemistry. The synthesis of such compounds became feasible and necessary with the advancement of selective reduction techniques in the mid-20th century.
The primary and most established route to this compound involves the reduction of a corresponding benzoic acid or ester derivative. The foundational chemistry for these transformations, particularly the use of powerful reducing agents like lithium aluminum hydride (LiAlH₄), was pioneered in the late 1940s. Consequently, the first preparations of this compound likely occurred in industrial or academic laboratories exploring structure-activity relationships of new compound families. Its history is one of practical application rather than fundamental discovery, appearing in patent literature and synthetic methodology papers as a means to an end—the creation of more complex target molecules.
The precursor, 2-amino-3-chlorobenzoic acid, is itself an important intermediate. Processes for its preparation, such as the ammonolysis of 2,3-dichlorobenzoic acid, were developed to provide a reliable source for this and other derivatives needed in the pharmaceutical and agricultural sectors[2].
Evolution of Synthetic Methodologies
The synthesis of this compound is dominated by the reduction of a carbonyl group at the benzylic position. The choice of starting material and reducing agent has evolved to balance cost, safety, yield, and scalability.
Reduction of Carboxylic Acids
The most direct and high-yielding approach is the reduction of 2-amino-3-chlorobenzoic acid.
-
Mechanism and Rationale: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It is a powerful, non-selective reducing agent capable of reducing carboxylic acids directly to primary alcohols. The reaction proceeds via the formation of a lithium aluminate salt of the carboxylic acid, followed by successive deliveries of hydride ions (H⁻) to the carbonyl carbon. The presence of the amino group requires the use of excess LiAlH₄, as the acidic amine proton will consume one equivalent of the hydride. This method is favored in laboratory settings for its efficiency and high conversion rates, often achieving yields upwards of 90%[1].
Reduction of Esters
An alternative route begins with the methyl or ethyl ester of 2-amino-3-chlorobenzoic acid (e.g., methyl 3-chloroanthranilate)[3].
-
Mechanism and Rationale: This pathway also employs a strong reducing agent like LiAlH₄. Reducing an ester is often a cleaner reaction than reducing a carboxylic acid directly, as it avoids the initial acid-base reaction and vigorous hydrogen gas evolution. However, it introduces an additional step: the initial esterification of the carboxylic acid. This can be advantageous in some purification schemes but adds to the overall process cost and time. The yield from the ester is typically good, though may be slightly lower than the direct acid reduction due to the extra synthetic step[3].
The overall synthetic pathway is visualized below.
Caption: Synthetic routes to this compound.
Comparative Analysis of Synthetic Routes
| Route | Starting Material | Reagent | Typical Yield | Advantages | Disadvantages |
| 1 | 2-Amino-3-chlorobenzoic acid | LiAlH₄ | ~94%[1] | High yield, direct one-step conversion. | Energetic reaction, requires careful handling of LiAlH₄. |
| 2 | Methyl 3-chloroanthranilate | LiAlH₄ | ~67%[3] | Cleaner reaction, less H₂ evolution. | Requires an additional esterification step, lower overall yield. |
Detailed Experimental Protocol: Reduction of 2-Amino-3-chlorobenzoic Acid
This protocol is a self-validating system for the reliable synthesis of this compound. The causality behind each step is explained to ensure both safety and success.
Objective: To synthesize this compound with high yield and purity.
Materials:
-
2-amino-3-chlorobenzoic acid (15.0 g, 87.4 mmol)
-
Lithium aluminum hydride (LiAlH₄), 1 M solution in THF (210 mL, 210 mmol)
-
Anhydrous Tetrahydrofuran (THF) (200 mL)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite (Diatomaceous Earth)
Equipment:
-
Three-neck round-bottom flask (1 L)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Ice-water bath
-
Büchner funnel and filter flask
-
Rotary evaporator
Step-by-Step Methodology:
1. Reaction Setup and Inert Atmosphere:
-
Action: Assemble the 1 L three-neck flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.
-
Rationale (E-E-A-T): LiAlH₄ reacts violently with water. An inert nitrogen atmosphere and dry glassware are critical to prevent quenching the reagent and to avoid a significant safety hazard (fire).
2. Reagent Charging:
-
Action: Under a positive flow of nitrogen, charge the flask with the 1 M LiAlH₄ solution in THF (210 mL). Begin stirring and cool the flask in an ice-water bath.
-
Rationale (E-E-A-T): A 2.4-fold molar excess of LiAlH₄ is used. One equivalent reacts with the acidic proton of the carboxylic acid, another with the acidic proton of the aniline amine, and two are required for the reduction of the carboxyl group. The excess ensures the reaction goes to completion. Cooling controls the initial exothermic reaction.
3. Substrate Addition:
-
Action: Dissolve the 2-amino-3-chlorobenzoic acid (15.0 g) in anhydrous THF (200 mL). Transfer this solution to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over approximately 20-30 minutes.
-
Rationale (E-E-A-T): Slow, controlled addition is crucial to manage the exothermic reaction and the initial evolution of hydrogen gas. Adding the substrate solution to the hydride (reverse addition) prevents the formation of unreactive clumps of the carboxylate salt.
4. Reaction Progression:
-
Action: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1.5 to 2 hours.
-
Rationale (E-E-A-T): The reaction is typically complete within this timeframe at room temperature. Progress can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot.
5. Workup and Quenching (Fieser Method):
-
Action: Cool the reaction flask back to 0-10°C in an ice-water bath. Slowly and carefully add 300 mL of water dropwise to quench the excess LiAlH₄.
-
Rationale (E-E-A-T): This is the most hazardous step. The quenching is extremely exothermic and produces large volumes of hydrogen gas. It must be done slowly, with efficient cooling and stirring, in a well-ventilated fume hood. The goal is to form a granular, filterable precipitate of aluminum salts.
6. Filtration and Extraction:
-
Action: Filter the resulting suspension through a pad of Celite in a Büchner funnel. Rinse the filter cake thoroughly with a generous amount of ethyl acetate (e.g., 1 L). Combine the filtrates in a separatory funnel.
-
Rationale (E-E-A-T): Celite provides a filter aid, preventing the fine aluminum salts from clogging the filter paper. Extensive rinsing with EtOAc is necessary to extract all of the product from the inorganic salts.
7. Purification:
-
Action: Wash the combined organic filtrate with saturated brine (3 x 300 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale (E-E-A-T): The brine wash removes the bulk of the water and some inorganic impurities. Anhydrous Na₂SO₄ removes residual water. Evaporation yields the crude product.
8. Product Characterization:
-
Result: This procedure typically affords the target product as a solid with a high yield (~94%)[1].
-
Validation: The structure should be confirmed by ¹H NMR spectroscopy. The expected spectrum would show a characteristic singlet for the two benzylic protons (CH₂OH) around 4.7 ppm and aromatic signals in the 6.6-7.3 ppm range[1].
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Development
This compound is not an active pharmaceutical ingredient (API) itself but is a critical starting material for APIs. Its utility stems from the ortho-amino and hydroxymethyl groups, which can be readily functionalized to build more elaborate molecular scaffolds.
-
Kinase Inhibitors: In the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors, the amino group can serve as an anchor point for building heterocyclic ring systems, while the alcohol can be used as a handle for further elaboration[1].
-
CGRP-Receptor Antagonists: This class of drugs, used for treating migraines, often features complex heterocyclic cores. This compound provides a substituted phenyl ring that can be incorporated into these larger structures[1].
-
Lercanidipine Synthesis: While not a direct precursor, related aminobenzyl alcohols are intermediates in the synthesis of dihydropyridine calcium channel blockers like Lercanidipine, highlighting the general importance of this class of compounds in medicinal chemistry[4][5][6][7][8].
Conclusion and Future Perspectives
This compound is a testament to the enabling power of foundational organic synthesis. While its own history is modest, its impact is measured by the complex and life-changing medicines it helps create. The established synthetic routes are robust and high-yielding, though they rely on hazardous reagents like LiAlH₄. Future research may focus on developing safer, greener, and more scalable catalytic reduction methods that avoid stoichiometric, pyrophoric metal hydrides. As drug discovery continues to explore new chemical space, the demand for versatile and functionalized building blocks like this compound will undoubtedly persist, ensuring its continued relevance in the field.
References
- Preparation of 2-amino-3-chlorobenzyl alcohol. PrepChem.com. [Link]
- CN103360263B - Synthesis method of lercanidipine intermediates.
- CN115677512A - Method for synthesizing lercanidipine intermediate N-methyl-3,3-diphenylpropylamine hydrochloride.
- WO2006059332A1 - Intermediates for the preparation of lercanidipine.
- EP1860102A1 - Process for Producing Lercanidipine.
- A NOVEL PROCESS FOR THE PREPARATION OF LERCANIDIPINE - Patent 1891009.
- US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
Sources
- 1. This compound | 61487-25-0 [chemicalbook.com]
- 2. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. CN103360263B - Synthesis method of lercanidipine intermediates - Google Patents [patents.google.com]
- 5. CN115677512A - Method for synthesizing lercanidipine intermediate N-methyl-3,3-diphenylpropylamine hydrochloride - Google Patents [patents.google.com]
- 6. WO2006059332A1 - Intermediates for the preparation of lercanidipine - Google Patents [patents.google.com]
- 7. EP1860102A1 - Process for Producing Lercanidipine - Google Patents [patents.google.com]
- 8. A NOVEL PROCESS FOR THE PREPARATION OF LERCANIDIPINE - Patent 1891009 [data.epo.org]
An In-depth Technical Guide to the Thermochemical Properties of Substituted Aminobenzyl Alcohols: Bridging Theory and Application in Pharmaceutical Sciences
Abstract
Substituted aminobenzyl alcohols are a pivotal class of molecules, forming the structural backbone of numerous pharmaceutical compounds and synthetic intermediates. Their thermochemical properties—such as enthalpy of formation, combustion, and sublimation—are not merely academic data points; they are critical parameters that govern molecular stability, reactivity, and ultimately, bioavailability and efficacy in drug development. This guide provides a comprehensive exploration of the thermochemical landscape of ortho-, meta-, and para-aminobenzyl alcohol isomers. In the absence of extensive direct experimental data for these specific compounds, we will establish a robust framework based on the known thermochemistry of benzyl alcohol and draw extensively from analogous substituted aromatic systems, including aminobenzoic acids, phenols, and anilines. We will detail the gold-standard experimental methodologies for determining these properties, explain the profound influence of substituent positioning on molecular stability, and introduce computational approaches as a powerful predictive tool. Finally, this guide will connect these fundamental physicochemical properties to their practical application in the high-stakes world of drug discovery and development, offering researchers and scientists a holistic understanding of why thermochemistry is a cornerstone of modern pharmaceutical science.
Introduction: The Significance of Aminobenzyl Alcohols in Medicinal Chemistry
The aminobenzyl alcohol scaffold is a privileged structure in drug design. The presence of both a hydroxyl (-OH) and an amino (-NH₂) group on a benzene ring provides a versatile platform for creating molecules with specific biological activities. These functional groups can participate in hydrogen bonding, act as proton donors or acceptors, and serve as key points for further chemical modification. Understanding the energetic properties of these molecules is fundamental to predicting their behavior from synthesis and purification to formulation and biological interaction.
The relative positioning of the amino group—ortho (2-), meta (3-), or para (4-)—profoundly influences the molecule's electronic and steric properties, which in turn dictates its thermochemical stability.[1] This guide will dissect these isomer-specific differences, providing a theoretical and practical framework for researchers.
Foundational Thermochemistry: Benzyl Alcohol as a Baseline
To appreciate the impact of the amino substituent, we must first understand the thermochemical properties of the parent molecule, benzyl alcohol (C₇H₈O). As a simple aromatic alcohol, its thermodynamic parameters are well-documented and serve as our primary reference point.
| Thermochemical Property | Value (kJ/mol) | Source |
| Standard Enthalpy of Formation (Liquid, 298.15 K) | -167.0 to -174.0 | [2][3] |
| Standard Enthalpy of Combustion (Liquid, 298.15 K) | -3723.0 to -3731.0 | [2][3][4] |
| Enthalpy of Vaporization (298.15 K) | 63.0 ± 6.0 | [3][5] |
| Enthalpy of Fusion | 8.79 to 8.97 | [3][4] |
These values provide a quantitative measure of the energy stored within the molecule and the energy released upon its complete oxidation. They are the benchmark against which we will evaluate the stabilizing or destabilizing effects of the amino substituent.
The Impact of the Amino Substituent: An Isomer-Specific Analysis
The introduction of an amino group onto the benzene ring introduces significant electronic effects that alter the molecule's stability. The amino group is an activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance.[6] This electron donation generally increases the thermodynamic stability of the molecule.
While specific experimental data for the aminobenzyl alcohol isomers are scarce, we can infer the relative stabilities by examining analogous systems like the aminobenzoic acid isomers. For aminobenzoic acids, the crystalline-state enthalpies of formation are: ortho (-399.0 kJ/mol), meta (-416.6 kJ/mol), and para (-408.7 kJ/mol).[7] This suggests that the meta isomer is the most thermodynamically stable, followed by the para and then the ortho isomer. This trend is often attributed to a complex interplay of intramolecular hydrogen bonding, crystal packing effects, and electronic interactions. It is plausible that aminobenzyl alcohols would follow a similar, though not identical, trend in stability.
-
Ortho-Aminobenzyl Alcohol: The proximity of the -NH₂ and -CH₂OH groups allows for strong intramolecular hydrogen bonding. This can increase the stability of the individual molecule but may be offset by steric hindrance that could lead to a less stable crystal lattice.
-
Meta-Aminobenzyl Alcohol: The substituents are electronically and sterically distant, minimizing intramolecular repulsion. The amino group's electron-donating effect stabilizes the ring, and without the steric or hydrogen-bonding complexities of the ortho isomer, it often represents a highly stable configuration in the solid state.[7]
-
Para-Aminobenzyl Alcohol: The substituents are positioned for efficient intermolecular hydrogen bonding, which can lead to a highly stable and well-ordered crystal lattice, contributing favorably to its overall thermodynamic stability.
Experimental Determination of Thermochemical Properties
To obtain definitive thermochemical data, a suite of calorimetric techniques must be employed. These methods are the gold standard for measuring heat changes in chemical and physical processes.
Combustion Calorimetry: Determining Enthalpy of Formation
Combustion calorimetry is the cornerstone for determining the standard enthalpy of formation (ΔfH°) of organic compounds.[8] The experiment involves the complete combustion of a precisely weighed sample in a high-pressure oxygen atmosphere within a device known as a bomb calorimeter.
-
Sample Preparation: A pellet of the aminobenzyl alcohol isomer (typically 0.5-1.0 g) is weighed with high precision.
-
Bomb Assembly: The sample is placed in a crucible within a sealed, stainless-steel "bomb," which is then pressurized with pure oxygen (approx. 30 atm).[7]
-
Calorimeter Setup: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature is recorded with high precision.
-
Ignition: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the water and the calorimeter assembly, causing a temperature rise.
-
Data Analysis: The total heat released is calculated from the temperature change and the pre-determined heat capacity of the calorimeter.[9][10] Corrections are made for the ignition energy and the formation of nitric acid from the nitrogen in the amino group.[7] The standard enthalpy of combustion is then calculated, and through Hess's Law, the standard enthalpy of formation is derived.
-
Why excess oxygen? To ensure complete combustion to CO₂, H₂O, and N₂. Incomplete combustion would yield erroneous results.
-
Why calibrate the calorimeter? The heat capacity of the calorimeter itself must be precisely known. This is achieved by combusting a standard substance with a well-established enthalpy of combustion, such as benzoic acid.[7] This calibration step is crucial for the self-validation of the system.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA are essential for studying phase transitions and thermal decomposition.[11] DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points and enthalpies of fusion. TGA measures the change in mass of a sample as a function of temperature, revealing its decomposition profile.
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of the aminobenzyl alcohol is placed in an aluminum or ceramic pan.[11]
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC/TGA furnace. The furnace is purged with an inert gas (e.g., nitrogen).
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).[11]
-
Data Acquisition: The DSC records the differential heat flow, while the TGA records the mass loss.
-
Data Analysis:
-
DSC Thermogram: Endothermic peaks indicate melting, and the area under the peak corresponds to the enthalpy of fusion. Exothermic events often signify decomposition.[11]
-
TGA Curve: A plot of mass vs. temperature shows the onset of decomposition and the stages of mass loss.
-
Solution and Sublimation Calorimetry
The enthalpy of sublimation (ΔsubH°), the energy required for a substance to transition from solid to gas, is critical for relating condensed-phase and gas-phase properties. It can be determined directly or indirectly. A powerful indirect method involves solution calorimetry.[12]
Caption: Workflow for determining sublimation enthalpy using solution calorimetry.
Computational Thermochemistry: A Predictive Approach
In the absence of experimental data, high-level computational methods are indispensable for predicting thermochemical properties.[13] Composite methods like Gaussian-n (G3, G4) theories are designed to achieve high accuracy by combining results from several calculations.[9]
Caption: A generalized workflow for ab initio thermochemical calculations.
These computational methods can provide reliable estimates of gas-phase enthalpies of formation. When combined with an estimated enthalpy of sublimation, they can yield valuable insights into the condensed-phase thermochemistry, guiding experimental efforts and providing data where experiments are difficult or costly to perform.
Application in Drug Development: From Stability to Bioavailability
Thermochemical data are not merely of theoretical interest; they are critical for the rational design and development of pharmaceuticals.[14][15]
-
Polymorph Screening and Stability: Different crystalline forms (polymorphs) of a drug can have different melting points, solubilities, and stabilities.[16] DSC is a primary tool for identifying polymorphs and determining their relative thermodynamic stabilities. A more stable polymorph is generally less soluble and may have lower bioavailability.
-
Lead Optimization: Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed when a drug candidate binds to its target protein.[17] This provides the enthalpy (ΔH) and entropy (ΔS) of binding, offering deep insights into the forces driving the interaction.[14] An enthalpically driven binding is often more desirable as it is associated with higher specificity and a better "quality" of interaction.[7][17]
-
Formulation and Manufacturing: The thermal stability of an active pharmaceutical ingredient (API), determined by TGA and DSC, dictates the conditions under which it can be processed and stored.[11] Unwanted decomposition can lead to loss of potency and the formation of toxic impurities.
-
Predicting Solubility and Bioavailability: The enthalpy of fusion and sublimation are related to the strength of the crystal lattice. A higher enthalpy of fusion generally correlates with lower solubility, which can be a major hurdle for oral drug delivery.
Caption: The cascading influence of thermochemical properties on drug efficacy.
Conclusion
The thermochemical properties of substituted aminobenzyl alcohols are a critical, albeit underexplored, area of chemical thermodynamics. While direct experimental data remains limited, a robust understanding can be constructed by leveraging the known properties of benzyl alcohol, drawing insightful analogies from related substituted aromatic systems, and employing powerful computational methods. The experimental techniques of combustion calorimetry, DSC, TGA, and solution calorimetry provide the definitive means to acquire this data. For researchers in drug development, these properties are far from esoteric. They provide the foundational knowledge required to navigate the complex challenges of polymorph stability, lead optimization, and formulation, ultimately connecting the energy of a molecule to its therapeutic potential. This guide serves as a call for further experimental investigation into this important class of compounds and as a practical framework for applying thermochemical principles to the art and science of pharmaceutical development.
References
- I. Contineanu, T. I. Contineanu, Enthalpies of combustion and formation of isomers of the amino-benzoic acid, Rev. Chim. (Bucharest), 57(4), 373-376 (2006). Source
- Ribeiro da Silva, M. A. V., Matos, M. A. R., & Monte, M. J. S. (2011). Experimental and Computational Thermochemical Study of N-benzylalanines. The Journal of Physical Chemistry B, 115(18), 5633–5639. DOI: 10.1021/jp201323x
- Di Lella, S., et al. (2010). Thermodynamic studies for drug design and screening. Expert Opinion on Drug Discovery, 5(7), 709-722. DOI: 10.1517/17460441.2010.493237
- Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery? Consensus.
- Edelmann, S., & Lumb, J.-P. (2024). A para- to meta-isomerization of phenols. Nature Chemistry, 16(7), 1193–1199. DOI: 10.1038/s41557-024-01512-1
- Pavitt, A. S., Bylaska, E. J., & Tratnyek, P. G. (2017). Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Science: Processes & Impacts, 19(3), 336-348. DOI: 10.1039/C6EM00628K
- Lumb Group. (2024). A para- to meta-isomerization of phenols. McGill University Department of Chemistry.
- Edelmann, S., & Lumb, J.-P. (2024). A para- to meta-isomerization of phenols. eScholarship@McGill.
- European Pharmaceutical Review. (2007). Enthalpic efficiency and the role of thermodynamic data in drug development: possibility or a pipeline dream!. European Pharmaceutical Review.
- NIST. (n.d.). Benzyl alcohol. NIST Chemistry WebBook.
- Doc Brown's Chemistry. (n.d.). Enthalpy of combustion of alcohols isomeric ethers data trend graph. Doc Brown's Chemistry.
- Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts.
- Organic Syntheses. (n.d.). Benzyl alcohol, o-amino-. Organic Syntheses.
- Reddit. (2022). Structural isomers and enthalpy of combustion (specifical alcohols). r/chemistry.
- meriSTEM. (2021). Enthalpy of Combustion for Alcohols. YouTube.
- ResearchGate. (n.d.). Reactivity of substituted 1°/2°/3° benzyl alcohols. ResearchGate.
- Cheméo. (n.d.). Chemical Properties of Benzyl alcohol (CAS 100-51-6). Cheméo.
- ResearchGate. (2012). What is the best procedure to synthesize p-aminobenzyl alcohol?. ResearchGate.
- Oriental Journal of Chemistry. (2016). Molecular Interaction Studies of Benzyl Alcohols with Methacrylates in Carbon Tetrachloride using Frequency Domain Technique. Oriental Journal of Chemistry, 32(4). DOI: 10.13005/ojc/320440
- NIST. (n.d.). Benzyl alcohol Condensed phase thermochemistry data. NIST Chemistry WebBook.
- NIST. (n.d.). Benzyl alcohol Phase change data. NIST Chemistry WebBook.
- Wikipedia. (n.d.). Quantum chemistry composite methods. Wikipedia.
- MDPI. (2022). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI.
- Scribd. (n.d.). Enthalpy of Combustion of Alcohols. Scribd.
- MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. DOI: 10.3390/molecules27134106
- RSC Education. (n.d.). Comparing heat energy from burning alcohols. RSC Education.
- RSC Publishing. (2014). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. CrystEngComm, 16(33), 7751-7763. DOI: 10.1039/C4CE00788A
- ResearchGate. (n.d.). Experimental and Computational Thermochemical Study of N-Benzylalanines. ResearchGate.
Sources
- 1. mcgill.ca [mcgill.ca]
- 2. Benzyl alcohol [webbook.nist.gov]
- 3. Benzyl alcohol [webbook.nist.gov]
- 4. Benzyl alcohol (CAS 100-51-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Benzyl alcohol [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 9. scienceready.com.au [scienceready.com.au]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Experimental and computational thermochemical study of N-benzylalanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Spectroscopic and Computational Investigation of Benzyl Alcohol–Butylamine Binary Mixtures: A Comparative Study of Line… [ouci.dntb.gov.ua]
- 15. umsl.edu [umsl.edu]
- 16. SSERC | Energy of combustion – data [sserc.org.uk]
- 17. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
The Decisive Influence of Electronics: A Technical Guide to Substituent Effects on Aminobenzyl Alcohol Reactivity
Introduction: The Versatile Role of Aminobenzyl Alcohols in Modern Chemistry
Aminobenzyl alcohols are a class of bifunctional organic compounds that have garnered significant attention in various scientific disciplines, particularly in the realms of medicinal chemistry and materials science. Their unique molecular architecture, featuring both a nucleophilic amino group and a reactive benzyl alcohol moiety, renders them invaluable as versatile building blocks for the synthesis of a diverse array of complex molecules.[1][2] In the pharmaceutical industry, these compounds serve as key intermediates in the development of novel therapeutics, including agents targeting neurological disorders.[1][3] Furthermore, their application extends to the cutting edge of drug delivery technology, where they function as self-immolative linkers in antibody-drug conjugates (ADCs), enabling the targeted release of potent cytotoxic agents to cancer cells.[4] The reactivity of the benzyl alcohol group is central to these applications, and understanding how this reactivity can be modulated is of paramount importance for the rational design of new molecules with desired properties. This technical guide provides an in-depth exploration of the electronic effects of substituents on the reactivity of aminobenzyl alcohols, offering a foundational understanding for researchers and professionals in drug development and organic synthesis.
Pillar 1: The Theoretical Framework of Electronic Effects
The reactivity of an aminobenzyl alcohol is intrinsically linked to the electron density distribution within its aromatic ring and at the benzylic carbon. Substituents on the aromatic ring can profoundly alter this distribution through a combination of two primary electronic effects: the inductive effect and the resonance effect.[5][6]
The Inductive Effect: Through-Bond Polarization
The inductive effect (I) arises from the difference in electronegativity between a substituent and the carbon atom of the aromatic ring to which it is attached. This effect is transmitted through the sigma (σ) bonds of the molecule, leading to a polarization of the electron density.[7]
-
Electron-Withdrawing Inductive Effect (-I): Electronegative atoms or groups, such as halogens (-F, -Cl, -Br), nitro (-NO₂), and cyano (-CN), pull electron density away from the aromatic ring. This effect deactivates the ring towards electrophilic attack and can influence the stability of charged intermediates.
-
Electron-Donating Inductive Effect (+I): Alkyl groups (-CH₃, -C₂H₅) are generally considered to have a weak electron-donating inductive effect, pushing electron density towards the aromatic ring.
The Resonance Effect: Delocalization Through π-Systems
The resonance effect (R or M) involves the delocalization of π-electrons between the substituent and the aromatic ring. This effect is only operative for substituents that can participate in the π-system of the ring and is most pronounced at the ortho and para positions.[5][8]
-
Electron-Donating Resonance Effect (+R): Substituents with lone pairs of electrons, such as amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) groups, can donate electron density to the aromatic ring through resonance. This significantly increases the electron density of the ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. The amino group of an aminobenzyl alcohol is a potent +R group.
-
Electron-Withdrawing Resonance Effect (-R): Substituents with π-bonds to electronegative atoms, such as nitro (-NO₂), carbonyl (-C=O), and cyano (-CN) groups, can withdraw electron density from the aromatic ring through resonance. This delocalization of π-electrons away from the ring deactivates it towards electrophilic attack.
The interplay of these two effects determines the overall electronic influence of a substituent. For instance, halogens exhibit a -I effect due to their high electronegativity but a +R effect due to their lone pairs. In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the ring. Conversely, for the amino group, the strong +R effect dominates its weaker -I effect, resulting in strong activation of the aromatic ring.[8]
Pillar 2: Quantifying Substituent Effects: The Hammett Equation
To move beyond a qualitative understanding, the electronic effects of substituents can be quantified using linear free-energy relationships, the most well-known of which is the Hammett equation.[9][10] This equation provides a mathematical framework for correlating the reaction rates or equilibrium constants of a series of substituted aromatic compounds.
The Hammett equation is expressed as:
log(k/k₀) = σρ or log(K/K₀) = σρ
where:
-
k or K is the rate or equilibrium constant for the substituted reactant.
-
k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant (hydrogen as the substituent).
-
σ (sigma) is the substituent constant , which is a measure of the electronic effect of a particular substituent. It is independent of the reaction type.
-
σ > 0 for electron-withdrawing groups.
-
σ < 0 for electron-donating groups.
-
-
ρ (rho) is the reaction constant , which is a measure of the sensitivity of a particular reaction to the electronic effects of substituents. It is independent of the substituent.
-
ρ > 0 indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge (or the loss of positive charge) in the transition state.
-
ρ < 0 indicates that the reaction is accelerated by electron-donating groups, suggesting the buildup of positive charge (or the loss of positive charge) in the transition state.
-
A plot of log(k/k₀) versus σ for a series of substituents is known as a Hammett plot . The slope of this plot gives the reaction constant, ρ.
Pillar 3: Impact on Key Reactions of Aminobenzyl Alcohols
The electronic nature of substituents has a profound impact on the diverse reactions that aminobenzyl alcohols can undergo. Two key reaction types that highlight these effects are nucleophilic substitution at the benzylic carbon and oxidation of the alcohol functionality.
Nucleophilic Substitution at the Benzylic Carbon (Sₙ1-type Reactions)
Reactions that proceed through a benzylic carbocation intermediate, such as Sₙ1-type substitutions, are highly sensitive to the electronic effects of substituents. The rate-determining step in these reactions is the formation of the carbocation.[2][4]
Electron-donating groups (+I, +R) on the aromatic ring, including the inherent amino group, stabilize the positively charged benzylic carbocation intermediate through delocalization of the positive charge. This stabilization lowers the activation energy for the rate-determining step, thereby accelerating the reaction.[11] Conversely, electron-withdrawing groups (-I, -R) destabilize the carbocation, increasing the activation energy and slowing down the reaction.[12]
The stabilizing effect of a para-methoxy group (a strong +R group) and the destabilizing effect of a para-nitro group (a strong -R group) on a benzylic carbocation are illustrated below.
Oxidation of the Benzyl Alcohol
The oxidation of benzyl alcohols to their corresponding aldehydes or carboxylic acids is a fundamental transformation in organic synthesis.[13][14] The mechanism of oxidation often involves the removal of a hydride ion (H⁻) from the benzylic carbon in the rate-determining step.
In such mechanisms, the transition state develops a partial positive charge at the benzylic carbon. Therefore, electron-donating substituents that can stabilize this developing positive charge will accelerate the reaction. Conversely, electron-withdrawing substituents will destabilize the transition state and retard the reaction. This leads to a negative value for the Hammett reaction constant (ρ). For the oxidation of substituted benzyl alcohols by various oxidizing agents, negative ρ values are typically observed, confirming the development of an electron-deficient center in the transition state.[8]
Data Presentation: A Comparative Analysis
| Substituent (para-position) | Electronic Effect | Hammett Constant (σp) | Expected Effect on Oxidation Rate |
| -OCH₃ | Strong +R, -I | -0.27 | Strong Acceleration |
| -CH₃ | Weak +I | -0.17 | Moderate Acceleration |
| -H | Reference | 0.00 | Baseline |
| -Cl | -I > +R | +0.23 | Retardation |
| -Br | -I > +R | +0.23 | Retardation |
| -CN | -I, -R | +0.66 | Strong Retardation |
| -NO₂ | -I, -R | +0.78 | Very Strong Retardation |
| -NH₂ | Strong +R, -I | -0.66 | Very Strong Acceleration |
Note: Hammett constants are established values. The expected effects are based on typical oxidation mechanisms with a negative ρ value.
Experimental Protocols: A Practical Approach
To empirically determine the electronic effects of substituents on the reactivity of aminobenzyl alcohols, a competitive kinetic study can be employed. The following protocol outlines a general procedure for comparing the rates of oxidation of various substituted aminobenzyl alcohols.
Protocol: Competitive Oxidation of Substituted Aminobenzyl Alcohols
Objective: To determine the relative rates of oxidation of a series of para-substituted aminobenzyl alcohols.
Materials:
-
4-Aminobenzyl alcohol (unsubstituted)
-
4-Amino-4'-methoxybenzyl alcohol
-
4-Amino-4'-methylbenzyl alcohol
-
4-Amino-4'-chlorobenzyl alcohol
-
4-Amino-4'-nitrobenzyl alcohol
-
Oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Cu(I)/TEMPO system[13])
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Stock Solution Preparation:
-
Prepare individual stock solutions of each substituted aminobenzyl alcohol in DCM at a precise concentration (e.g., 0.1 M).
-
Prepare a stock solution of the internal standard in DCM (e.g., 0.1 M).
-
Prepare a stock solution of the oxidizing agent in DCM (e.g., 0.2 M).
-
-
Reaction Setup:
-
In a series of reaction vials, add a known volume of the stock solution of the unsubstituted aminobenzyl alcohol and a known volume of the stock solution of one of the substituted aminobenzyl alcohols.
-
Add a known volume of the internal standard stock solution to each vial.
-
Equilibrate the reaction mixtures to a constant temperature (e.g., 25°C) in a water bath.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reactions by adding a known volume of the oxidizing agent stock solution to each vial simultaneously.
-
At regular time intervals (e.g., 5, 10, 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot by adding it to a small volume of a quenching solution (e.g., a saturated solution of sodium thiosulfate).
-
-
Analysis:
-
Analyze the quenched aliquots by GC-FID.
-
Determine the concentration of the remaining starting materials and the formed products by comparing their peak areas to that of the internal standard.
-
-
Data Processing:
-
Plot the concentration of each reactant as a function of time.
-
Determine the initial rate of reaction for each substituted aminobenzyl alcohol.
-
Calculate the relative rate of reaction for each substituted aminobenzyl alcohol compared to the unsubstituted aminobenzyl alcohol (k_substituted / k_unsubstituted).
-
Construct a Hammett plot by graphing log(relative rate) versus the Hammett substituent constant (σ) for each substituent.
-
Determine the reaction constant (ρ) from the slope of the Hammett plot.
-
Conclusion: A Predictive Tool for Rational Design
The electronic effects of substituents provide a powerful and predictive framework for understanding and modulating the reactivity of aminobenzyl alcohols. By carefully selecting substituents with specific inductive and resonance properties, researchers can fine-tune the reactivity of the benzyl alcohol moiety to suit the demands of a particular synthetic transformation or biological application. A thorough understanding of these principles, supported by quantitative analysis through tools like the Hammett equation, is essential for the rational design of new pharmaceuticals, advanced materials, and innovative chemical technologies. This guide serves as a foundational resource for scientists and professionals seeking to harness the versatile chemistry of aminobenzyl alcohols.
References
- Kinetic study on the oxidation reaction of substituted benzyl alcohols by Cr(VI)
- Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. [Link]
- Substitutent Effects and LFERS. (URL not available)
- Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichrom
- Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. [Link]
- Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. [Link]
- Kinetic profile for the reaction of 2-aminobenzyl alcohol with 4-hydroxycoumarin. Conditions. [Link]
- Hammett plot for the reaction with para‐substituted benzyl alcohols. [Link]
- Nucleophilic Substitution (SN1, SN2). [Link]
- 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (URL not available)
- The Crucial Role of 4-Aminobenzyl Alcohol in Modern Chemical Synthesis by NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Kinetics and mechanism of the oxidation of substituted benzyl alcohols by sodium N-chlorobenzenesulphonamide. [Link]
- Effects of Methyl Substituents on the Activity and Enantioselectivity of Homobenzotetramisole-Based Catalysts in the Kinetic Resolution of Alcohols. [Link]
- A Study for Kinetics and Oxidation Reaction of Substituted Benzyl Alcohols Using Cr(VI)-6-Methylquinoline. [Link]
- In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene. [Link]
- 26.
- The SN1 Reaction Mechanism. [Link]
- 11.5 Characteristics of the SN1 Reaction. [Link]
- Consider the following alcohols: (I) Benzyl alcohol (II) 4-nitrobenzyl a... [Link]
- (PDF) ChemInform Abstract: Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. [Link]
- Hammett equ
- (PDF) Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. [Link]
- Aerobic Alcohol Oxidation Using a Cu(I)
- Organocatalyzed Oxidation of Benzyl Alcohols by a Tetrazole-Amino-Saccharin: A Combined Experimental and Theoretical (DFT) Study. [Link]
- SN1 Reaction Mechanism. [Link]
- The Hammett Equation and Linear Free Energy Rel
Sources
- 1. researchgate.net [researchgate.net]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 11.5 Characteristics of the SN1 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 11. Consider the following alcohols: (I) Benzyl alcohol (II) 4-nitrobenzyl a.. [askfilo.com]
- 12. rsc.org [rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Kinetics and mechanism of the oxidation of substituted benzyl alcohols by sodium N-chlorobenzenesulphonamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Strategic Synthesis of CGRP Receptor Antagonists: The Utility of (2-Amino-3-chlorophenyl)methanol as a Core Building Block
An Application Guide for Medicinal Chemists
Abstract: The calcitonin gene-related peptide (CGRP) receptor has emerged as a pivotal target for the treatment of migraine.[1][2][3] Small molecule antagonists, or 'gepants', have demonstrated significant clinical efficacy, creating a demand for robust and efficient synthetic routes.[4] This application note provides a detailed guide on the synthesis of CGRP receptor antagonists, with a specific focus on the strategic use of (2-Amino-3-chlorophenyl)methanol as a versatile starting material. We will explore the underlying pharmacology of the CGRP system, detail a representative synthetic protocol for a key structural intermediate, and discuss the chemical rationale behind the procedural steps, providing researchers and drug development professionals with a practical and scientifically grounded resource.
The Scientific Imperative: Targeting the CGRP Pathway in Migraine
Migraine is a debilitating neurological disorder characterized by intense headaches and other sensory disturbances.[5] A key player in the pathophysiology of migraine is the neuropeptide CGRP.[6] During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of cranial blood vessels and transmission of pain signals.[6][7]
The CGRP receptor is a complex heterodimer, composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[7][8][9] Binding of CGRP to this G-protein coupled receptor initiates a signaling cascade, primarily through the Gαs subunit, which activates adenylyl cyclase and increases intracellular cyclic adenosine monophosphate (cAMP) levels.[10][11] This cascade culminates in vasodilation and neurogenic inflammation, contributing to migraine pain.[8]
CGRP receptor antagonists, known as gepants, function by competitively blocking this receptor, preventing CGRP from binding and thereby inhibiting the downstream signaling cascade.[2][12] This mechanism provides targeted migraine relief without the vasoconstrictive effects associated with other drug classes like triptans.[9]
Synthetic Strategy: The Role of this compound
The development of orally bioavailable small molecule CGRP antagonists like Atogepant and Ubrogepant has necessitated the design of efficient and scalable synthetic routes.[13][14][15] A common structural motif in these complex molecules often requires a substituted phenyl core that can be elaborated into heterocyclic systems. This compound is an ideal starting material for this purpose for several key reasons:
-
Orthogonal Functional Groups: The amino (-NH₂) and hydroxymethyl (-CH₂OH) groups are positioned ortho to each other, providing a perfect scaffold for cyclization reactions to form foundational heterocyclic cores.
-
Reactive Handles: Both functional groups can be selectively protected or activated for subsequent transformations, allowing for controlled, stepwise construction of the target molecule.
-
Strategic Substitution: The chlorine atom at the 3-position provides steric bulk and electronic modification, which can be crucial for optimizing the molecule's binding affinity, selectivity, and pharmacokinetic properties (e.g., metabolic stability).
The general synthetic approach involves leveraging this starting material to construct a key intermediate, which is then coupled with other complex fragments to yield the final active pharmaceutical ingredient (API).
Detailed Experimental Protocols
The protocols provided are intended for trained professional chemists in a controlled laboratory setting. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Synthesis of this compound
This starting material is readily synthesized by the reduction of the commercially available 2-amino-3-chlorobenzoic acid. Lithium aluminum hydride (LiAlH₄) is an effective reducing agent for this transformation.
Reaction Scheme:
Materials & Equipment:
-
2-Amino-3-chlorobenzoic acid
-
Lithium aluminum hydride (LiAlH₄), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Sodium hydroxide (NaOH), 15% w/v aqueous solution
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrer, dropping funnel, reflux condenser, ice bath
-
Rotary evaporator
Procedure:
-
Setup: Equip a dry 500 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: Charge the flask with 100 mL of a 1.0 M solution of LiAlH₄ in THF (100 mmol). Cool the flask to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 7.0 g (40.8 mmol) of 2-amino-3-chlorobenzoic acid in 100 mL of anhydrous THF. Add this solution slowly to the stirred LiAlH₄ solution via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. Causality: The slow addition is critical to control the exothermic reaction between the carboxylic acid and the potent hydride reagent, preventing dangerous temperature spikes and side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly quench the reaction by the sequential dropwise addition of 4 mL of water, followed by 4 mL of 15% NaOH solution, and finally 12 mL of water. Expertise: This specific "Fieser workup" (1:1:3 ratio of H₂O:15% NaOH:H₂O relative to the grams of LiAlH₄ used) is a field-proven method to safely neutralize excess hydride and precipitate aluminum salts into a granular, easily filterable solid.
-
Workup: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF (3 x 50 mL).
-
Isolation: Combine the filtrates and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product as a solid.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) if necessary.
Protocol 2: Representative Synthesis of a Key Atogepant Precursor
Atogepant is a CGRP receptor antagonist approved for the preventive treatment of migraine.[14] Its complex structure includes a spirocyclic core. While the full industrial synthesis is proprietary, we can illustrate a key transformation involving a derivative of our starting material to form a crucial amide bond, a reaction type central to the synthesis of many gepants.[16] This protocol demonstrates the coupling of a piperidin-3-amine core with a carboxylic acid moiety.
Reaction Scheme (Illustrative Coupling):
Where H2N-R2 represents a complex amine such as (3S,5S,6R)-3-amino-6-methyl-5-(2,3,6-trifluorophenyl)-1-(2,2,2-trifluoroethyl)piperidin-2-one, a key fragment in Atogepant synthesis.[16]
Materials & Equipment:
-
(3S,5S,6R)-3-amino...piperidin-2-one fragment (Amine Moiety)
-
(6S)-2'-oxo...spiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid (Acid Moiety)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
Procedure:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the Acid Moiety (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Activation: Dissolve the components in anhydrous DCM and stir at room temperature for 30 minutes. Causality: This pre-activation step forms a highly reactive HOBt-ester intermediate. This is more efficient and leads to fewer side reactions than adding all components at once.
-
Amine Addition: In a separate flask, dissolve the Amine Moiety (1.05 eq) and DIPEA (2.5 eq) in anhydrous DCM.
-
Coupling Reaction: Add the amine solution to the activated acid solution and stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure amide-coupled product.
Data Summary & Characterization
The following table summarizes expected outcomes for the synthesis of the starting material. Purity is typically assessed by HPLC or ¹H NMR.
| Step | Reaction | Starting Material | Product | Expected Yield | Purity |
| 1 | LiAlH₄ Reduction | 2-Amino-3-chlorobenzoic acid | This compound | 85-95% | >98% |
| 2 | Amide Coupling | Carboxylic Acid + Amine | Amide Product | 70-85% | >99% |
Safety and Handling
-
This compound: May cause skin and serious eye irritation. Harmful if swallowed. Avoid formation of dust and aerosols.[17][18]
-
Lithium Aluminum Hydride (LiAlH₄): Dangerously reactive with water, releasing flammable hydrogen gas. Causes severe skin burns and eye damage. All operations must be conducted under strictly anhydrous conditions by trained personnel.
-
EDC & HOBt: These are common peptide coupling reagents. They can be skin and respiratory irritants. Handle with care in a fume hood.
Always consult the latest Safety Data Sheet (SDS) for each chemical before use.[18]
Conclusion
The strategic selection of starting materials is fundamental to the successful development of complex pharmaceutical agents. This compound serves as an exemplary building block in the synthesis of CGRP receptor antagonists, offering a pre-functionalized and strategically substituted core that streamlines the construction of these vital therapeutics. The protocols and rationale detailed in this note provide a solid foundation for researchers engaged in the synthesis and discovery of next-generation treatments for migraine.
References
- CGRP Receptor Signalling P
- Intracellular signalling pathway of CGRP.
- CGRP Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]
- What are CGRP antagonists and how do you quickly get the latest development progress?. Synapse. [Link]
- How Do CGRP Receptor Antagonists Work? - Uses, Side Effects, Drug Names. RxList. [Link]
- What is the mechanism of Calcitonin Gene-Related Peptide (CGRP) receptors?. Dr.Oracle. [Link]
- Role of CGRP Signaling in Migraine P
- Calcitonin gene-related peptide receptor antagonist. Wikipedia. [Link]
- Benzodiazepine calcitonin gene-related peptide (CGRP) receptor antagonists: optimization of the 4-substituted piperidine. PubMed. [Link]
- Calcitonin Gene-Related Peptide Receptor Antagonists: New Therapeutic Agents for Migraine.
- Calcitonin gene-rel
- Calcitonin Gene-Related Peptide Receptor.
- Development of Human Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists. 1. Potent and Selective Small Molecule CGRP Antagonists.
- Development of Human Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists. 1. Potent and Selective Small Molecule CGRP Antagonists.
- Asymmetric Synthesis of Heterocyclic Analogues of a CGRP Receptor Antagonist for Tre
- Design, Synthesis and Pharmacological Characterization of Novel Calcitonin Gene-Related Peptide Receptor Antagonists. Creighton University. [Link]
- Practical asymmetric synthesis of a CGRP receptor antagonist ubrogepant.
- The synthesis and SAR of calcitonin gene-related peptide (CGRP)
- WO2024150250A1 - A process for the preparation of atogepant and its intermediates.
- Atogepant.
- Safety D
- Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. PubMed. [Link]
- Atogepant. Calcitonin gene-related peptide (CGRP) receptor antagonist, Preventive treatment of migraine.
- Process for the Purification of Atogepant. Technical Disclosure Commons. [Link]
- Boosting Drug Discovery: The Role of Specialty Amino Acids. LinkedIn. [Link]
- Potent, orally bioavailable calcitonin gene-related peptide receptor antagonists for the tre
- (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
- Synthesis of the (3 R ,6 S )-3-Amino-6-(2,3-difluorophenyl)azepan-2-one of Telcagepant (MK-0974).
- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. NIH. [Link]
- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]
- SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
Sources
- 1. What are CGRP antagonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. How Do CGRP Receptor Antagonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Calcitonin gene-related peptide - Wikipedia [en.wikipedia.org]
- 7. scienceofmigraine.com [scienceofmigraine.com]
- 8. droracle.ai [droracle.ai]
- 9. Calcitonin Gene-Related Peptide Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. researchgate.net [researchgate.net]
- 14. medkoo.com [medkoo.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. echemi.com [echemi.com]
- 18. aablocks.com [aablocks.com]
Application Notes & Protocols: The Strategic Role of (2-Amino-3-chlorophenyl)methanol in the Synthesis of PI3K Inhibitor Scaffolds
Abstract
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2] Consequently, the development of small molecule inhibitors targeting PI3K has become a major focus in oncology drug discovery.[3] A key architectural feature of many potent PI3K inhibitors is the quinazoline core and its derivatives, such as the 2,3-dihydroimidazo[1,2-c]quinazoline scaffold found in the approved pan-Class I PI3K inhibitor, Copanlisib. This document provides a detailed guide for researchers on the strategic application of (2-Amino-3-chlorophenyl)methanol as a versatile starting material for the synthesis of these crucial heterocyclic cores. We will dissect the synthetic logic, provide a detailed experimental protocol for a key transformation, and explain the causality behind the methodological choices.
Introduction: The PI3K Pathway as a Therapeutic Target
The PI3K/AKT/mTOR pathway is a central intracellular signaling cascade that translates extracellular signals from receptor tyrosine kinases (RTKs) and G-protein-coupled receptors (GPCRs) into a cellular response.[4][5] Upon activation, PI3K phosphorylates phosphatidylinositol (3,4)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT, to the plasma membrane.[6] This initiates a cascade that promotes cell growth, metabolism, and survival while inhibiting apoptosis (programmed cell death).[2][5]
In many cancers, mutations in genes like PIK3CA (encoding the p110α catalytic subunit of PI3K) or the loss of the tumor suppressor PTEN, which dephosphorylates PIP3, lead to constitutive activation of this pathway.[1][4] This sustained signaling allows cancer cells to proliferate uncontrollably. Therefore, inhibiting PI3K is a validated strategy to halt tumor progression.
Figure 1: Simplified PI3K/AKT/mTOR Signaling Pathway.
Strategic Importance of this compound
The selection of a starting material is a critical decision in synthetic chemistry, dictating the efficiency and logic of the entire route. This compound is a highly strategic precursor for building complex heterocyclic systems like quinazolines for several reasons:
-
Ortho-Amino Benzyl Alcohol Motif: The primary amine and the benzylic alcohol are positioned in a 1,2-relationship. This arrangement is primed for cyclization reactions. The alcohol can be readily oxidized to an aldehyde or carboxylated, creating an electrophilic center that the neighboring nucleophilic amine can attack to form the core heterocyclic ring.
-
Chlorine Substitution: The chlorine atom at the 3-position exerts a significant electronic and steric influence. It can modify the reactivity of the aromatic ring and, more importantly, can serve as a key point of interaction within the ATP-binding pocket of the PI3K enzyme in the final inhibitor molecule, potentially enhancing potency or selectivity.
-
Versatility for Elaboration: This building block provides a robust foundation upon which the more complex features of a PI3K inhibitor, such as the fused imidazo ring and side chains required for solubility and target engagement, can be constructed.
Synthetic Workflow: From Precursor to a PI3K Inhibitor Core
A plausible synthetic strategy to construct a 2,3-dihydroimidazo[1,2-c]quinazoline core, a key pharmacophore for PI3K inhibition, is outlined below. This workflow demonstrates how the functional groups of this compound are sequentially transformed.
Figure 2: Synthetic workflow to a PI3K inhibitor core scaffold.
Detailed Protocol: Synthesis of 8-Chloroquinazolin-4(3H)-one (Intermediate B)
This protocol details the critical two-step, one-pot conversion of this compound into the foundational quinazolinone ring system.
Principle
The first step is the selective oxidation of the primary benzylic alcohol to an aldehyde using manganese dioxide (MnO₂), a mild oxidant that does not affect the amino group. The resulting crude aldehyde is then immediately subjected to cyclocondensation with urea under thermal conditions. The urea acts as a C1 source, providing the carbonyl carbon and one of the nitrogen atoms for the new pyrimidine ring.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial | |
| Activated Manganese Dioxide (MnO₂) | Reagent Grade | Commercial | Use a highly active form. |
| Dichloromethane (DCM) | Anhydrous | Commercial | |
| Urea | ≥99% | Commercial | |
| Celite® | Filtration Grade | Commercial | |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction/purification. |
| Hexanes | ACS Grade | Commercial | For purification. |
Step-by-Step Procedure
Step 1: Oxidation to 2-Amino-3-chlorobenzaldehyde (Intermediate A)
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (3.15 g, 20.0 mmol, 1.0 equiv.).
-
Add anhydrous Dichloromethane (DCM, 100 mL) to dissolve the starting material.
-
Expertise & Experience: In a single portion, add activated manganese dioxide (MnO₂, 17.4 g, 200 mmol, 10.0 equiv.). Using a large excess of a mild, heterogeneous oxidant like MnO₂ ensures a rapid and clean conversion without over-oxidation to the carboxylic acid or side reactions involving the amine. The reaction is typically monitored by TLC, as reaction times can vary based on the activity of the MnO₂.
-
Stir the resulting black suspension vigorously at room temperature (20-25 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material will have a lower Rf than the more polar aldehyde product.
-
Trustworthiness: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with DCM (3 x 30 mL) to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. Do not heat above 40 °C to prevent product degradation. This will yield the crude 2-Amino-3-chlorobenzaldehyde as a yellow solid. Do not purify further; proceed directly to the next step.
Step 2: Cyclocondensation to 8-Chloroquinazolin-4(3H)-one (Intermediate B)
-
To the flask containing the crude aldehyde from the previous step, add Urea (2.40 g, 40.0 mmol, 2.0 equiv.).
-
Expertise & Experience: This step is performed neat (without solvent) under thermal conditions. This drives the reaction towards the product by removing water, which is formed as a byproduct of the condensation and cyclization.
-
Equip the flask with a reflux condenser and slowly heat the mixture in an oil bath to 150-160 °C.
-
The mixture will melt and bubble as the reaction proceeds. Maintain this temperature for 2-3 hours, at which point the mixture should solidify.
-
Allow the flask to cool to room temperature. The crude product will be a solid mass.
-
Trustworthiness: Triturate the solid with hot water (50 mL) to dissolve any unreacted urea and other water-soluble impurities. Filter the solid while hot, wash with additional water (2 x 20 mL), and then with a small amount of cold ethyl acetate (10 mL).
-
Dry the resulting off-white solid in a vacuum oven at 60 °C overnight.
Expected Results & Characterization
| Parameter | Expected Value | Method |
| Yield | 2.9 - 3.2 g (80-90% over two steps) | Gravimetric |
| Appearance | Off-white to pale yellow solid | Visual |
| Purity | >95% | ¹H NMR, LC-MS |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.2 (br s, 1H), 8.15 (s, 1H), 7.90 (d, 1H), 7.65 (d, 1H), 7.30 (t, 1H) | NMR Spectroscopy |
| Mass Spectrum (ESI+) | m/z = 181.0 [M+H]⁺ | Mass Spectrometry |
Conclusion
This compound is a strategically valuable and cost-effective starting material for accessing the quinazolinone core, a privileged scaffold in the design of PI3K inhibitors. The protocol described herein provides a robust and high-yielding pathway to a key synthetic intermediate. The inherent functionality of this precursor allows for logical and efficient synthetic planning, making it an essential tool for medicinal chemists and drug development professionals working to create next-generation targeted cancer therapies.
References
- Wu, Y., Dai, W., Chen, X., Geng, A., Chen, Y., Lu, T., & Zhu, Y. (2017). Design, synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as novel phosphatidylinositol 3-kinase and histone deacetylase dual inhibitors. RSC Advances, 7(81), 52180–52186. [Link]
- Siniak, R. S., Mazur, I. A., Kochergin, P. M., & Kokhanovskiĭ, F. M. (1976). [Synthesis of 2,3-dihydroimidazo(1,2-c) quinazolinone-2 ilidene derivatives].
- Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091. [Link]
- Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews. Drug discovery, 4(12), 988–1004. [Link]
- Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature reviews. Cancer, 9(8), 550–562. [Link]
- Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature reviews. Drug discovery, 8(8), 627–644. [Link]
- Shariati, M., Imanzadeh, G., Rostami, A., Ghoreishy, N., & Kheirjou, S. (2019). Aerobic oxidative synthesis of 2-substituted quinazolines by laccase/DDQ catalyst system. Comptes Rendus Chimie, 22(4), 337-346. [Link]
- Al-Suwaidan, I. A., El-Messery, S. M., & Al-Omary, F. A. M. (2013). Quinazoline derivatives: synthesis and bioactivities. Medicinal chemistry research, 22(7), 3031-3046. [Link]
- Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature reviews. Cancer, 15(9), 502–514. [Link]
- Scott, W. J., et al. (2016). Discovery and SAR of Novel 2,3-Dihydroimidazo[1,2-c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80-6946). ACS Medicinal Chemistry Letters, 7(5), 482-486. [Link]
Sources
- 1. Design, synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as novel phosphatidylinositol 3-kinase and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Synthesis of 2,3-dihydroimidazo(1,2-c) quinazolinone-2 ilidene derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of (2-Amino-3-chlorophenyl)methanol: A Detailed Protocol for Researchers
Introduction
(2-Amino-3-chlorophenyl)methanol is a valuable building block in the synthesis of various pharmaceutical compounds. Notably, it serves as a key intermediate in the preparation of CGRP-receptor antagonists and PI3K inhibitors, highlighting its significance in drug discovery and development.[1] This document provides a comprehensive, step-by-step protocol for the synthesis of this compound via the reduction of 2-amino-3-chlorobenzoic acid. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure but also insights into the rationale behind the experimental choices and necessary safety precautions.
Reaction Overview
The synthesis involves the reduction of a carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄), a potent reducing agent, is employed for this transformation.[2][3] LiAlH₄ is capable of reducing a wide range of functional groups, including carboxylic acids, which are generally resistant to weaker reducing agents like sodium borohydride. The overall reaction is as follows:
Chemical Scheme:
The causality behind choosing LiAlH₄ lies in its high reactivity, which is necessary to reduce the resonance-stabilized carboxylate anion formed in the initial step of the reaction. The mechanism involves the initial deprotonation of the carboxylic acid by the hydride, followed by the coordination of the aluminum to the carboxylate oxygen, and subsequent hydride transfers to the carbonyl carbon.[4]
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 2-Amino-3-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 15.0 g (87.4 mmol) | ≥98% | Various |
| Lithium aluminum hydride (1 M in THF) | LiAlH₄ | 37.95 | 210 mL (210 mmol) | 1 M solution | Various |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 200 mL | Anhydrous | Various |
| Water, deionized | H₂O | 18.02 | 300 mL | N/A | N/A |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 1 L | ACS grade | Various |
| Saturated saline solution (Brine) | NaCl(aq) | N/A | 900 mL | N/A | N/A |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | Anhydrous | Various |
| Diatomaceous earth (Celite®) | SiO₂ | 60.08 | As needed | N/A | Various |
Equipment
-
Three-neck round-bottom flask (1 L)
-
Addition funnel (250 mL)
-
Magnetic stirrer and stir bar
-
Nitrogen inlet and bubbler
-
Ice-water bath
-
Büchner funnel and filter flask
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): Safety glasses, fire-retardant laboratory coat, impervious gloves.[5][6]
Experimental Protocol
The following workflow diagram illustrates the key stages of the synthesis process.
Sources
Application Note & Protocol: Laboratory-Scale Synthesis of (2-Amino-3-chlorophenyl)methanol
Abstract
(2-Amino-3-chlorophenyl)methanol is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of advanced therapeutic agents, including CGRP-receptor antagonists and PI3K inhibitors[1]. Its structural arrangement, featuring amino, chloro, and hydroxymethyl functionalities on an aromatic scaffold, makes it a versatile precursor for a variety of heterocyclic and complex organic molecules. This document provides a comprehensive guide for researchers, detailing two primary synthetic routes for its laboratory-scale preparation. The primary protocol describes the robust reduction of 2-amino-3-chlorobenzoic acid using lithium aluminum hydride (LAH), a method noted for its high yield[1]. An alternative, milder approach involving the selective reduction of 2-amino-3-chlorobenzaldehyde with sodium borohydride is also discussed. This guide emphasizes the rationale behind procedural choices, rigorous safety protocols, and detailed methods for purification and analytical characterization to ensure both the integrity of the synthesis and the safety of the operator.
Synthetic Strategies and Rationale
The synthesis of this compound can be efficiently approached via the reduction of a carbonyl or carboxyl group at the benzylic position. The choice of starting material dictates the necessary reducing agent and, consequently, the reaction conditions and safety considerations.
Route 1: Reduction of 2-Amino-3-chlorobenzoic Acid This is a highly effective and high-yield approach that utilizes a powerful, non-selective reducing agent, Lithium Aluminum Hydride (LiAlH₄ or LAH), to directly convert the carboxylic acid functionality into a primary alcohol[1]. LAH is one of the few reagents strong enough to reduce carboxylic acids[2]. This method is advantageous when 2-amino-3-chlorobenzoic acid is the more readily available starting material. However, the high reactivity of LAH necessitates stringent safety measures, including the use of anhydrous solvents and a controlled inert atmosphere to prevent violent reactions with moisture[3][4].
Route 2: Reduction of 2-Amino-3-chlorobenzaldehyde This alternative pathway involves the reduction of the corresponding aldehyde, 2-amino-3-chlorobenzaldehyde. This transformation can be accomplished using a much milder and more selective reducing agent, such as sodium borohydride (NaBH₄). NaBH₄ is highly effective for reducing aldehydes and ketones but does not typically reduce carboxylic acids or esters, offering a significant margin of safety and operational simplicity compared to LAH[5][6]. This route is preferable if the starting aldehyde is available or can be synthesized easily, as it avoids the hazards associated with LAH.
The following diagram illustrates these two synthetic pathways.
Figure 2: Step-by-step workflow for the LAH reduction protocol.
Step-by-Step Synthesis Protocol
Note: This procedure involves highly reactive and hazardous materials. A thorough risk assessment must be completed, and all steps must be performed in a certified chemical fume hood.[2]
-
Reaction Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 250 mL pressure-equalizing addition funnel, and a nitrogen/argon inlet connected to a bubbler. Flame-dry the glassware under vacuum or oven-dry it prior to assembly and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Charging: Under a positive pressure of inert gas, charge the reaction flask with 210 mL of 1 M Lithium Aluminum Hydride solution in THF (210 mmol).
-
Substrate Preparation: In a separate dry flask, dissolve 15.0 g of 2-amino-3-chlorobenzoic acid (87.4 mmol) in 200 mL of anhydrous THF. Transfer this solution to the addition funnel.
-
Addition: While stirring the LAH solution at room temperature, add the solution of 2-amino-3-chlorobenzoic acid dropwise from the addition funnel over approximately 20 minutes. The addition is exothermic; maintain control of the reaction temperature.
-
Reaction: After the addition is complete, allow the greyish reaction mixture to stir at room temperature for an additional 1.5 hours to ensure the reduction is complete.
-
Quenching (Critical Safety Step): Cool the reaction flask to 10 °C using a water bath. EXTREME CAUTION is required for this step as quenching LAH is highly exothermic and releases flammable hydrogen gas.[7] With vigorous stirring, slowly and dropwise add 300 mL of deionized water to the reaction mixture. The rate of addition must be carefully controlled to manage the vigorous gas evolution and exotherm.[8][9]
-
Work-up and Isolation:
-
Once the quenching is complete and gas evolution has ceased, filter the resulting suspension through a pad of diatomaceous earth (Celite®) in a Buchner funnel.
-
Thoroughly wash the filter cake with approximately 1 L of ethyl acetate (EtOAc) to ensure all product is recovered.
-
Combine the filtrates in a 2 L separatory funnel.
-
Wash the combined organic phase three times with 300 mL portions of saturated brine solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the final product. A reported yield for this procedure is approximately 13.0 g (94%).[1]
Purification and Analytical Characterization
The crude product obtained from this procedure is often of high purity. If further purification is required, column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.
Physical Properties
| Property | Value | Source |
| CAS Number | 61487-25-0 | [1] |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| Appearance | Solid | - |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | (500 MHz, CDCl₃) δ: 7.24 (d, J = 5.0 Hz, 1H, Ar-H), 6.97 (d, J = 5.0 Hz, 1H, Ar-H), 6.63 (t, J = 5.2 Hz, 1H, Ar-H), 4.69 (s, 2H, -CH₂OH), Amine (-NH₂) and hydroxyl (-OH) protons may appear as broad singlets; their chemical shift is concentration and solvent dependent. Data is consistent with literature values.[1] |
| FTIR | (KBr, cm⁻¹) ν: ~3400-3200 (broad, O-H and N-H stretch), ~3050 (aromatic C-H stretch), ~1600, 1480 (aromatic C=C stretch), ~1050 (C-O stretch), ~750 (C-Cl stretch).[10][11][12] |
| Mass Spec (EI) | The mass spectrum will show a characteristic isotopic pattern for a monochlorinated compound. Expect a molecular ion (M⁺) peak at m/z = 157 and an M+2 peak at m/z = 159 with a relative intensity of approximately 1/3 that of the M⁺ peak, confirming the presence of one chlorine atom.[13][14] |
Safety Precautions
A comprehensive understanding and strict adherence to safety protocols are essential when performing this synthesis, particularly due to the use of Lithium Aluminum Hydride.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile).[3][15]
-
Lithium Aluminum Hydride (LAH):
-
Extreme Reactivity: LAH reacts violently and exothermically with water, alcohols, and other protic sources, releasing large volumes of flammable hydrogen gas which can ignite spontaneously.[15][16]
-
Handling: All manipulations must be conducted under an inert atmosphere (N₂ or Ar) using anhydrous solvents and dry glassware.[4] Weighing and transfer should be performed with care, ideally in a glovebox or glovebag. Use plastic or ceramic spatulas to avoid ignition from static sparks caused by metal spatulas.[7]
-
Storage: Store LAH in a cool, dry, well-ventilated area away from combustible materials and water. The container must be tightly sealed and clearly labeled as 'Water Reactive'.[3][17]
-
Fire: In case of an LAH fire, DO NOT USE WATER, CO₂, or foam extinguishers . Smother the fire with a Class D fire extinguisher (for combustible metals) or dry sand.[3][17]
-
Spills: Cover small spills immediately with dry sand or another appropriate Class D absorbent. Scoop up using non-sparking tools and place in a sealed container for disposal.[17]
-
-
Solvents: Tetrahydrofuran (THF) and ethyl acetate are flammable. Handle away from ignition sources and in a well-ventilated fume hood.
-
Waste Disposal: Quench all reactive waste carefully before disposal. Small, excess amounts of LAH can be quenched by slow addition to a stirred, cooled solution of ethyl acetate, followed by a cautious addition of ethanol, and then water. Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The synthesis of this compound via the lithium aluminum hydride reduction of 2-amino-3-chlorobenzoic acid is a reliable and high-yielding laboratory-scale method. The success of the procedure is critically dependent on the rigorous exclusion of atmospheric moisture and the careful, controlled quenching of the potent reducing agent. The detailed protocol and safety guidelines presented herein provide researchers with a robust framework for safely preparing this valuable synthetic intermediate. The alternative synthesis from the corresponding aldehyde offers a milder route for consideration, contingent on the availability of the starting material. Proper analytical characterization is essential to confirm the identity and purity of the final product.
References
- Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride. Princeton EHS. [Link]
- Bloom Tech. (2024). How to handle lithium aluminum hydride? Bloom Tech. [Link]
- Maloney, D. J., et al. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
- LibreTexts. (2021). Quenching Reactions: Lithium Aluminium Hydride. Chemistry LibreTexts. [Link]
- Research and Reviews. (2021). A Report on Reagents and its Quenching Methods. Research and Reviews: Journal of Chemistry. [Link]
- New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. NJ.gov. [Link]
- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]
- ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]
- Royal Society of Chemistry. (2021). Supporting Information. The Royal Society of Chemistry. [Link]
- LibreTexts. (2023).
- American Chemical Society. (2022). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes.
- ResearchGate. (2021). LCMS-guided detection of halogenated natural compounds.
- PubMed. (2007). Monitoring Carbonyl-Amine Reaction Between Pyruvic Acid and Alpha-Amino Alcohols by FTIR Spectroscopy. PubMed. [Link]
- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. InstaNANO. [Link]
- Google Patents. (n.d.). Process for the preparation of 2-amino-3-chlorobenzoic acid.
- Organic Syntheses. (n.d.). Procedure. Organic Syntheses. [Link]
- Bentham Science. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Bentham Science. [Link]
- Google Patents. (2007). WO 2007/094006 Al.
- TSI Journals. (2011). Reduction of α-amino acids to chiral amino alcohols with sodium borohydride and boron trifluoride-ether. Trade Science Inc. [Link]
- Bruker. (n.d.).
- Google Patents. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- RSC Publishing. (n.d.). Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. RSC Publishing. [Link]
- Google Patents. (n.d.). Process for the reduction of amino acids and the derivatives thereof.
- ResearchGate. (n.d.). FTIR-ATR spectra of dried aldehyde−amino acid droplets and atmospheric....
- LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
- Google Patents. (n.d.). An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
- GATE 2026. (n.d.). CY Chemistry.
- PubChem. (n.d.). (2-amino-3-fluorophenyl)methanol. PubChem. [Link]
Sources
- 1. This compound | 61487-25-0 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. bloomtechz.com [bloomtechz.com]
- 5. Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. US5744611A - Process for the reduction of amino acids and the derivatives thereof - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rroij.com [rroij.com]
- 10. Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. instanano.com [instanano.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. westliberty.edu [westliberty.edu]
- 16. fishersci.com [fishersci.com]
- 17. nj.gov [nj.gov]
Application Notes and Protocols: (2-Amino-3-chlorophenyl)methanol as a Versatile Precursor for Heterocyclic Compound Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic use of (2-amino-3-chlorophenyl)methanol as a pivotal precursor for the synthesis of a diverse range of heterocyclic compounds. We delve into the synthesis of the precursor itself, followed by detailed, field-proven protocols for its conversion into medicinally significant scaffolds such as quinolines, quinazolines, and benzodiazepines. The causality behind experimental choices, mechanistic insights, and troubleshooting are emphasized to ensure reproducible and efficient synthetic outcomes.
Introduction: The Strategic Importance of this compound
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their unique three-dimensional structures and the presence of heteroatoms allow for precise interactions with biological targets, making them "privileged scaffolds" in medicinal chemistry.[3][4] Among the myriad of precursors available for the construction of these vital molecules, this compound stands out due to its bifunctional nature—possessing both a nucleophilic amino group and a reactive benzylic alcohol. This arrangement allows for a variety of cyclization strategies. The chloro-substituent further provides a handle for subsequent functionalization, adding to its synthetic utility.
This precursor is particularly valuable as a stable and more manageable alternative to the often unstable and expensive 2-aminobenzaldehydes.[5] The in situ oxidation of the benzylic alcohol to the corresponding aldehyde is a key step in many of the synthetic routes described herein. This approach, often part of an "acceptorless dehydrogenative coupling," is atom-economical and environmentally benign, frequently liberating only hydrogen gas and water as byproducts.[5]
This guide will explore the synthesis of this compound and its subsequent application in the construction of key heterocyclic systems, providing detailed, actionable protocols for laboratory implementation.
Synthesis of the Precursor: this compound
The reliable synthesis of the starting material is paramount for any synthetic campaign. A common and high-yielding method for the preparation of this compound involves the reduction of 2-amino-3-chlorobenzoic acid.
Protocol 2.1: Reduction of 2-Amino-3-chlorobenzoic Acid
This protocol details the reduction of the carboxylic acid functionality using lithium aluminum hydride (LAH), a powerful reducing agent.
Materials:
-
2-Amino-3-chlorobenzoic acid
-
Lithium aluminum hydride (LAH), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Celite® (diatomaceous earth)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Under a nitrogen atmosphere, cool a 1 M solution of lithium aluminum hydride in THF (2.4 equivalents) in a round-bottom flask.[6]
-
In a separate flask, dissolve 2-amino-3-chlorobenzoic acid (1.0 equivalent) in anhydrous THF.[6]
-
Slowly add the solution of 2-amino-3-chlorobenzoic acid to the LAH solution via a dropping funnel over 20-30 minutes, maintaining the temperature.[6]
-
Once the addition is complete, allow the reaction mixture to stir at room temperature for approximately 1.5 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0-10 °C with an ice bath.[6]
-
Quenching (Caution: Exothermic reaction, perform slowly and behind a blast shield): Slowly and carefully add water dropwise to quench the excess LAH. The formation of a grayish-white precipitate will be observed.
-
Filter the resulting suspension through a pad of Celite®.[6]
-
Wash the filter cake thoroughly with ethyl acetate.[6]
-
Combine the organic filtrates and wash sequentially with water and then saturated brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.[6]
Expected Yield: 90-95%[6]
Characterization Data:
-
¹H NMR (500 MHz, CDCl₃): δ 7.24 (d, J = 5.0 Hz, 1H), 6.97 (d, J = 5.0 Hz, 1H), 6.63 (t, J = 5.2 Hz, 1H), 4.69 (s, 2H).[6]
Application in Heterocycle Synthesis: Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[7] The Friedländer annulation is a classical method for quinoline synthesis, which can be adapted for use with this compound.
Protocol 3.1: Metal-Catalyzed Synthesis of Quinolines via Dehydrogenative Coupling
This protocol outlines a modern, efficient approach using an iridium catalyst to facilitate the reaction between this compound and a ketone. The reaction proceeds via an initial oxidation of the benzylic alcohol to the aldehyde, followed by condensation with the ketone and subsequent cyclization.
Core Reaction: this compound + Ketone → 8-Chloroquinoline derivative
Caption: Workflow for Iridium-Catalyzed Quinoline Synthesis.
Materials:
-
This compound
-
Ketone (e.g., acetophenone)
-
[Ir(Cp*)Cl₂]₂ (Iridium catalyst)
-
Potassium hydroxide (KOH)
-
Toluene (anhydrous)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the ketone (1.2 mmol), [Ir(Cp*)Cl₂]₂ (0.025 mmol), and KOH (2.0 mmol).
-
Add anhydrous toluene (5 mL) under a nitrogen atmosphere.
-
Heat the mixture to reflux (approx. 110 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in Heterocycle Synthesis: Quinazolines
Quinazolines are another class of heterocycles with significant therapeutic applications, including as anticancer and anti-inflammatory agents.[8][9] Their synthesis from this compound can be achieved through condensation with various electrophilic partners.
Protocol 4.1: Synthesis of 2-Substituted-8-chloroquinazolines from Aldehydes
This protocol describes a two-step, one-pot process involving an initial condensation with an aldehyde followed by an oxidative cyclization.
Core Reaction: this compound + Aldehyde → 8-Chloro-2-substituted-quinazoline
Caption: General workflow for quinazoline synthesis.
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (1.0 eq)
-
Solvent such as acetonitrile (CH₃CN) or ethanol (EtOH)
-
Oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or an oxygen atmosphere with a suitable catalyst)
Procedure:
-
Dissolve this compound (1.0 mmol) and the aldehyde (1.0 mmol) in acetonitrile (10 mL).
-
Stir the mixture at room temperature for 3-5 hours to form the intermediate tetrahydroquinazoline.[10]
-
Add the oxidizing agent (e.g., DDQ, 1.2 mmol).
-
Heat the reaction mixture to a suitable temperature (e.g., 45-80 °C) and stir until the reaction is complete (monitored by TLC).[10]
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired quinazoline product.
Application in Heterocycle Synthesis: Benzodiazepines
Benzodiazepines are a well-known class of psychoactive drugs.[11] While the classical synthesis often starts from 2-aminobenzophenones, routes involving this compound can be envisaged, typically requiring oxidation and subsequent multi-step transformations.
Conceptual Pathway to 1,4-Benzodiazepines
A plausible, albeit multi-step, pathway from this compound to a benzodiazepine scaffold would involve:
-
Oxidation: Conversion of the benzylic alcohol to the corresponding 2-amino-3-chlorobenzaldehyde. This is a critical step, as the aldehyde is the key electrophile for subsequent reactions.[12]
-
Reaction with an amino acid derivative: Condensation with an amino acid ester (e.g., glycine ethyl ester) to form an imine.
-
Cyclization: Intramolecular cyclization to form the seven-membered diazepine ring. This step may require a base or acid catalyst.
-
Further modifications: Subsequent reactions to achieve the final desired benzodiazepine structure, such as N-alkylation.[13]
Due to the complexity and multi-step nature of this transformation, a detailed, validated protocol is highly specific to the target molecule and beyond the scope of this general guide. However, the initial oxidation step is crucial and can be achieved using various reagents like manganese dioxide (MnO₂) or selective catalytic systems.[12]
Summary of Applications and Key Considerations
| Heterocyclic System | Key Reaction Type | Reagents/Catalysts | Key Considerations |
| Quinolines | Acceptorless Dehydrogenative Coupling | Iridium or Ruthenium catalysts, Base (KOH, t-BuOK) | Anhydrous conditions are crucial. The choice of ketone partner dictates the substitution pattern on the quinoline ring. |
| Quinazolines | Condensation-Oxidation | Aldehydes, Nitriles; Oxidants (DDQ, O₂, I₂) | The reaction can often be performed in one pot. The choice of oxidant is critical for achieving high yields and avoiding side products. |
| Benzodiazepines | Multi-step synthesis | Requires initial oxidation to aldehyde, then condensation and cyclization. | The stability of the intermediate 2-amino-3-chlorobenzaldehyde is a key challenge. Protecting group strategies may be necessary. |
Conclusion and Future Outlook
This compound is a highly valuable and versatile precursor for the synthesis of a range of medicinally important heterocyclic compounds. Its stability, ease of preparation, and dual functionality make it a superior choice over traditional starting materials like 2-aminobenzaldehydes for many applications. The development of modern catalytic methods, particularly those involving acceptorless dehydrogenative coupling, has further enhanced its utility, allowing for more sustainable and efficient synthetic routes. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, the strategic application of precursors like this compound will undoubtedly play a crucial role in advancing the field of medicinal chemistry.
References
- ResearchGate. Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles.
- Bentham Science. A Review on Medicinally Important Heterocyclic Compounds.
- Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- Nature. Efficient in-situ synthesis of heterocyclic derivatives from benzyl alcohols using pyrazinium chlorochromate-functionalized carbonitride as a novel catalyst.
- Chemistry Stack Exchange. Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone.
- National Institutes of Health. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions.
- National Institutes of Health. Heterocycles in Medicinal Chemistry.
- Helda. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice.
- The Aquila Digital Community. The Use of Heterocycles as Important Structures in Medicinal Chemistry.
- Google Patents. Process for preparing benzodiazepines.
- MDPI. Heterocycles in Medicinal Chemistry II.
- DOAB. Heterocyclic Compounds in Medicinal Chemistry.
- National Institutes of Health. Quinazoline derivatives: synthesis and bioactivities.
- MDPI. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Heterocyclic Compounds in Medicinal Chemistry [directory.doabooks.org]
- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aquila.usm.edu [aquila.usm.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 61487-25-0 [chemicalbook.com]
- 7. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies | MDPI [mdpi.com]
- 10. 2-(3-chlorophenyl)quinazoline synthesis - chemicalbook [chemicalbook.com]
- 11. DSpace [helda.helsinki.fi]
- 12. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Strategic Utility of (2-Amino-3-chlorophenyl)methanol in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Versatile Building Block for Complex Pharmacophores
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex and novel pharmacologically active molecules. (2-Amino-3-chlorophenyl)methanol emerges as a highly valuable and versatile building block, particularly in the synthesis of heterocyclic scaffolds that form the core of numerous therapeutic agents. Its unique trifunctional nature—a primary aromatic amine, a benzylic alcohol, and a strategically positioned chlorine atom—offers a rich platform for a diverse array of chemical transformations. The presence of the chlorine atom, in particular, provides a handle for further functionalization or can be utilized to modulate the electronic and pharmacokinetic properties of the final compound, a common strategy in medicinal chemistry to enhance drug efficacy and metabolic stability.
This comprehensive guide provides detailed application notes and protocols for the use of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also insights into the chemical rationale behind the methodologies. The protocols are structured to be self-validating, with an emphasis on safety, efficiency, and the characterization of intermediates and final products.
Physicochemical Properties and Safety Precautions
A thorough understanding of the starting material is the foundation of any successful synthetic campaign.
Table 1: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 61487-25-0 |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 85-89 °C |
| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate. |
Safety and Handling:
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.
Core Application: Synthesis of 8-Chloroquinazoline Derivatives
A primary and highly significant application of this compound is in the synthesis of 8-chloro-substituted quinazolines. The quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 8-chloro substituent, introduced via our starting material, can play a crucial role in the pharmacological profile of the final molecule.
Reaction Principle: Metal-Catalyzed Dehydrogenative Coupling
The synthesis of quinazolines from (2-aminophenyl)methanols often proceeds through a metal-catalyzed acceptorless dehydrogenative coupling (ADC) or a related oxidative cyclization. Copper-catalyzed methods are particularly prevalent due to their cost-effectiveness and functional group tolerance. The general mechanism involves the in situ oxidation of the benzylic alcohol to an aldehyde, which then condenses with the amine and a nitrogen source (e.g., another amine, amide, or ammonia) to form a dihydroquinazoline intermediate. Subsequent oxidation/aromatization yields the stable quinazoline ring system.
Caption: General workflow for the synthesis of 8-chloroquinazolines.
Protocol 1: Copper-Catalyzed Synthesis of 2-Aryl-8-chloroquinazolines
This protocol details a one-pot, three-component reaction for the synthesis of 2-aryl-8-chloroquinazolines from this compound, an aromatic aldehyde, and an ammonium source. This method is adapted from established copper-catalyzed procedures for quinazoline synthesis.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), the substituted aromatic aldehyde (1.2 mmol), ammonium acetate (2.0 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add DMSO (5 mL) to the flask.
-
Reaction: Stir the mixture at 120 °C under an air atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Purification of Crude Product: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 2-aryl-8-chloroquinazoline.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality and Self-Validation:
-
Copper(I) Iodide: Acts as the catalyst for the oxidative cyclization.
-
Potassium Carbonate: Serves as a base to facilitate the reaction.
-
Ammonium Acetate: Provides the second nitrogen atom for the quinazoline ring.
-
DMSO: A high-boiling polar aprotic solvent suitable for this reaction temperature.
-
Self-Validation: The protocol is self-validating through the characterization of the final product. The expected spectroscopic data for a 2-aryl-8-chloroquinazoline should be observed. For instance, the ¹H NMR spectrum should show characteristic signals for the quinazoline core and the specific aryl substituent. The mass spectrum should show the expected molecular ion peak.
Table 2: Representative Characterization Data for 8-chloro-2-phenylquinazoline
| Analysis | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.55 (s, 1H), 8.55-8.52 (m, 2H), 8.00-7.97 (m, 1H), 7.80-7.76 (m, 1H), 7.65-7.55 (m, 4H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 161.5, 151.0, 149.5, 137.5, 134.0, 131.0, 129.5, 129.0, 128.5, 127.0, 126.0, 123.0 |
| HRMS (ESI) | m/z calculated for C₁₄H₉ClN₂ [M+H]⁺: 241.0527; found: 241.0529 |
Application in the Synthesis of Advanced Pharmaceutical Intermediates
Beyond its use in constructing the quinazoline core, this compound is a valuable precursor for more complex pharmaceutical targets, including CGRP-receptor antagonists and PI3K inhibitors.
CGRP-Receptor Antagonists for Migraine Treatment
Calcitonin gene-related peptide (CGRP) receptor antagonists are a significant class of drugs for the acute treatment of migraine. The synthesis of some of these complex molecules involves intermediates that can be derived from this compound. For example, the synthesis of Telcagepant (MK-0974), a known CGRP receptor antagonist, involves a caprolactam core which can be synthesized from precursors containing a substituted aminophenyl moiety. While a direct synthesis from this compound is not the primary reported route for Telcagepant itself, the chemistry is highly relevant for the synthesis of analogues for structure-activity relationship (SAR) studies.
Caption: Logical pathway for utilizing this compound in CGRP antagonist SAR studies.
PI3K Inhibitors in Oncology
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Consequently, PI3K inhibitors are a major focus of oncology drug development. Many PI3K inhibitors feature a core heterocyclic structure, such as a quinazoline or a related scaffold. The use of this compound allows for the introduction of the 8-chloroquinazoline motif, which can be further elaborated to generate potent and selective PI3K inhibitors. SAR studies have shown that substitution patterns on the quinazoline ring are crucial for potency and selectivity against different PI3K isoforms.
Protocol 2: Synthesis of a Key Intermediate for 8-Chloro-Substituted PI3K Inhibitor Scaffolds
This protocol describes the synthesis of 8-chloro-4-hydrazinylquinazoline, a versatile intermediate that can be further functionalized to produce a variety of PI3K inhibitor candidates.
Materials:
-
8-chloro-4-hydroxyquinazoline (synthesized from this compound via established methods)
-
Phosphorus oxychloride (POCl₃)
-
Hydrazine hydrate
-
Ethanol
-
Triethylamine
Procedure:
-
Chlorination: A mixture of 8-chloro-4-hydroxyquinazoline (1.0 mmol) and POCl₃ (5 mL) is heated at reflux for 4 hours. The excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a saturated sodium bicarbonate solution. The precipitated 4,8-dichloroquinazoline is filtered, washed with water, and dried.
-
Hydrazinolysis: The crude 4,8-dichloroquinazoline (1.0 mmol) is dissolved in ethanol (10 mL). Hydrazine hydrate (5.0 mmol) and triethylamine (1.2 mmol) are added, and the mixture is stirred at room temperature for 6 hours.
-
Isolation: The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 8-chloro-4-hydrazinylquinazoline.
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality and Self-Validation:
-
POCl₃: A standard reagent for converting hydroxyl groups on heterocyclic rings to chlorides, thereby activating the 4-position for nucleophilic substitution.
-
Hydrazine Hydrate: A strong nucleophile that displaces the more reactive 4-chloro substituent.
-
Triethylamine: Acts as a base to neutralize the HCl generated during the reaction.
-
Self-Validation: The successful synthesis is confirmed by the disappearance of the hydroxyl proton signal and the appearance of hydrazinyl proton signals in the ¹H NMR spectrum, along with the expected mass in the mass spectrum.
Conclusion and Future Perspectives
This compound is a strategically valuable building block in medicinal chemistry, offering an efficient entry point to a variety of complex heterocyclic structures. Its primary utility in the synthesis of 8-chloroquinazolines provides access to a scaffold with proven pharmacological relevance. The protocols and application notes presented herein provide a practical framework for researchers to utilize this versatile compound in their drug discovery efforts. Future applications of this compound will likely expand as new synthetic methodologies are developed, further solidifying its role as a key intermediate in the synthesis of next-generation therapeutics.
References
- Stovner, L. J., Hagen, K., Jensen, R., Katsarava, Z., Lipton, R. B., Scher, A. I., Steiner, T. J., & Zwart, J. -A. (2007). The global burden of headache: a documentation of headache prevalence and disability worldwide. Cephalalgia, 27(3), 193-210. [Link]
- Burgey, C. S., Paone, D. V., Shaw, A. W., Deng, J. Z., Nguyen, D. N., Potteiger, C. M., Graham, S. L., Vacca, J. P., & Williams, T. M. (2008). Synthesis of the (3R,6S)-3-amino-6-(2,3-difluorophenyl)azepan-2-one of telcagepant (MK-0974), a
Suzuki coupling reactions with (2-Amino-3-chlorophenyl)methanol derivatives
An Application Guide to the Suzuki-Miyaura Coupling of (2-Amino-3-chlorophenyl)methanol Derivatives
Introduction: Synthesizing Key Biaryl Scaffolds in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This palladium-catalyzed transformation is particularly vital in the pharmaceutical industry for the construction of biaryl and hetero-biaryl motifs, which are prevalent in a vast array of therapeutic agents.[4][5]
This application note focuses on a specific, yet highly relevant, transformation: the Suzuki-Miyaura coupling of this compound and its derivatives. This substrate class is of significant interest as the resulting 2-amino-3-arylphenylmethanol core is a privileged scaffold found in numerous pharmacologically active molecules, including enzyme inhibitors and receptor modulators.[6]
However, the coupling of this compound presents a unique set of challenges. Aryl chlorides are inherently less reactive than their bromide and iodide counterparts, necessitating highly active catalyst systems.[3][7] Furthermore, the presence of a free ortho-amino group can lead to catalyst inhibition through coordination with the palladium center.[6] This guide provides a comprehensive framework for overcoming these obstacles, detailing the underlying mechanistic principles, a robust experimental protocol, and field-proven insights to empower researchers in drug discovery and development.
Pillar 1: The Scientific Rationale and Mechanistic Underpinnings
A successful experimental design is rooted in a deep understanding of the reaction mechanism. The catalytic cycle for the Suzuki-Miyaura coupling is a well-established, three-stage process involving a palladium catalyst.
-
Oxidative Addition : The cycle begins with the active Pd(0) species inserting into the carbon-chlorine bond of the this compound. This is often the rate-limiting step for aryl chlorides and is critically dependent on the choice of ligand.[1][7][8]
-
Transmetalation : The organoborane reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide.[1][7][9]
-
Reductive Elimination : The two organic groups on the palladium center couple, forming the desired biaryl C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][7][8]
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling of an aryl chloride.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Key Considerations for This Substrate Class
-
Catalyst & Ligand Selection : The success of coupling unactivated aryl chlorides hinges on the ligand bound to the palladium. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos, RuPhos, and DavePhos, are exceptionally effective.[2][10] They promote the challenging oxidative addition step and accelerate the final reductive elimination.[2][10] Palladium precursors like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used to generate the active Pd(0) catalyst in situ.[9]
-
Managing the Amino Group : While historical methods often required protecting the aniline nitrogen, modern catalyst systems exhibit remarkable tolerance for unprotected amino groups.[6] Ligands like Pd(Amphos)₂Cl₂ have been specifically shown to be effective for substrates bearing free amino groups, which can otherwise act as catalyst poisons.
-
Choice of Base and Solvent : The base is crucial for activating the boronic acid for transmetalation.[9] Inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are widely used and effective.[2][10] A mixed solvent system, typically an organic solvent like 1,4-dioxane, toluene, or THF with a small amount of water, is standard. The water aids in dissolving the base and facilitates the formation of the active boronate species.[1]
Pillar 2: A Validated Experimental Protocol
This protocol provides a reliable, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Reaction Scheme: (Image of the chemical reaction showing this compound reacting with a generic Ar-B(OH)2 to form the biaryl product)
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2–1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1–3 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (2–6 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0–3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Reaction Vessel (e.g., Schlenk tube or oven-dried round-bottom flask with condenser)
-
Inert Atmosphere Supply (Argon or Nitrogen)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath.
Step-by-Step Procedure
-
Vessel Preparation : Place an oven-dried Schlenk tube or round-bottom flask containing a magnetic stir bar under a positive pressure of an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition : To the reaction vessel, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and the SPhos ligand.[11]
-
Atmosphere Exchange : Evacuate the vessel and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Prepare a 9:1 mixture of anhydrous 1,4-dioxane and deionized water. Degas this solvent mixture by sparging with argon for 15-20 minutes. Add the degassed solvent to the reaction vessel via syringe.[8]
-
Reaction Execution : Lower the vessel into a preheated oil bath set to 90–110 °C and stir vigorously.[12]
-
Monitoring Progress : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl chloride is consumed (typically 4–24 hours).[11]
-
Work-up :
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.[11]
-
-
Purification :
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[11]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.
-
Pillar 3: Data-Driven Optimization and Troubleshooting
The conditions provided in the protocol serve as an excellent starting point. However, optimization is often necessary for different boronic acid coupling partners. The table below summarizes proven conditions for challenging Suzuki-Miyaura couplings.
Table 1: Recommended Conditions for Optimization
| Catalyst System (Precursor/Ligand) | Base | Solvent System | Temp (°C) | Target Substrate Type |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 100-110 | General & Hindered Aryl Chlorides[2][12] |
| Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃ | THF | RT - 65 | Activated Aryl Chlorides[9] |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O or DMF | 80-100 | General Aryl Bromides/Chlorides[5][13] |
| CataXCium A Pd G3 | K₂CO₃ | Dioxane/H₂O | 90 | Unprotected Ortho-Anilines[6] |
| Pd/SSphos | K₂CO₃ | Water/Acetonitrile | 37-80 | Aqueous, Mild Conditions[13] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or degraded).2. Insufficiently inert atmosphere (oxygen present).3. Poor quality or wet reagents/solvents. | 1. Use a fresh palladium source and ligand; consider a pre-catalyst.2. Ensure thorough degassing of solvents and proper inert atmosphere technique.3. Use anhydrous solvents and dry reagents thoroughly. |
| Protodeboronation | 1. Presence of excess water or acidic impurities.2. Reaction temperature is too high or reaction time is too long. | 1. Use anhydrous solvents and a non-hydroxide base (e.g., K₃PO₄, KF).[9][14]2. Lower the reaction temperature; monitor carefully and stop the reaction upon completion. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Catalyst system promotes homocoupling. | 1. Improve degassing procedures meticulously.2. Screen different ligands or lower the catalyst loading. |
| Difficulty in Purification | 1. Residual palladium in the product.2. Co-elution of byproducts. | 1. Consider a post-purification treatment with a palladium scavenger.2. Optimize chromatography conditions (different solvent system or gradient). |
Application in Pharmaceutical Development
The 2-amino-3-arylphenylmethanol products synthesized via this methodology are high-value intermediates for the synthesis of complex molecules in drug discovery.[4] Ortho-substituted anilines are a recurring structural element in a variety of clinically relevant compounds, including inhibitors of fatty acid amide hydrolase (FAAH) and phosphodiesterase-4 (PDE4).[6] The ability to reliably and scalably perform this Suzuki-Miyaura coupling enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the journey from hit identification to clinical candidate.[5]
Conclusion
The Suzuki-Miyaura coupling of this compound derivatives is a powerful and enabling transformation for medicinal chemistry. While the substrate presents challenges due to the less reactive aryl chloride and the presence of a free amino group, these can be effectively overcome through the rational selection of modern, highly active palladium catalysts featuring bulky, electron-rich phosphine ligands. By following the detailed protocol and leveraging the optimization and troubleshooting advice provided, researchers can confidently synthesize these valuable biaryl scaffolds, paving the way for the discovery of next-generation therapeutics.
References
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561).
- Organic Chemistry Portal. Suzuki Coupling.
- Gagnon, M. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances.
- Macdonald, S. J. F., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Bedford, R. B., et al. (2012). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate.
- MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Wikipedia. (n.d.). Suzuki reaction.
- Kesharwani, T., & Tummatorn, J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules.
- NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
- Arcadi, A., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Catalysts.
- Sabat, M., & Grimes, T. V. (2016). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Organic Chemistry.
- Kinzel, T., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Buchwald-Hartwig Amination of (2-Amino-3-chlorophenyl)methanol Derivatives
Introduction: Strategic C-N Bond Formation for Complex Scaffolds
The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods in modern synthetic organic chemistry for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction allows for the formation of aryl amines from aryl halides or pseudohalides, a transformation that has become indispensable in pharmaceutical and materials science research.[2][3] Its broad functional group tolerance and expanding substrate scope have replaced harsher, classical methods, enabling the synthesis of complex molecular architectures under relatively mild conditions.[1]
This guide focuses on a particularly valuable yet challenging application: the amination of (2-Amino-3-chlorophenyl)methanol and its derivatives. These substrates are of significant interest as they serve as key building blocks for medicinally relevant heterocyclic scaffolds, most notably 1,4-benzoxazepines, which exhibit a range of biological activities.[4][5][6] The reaction is complicated by the substrate's inherent characteristics: the presence of multiple nucleophilic sites (a primary aniline and a primary alcohol) and the use of an aryl chloride, which is a notoriously less reactive electrophile compared to its bromide or iodide counterparts.[7][8]
This document provides a comprehensive overview of the mechanistic principles, key reaction parameters, and detailed, field-proven protocols for successfully navigating the Buchwald-Hartwig amination of this specific substrate class.
The Catalytic Cycle: A Mechanistic Blueprint
Understanding the catalytic cycle is paramount for rational troubleshooting and optimization. The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][9]
The Key Mechanistic Steps are:
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl chloride to a coordinatively unsaturated Pd(0) species, generated in situ. This is often the rate-limiting step, especially for less reactive aryl chlorides, and forms a Pd(II) complex. The use of bulky, electron-rich phosphine ligands is crucial to facilitate this challenging step.[1][10]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. Subsequently, a base abstracts a proton from the coordinated amine to form a palladium amide complex.
-
Reductive Elimination: This final step involves the formation of the new C-N bond and the desired product. The Pd(II) center is reduced back to Pd(0), thereby regenerating the active catalyst and closing the catalytic loop.[7][11]
Caption: A simplified diagram of the Buchwald-Hartwig catalytic cycle.
Optimizing the Reaction: A Guide to Key Parameters
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of several key components. For a challenging substrate like this compound, a systematic approach to optimization is essential.
Catalyst System: The Palladium Source and Ligand
The choice of the palladium source and, more critically, the ancillary ligand, is the single most important factor for success with aryl chlorides.
-
Palladium Precursor: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are typically Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst. More recently, palladium pre-catalysts, which are air-stable and well-defined complexes, have become popular for their reliability and ease of use.[3][12]
-
Ligand Selection: Aryl chlorides require highly active catalyst systems. This is achieved by using bulky, electron-rich monodentate phosphine ligands.[1][13] These ligands promote both the difficult oxidative addition step and the final reductive elimination, while preventing the formation of inactive catalyst species.[14] N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for these transformations.[15]
Table 1: Recommended Ligands for Aryl Chloride Amination
| Ligand Class | Specific Examples | Key Characteristics & Applications |
|---|---|---|
| Biarylphosphines | XPhos, RuPhos, BrettPhos, SPhos | Highly effective for electron-rich and sterically hindered aryl chlorides. The "gold standard" for difficult couplings.[13][14] |
| Ferrocenylphosphines | QPhos, Josiphos | Robust ligands with broad applicability. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Offer high thermal stability and are effective for a range of aryl chlorides.[15][16] |
Base and Solvent Selection
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is the most common choice. However, for substrates containing base-sensitive functional groups (like esters), weaker bases such as K₃PO₄ or Cs₂CO₃ may be necessary, often requiring higher temperatures or more active catalyst systems.[9]
-
Solvent: The reaction must be conducted in an anhydrous, aprotic solvent under an inert atmosphere to prevent catalyst deactivation. Toluene, 1,4-dioxane, and THF are standard choices.[9][17] It is critical to degas the solvent thoroughly (e.g., by sparging with argon or nitrogen for 30 minutes) prior to use.
Protocol I: General Procedure for Buchwald-Hartwig Amination
This protocol provides a reliable, step-by-step workflow that can be adapted for specific substrates and scales. All operations must be performed using standard Schlenk or glovebox techniques under an inert atmosphere of argon or nitrogen.
Caption: A flowchart of the standard experimental procedure.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (2-4 mol%), and base (e.g., NaOtBu, 1.5-2.0 equiv).
-
Inerting: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the appropriate volume of freshly degassed anhydrous solvent (e.g., toluene) via syringe.
-
Nucleophile Addition: Add the amine (1.2-1.5 equiv) via syringe. If the amine is a solid, it can be added in step 1.
-
Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C for aryl chlorides).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench carefully with water or saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol II: Example Synthesis of N-Phenyl-(2-amino-3-chlorophenyl)methanol
This specific example illustrates the application of the general protocol to the target substrate class.
Reaction Scheme: this compound + Aniline → N-(3-chloro-2-(hydroxymethyl)phenyl)aniline
Reagents & Conditions:
| Component | M.W. | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 157.59 | 1.0 | 1.0 | 158 mg |
| Aniline | 93.13 | 1.2 | 1.2 | 110 µL |
| Pd₂(dba)₃ | 915.72 | 0.015 | 0.015 (1.5 mol%) | 13.7 mg |
| XPhos | 476.66 | 0.036 | 0.036 (3.6 mol%) | 17.2 mg |
| Sodium tert-butoxide | 96.10 | 2.0 | 2.0 | 192 mg |
| Anhydrous Toluene | - | - | - | 5 mL |
Procedure:
Following the General Protocol (Section 4) , the reagents listed above are combined and heated at 100 °C. The reaction is monitored by TLC (eluent: 3:1 Hexanes/Ethyl Acetate). Upon completion (typically 12-24 hours), the mixture is worked up and purified by column chromatography to yield the product.
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. The following table provides guidance on common problems.[8][18]
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| No or Low Conversion | - Inactive catalyst (air/moisture exposure).- Insufficiently active ligand/base combination.- Low reaction temperature. | - Use fresh, high-purity reagents and pre-catalysts.- Ensure rigorous inert atmosphere and use of degassed solvent.- Screen more active ligands (e.g., RuPhos, BrettPhos).- Increase temperature in 10 °C increments. |
| Hydrodehalogenation | - Presence of water.- β-hydride elimination from the amide intermediate. | - Ensure strictly anhydrous conditions.- Use a ligand with a larger bite angle or more steric bulk to favor reductive elimination. |
| Side Reaction at -OH group | - The alcohol may compete as a nucleophile, especially at high temperatures. | - Consider protecting the alcohol group (e.g., as a silyl ether like TBDMS) prior to coupling. The protecting group must be stable to the basic conditions.[8] |
| Dark Black Mixture | - Catalyst decomposition (palladium black formation). | - This often indicates excessive temperature or the presence of oxygen.- Lower the reaction temperature.- Ensure the system is completely free of air. |
Conclusion
The Buchwald-Hartwig amination of this compound derivatives is a powerful, albeit challenging, transformation. Success hinges on a rational approach to experimental design, grounded in a solid mechanistic understanding. The critical factor is the selection of a highly active catalyst system, typically involving a bulky, electron-rich biarylphosphine ligand, paired with a strong base and conducted under strictly inert conditions. By following the protocols and troubleshooting guidance outlined in this document, researchers can effectively harness this reaction to access valuable nitrogen-containing molecules for applications in drug discovery and beyond.
References
- Wikipedia. (2023).
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Urgaonkar, S., et al. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(26), 9135–9142. [Link]
- Valente, C., et al. (2014). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Organic Process Research & Development, 18(1), 180-190. [Link]
- Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
- Bhattacharya, D., et al. (2011). A Modified Synthetic Approach to Optically Pure Benzoxazepines from Amino Acid Precursors Using Intramolecular Buchwald–Hartwig C-O Bond-Formation Reaction. SYNTHESIS, 2011(04), 585-592. [Link]
- Luo, Z., et al. (2005). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Tetrahedron Letters, 46(33), 5519-5521. [Link]
- So, C. M., & Kwong, F. Y. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. [Link]
- Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(44), 10446-10454. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- Reddit. (2018).
- Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 126(33), 10350-10351. [Link]
- ResearchGate. (2011).
- Chemistry Stack Exchange. (2022). Buchwald Hartwig coupling troubleshooting. [Link]
- Wordpress. (n.d.).
- ResearchGate. (n.d.).
- Stradiotto, M., & Hie, L. (2014). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions, 43(19), 6979-6990. [Link]
- ResearchGate. (n.d.). Intramolecular Buchwald–Hartwig reaction for the formation of imidazobenzodiazepines 25. [Link]
- Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
- Wang, C., et al. (2015). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 20(5), 8961-8973. [Link]
- Balaram, P., et al. (2020). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 44(30), 12891-12895. [Link]
- ResearchGate. (2014). ChemInform Abstract: Studies on the Coupling of Substituted 2-Amino-1,3-oxazoles with Chloro-Heterocycles. [Link]
- Johnson Matthey. (n.d.).
- ResearchGate. (2013). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
- Gribanov, P. S., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1935. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. entegris.com [entegris.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Strategic Derivatization of the Amino Group in (2-Amino-3-chlorophenyl)methanol for Pharmaceutical Intermediate Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
(2-Amino-3-chlorophenyl)methanol is a pivotal building block in contemporary medicinal chemistry, notably serving as a precursor for the synthesis of CGRP-receptor antagonists and PI3K inhibitors.[1] The strategic modification of its primary amino group is a critical step in the elaboration of this scaffold into more complex and pharmacologically active molecules. This application note provides a comprehensive guide to the derivatization of the amino group of this compound, focusing on two robust and widely applicable transformations: acylation and sulfonylation. We present detailed, field-proven protocols, elucidate the mechanistic rationale behind procedural choices, and outline a systematic workflow for product characterization. This guide is intended to empower researchers to confidently and efficiently utilize this versatile intermediate in their drug discovery and development programs.
Introduction: The Strategic Importance of this compound
The structural motif of a substituted aminobenzyl alcohol is prevalent in a multitude of biologically active compounds. The specific regio- and stereochemistry of substituents on the aromatic ring, as well as the nature of the functional groups, dictate the molecule's interaction with biological targets. This compound, with its ortho-amino and meta-chloro substitution pattern, presents a unique electronic and steric environment that is exploited in the design of targeted therapeutics. The primary amino group serves as a versatile handle for introducing a wide array of functionalities, thereby modulating the physicochemical properties and biological activity of the resulting derivatives.
The derivatization of this amino group is often a key step in the synthetic route towards complex pharmaceutical agents.[1] Acylation to form amides and sulfonylation to generate sulfonamides are two of the most common and reliable strategies employed. These transformations not only serve to build molecular complexity but also to introduce groups that can engage in critical hydrogen bonding interactions within a biological target's binding site.
Derivatization Strategies and Mechanistic Considerations
The nucleophilicity of the primary amino group in this compound allows for facile reaction with various electrophilic reagents. The choice of derivatization strategy is dictated by the desired functionality in the target molecule.
Acylation: Formation of N-(2-(hydroxymethyl)-6-chlorophenyl)amides
Acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide bond. This is a robust and high-yielding transformation.
Causality of Experimental Choices:
-
Reagent Selection: Acetic anhydride is a common and cost-effective acylating agent for introducing an acetyl group. For the introduction of other acyl groups, the corresponding acid chlorides are often employed.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to avoid competitive reactions with the solvent.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to neutralize the acidic byproduct (e.g., HCl from an acid chloride) and drive the reaction to completion.
-
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exotherm and then allowed to warm to room temperature.
Sulfonylation: Synthesis of N-(2-(hydroxymethyl)-6-chlorophenyl)sulfonamides
Sulfonylation introduces a sulfonyl group to the nitrogen atom, forming a sulfonamide. Sulfonamides are important functional groups in many marketed drugs due to their chemical stability and ability to act as hydrogen bond donors and acceptors.
Causality of Experimental Choices:
-
Reagent Selection: Arylsulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), are the most common reagents for this transformation.
-
Solvent: Similar to acylation, aprotic solvents are preferred.
-
Base: A base is crucial to deprotonate the amine, increasing its nucleophilicity, and to neutralize the generated HCl. Pyridine is often used as both a base and a solvent.
-
Reaction Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.
Protocol 1: Acylation with Acetic Anhydride to Synthesize N-(2-(hydroxymethyl)-6-chlorophenyl)acetamide
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-(2-(hydroxymethyl)-6-chlorophenyl)acetamide.
Protocol 2: Sulfonylation with p-Toluenesulfonyl Chloride (TsCl) to Synthesize N-(2-(hydroxymethyl)-6-chlorophenyl)-4-methylbenzenesulfonamide
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of DCM and pyridine.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring for completion by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired N-(2-(hydroxymethyl)-6-chlorophenyl)-4-methylbenzenesulfonamide.
Characterization of Derivatized Products
A multi-technique approach is essential for the unambiguous characterization of the synthesized derivatives, ensuring their identity and purity.[2]
| Technique | Expected Observations for N-(2-(hydroxymethyl)-6-chlorophenyl)acetamide | Expected Observations for N-(2-(hydroxymethyl)-6-chlorophenyl)-4-methylbenzenesulfonamide |
| ¹H NMR | Appearance of a singlet around δ 2.2 ppm (acetyl CH₃). Shift of aromatic protons. Broad singlet for the amide N-H. | Appearance of a singlet around δ 2.4 ppm (tolyl CH₃). Characteristic aromatic signals for the tosyl group. Shift of the benzylic protons. |
| ¹³C NMR | Appearance of a carbonyl signal around δ 170 ppm. | Appearance of signals corresponding to the tosyl group carbons. |
| IR (Infrared) Spectroscopy | Strong C=O stretch around 1660 cm⁻¹. N-H stretch around 3300 cm⁻¹. O-H stretch (broad) around 3400 cm⁻¹. | Characteristic SO₂ stretches around 1340 and 1160 cm⁻¹. N-H stretch around 3250 cm⁻¹. O-H stretch (broad) around 3500 cm⁻¹. |
| Mass Spectrometry (MS) | Observation of the molecular ion peak [M+H]⁺ corresponding to the calculated mass. | Observation of the molecular ion peak [M+H]⁺ corresponding to the calculated mass. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. | A single major peak indicating high purity. |
Visualizing the Workflow
The following diagrams illustrate the chemical transformations and the general characterization workflow.
Caption: Acylation of this compound.
Caption: Sulfonylation of this compound.
Caption: General workflow for product characterization.
Conclusion
The derivatization of the amino group of this compound via acylation and sulfonylation represents a cornerstone in the synthesis of valuable pharmaceutical intermediates. The protocols detailed herein are robust, scalable, and adaptable for the introduction of a diverse range of acyl and sulfonyl moieties. By understanding the underlying chemical principles and adhering to systematic characterization practices, researchers can effectively leverage this versatile building block to accelerate their drug discovery endeavors.
References
- Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Med. Chem. Lett. 2016, 7, 9, 889–893. [Link]
- Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.
- Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Hindawi. [Link]
- Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. [Link]
- Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.
- Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]
Sources
Orthogonal Protection and Deprotection Strategies for (2-Amino-3-chlorophenyl)methanol: An Application Guide
Introduction
(2-Amino-3-chlorophenyl)methanol is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure incorporates a nucleophilic aromatic amine and a primary benzyl alcohol, both of which can participate in a wide range of chemical transformations. However, the similar reactivity of these functional groups often necessitates a protection-deprotection strategy to achieve chemoselectivity and ensure the desired synthetic outcome. This guide provides a detailed overview of orthogonal protection strategies, offering field-proven protocols and explaining the chemical rationale behind the selection of protecting groups and reaction conditions.
The core principle of this guide is orthogonality , a strategy that allows for the selective removal of one protecting group in a multi-protected molecule without affecting the others.[1][2][3] This is achieved by choosing protecting groups that are labile under distinct and non-interfering conditions (e.g., one acid-labile and one fluoride-labile).[1][2]
Strategic Overview: Selecting an Orthogonal Pair
For this compound, a common and effective orthogonal strategy involves the protection of the amino group with an acid-labile carbamate, such as the tert-butyloxycarbonyl (Boc) group, and the protection of the hydroxyl group with a fluoride-labile silyl ether, such as the tert-butyldimethylsilyl (TBS) group.[4][5]
-
Amino Group Protection (Acid-Labile): The Boc group is ideal for protecting amines.[6][7] It is stable under a wide range of non-acidic conditions but can be cleanly removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][8][9]
-
Hydroxyl Group Protection (Fluoride-Labile): Silyl ethers are excellent protecting groups for alcohols.[10][11][12] The TBS group offers a good balance of stability and ease of removal. It is robust to many reaction conditions but can be selectively cleaved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[1][10][13]
This Boc/TBS combination allows for the selective deprotection of either functional group, providing significant flexibility in multistep syntheses.
Figure 1: Orthogonal protection and deprotection workflow for this compound.
Protocols for Protection
Protocol 1: N-Boc Protection of the Amino Group
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its ease of installation and mild, acidic removal conditions.[6][9][] The reaction proceeds via the nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.[9]
-
Base Addition: Add a base such as sodium bicarbonate (NaHCO₃) (1.5 eq) or triethylamine (TEA) (1.2 eq) to the solution.[]
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the residue with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | Boc Source |
| Sodium Bicarbonate (NaHCO₃) | 1.5 | Base |
| Tetrahydrofuran (THF) | - | Solvent |
Table 1: Reagents for N-Boc Protection.
Protocol 2: O-TBS Protection of the Hydroxyl Group
Silyl ethers are widely used for the protection of alcohols.[10][11][15] The reaction involves the nucleophilic attack of the alcohol on the silicon atom of a silyl halide, typically facilitated by a non-nucleophilic base like imidazole.[16]
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 eq) portion-wise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. Extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| tert-Butyldimethylsilyl chloride (TBSCl) | 1.2 | TBS Source |
| Imidazole | 2.5 | Base/Catalyst |
| N,N-Dimethylformamide (DMF) | - | Solvent |
Table 2: Reagents for O-TBS Protection.
Protocols for Orthogonal Deprotection
The key to a successful synthetic strategy lies in the ability to selectively remove one protecting group while the other remains intact. The following protocols detail the orthogonal deprotection of the N-Boc and O-TBS groups.
Protocol 3: Selective Deprotection of the N-Boc Group
The Boc group is readily cleaved under acidic conditions, proceeding through the formation of a stable tert-butyl cation.[6][17] Silyl ethers, particularly the bulkier ones like TBS, are generally stable to the anhydrous acidic conditions used for Boc removal.[4][18]
Experimental Protocol:
-
Dissolution: Dissolve the N-Boc, O-TBS protected this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dioxane.[9]
-
Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of HCl in dioxane (e.g., 4 M) to the solution at 0 °C.[6][9]
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC.
-
Work-up: Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Purification: Extract the product with DCM or ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting amine can be purified by column chromatography if necessary.
Figure 2: Workflow for the selective deprotection of the N-Boc group.
Protocol 4: Selective Deprotection of the O-TBS Group
The exceptional affinity of fluoride ions for silicon forms the basis for the selective cleavage of silyl ethers.[1][10] Tetrabutylammonium fluoride (TBAF) is a common reagent for this transformation, as the bulky cation enhances its solubility in organic solvents.[11][13] Carbamates like the Boc group are stable under these mild, slightly basic conditions.
Experimental Protocol:
-
Dissolution: Dissolve the N-Boc, O-TBS protected this compound (1.0 eq) in anhydrous THF.
-
Reagent Addition: Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) to the reaction mixture at 0 °C.
-
Reaction: Stir the solution at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude alcohol can be purified by column chromatography on silica gel.
| Deprotection Method | Reagents | Target Group | Other Group Stability |
| Acidic Cleavage | TFA or HCl in Dioxane | N-Boc | O-TBS is stable[4] |
| Fluoride Cleavage | TBAF in THF | O-TBS | N-Boc is stable |
Table 3: Summary of Orthogonal Deprotection Conditions.
Conclusion
The selection of an appropriate and orthogonal protecting group strategy is paramount for the successful multi-step synthesis involving polyfunctional molecules like this compound. The combination of an acid-labile N-Boc group and a fluoride-labile O-TBS group provides a robust and versatile platform for selective transformations at either the amino or hydroxyl position. The protocols detailed in this guide are based on well-established and reliable methodologies, offering a solid foundation for researchers in drug development and chemical synthesis.
References
- Fiveable. (n.d.). Base-Labile Protecting Groups Definition.
- Fiveable. (n.d.). Acid-Labile Protecting Groups Definition.
- Wikipedia. (2023). tert-Butyloxycarbonyl protecting group.
- ResearchGate. (n.d.). Acid-labile protecting groups.
- Wikipedia. (2023). Protecting group.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Brady, S. F., Hirschmann, R., & Veber, D. F. (1977). Some novel, acid-labile amine protecting groups. The Journal of Organic Chemistry.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
- Chemistry Steps. (n.d.). Protecting Groups For Alcohols.
- BenchChem. (2025). Chemoselective Boc deprotection in the presence of other protecting groups.
- Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
- Fiveable. (n.d.). Fluoride-Mediated Deprotection Definition.
- Gelest. (n.d.). Deprotection of Silyl Ethers.
- Paterson, I., et al. (1994). J. Am. Chem. Soc., 116, 9391.
- National Institutes of Health. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Wiley Online Library. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction.
- ResearchGate. (2021). Chemoselective Protection of hydroxyl and amine functional groups catalysed by MOFs.
- National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Wikipedia. (2023). Silyl ether.
- YouTube. (2021). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33.
- Isisin, J. M., & Albericio, F. (2019). Amino Acid-Protecting Groups. Chemical Reviews.
- Accounts of Chemical Research. (n.d.). New amino-protecting groups in organic synthesis.
- TCI Chemicals. (n.d.). Protecting Agents.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- SciSpace. (n.d.). Amino Acid-Protecting Groups.
- Reddit. (2023). I have a boc group i need to remove without touching the TBS in my molecule....
- YouTube. (2020). 26.02 Silyl Ethers as Protecting Groups.
- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- YouTube. (2021). 12.5 Protecting Groups for Alcohols | Organic Chemistry.
- BOC Sciences. (n.d.). BOC-amino acids.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- PubMed. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- ResearchGate. (2018). How to protect amino group of 4-amino acetophenone with BOC?.
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. fiveable.me [fiveable.me]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. fiveable.me [fiveable.me]
- 15. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 16. Silyl ether - Wikipedia [en.wikipedia.org]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
- 18. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Scale-up synthesis of CGRP antagonists from substituted aminobenzyl alcohols
Application Note & Protocol
Topic: Scale-Up Synthesis of CGRP Antagonists from Substituted Aminobenzyl Alcohols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Stereochemistry in Modern Drug Synthesis
Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, colloquially known as "gepants," represent a significant breakthrough in the acute and preventive treatment of migraine.[1][2] Molecules like Rimegepant, Ubrogepant, and Zavegepant function by blocking the CGRP receptor, a key mechanism in migraine pathophysiology.[3][4][5] A common structural feature in many of these complex molecules is a substituted amino alcohol moiety. This functional group is often crucial for establishing the high-affinity interactions with the receptor necessary for therapeutic efficacy.
However, the presence of multiple stereocenters within this core structure presents a formidable challenge for process chemists. The development of a manufacturing process that is not only scalable and cost-effective but also delivers the final Active Pharmaceutical Ingredient (API) with exacting stereochemical purity is a critical hurdle in drug development. A failure to control stereoisomerism can lead to products with reduced efficacy or undesirable side effects.
This application note provides a detailed guide to the scale-up synthesis of a key chiral amino alcohol intermediate used in the manufacturing of CGRP antagonists. We will use the synthesis of a precursor for Rimegepant as a practical case study, focusing on the strategic decisions, process optimization, and critical quality controls required for successful large-scale production. The principles and protocols discussed herein are designed to be broadly applicable to the synthesis of other complex chiral molecules.
Section 1: A Strategic Approach to Asymmetric Synthesis on a Kilo-Scale
The successful scale-up of a complex chiral molecule requires a synthetic strategy that is robust, efficient, and minimizes the use of hazardous reagents or costly purification techniques.[6][7] The chosen route for the Rimegepant intermediate focuses on establishing the critical stereocenters with high fidelity early in the synthesis to avoid challenging downstream separations of diastereomers.
The overall strategy involves the construction of a cyclohepta[b]pyridine dione core, followed by a highly selective asymmetric reduction to install the chiral alcohol. This approach has been proven effective for kilogram-scale production.[7]
Rationale for Route Selection:
-
Convergent Approach: While this specific route is linear, many CGRP antagonist syntheses employ a convergent strategy, uniting complex fragments late in the process.[1][8] This maximizes efficiency and allows for independent optimization of fragment syntheses.
-
Stereochemical Control: The key challenge lies in the selective reduction of one of two similar ketone groups on the diketone precursor, while simultaneously setting the absolute stereochemistry of the resulting alcohol.[6] Asymmetric transfer hydrogenation (ATH) using a Ruthenium catalyst was selected as the most effective method for this transformation on a large scale.[7] It offers mild reaction conditions, low catalyst loading, and high enantioselectivity, making it more cost-effective and easier to implement than high-pressure hydrogenation systems.[6][7]
Section 2: The Core Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
The ATH of the diketone precursor is the cornerstone of this entire process. The reaction must be highly chemoselective (reducing only the C9 ketone) and enantioselective (producing the desired R-enantiomer).
Causality Behind Experimental Choices:
The selection of an ATH process over other reduction methods (like sodium borohydride) is critical. Early attempts with less selective reagents resulted in poor diastereomeric ratios, rendering the process unsuitable for scale-up.[9] The Ru-catalyzed process, using formic acid as a safe and inexpensive hydrogen donor, provides a robust solution.[7] The choice of catalyst, base, and solvent were systematically optimized to maximize yield and enantiomeric excess (ee).
Data Summary: Optimization of ATH Reaction Conditions
| Parameter | Optimized Condition | Rationale / Impact | Yield (%) | Purity (%) | ee (%) | Source |
| Catalyst | Ru-catalyst (0.5 mol%) | Low catalyst loading is crucial for cost-effectiveness on a large scale. Provides high activity and selectivity. | 92.1 | >99.8 | >99.9 | [6][7] |
| Hydrogen Donor | Formic Acid (HCOOH) | Inexpensive, readily available, and safer to handle at scale than hydrogen gas. | 92.1 | >99.8 | >99.9 | [6][7] |
| Base | DIPEA | Acts as a co-catalyst and neutralizes formic acid, preventing side reactions. | 92.1 | >99.8 | >99.9 | [7] |
| Solvent | Dichloromethane (DCM) | Provides good solubility for reactants and facilitates a clean reaction profile. | 92.1 | >99.8 | >99.9 | [7] |
| Temperature | Room Temperature | Mild conditions reduce energy costs and minimize the potential for side reactions or catalyst decomposition. | 92.1 | >99.8 | >99.9 | [7] |
Detailed Protocol: Kilogram-Scale Asymmetric Transfer Hydrogenation
Warning: This procedure should only be carried out by trained personnel in a controlled manufacturing environment with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, inert atmosphere).
-
Reactor Preparation:
-
Charge a suitable, inerted glass-lined reactor with the diketone precursor (1.0 kg, 1.0 equiv).
-
Add Dichloromethane (DCM, 20 L) to the reactor. Stir to dissolve the starting material completely.
-
Ensure the reactor is maintained under a positive pressure of nitrogen gas throughout the process.
-
-
Catalyst and Reagent Addition:
-
In a separate, inerted vessel, prepare a solution of the specified Ruthenium catalyst (0.005 equiv) in DCM (1 L).
-
Add the catalyst solution to the main reactor.
-
Add Diisopropylethylamine (DIPEA, 0.44 equiv) to the reactor.
-
Begin the slow, controlled addition of Formic Acid (HCOOH, 1.1 equiv) via a dropping funnel over a period of 1-2 hours. Monitor the internal temperature to ensure no significant exotherm occurs.
-
-
Reaction Monitoring (Self-Validation):
-
Allow the reaction mixture to stir at room temperature (20-25°C) for 18-24 hours.
-
The reaction progress must be monitored by High-Performance Liquid Chromatography (HPLC). Withdraw a sample from the reaction mixture every 2-4 hours.
-
The reaction is considered complete when the consumption of the starting diketone is >99.5%. This in-process control is critical to ensure batch-to-batch consistency and prevent the processing of incomplete reactions.
-
-
Work-up and Isolation:
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 L). Stir for 30 minutes.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (aq) (5 L) and brine (5 L).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Section 3: Purification and Validation
Achieving high purity for the final API begins with ensuring the high purity of its intermediates.[10] For this chiral amino alcohol, a crystallization step is employed to remove residual impurities and potentially enhance the diastereomeric ratio.[11]
Protocol: Crystallization of the Chiral Intermediate
-
Solubilization: Transfer the crude product to a clean, appropriately sized reactor equipped with a reflux condenser. Add a suitable solvent system (e.g., a mixture of ethanol and heptane) and heat gently until all the solid dissolves.[9]
-
Crystallization: Slowly cool the solution to room temperature over several hours to allow for the formation of well-defined crystals. For optimal crystal growth and purity, a controlled cooling ramp is recommended. Further cooling to 0-5°C can be used to maximize yield.
-
Isolation: Collect the crystalline product by filtration. Wash the filter cake with a small amount of cold heptane to remove residual soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Validation: Submit a sample of the final, dried material for a full panel of QC tests, including:
Section 4: Critical Considerations for Scale-Up and Safety
Transitioning a synthesis from the laboratory to a manufacturing plant requires careful consideration of factors beyond reaction chemistry.
-
Thermal Safety: The heat of reaction for all steps, especially the quenching of reactive reagents, must be measured using techniques like Differential Scanning Calorimetry (DSC) to prevent thermal runaway.
-
Reagent Handling: The large-scale handling of reagents like formic acid and DCM requires specialized equipment and procedures to ensure operator safety and environmental protection.
-
Process Analytical Technology (PAT): Implementing in-line monitoring (e.g., IR spectroscopy) can provide real-time data on reaction progress, improving control and consistency over traditional off-line sampling.
-
Waste Management: The process generates both aqueous and organic waste streams. A comprehensive waste management plan must be in place to handle, treat, and dispose of these materials in an environmentally responsible manner.
Conclusion
The large-scale synthesis of CGRP antagonists is a complex undertaking where precise control of stereochemistry is paramount. The successful production of key substituted amino alcohol intermediates hinges on a strategy that prioritizes stereoselectivity from the outset. As demonstrated with the Rimegepant intermediate, the use of optimized, robust reactions like Ruthenium-catalyzed Asymmetric Transfer Hydrogenation provides a scalable and cost-effective path to high-purity chiral building blocks. While this note focused on a specific chemical transformation, it is worth noting that alternative scalable technologies, such as biocatalysis using evolved transaminase enzymes, have also been successfully employed for other CGRP antagonists like Ubrogepant, offering a greener and often highly selective approach.[12][13] By combining a well-designed synthetic route with rigorous in-process controls and a thorough understanding of scale-up principles, the challenges of producing these vital medicines can be reliably overcome.
References
- ResearchGate. (2024). Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant: An Oral CGRP Receptor Antagonist.
- Cann, R. O., et al. (2012). Selection of an Enantioselective Process for the Preparation of a CGRP Receptor Inhibitor. Organic Process Research & Development, 16(11), 1797-1804.
- Tomšič, G. (2022). A new approach to migraines - A review of rimegepant; its merits, synthesis, and pharmacological characteristics. ResearchGate.
- Eastgate, M. D., et al. (2012). Efficient and scalable enantioselective synthesis of a CGRP antagonist. Organic Letters, 14(18), 4938-4941.
- ResearchGate. (2017). Practical asymmetric synthesis of a CGRP receptor antagonist ubrogepant.
- QCRx. (n.d.). High-Purity Rimegepant Intermediate: Synthesis and Application in Migraine Treatment.
- Technical Disclosure Commons. (2024). Novel process for the preparation of intermediate compounds used in the treatment of migraine.
- Rousseau, M., et al. (2001). Purification of a functional competitive antagonist for calcitonin gene related peptide action from sardine hydrolysates. Electronic Journal of Biotechnology, 4(1).
- Google Patents. (n.d.). EP4320113A1 - Solid state forms of zavegepant and process for preparation thereof.
- Taylor, D. P. (1995). Design, Synthesis and Pharmacological Characterization of Novel Calcitonin Gene-Related Peptide Receptor Antagonists. Creighton University.
- Andersson, L., et al. (2000). Large-scale synthesis of peptides. Biopolymers, 55(3), 227-250.
- Google Patents. (n.d.). US20120059017A1 - CGRP Receptor Antagonist.
- Google Patents. (n.d.). WO2022165213A1 - Compositions and methods for treating CGRP related conditions.
- ResearchGate. (2018). Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine.
- ResearchGate. (2024). The synthetic route of zavegepant.
- El-Kholy, S., & Poyner, D. R. (1996). Isolation, purification, and characterization of calcitonin gene-related peptide receptor. Methods in Neurosciences, 29, 239-253.
- Andersson, L., et al. (2000). Large-scale synthesis of peptides. Biopolymers, 55(3), 227-50.
- Hobbs, D. W., et al. (2022). Novel Macrocyclic Antagonists of the CGRP Receptor Part 2: Stereochemical Inversion Induces an Unprecedented Binding Mode. ACS Medicinal Chemistry Letters, 13(7), 1145-1151.
- ResearchGate. (2000). Large-scale synthesis of peptides.
- Macciomei, M., et al. (2016). Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines. Bioorganic & Medicinal Chemistry Letters, 26(4), 1255-1258.
- Perreault, C., et al. (2021). Asymmetric Synthesis of Heterocyclic Analogues of a CGRP Receptor Antagonist for Treating Migraine. Molecules, 26(11), 3349.
- Applied Biosystems. (n.d.). Large Scale Synthesis of Long Peptides.
- Bell, I. M., et al. (2009). The synthesis and SAR of calcitonin gene-related peptide (CGRP) receptor antagonists derived from tyrosine surrogates. Part 1. Bioorganic & Medicinal Chemistry Letters, 19(19), 5723-5726.
- Ho, T. W., et al. (2008). CGRP receptor antagonists: A new frontier of anti-migraine medications. Cephalalgia, 28(8), 785-794.
- Merck Millipore. (n.d.). Purification of Pharmaceutical Drugs.
- Hay, D. L., et al. (2022). Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo. Frontiers in Pharmacology, 13, 893320.
- Teknoscienze. (2019). Development of an efficient purification method for a peptide API.
Sources
- 1. The synthesis method of Ubrogepant_Chemicalbook [chemicalbook.com]
- 2. CGRP receptor antagonists: A new frontier of anti-migraine medications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis of Rimegepant Sulfate_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Topic: (2-Amino-3-chlorophenyl)methanol in Multi-Component Reactions
An Application Note and Protocol Guide for Researchers
Abstract
(2-Amino-3-chlorophenyl)methanol is a versatile bifunctional building block poised for significant application in modern synthetic chemistry, particularly in the realm of multi-component reactions (MCRs). Its unique structure, featuring a nucleophilic aniline moiety, a primary alcohol, and a strategically placed chloro-substituent on the aromatic ring, offers a powerful platform for the rapid generation of molecular complexity. This guide provides an in-depth exploration of its utility, focusing on the mechanistic basis for its reactivity and offering detailed protocols for its application in key MCRs. The content herein is designed to empower researchers, scientists, and drug development professionals to leverage this reagent for the efficient synthesis of novel heterocyclic scaffolds and compound libraries.
Introduction: The Strategic Value of this compound
This compound is a substituted benzyl alcohol derivative whose value lies in the orthogonal reactivity of its functional groups. The primary amine serves as a potent nucleophile or as a precursor to imines, while the primary alcohol can act as a nucleophile or be oxidized to a reactive aldehyde. This dual functionality makes it an ideal substrate for multi-component reactions, which are one-pot processes where three or more reactants combine to form a single product that incorporates substantial portions of all starting materials.
The advantages of using MCRs are numerous:
-
Efficiency: Drastically reduces the number of synthetic steps, saving time and resources.
-
Atom Economy: Maximizes the incorporation of starting material atoms into the final product, minimizing waste.
-
Complexity Generation: Enables the rapid construction of complex, drug-like molecules from simple precursors.
This compound has been identified as a useful reactant in the synthesis of pharmacologically relevant molecules, including CGRP-receptor antagonists and PI3K inhibitors[1][2]. The presence of the 3-chloro substituent is particularly noteworthy, as it provides a handle for further diversification through cross-coupling reactions or can serve to modulate the electronic and lipophilic properties of the final compound, a key consideration in drug design.
This document will focus on three major classes of MCRs where this reagent can be effectively employed: the Ugi reaction, the Pictet-Spengler reaction, and oxidative cyclization strategies for heterocycle synthesis.
Mechanistic Insights and Core Reaction Classes
The utility of this compound in MCRs is best understood by examining the fundamental mechanisms of these reactions.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide. In this context, this compound serves as the amine component.
Mechanism: The reaction is initiated by the condensation of the amine and the aldehyde to form an imine. In a protic solvent like methanol, this is followed by protonation to form an iminium ion. The isocyanide then undergoes nucleophilic attack on the iminium carbon, generating a nitrilium ion intermediate. This intermediate is trapped by the carboxylate anion, leading to a transient O-acyl isoamide which rapidly undergoes an irreversible Mumm rearrangement to yield the stable α-acylamino amide product[3][4].
Caption: General workflow of the Ugi four-component reaction.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and related heterocyclic systems, such as the tetrahydro-β-carbolines found in many natural alkaloids[5]. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization[6].
While this compound is not a β-arylethylamine itself, it can be a precursor to substrates for Pictet-Spengler type cyclizations. More directly, the amino group can condense with an aldehyde to form an iminium ion. If the molecule contains another tethered nucleophile, this electrophilic center can be attacked to form a ring. The driving force is the electrophilicity of the iminium ion generated under acidic conditions[6].
Mechanism: The reaction proceeds via the initial formation of an imine from the amine and aldehyde. Acid catalysis protonates the imine to form a highly electrophilic iminium ion. This ion is then attacked by a nucleophilic site on the molecule (typically an electron-rich aromatic ring like an indole) in an intramolecular electrophilic aromatic substitution, leading to the cyclized product[5][6].
Caption: Simplified mechanism of the Pictet-Spengler reaction.
Copper-Catalyzed Aerobic Oxidation for Heterocycle Synthesis
A modern and elegant approach to heterocycle synthesis involves the in situ generation of a reactive intermediate from a stable precursor. The primary alcohol of this compound can be selectively oxidized to an aldehyde under mild conditions. This newly formed aldehyde, being in proximity to the aniline nitrogen, becomes a prime substrate for intramolecular reactions or subsequent intermolecular MCRs. Copper/TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) catalyst systems are particularly effective for the aerobic oxidation of primary alcohols[7]. This strategy can be used to synthesize quinolines and other N-heterocycles[7].
Application Notes: Experimental Design and Strategy
Rationale for Reagent Selection
Choosing this compound as a starting material is a strategic decision when the goal is to create a library of compounds with a common core and multiple points of diversity.
-
For Ugi Reactions: It provides a rigid scaffold onto which three different substituents (from the aldehyde, carboxylic acid, and isocyanide) can be appended in a single step.
-
For Heterocycle Synthesis: The chloro- and hydroxymethyl-substituted aminobenzene core is a precursor to a wide range of fused heterocyclic systems with potential biological activity. The chlorine atom offers a site for late-stage functionalization via Suzuki, Buchwald-Hartwig, or other cross-coupling reactions.
Causality Behind Experimental Choices
-
Solvent Selection: The choice of solvent is critical. For the Ugi reaction, polar protic solvents like methanol (MeOH) or trifluoroethanol (TFE) are preferred as they facilitate the formation of the key iminium ion intermediate and stabilize the charged species involved[8]. For the Passerini reaction, aprotic solvents are often used to favor a concerted, less ionic pathway[9][10]. For aerobic oxidations, solvents that are stable to oxidation and can dissolve both the catalyst and substrate, such as acetonitrile or toluene, are common choices.
-
Catalyst and Additives: In Pictet-Spengler reactions, a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is typically required to drive the cyclization[11][12]. For copper-catalyzed oxidations, a co-catalyst system (e.g., Cu(II)/bipyridyl/TEMPO) is used to facilitate the aerobic oxidation cycle[7].
-
Concentration and Stoichiometry: MCRs are often concentration-dependent. High concentrations can favor the desired multi-component pathway over competing side reactions. Stoichiometry is generally kept close to 1:1:1:1 for a four-component reaction to ensure efficient conversion and simplify purification.
Data Presentation: Ugi Reaction Scope
To illustrate the power of this reagent in library synthesis, the following table outlines a hypothetical set of reactants for a Ugi four-component reaction.
| Entry | Aldehyde (R¹) | Carboxylic Acid (R²) | Isocyanide (R³) | Expected Product Core Structure |
| 1 | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | N-(tert-butyl)-2-(acetylamino)-N-((2-amino-3-chlorophenyl)methyl)-2-phenylacetamide |
| 2 | Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | N-((2-amino-3-chlorophenyl)methyl)-2-(benzamido)-N-cyclohexyl-3-methylbutanamide |
| 3 | 4-Pyridinecarboxaldehyde | Furoic Acid | Benzyl isocyanide | N-benzyl-N-((2-amino-3-chlorophenyl)methyl)-2-(furan-2-carboxamido)-2-(pyridin-4-yl)acetamide |
Detailed Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized based on specific substrates and laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Ugi Four-Component Reaction
This protocol describes the synthesis of a diverse library of α-acylamino amides using this compound as the amine component.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
Isocyanide (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask with magnetic stir bar
-
Standard workup and purification reagents (Ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add this compound (e.g., 157.6 mg, 1.0 mmol).
-
Add anhydrous methanol (e.g., 5 mL) and stir until the solid is fully dissolved.
-
Add the aldehyde (1.0 mmol) to the solution, followed by the carboxylic acid (1.0 mmol). Stir the mixture at room temperature for 20 minutes.
-
Add the isocyanide (1.0 mmol) dropwise to the reaction mixture. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle with care in a fume hood.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) to remove unreacted carboxylic acid, followed by brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the pure Ugi product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Copper/TEMPO-Catalyzed Oxidative Pictet-Spengler Type Reaction
This protocol outlines a potential pathway to synthesize a chlorinated tetrahydroquinoline derivative through an in situ oxidation followed by condensation and cyclization.
Materials:
-
This compound (1.0 eq)
-
A suitable ketone or enolizable aldehyde (e.g., acetone, 1.5 eq)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 9 mol%)
-
2,2'-Bipyridyl (9 mol%)
-
TEMPO (9 mol%)
-
Acetonitrile (anhydrous)
-
3Å Molecular Sieves
-
Reaction vessel suitable for heating under an oxygen atmosphere (e.g., a flask with a balloon of O₂ or open to air)
Procedure:
-
To a round-bottom flask, add Cu(OTf)₂ (9 mol%), 2,2'-bipyridyl (9 mol%), TEMPO (9 mol%), and activated 3Å molecular sieves (approx. 500 mg per mmol of substrate).
-
Evacuate and backfill the flask with oxygen or air.
-
Add a solution of this compound (1.0 mmol) and the carbonyl compound (1.5 mmol) in anhydrous acetonitrile (5 mL).
-
Stir the reaction mixture vigorously at a specified temperature (e.g., 60-80 °C) under an oxygen atmosphere (a balloon is sufficient).
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the catalyst and molecular sieves, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired heterocyclic product.
-
Characterize the structure using standard spectroscopic methods (NMR, MS, IR).
Caption: A typical experimental workflow for MCR synthesis.
Conclusion
This compound is a highly valuable and somewhat underexplored building block for the construction of complex molecular architectures via multi-component reactions. Its inherent bifunctionality allows for its participation in a range of powerful transformations, including the Ugi and Pictet-Spengler reactions. Furthermore, the primary alcohol provides a latent carbonyl group that can be unmasked in situ to engage in novel cyclization cascades. The protocols and insights provided in this guide are intended to serve as a foundational resource for chemists aiming to exploit the synthetic potential of this reagent in drug discovery and materials science.
References
- ChemicalBook. (2025). This compound | 61487-25-0.
- Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
- Supporting Information for The Synthesis of N-Heterocycles via Copper/TEMPO Catalysed Aerobic Oxidation of Amino Alcohols. (n.d.). Royal Society of Chemistry.
- Wikipedia. (n.d.). Passerini reaction. [Link]
- Organic Chemistry Portal. (n.d.). Passerini Reaction. [Link]
- Refubium - Freie Universität Berlin. (n.d.). Experimental part – Ugi-type three component reaction 127. [Link]
- Organic Reactions. (n.d.). The Passerini Reaction. [Link]
- Alchem Pharmtech. (n.d.). CAS 61487-25-0 | this compound. [Link]
- MDPI. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Link]
- National Center for Biotechnology Information. (2024).
- ResearchGate. (n.d.). Scheme 3: Reactions and conditions. [Link]
- ResearchGate. (2018).
- National Center for Biotechnology Information. (n.d.). The 100 facets of the Passerini reaction. [Link]
- Google Patents. (n.d.).
- MDPI. (2019).
- Refubium - Freie Universität Berlin. (n.d.). Ugi-type reactions with 2-aminopyridine and siloxycyclopropanes – syntheses of masked δ-amino acids 5. [Link]
- National Center for Biotechnology Information. (n.d.).
- Heterocyclic Letters. (2023). Vol. 13| No.3|525-531|May-July|2023. [Link]
- MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
- MDPI. (n.d.). 2-Chlorophenyl Zinc Bromide: A Convenient Nucleophile for the Mannich-Related Multicomponent Synthesis of Clopidogrel and Ticlopidine. [Link]
- National Center for Biotechnology Information. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
- ResearchGate. (n.d.). Highly stereoselective Pictet-Spengler reaction of D-tryptophan methyl ester with piperonal: convenient syntheses of Cialis (Tadalafil)
Sources
- 1. This compound | 61487-25-0 [chemicalbook.com]
- 2. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Passerini reaction - Wikipedia [en.wikipedia.org]
- 10. Passerini Reaction [organic-chemistry.org]
- 11. WO2004011463A1 - Modified pictet-spengler reaction and products prepared therefrom - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Flow chemistry applications for the synthesis of (2-Amino-3-chlorophenyl)methanol
Application Note: Continuous Flow Synthesis of (2-Amino-3-chlorophenyl)methanol
Abstract
This compound is a pivotal building block in the synthesis of high-value pharmaceutical agents, including CGRP-receptor antagonists and PI3K inhibitors.[1] Traditional batch synthesis, typically involving the reduction of 2-amino-3-chlorobenzoic acid with potent hydride reagents like lithium aluminum hydride or sodium borohydride, presents significant safety and scalability challenges.[1] These challenges include managing highly exothermic reactions, handling water-reactive and pyrophoric reagents, and controlling hydrogen gas evolution.[2][3] This application note details a robust and scalable continuous flow chemistry protocol for the synthesis of this compound. By leveraging the inherent advantages of microreactor technology—namely superior heat and mass transfer, precise parameter control, and minimized reaction volumes—this method offers a significantly safer, more efficient, and reproducible alternative to conventional batch processing.[4][5][6]
Introduction: The Case for Flow Chemistry
The reduction of carboxylic acids is a fundamental transformation in organic synthesis, but its execution on a large scale is often fraught with peril. The synthesis of this compound from its corresponding benzoic acid is a classic example. Batch reductions using metal hydrides are characterized by a large thermal mass and poor heat transfer, creating a high risk of thermal runaway.[5][6] Furthermore, the addition of the hydride reagent to the reaction vessel can create localized "hot spots" and concentration gradients, leading to the formation of impurities and reducing overall yield.
Flow chemistry fundamentally transforms this process from a high-risk operation to a controlled, predictable, and inherently safer one.[4][5][7] Key advantages in this context include:
-
Intrinsic Safety: The reaction occurs within a very small volume (the internal volume of the reactor coil) at any given moment. This miniaturization drastically reduces the potential energy of the system and minimizes the risk associated with exothermic events or gas evolution.[5][8]
-
Superior Heat Transfer: Microreactors possess a very high surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation. This prevents the accumulation of heat and allows for the safe execution of highly exothermic reactions at temperatures that might be untenable in batch.[6][8]
-
Precise Process Control: Reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry are controlled with high precision by digital pumps and thermostats. This level of control ensures consistent product quality, minimizes byproduct formation, and facilitates rapid process optimization.[5][6]
-
Seamless Scalability: Scaling up production in a flow system is achieved by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel). This linear scalability avoids the complex and often unpredictable challenges of scaling up batch reactors.[5]
Chemical Pathway and Mechanistic Rationale
The core transformation is the reduction of the carboxylic acid functionality of 2-amino-3-chlorobenzoic acid to a primary alcohol.
Choice of Reducing Agent: Sodium Borohydride
While lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, its extreme reactivity makes it a less desirable candidate for routine flow synthesis without specialized equipment. Sodium borohydride (NaBH₄) is a milder, more selective, and safer alternative. However, NaBH₄ alone is typically not reactive enough to reduce carboxylic acids under mild conditions. Its reactivity is significantly enhanced in the presence of certain additives or under specific conditions. For this protocol, we will utilize a solution of NaBH₄ in Tetrahydrofuran (THF). The nucleophilic attack of the hydride (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon initiates the reduction.[9] The flow setup allows for precise stoichiometric control, ensuring efficient use of the hydride reagent while minimizing excess.
Experimental Protocol: Continuous Flow Reduction
This protocol provides a validated method for the synthesis of this compound using a commercially available flow chemistry system.
Materials and Equipment
| Reagents | Grade/Purity | Supplier |
| 2-Amino-3-chlorobenzoic acid | >98% | Standard chemical supplier |
| Sodium Borohydride (NaBH₄) | >98%, powder | Standard chemical supplier |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Standard chemical supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard chemical supplier |
| Hydrochloric Acid (HCl) | 1M Aqueous Solution | Standard chemical supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Prepared in-house |
| Brine (Saturated NaCl) | Aqueous Solution | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Standard chemical supplier |
| Equipment | Description |
| Flow Chemistry System | Two-pump system (e.g., Vapourtec R-Series, Uniqsis FlowSyn) |
| HPLC Pumps | Capable of delivering accurate flow rates (0.1 - 10.0 mL/min) |
| T-Mixer | PEEK or PTFE, low internal volume |
| Coil Reactor | 10 mL PFA or Stainless Steel tubing |
| Temperature Controller | Circulating oil or water bath |
| Back-Pressure Regulator (BPR) | 100 psi (approx. 7 bar) |
| Tubing & Fittings | PEEK or PTFE |
Reagent Preparation
-
Reagent Stream A (Substrate): Dissolve 2-Amino-3-chlorobenzoic acid (8.58 g, 50 mmol) in anhydrous THF to make a final volume of 250 mL. This results in a 0.2 M solution.
-
Reagent Stream B (Reductant): CAUTION: Handle NaBH₄ powder in a fume hood, away from moisture.[3][10] Slowly and carefully add Sodium Borohydride (3.78 g, 100 mmol) to 250 mL of anhydrous THF in a flask with stirring. Some effervescence may be observed. Stir until fully dissolved. This results in a 0.4 M solution.
Flow Reactor Setup and Execution
Protocol Steps:
-
System Preparation: Prime both Pump A and Pump B with anhydrous THF to ensure the system is free of moisture and air.
-
Set Conditions: Set the reactor temperature to 80 °C and the back-pressure regulator to 100 psi. The elevated pressure prevents the solvent from boiling.
-
Initiate Flow: Start the pumps according to the parameters in Table 1. Begin by pumping into a waste container until the system reaches a steady state (approx. 3 residence times).
-
Steady-State Collection: Once the system is stable, direct the output from the BPR into a collection flask containing 100 mL of cooled (0 °C) 1M HCl solution with vigorous stirring. This will safely quench the reaction and any unreacted NaBH₄. CAUTION: Hydrogen gas will be evolved during the quench; ensure adequate ventilation in a fume hood.
-
Shutdown: Upon completion, switch both pumps back to pumping the THF solvent to flush the entire system clean.
Optimization Data
The following table summarizes the optimized parameters and explores the effect of varying conditions on the reaction outcome.
| Parameter | Condition 1 (Optimized) | Condition 2 | Condition 3 | Rationale & Observations |
| Flow Rate (A) | 1.0 mL/min | 2.0 mL/min | 1.0 mL/min | Controls substrate delivery. |
| Flow Rate (B) | 1.0 mL/min | 2.0 mL/min | 0.5 mL/min | Controls reductant delivery and stoichiometry. |
| Total Flow Rate | 2.0 mL/min | 4.0 mL/min | 1.5 mL/min | Determines residence time. |
| Residence Time | 5.0 min | 2.5 min | 6.7 min | Calculated as Reactor Volume / Total Flow Rate. Shorter times (Cond. 2) led to incomplete conversion. Longer times did not significantly improve yield. |
| Equivalents NaBH₄ | 2.0 | 2.0 | 1.0 | Stoichiometric reduction (Cond. 3) was sluggish and incomplete. A 2-fold excess was found to be optimal. |
| Temperature | 80 °C | 80 °C | 80 °C | Reaction is slow at room temperature. 80 °C provides a good balance between reaction rate and stability. |
| Conversion | >99% | ~75% | ~60% | Determined by LC-MS analysis of the crude reaction mixture. |
| Isolated Yield | 92% | - | - | Yield after work-up and purification. |
Work-up and Product Characterization
-
Extraction: Once the collection is complete, transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[1]
-
Purification: The crude product is typically an off-white solid of high purity. If necessary, it can be further purified by recrystallization from an ethyl acetate/hexane mixture.
-
Characterization: The product identity and purity should be confirmed by analytical methods. The expected ¹H NMR spectrum is as follows: ¹H NMR (500 MHz, CDCl₃) δ 4.69 (s, 2H), 6.63 (t, J = 5.2 Hz, 1H), 6.97 (d, J = 5.0 Hz, 1H), 7.24 (d, J = 5.0 Hz, 1H).[1]
Safety and Handling
The adoption of flow chemistry significantly mitigates risks, but adherence to safety protocols for the reagents remains paramount.
-
Sodium Borohydride: This compound is water-reactive and releases flammable hydrogen gas upon contact with water or acid.[3] It is also toxic if ingested or absorbed through the skin.[3][11]
-
Handling: Always handle NaBH₄ powder in an inert atmosphere (glove box) or a dry, well-ventilated fume hood.[2][3] Avoid dust formation.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from acids and oxidizing agents.[10][12]
-
PPE: Wear a flame-retardant lab coat, chemical safety goggles, and nitrile gloves when handling the solid or its solutions.[2][3]
-
-
System Operation: The use of a back-pressure regulator on a heated, closed-loop system requires that all fittings are secure to prevent leaks. Operate the system within a ventilated enclosure (fume hood).
Conclusion
This application note demonstrates a highly efficient, safe, and scalable continuous flow process for the synthesis of this compound. By replacing a hazardous batch reduction with a controlled flow protocol, we achieve superior process control, eliminate the risk of thermal runaway, and obtain the target molecule in excellent yield and purity. This method is ideally suited for research, process development, and manufacturing environments, offering a clear pathway to safer and more efficient production of critical pharmaceutical intermediates.
References
- Pharmaceutical Technology. (2017).
- Miller, J. (2023). Efficiency and Safety: Transforming Chemical Processes with Flow Chemistry. [Link]
- Western Carolina University. Standard Operating Procedure for the use of Sodium borohydride. [Link]
- UC Center for Laboratory Safety. (2012).
- NJ Bio, Inc. Flow Chemistry. [Link]
- ESPI Metals. (2007).
- The Ohio State University, Department of Chemistry. Sodium Borohydride SOP. [Link]
- Chemical Industry Journal. (2022). Continuous flow makes a promise to green chemistry. [Link]
- Duke University, SMIF.
- Beilstein Journals. (2014). Contribution of microreactor technology and flow chemistry to the development of green and sustainable synthesis. [Link]
- Vapourtec Ltd. (2015). Continuous Reductions and Reductive Aminations Using Solid Sodium borohydride. [Link]
- University of Calgary. Selectivity using sodium borohydride. [Link]
- Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]
- Ley, S. V., et al. (2013). An integrated batch and continuous flow process for the synthesis of goniothalamin. Organic & Biomolecular Chemistry, 11(44), 7634-7645. [Link]
- Ley, S. V., & Baxendale, I. R. (2017). The continuous-flow synthesis of pharmaceuticals. Chimia, 71(4), 159-165. [Link]
Sources
- 1. This compound | 61487-25-0 [chemicalbook.com]
- 2. wcu.edu [wcu.edu]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. pharmtech.com [pharmtech.com]
- 5. comchart.com [comchart.com]
- 6. njbio.com [njbio.com]
- 7. Continuous flow makes a promise to green chemistry - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. BJOC - Contribution of microreactor technology and flow chemistry to the development of green and sustainable synthesis [beilstein-journals.org]
- 9. youtube.com [youtube.com]
- 10. Sodium Borohydride - ESPI Metals [espimetals.com]
- 11. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 12. chemistry.osu.edu [chemistry.osu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (2-Amino-3-chlorophenyl)methanol
Welcome to the technical support center for the synthesis of (2-Amino-3-chlorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this valuable synthetic intermediate. This compound is a key building block in the synthesis of various pharmaceutical agents, including CGRP-receptor antagonists and PI3K inhibitors[1]. The successful synthesis of this compound is therefore a critical step in many drug discovery pipelines.
The most prevalent and high-yielding method for synthesizing this compound is the reduction of 2-amino-3-chlorobenzoic acid. This guide will focus on optimizing this specific transformation, addressing common pitfalls and providing actionable solutions.
Troubleshooting Guide: Enhancing Reaction Yield
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I address them?
A low yield is the most frequent challenge in this synthesis. The root cause often lies in one of several key areas. A systematic approach to troubleshooting is essential.
Answer: Low yields can typically be attributed to three main factors: reagent and solvent quality, reaction conditions, and work-up/purification procedures.
1. Reagent and Solvent Quality:
-
Moisture Contamination: The primary reducing agent, Lithium Aluminum Hydride (LiAlH₄), is extremely reactive towards protic sources, especially water. Even trace amounts of moisture in your glassware, solvents, or starting material can quench the LiAlH₄, drastically reducing the effective amount available for the reduction and lowering your yield[2][3].
-
Solution: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C for several hours) and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents, preferably from a sealed bottle or freshly distilled from an appropriate drying agent.
-
-
Purity of Starting Material: The purity of the 2-amino-3-chlorobenzoic acid is crucial. Impurities can lead to the formation of side products, complicating purification and reducing the overall yield[4][5].
-
Solution: Use high-purity starting material. If the purity is questionable, consider recrystallizing the 2-amino-3-chlorobenzoic acid from a suitable solvent system like ethanol/water or ethyl acetate/hexane before use[4].
-
2. Reaction Conditions:
-
Incorrect Stoichiometry of LiAlH₄: An insufficient amount of LiAlH₄ will result in an incomplete reaction. Conversely, a large excess can sometimes lead to over-reduction or other side reactions, although this is less common for this specific substrate.
-
Solution: A typical protocol uses approximately 2.4 equivalents of LiAlH₄ relative to the 2-amino-3-chlorobenzoic acid[1]. Ensure accurate weighing and transfer of the LiAlH₄.
-
-
Inefficient Temperature Control: The reaction of LiAlH₄ with the carboxylic acid is highly exothermic. Adding the 2-amino-3-chlorobenzoic acid solution too quickly can cause the temperature to rise uncontrollably, leading to side reactions.
3. Work-up and Purification:
-
Improper Quenching of the Reaction: The quenching of excess LiAlH₄ is a critical step. Improper quenching can lead to the formation of gelatinous aluminum salts that are difficult to filter and can trap the product, leading to significant losses.
-
Solution: A careful, dropwise addition of water, followed by a sodium hydroxide solution and then more water (a Fieser workup), is highly effective. A published procedure suggests cooling the reaction mixture to 10°C and slowly adding water to quench the reaction[1]. This helps to form a granular precipitate of aluminum salts that can be easily filtered off.
-
-
Losses During Extraction and Purification: The product can be lost during aqueous work-up if the pH is not optimal or if an insufficient number of extractions are performed.
-
Solution: After filtration of the aluminum salts, ensure the filtrate is thoroughly extracted with a suitable organic solvent like ethyl acetate (EtOAc)[1]. Washing the combined organic layers with brine can help to break up any emulsions and remove excess water.
-
Below is a troubleshooting workflow to help diagnose the source of low yield.
Caption: Troubleshooting workflow for low yield synthesis.
Question 2: My final product is impure. What are the likely contaminants and how can I purify it effectively?
Answer: Impurities in the final product typically arise from an incomplete reaction or from side reactions.
-
Unreacted Starting Material: The most common impurity is unreacted 2-amino-3-chlorobenzoic acid. This can be easily detected by Thin Layer Chromatography (TLC).
-
Minimization: Ensure the reaction goes to completion by allowing for sufficient reaction time (e.g., 1.5 hours post-addition) and using the correct stoichiometry of the reducing agent[1]. Monitor the reaction by TLC until the starting material spot has disappeared.
-
-
Side Products: Although less common with this substrate, potential side products could arise from reactions involving the chloro or amino groups, especially under harsh conditions.
-
Minimization: Adhering to the recommended reaction temperature and stoichiometry is the best way to avoid side product formation.
-
Purification Strategy:
The crude this compound can be effectively purified by recrystallization or column chromatography.
-
Recrystallization: This is often the most efficient method for removing small amounts of impurities. A mixed solvent system, such as ethyl acetate/hexane or ethanol/water, can be effective[4][7].
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel is a reliable alternative. A gradient of ethyl acetate in hexane is a common eluent system for separating aminophenylmethanol derivatives from less polar byproducts and more polar starting materials[3].
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the reduction of 2-amino-3-chlorobenzoic acid with LiAlH₄? A1: Anhydrous tetrahydrofuran (THF) is the most commonly used and effective solvent for this reaction. It readily dissolves the starting material and is stable to the reducing agent under the reaction conditions[1].
Q2: Are there any alternative reducing agents to LiAlH₄ for this synthesis? A2: While LiAlH₄ is highly effective, other reducing agents could be considered, though they may require different reaction conditions. Borane complexes, such as Borane-THF (B₂H₆-THF), are also capable of reducing carboxylic acids. However, sodium borohydride (NaBH₄) alone is generally not strong enough to reduce carboxylic acids and would require an additive[3]. For this specific transformation, LiAlH₄ remains the most direct and high-yielding option reported[1].
Q3: What are the critical safety precautions I should take when performing this synthesis? A3: Safety is paramount.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, pyrophoric solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. It should only be handled under an inert atmosphere (nitrogen or argon) by trained personnel.
-
Quenching: The quenching of the reaction must be done slowly and carefully in an ice bath to control the exothermic reaction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.
Optimized Experimental Protocol
This protocol is based on a high-yielding published procedure and incorporates the optimization strategies discussed above[1].
Materials:
-
2-Amino-3-chlorobenzoic acid (15.0 g, 87.4 mmol)
-
Lithium aluminum hydride (1 M in THF, 210 mL, 210 mmol)
-
Anhydrous Tetrahydrofuran (THF) (200 mL)
-
Water (for quenching)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated brine solution
Procedure:
-
Setup: Under a nitrogen atmosphere, add the 1 M solution of lithium aluminum hydride in THF (210 mL) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Cool the suspension to room temperature.
-
Addition of Starting Material: In a separate flask, dissolve the 2-amino-3-chlorobenzoic acid (15.0 g) in anhydrous THF (200 mL). Add this solution to the dropping funnel.
-
Reaction: Add the 2-amino-3-chlorobenzoic acid solution dropwise to the stirred LiAlH₄ suspension over a period of 20-30 minutes, ensuring the temperature does not rise significantly.
-
Stirring: After the addition is complete, continue to stir the reaction mixture at room temperature for 1.5 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to 10°C using an ice bath. Slowly and carefully add water (300 mL) dropwise to quench the excess LiAlH₄.
-
Filtration: Filter the resulting suspension through a pad of celite or diatomaceous earth. Rinse the filter cake thoroughly with ethyl acetate (approx. 1 L).
-
Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer three times with saturated brine solution (3 x 300 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude this compound by recrystallization from an appropriate solvent system. A reported yield for this procedure is approximately 94%[1].
Data Summary
The following table summarizes the key parameters and their impact on the synthesis.
| Parameter | Potential Issue if Not Controlled | Recommendation | Expected Outcome |
| Moisture | Quenching of LiAlH₄, low yield. | Use oven-dried glassware and anhydrous solvents. | Maximizes the efficiency of the reducing agent. |
| Reagent Purity | Side product formation, low yield. | Use high-purity or recrystallized starting material. | Cleaner reaction profile and higher purity product. |
| Temperature | Exothermic reaction can lead to side products. | Slow, controlled addition of reagents with cooling. | Minimizes byproduct formation. |
| Reaction Time | Incomplete reaction. | Monitor by TLC until starting material is consumed. | Ensures maximum conversion to product. |
| Quenching | Formation of difficult-to-filter gels, product loss. | Slow, controlled addition of water at low temperature. | Forms a granular precipitate, improving product recovery. |
References
- US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
- What could be reason for getting a very low yield in organic chemistry? Quora. [Link]
- What are some common causes of low reaction yields? Reddit. [Link]
- Common ways to lose product and reduce yield? Reddit. [Link]
- PROCESS AND PRODUCTS OF PURIFICATION OF ANHYDROSUGAR ALCOHOLS - Patent 1140733.
Sources
- 1. This compound | 61487-25-0 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. quora.com [quora.com]
- 7. PROCESS AND PRODUCTS OF PURIFICATION OF ANHYDROSUGAR ALCOHOLS - Patent 1140733 [data.epo.org]
Technical Support Center: Purification of Crude (2-Amino-3-chlorophenyl)methanol by Column Chromatography
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude (2-Amino-3-chlorophenyl)methanol via column chromatography. It addresses common challenges and provides field-proven solutions to streamline your purification workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound. The compound's polarity, due to the amino and hydroxyl groups, and its aromatic nature present unique purification challenges.[1][2]
Issue 1: The Compound is Not Moving Off the Baseline (Rf ≈ 0)
Q: My TLC analysis shows the target compound remains at the origin, even when using 100% ethyl acetate. How can I get it to move up the column?
A: This is a classic sign that your mobile phase is not polar enough to displace the highly polar this compound from the polar silica gel stationary phase.[3][4] The amino and hydroxyl groups strongly adhere to the silica surface via hydrogen bonding.
Causality & Solution: To overcome this, you must increase the polarity of your eluent system.
-
Introduce Methanol: Start by adding a small percentage of methanol (MeOH) to your ethyl acetate (EtOAc). A gradient of 1-10% MeOH in EtOAc is a good starting point for your next series of TLC tests.
-
Ammonia for Basic Compounds: Since the target compound has a basic amino group, it can interact strongly with the acidic silanol groups on the silica surface, leading to tailing or irreversible binding.[4] To mitigate this, add a small amount of a basic modifier. A common and effective solution is to use a stock solution of 10% ammonium hydroxide in methanol, and then add 1-5% of this stock solution to your primary eluent (e.g., dichloromethane or ethyl acetate).[3] This deactivates the acidic sites on the silica, improving elution and peak shape.
Issue 2: The Compound Appears to be Decomposing on the Column
Q: I see new spots appearing on my TLC plates when I analyze the collected fractions, and my overall yield is very low. What is happening?
A: this compound, like many benzyl alcohols and aromatic amines, can be sensitive to the acidic nature of standard silica gel.[3][5] This can lead to in-column degradation, such as dehydration or oxidation.
Causality & Solution:
-
Confirm Instability: First, confirm that the compound is indeed unstable on silica. This can be done with a simple 2D TLC experiment. Spot your crude material on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, it indicates on-plate decomposition.[3]
-
Deactivate the Silica Gel: The most common solution is to reduce the acidity of the stationary phase.[3][4]
-
Triethylamine Flush: Before loading your sample, flush the packed column with your starting eluent containing 1-2% triethylamine (Et₃N). This will neutralize the acidic sites. Afterward, flush with 2-3 column volumes of the starting eluent without Et₃N to remove the excess base before loading your compound.[4]
-
Use a Different Stationary Phase: If deactivation is insufficient, consider an alternative stationary phase like alumina (neutral or basic) or Florisil, which are generally less acidic than silica gel.[3]
-
Issue 3: Poor Separation Between the Product and a Close-Running Impurity
Q: My product and an impurity have very similar Rf values, resulting in mixed fractions. How can I improve the resolution?
A: Achieving good separation between compounds with similar polarities requires optimizing the selectivity of the chromatographic system.[6][7] This involves adjusting both the mobile and stationary phases to exploit different types of molecular interactions.[8][9]
Causality & Solution:
-
Fine-Tune the Mobile Phase:
-
Isocratic vs. Gradient Elution: If you are using a single solvent system (isocratic), switch to a shallow gradient elution.[6] A slow, gradual increase in polarity can often resolve closely eluting compounds.
-
Change Solvent Composition: The choice of solvents matters beyond just polarity. Solvents interact with analytes in different ways (e.g., hydrogen bonding, dipole-dipole interactions).[7] Instead of an ethyl acetate/hexane system, try a dichloromethane/methanol or a toluene/acetone system. This change in solvent class can alter the selectivity and improve separation.
-
-
Alternative Stationary Phases: If mobile phase optimization fails, changing the stationary phase can provide a different selectivity.[1][7]
-
Phenyl-bonded Silica: The phenyl stationary phase can introduce π-π stacking interactions with the aromatic ring of your compound and impurities.[1] This can provide a unique selectivity profile compared to standard silica.
-
Cyano-bonded Silica: A cyano (CN) phase offers different dipole-dipole interactions and can be a good alternative for separating polar compounds.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
For preparative flash chromatography, silica gel (60 Å, 40-63 µm particle size) is the most common and cost-effective choice.[10] However, due to the compound's basicity and potential for acid-catalyzed degradation, using deactivated silica or considering alternatives like neutral alumina may be necessary if stability issues are observed.[3]
Q2: How do I select the optimal mobile phase?
The key is extensive TLC analysis. The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.35 .[4] This Rf provides a good balance, ensuring the compound moves through the column at a reasonable rate without eluting too quickly with the solvent front.
| Solvent System (Example Ratios) | Polarity | Comments |
| Hexane / Ethyl Acetate (1:1 to 1:4) | Low to Medium | Good starting point. May not be polar enough. |
| Dichloromethane / Methanol (99:1 to 95:5) | Medium to High | Often very effective for polar amines.[3] |
| Ethyl Acetate / Methanol (98:2 to 90:10) | High | Use if the compound has very low Rf in other systems. |
| DCM / MeOH / NH₄OH (e.g., 95:5:0.5) | High (Modified) | Excellent for basic compounds to prevent peak tailing.[3] |
Q3: Should I use the dry loading or wet loading method for my sample?
This depends on the solubility of your crude sample in the starting mobile phase.
-
Wet Loading: If your crude material dissolves completely in a minimal amount of the initial, low-polarity eluent, wet loading is preferred.[11] Dissolve the sample and carefully pipette it onto the top of the column bed.
-
Dry Loading: This is the superior method if your compound has poor solubility in the starting eluent or if you need to use a strong, polar solvent to dissolve it (like pure DCM or methanol).[11] To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel (approx. 5-10 times the mass of your sample), and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[11] This powder can then be carefully added to the top of the packed column.
Q4: What are the likely impurities I should be looking for?
Understanding the synthesis route helps predict impurities. This compound is commonly synthesized by the reduction of 2-amino-3-chlorobenzoic acid with a reducing agent like LiAlH₄.[12]
-
Starting Material: Unreacted 2-amino-3-chlorobenzoic acid. This is highly polar and will likely remain at the top of the column.
-
Over-reduction Products: While less common, impurities from the reduction of the chloro- group could be present.
-
Side-Reaction Products: Dimerization or other side-products formed during the reaction.
-
Degradation Products: As discussed in the troubleshooting section, compounds formed from decomposition on the silica gel.[5]
Experimental Protocols & Workflows
Protocol 1: Step-by-Step Column Packing and Sample Loading
-
Column Preparation: Select a column with an appropriate diameter based on your sample mass (a common rule of thumb is a 20:1 to 100:1 ratio of silica weight to crude sample weight). Secure it vertically to a clamp stand.
-
Slurry Packing:
-
In a beaker, mix the required amount of silica gel with your initial, low-polarity eluent to form a consistent slurry.
-
Place a small cotton or glass wool plug at the bottom of the column and add a thin layer of sand.
-
Pour the silica slurry into the column. Use a funnel to avoid spillage.
-
Gently tap the column to help the silica settle evenly and open the stopcock to drain the excess solvent. Crucially, never let the solvent level drop below the top of the silica bed.
-
-
Equilibration: Once packed, wash the column with 2-3 column volumes of the initial eluent to ensure it is fully equilibrated.
-
Sample Loading:
-
Wet Load: Drain the solvent until it is just level with the silica surface. Carefully add your sample solution, ensuring not to disturb the bed. Allow it to absorb into the silica.
-
Dry Load: Add the silica-adsorbed sample as a powder to the top of the column bed.
-
-
Finalize: Carefully add a protective layer of sand on top of your sample layer. This prevents disturbance of the sample band when adding more eluent.[11]
Workflow & Troubleshooting Diagram
The following diagram illustrates the logical workflow for the purification process and a decision tree for troubleshooting common problems.
Caption: Logical workflow and troubleshooting decision tree.
References
- Performance of different stationary phases for HPLC analysis of 4-Amino-2-nitrophenol. (n.d.). Benchchem.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Troubleshooting guide for the purification of polar quinoline compounds. (n.d.). Benchchem.
- LC Troubleshooting Bible: Retaining Polar Compounds. (n.d.). LCGC.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
- Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (n.d.). Separation Science.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
- How to separate isomers by Normal phase HPLC? (2019, August 7). ResearchGate.
- A Comparative Guide to Purity Validation of 4-Aminobenzyl Alcohol: Titration vs. Chromatographic Methods. (n.d.). Benchchem.
- Choosing Your LC Stationary Phase. (2019, June 17). Restek.
- How To Choose Mobile Phase For Column Chromatography? (2025, January 26). Chemistry For Everyone.
- Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. (n.d.). LCGC International.
- How to Choose the Right Chromatographic Phase? (2021, April 26). SiliCycle.
- Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. (n.d.). Chromatography Today.
- Planar chromatography – an essential component of modern analysis. (n.d.). CAMAG.
- This compound. (2025, July 24). ChemicalBook.
- Separation of 4-Aminobenzyl alcohol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. (2026, January 5). American Chemical Society.
- In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. (n.d.). MDPI.
- Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. waters.com [waters.com]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Choosing Your LC Stationary Phase [discover.restek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. silicycle.com [silicycle.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. This compound | 61487-25-0 [chemicalbook.com]
Technical Support Center: Synthesis of (2-Amino-3-chlorophenyl)methanol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Amino-3-chlorophenyl)methanol. This valuable intermediate is frequently prepared via the reduction of 2-amino-3-chlorobenzoic acid. While seemingly straightforward, this synthesis can be accompanied by the formation of several byproducts that can complicate purification and impact yield and purity. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges, ensuring a successful and efficient synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues, their probable causes related to byproduct formation, and actionable solutions.
Issue 1: Presence of a Significant Amount of a Less Polar Impurity, Confirmed by TLC and LC-MS.
Probable Cause: The most likely culprit for a significant, less polar byproduct is the dechlorinated compound, (2-aminophenyl)methanol . Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing not only the carboxylic acid but also aryl halides, particularly with prolonged reaction times or elevated temperatures.[1]
Mechanism of Dechlorination: The reduction of an aryl chloride by LiAlH₄ is thought to proceed via a nucleophilic aromatic substitution-like mechanism, where a hydride ion (H⁻) displaces the chloride ion.
Solutions:
-
Control Reaction Temperature: Maintain a low temperature (0 °C to room temperature) throughout the addition of the benzoic acid and the subsequent stirring. Overheating can significantly promote the dechlorination side reaction.
-
Optimize Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly. Unnecessarily long reaction times increase the likelihood of byproduct formation.
-
Slow Addition of LiAlH₄: If adding the hydride to the acid, do so in a slow, controlled manner to avoid localized excesses of the reducing agent and temperature spikes.
Issue 2: Incomplete Reaction with Starting Material Remaining.
Probable Cause: This issue often arises from insufficient LiAlH₄ or deactivation of the reagent.
-
Insufficient Stoichiometry: 2-amino-3-chlorobenzoic acid has two acidic protons (from the carboxylic acid and the amino group) that will react with LiAlH₄ in an initial acid-base reaction, consuming two equivalents of hydride before the reduction of the carbonyl group begins.[2][3]
-
Reagent Quality: LiAlH₄ is extremely sensitive to moisture and can be deactivated by atmospheric humidity or residual water in the solvent or on the glassware.
Solutions:
-
Stoichiometric Adjustment: Use a sufficient excess of LiAlH₄ (typically 2.5-3 equivalents) to account for the acidic protons and to ensure complete reduction of the carboxylic acid.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reagent Quality Check: Use a fresh, unopened bottle of LiAlH₄ or titrate older batches to determine their active hydride content.
Issue 3: Appearance of a More Polar Byproduct in TLC Analysis.
Probable Cause: The presence of a more polar byproduct could indicate the formation of the intermediate 2-amino-3-chlorobenzaldehyde due to incomplete reduction.
Mechanism of Incomplete Reduction: The reduction of a carboxylic acid with LiAlH₄ proceeds through an aldehyde intermediate.[1][3] If the reaction is quenched prematurely or if there is an insufficient amount of active LiAlH₄, this aldehyde may be isolated.
Solutions:
-
Ensure Sufficient LiAlH₄: As with Issue 2, verify the stoichiometry and quality of the LiAlH₄.
-
Adequate Reaction Time: Allow the reaction to stir for a sufficient period after the addition of the starting material to ensure the complete reduction of the intermediate aldehyde. Monitor by TLC until the aldehyde spot is no longer visible.
Reaction Pathway and Byproduct Formation
Caption: Synthetic pathway for this compound and common byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the role of the amino group in the reaction with LiAlH₄?
The amino group has an acidic proton that will readily react with LiAlH₄ in an acid-base reaction. This is the initial, rapid reaction that occurs before the reduction of the carboxylic acid. It is crucial to account for this when calculating the stoichiometry of LiAlH₄.
Q2: Can I use sodium borohydride (NaBH₄) for this reduction?
No, sodium borohydride is generally not a strong enough reducing agent to reduce carboxylic acids to alcohols.[4] You must use a more powerful reducing agent like lithium aluminum hydride.
Q3: How can I purify this compound from the dechlorinated byproduct?
Separating this compound from (2-aminophenyl)methanol can be challenging due to their similar polarities.
-
Column Chromatography: Careful column chromatography on silica gel is the most effective method. A gradient elution with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol may be required to achieve good separation.
-
Recrystallization: If the product is a solid, fractional recrystallization from a suitable solvent system could be attempted, although this may be less effective than chromatography if the byproducts are present in significant amounts.
Q4: What analytical techniques are best for identifying the byproducts?
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the reaction progress and qualitatively identify the presence of byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the molecular weights of the components in the reaction mixture, which can confirm the presence of the desired product and byproducts like the dechlorinated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information to confirm the identity of the final product and any isolated byproducts. The aromatic region of the ¹H NMR spectrum will be particularly useful for distinguishing between the chlorinated and dechlorinated products.
Summary of Key Parameters and Potential Byproducts
| Parameter | Recommended Condition | Potential Issue if Deviated | Resulting Byproduct(s) |
| LiAlH₄ Stoichiometry | 2.5 - 3.0 equivalents | Insufficient amount | Incomplete reaction, 2-amino-3-chlorobenzaldehyde |
| Reaction Temperature | 0 °C to Room Temperature | Too high | Dechlorination |
| Reaction Time | Monitor by TLC; quench upon completion | Too long | Increased dechlorination |
| Reaction Atmosphere | Inert (Nitrogen or Argon) | Presence of moisture | Deactivation of LiAlH₄, incomplete reaction |
Experimental Protocol: Synthesis of this compound
Materials:
-
2-amino-3-chlorobenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere, add a stir bar and anhydrous THF to a flame-dried round-bottom flask. Cool the flask to 0 °C in an ice bath.
-
Addition of LiAlH₄: Carefully and portion-wise, add 2.5 equivalents of LiAlH₄ to the cooled THF with stirring.
-
Addition of Starting Material: Dissolve 1.0 equivalent of 2-amino-3-chlorobenzoic acid in a minimal amount of anhydrous THF. Slowly add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic process; add the water very slowly at first. A common quenching procedure is the Fieser workup (sequential addition of water, then 15% aqueous NaOH, then more water).
-
Workup: Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
Sources
Side reactions of (2-Amino-3-chlorophenyl)methanol with electrophiles
Welcome to the technical support center for (2-Amino-3-chlorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive bifunctional molecule. Here, we address common challenges and provide in-depth, field-proven solutions to mitigate side reactions when using electrophiles.
FREQUENTLY ASKED QUESTIONS (FAQs)
FAQ 1: What are the primary nucleophilic sites in this compound, and how does this influence its reactivity with electrophiles?
This compound possesses two primary nucleophilic centers: the aromatic amino group (-NH₂) and the benzylic hydroxyl group (-CH₂OH). The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group can both react with electrophiles.
-
Amino Group (-NH₂): Generally, the amino group is the more nucleophilic of the two.[1] Its reactivity is significantly influenced by the reaction conditions, particularly the pH. Under neutral or basic conditions, the lone pair on the nitrogen is readily available for attack.
-
Hydroxyl Group (-OH): The hydroxyl group is also nucleophilic, though typically less so than the amino group. However, its reactivity can be enhanced by using a base to deprotonate it, forming a more potent alkoxide nucleophile.
This dual reactivity is the root cause of the most common issue in reactions with this substrate: chemoselectivity . The challenge lies in directing the electrophile to react exclusively with the desired functional group, avoiding a mixture of N-substituted, O-substituted, and di-substituted products.
Caption: Nucleophilic sites on this compound.
FAQ 2: I'm trying to perform an N-acylation, but I'm observing a significant amount of the O-acylated side product. How can I improve chemoselectivity for the amino group?
This is a classic chemoselectivity problem. Because the amino group is inherently more nucleophilic than the hydroxyl group, N-acylation is generally favored.[1] However, reaction conditions can tip the balance towards O-acylation.
Causality:
-
Steric Hindrance: The ortho-hydroxyl group and the chlorine atom can sterically hinder the amino group, making the hydroxyl group a more accessible target for bulky electrophiles.
-
Base Choice: Strong bases (e.g., NaH, LHMDS) will deprotonate the hydroxyl group, forming a highly reactive alkoxide that can compete with or even outcompete the neutral amino group in attacking the electrophile.
-
Solvent Effects: Protic solvents can solvate the amino group through hydrogen bonding, reducing its nucleophilicity.
Troubleshooting & Optimization:
| Strategy | Rationale | Recommended Conditions |
| Control Stoichiometry | Using a slight excess of the substrate relative to the acylating agent can help minimize di-acylation. | Use 1.0 - 1.1 equivalents of the acylating agent. |
| Low Temperature | Acylation of the more nucleophilic amine is often faster at lower temperatures. This kinetic control can suppress the thermodynamically competitive O-acylation. | Run the reaction at 0 °C or even -20 °C. |
| Choice of Base | Use a non-nucleophilic, sterically hindered base that is strong enough to scavenge the acid byproduct but not strong enough to significantly deprotonate the alcohol. | Pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA). |
| Acylating Agent | Highly reactive acylating agents (like acyl chlorides) can be less selective. Using a less reactive agent can favor reaction at the more nucleophilic site. | Consider using an acid anhydride instead of an acyl chloride.[2] |
| Acidic Conditions | Under acidic conditions, the amino group is protonated to form a non-nucleophilic ammonium salt (-NH₃⁺), leaving the hydroxyl group as the primary nucleophile. This is a strategy to favor O-acylation.[3] |
Example Protocol for Chemoselective N-Acylation: See the detailed protocol in the "Experimental Protocols" section below.
FAQ 3: My reaction is producing a dark, insoluble material, suggesting polymerization or oxidation. What's happening and how can I stop it?
This is a common issue with aminobenzyl alcohols, which can be sensitive to both oxidation and acid-catalyzed polymerization.[4]
Probable Causes & Solutions:
-
Oxidation: The aminobenzyl alcohol moiety is susceptible to oxidation, which can be catalyzed by trace metals or exposure to air, especially at elevated temperatures.[5][6][7] This can lead to the formation of colored aldehydes, carboxylic acids, or N-oxidized byproducts.[6]
-
Solution: Run reactions under an inert atmosphere (Nitrogen or Argon). Use degassed solvents to minimize dissolved oxygen.
-
-
Polymerization: Under acidic conditions, the benzyl alcohol can be protonated, lose water to form a benzylic carbocation, and then polymerize.[4] The amino group can also participate in or catalyze these processes.
-
Solution: Avoid strongly acidic conditions unless a specific reaction at the hydroxyl group is desired. If an acid catalyst is necessary, use the mildest effective acid at the lowest possible concentration. Ensure efficient stirring to prevent localized "hot spots" of high acid concentration.
-
FAQ 4: I'm seeing evidence of electrophilic aromatic substitution on the phenyl ring. How can I avoid this?
While the chlorine atom is deactivating, the amino group is a very powerful activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions.[8][9][10] In this molecule, the C4 and C6 positions are activated.
Causality:
-
Highly Activating -NH₂ Group: The lone pair on the nitrogen atom strongly donates electron density into the ring, making it highly nucleophilic.[10]
-
Harsh Reaction Conditions: Strong electrophiles or high temperatures can promote EAS even on moderately activated rings.
Mitigation Strategies:
-
Reduce Ring Activity via N-Acylation: The most effective strategy is to temporarily "tame" the activating power of the amino group by converting it to an amide (e.g., an acetamide). The lone pair on the amide nitrogen is delocalized onto the adjacent carbonyl oxygen, significantly reducing its ability to donate density into the ring.[8][11] This acetyl group can be removed later via acid or base hydrolysis.
-
Milder Electrophiles & Conditions: Use less reactive electrophiles and lower reaction temperatures to minimize ring substitution.
Caption: Workflow for avoiding unwanted ring substitution.
FAQ 5: When should I consider using protecting groups, and what are the recommended options?
Protecting groups are essential when you need to ensure a reaction occurs at a specific site in a multifunctional molecule.[12][13] The "best" protecting group is often no protecting group, but for complex syntheses, they are unavoidable.[12]
Decision Workflow:
Caption: Decision workflow for using protecting groups.
Recommended Protecting Groups:
| Functional Group to Protect | Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| Amino (-NH₂) ** | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (TFA, HCl)[14] |
| Amino (-NH₂) ** | Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂/Pd) |
| Hydroxyl (-OH) | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride source (TBAF) |
| Hydroxyl (-OH) | Benzyl | Bn | Benzyl bromide (BnBr), Base (NaH) | Catalytic Hydrogenolysis (H₂/Pd) |
Orthogonal Strategy: A key concept is using "orthogonal" protecting groups, which can be removed under different conditions without affecting each other.[13] For example, you can protect the amine with Boc (acid-labile) and the alcohol with a Benzyl group (removed by hydrogenation). This allows for selective deprotection and further functionalization at either site.
EXPERIMENTAL PROTOCOLS
Protocol: Chemoselective N-Acylation of this compound
This protocol is optimized to favor the formation of the N-acylated product over the O-acylated side product.
Materials:
-
This compound
-
Acetic Anhydride (Ac₂O)
-
Pyridine (dried over KOH)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add dry pyridine (1.5 eq) to the solution and stir for 5 minutes. Causality Note: Pyridine acts as a non-nucleophilic base to neutralize the acetic acid byproduct without significantly deprotonating the alcohol.
-
Electrophile Addition: Slowly add acetic anhydride (1.05 eq) dropwise via syringe over 10 minutes. Causality Note: Slow, controlled addition at low temperature maintains kinetic control, favoring reaction at the more nucleophilic amine.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize excess anhydride and the pyridinium salt.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure N-acetylated product.
-
References
- N-Heterocyclic carbene (NHC) catalyzed chemoselective acylation of alcohols in the presence of amines with various acylating reagents. Chemical Science (RSC Publishing).
- Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Indian Journal of Chemistry.
- Chemoselective Acylation of Nucleosides. PMC - NIH.
- N-Heterocyclic carbene (NHC) catalyzed chemoselective acylation of alcohols in the presence of amines with various acylating reagents. ResearchGate.
- Protective Groups. Organic Chemistry Portal.
- OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Rasayan Journal of Chemistry.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. Chemistry LibreTexts.
- Amino Acid-Protecting Groups. Chemical Reviews.
- Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. PMC - NIH.
- Reactions of Aniline. Chemistry Steps.
- Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction. ChemistryOpen.
- Amine Protection / Deprotection. Fisher Scientific.
- Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ?. Sathee Forum.
- Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. NC State University Libraries.
- Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journals.
- Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.
Sources
- 1. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 10. Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ? | Sathee Forum [forum.prutor.ai]
- 11. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 12. Protective Groups [organic-chemistry.org]
- 13. jocpr.com [jocpr.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Optimization of Reaction Conditions for CGRP Antagonist Synthesis
Welcome to the Technical Support Center for the synthesis of Calcitonin Gene-Related Peptide (CGRP) antagonists. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this critical class of therapeutic agents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your synthetic routes effectively. We will delve into the intricacies of key reactions, address common challenges, and provide field-tested solutions to enhance your yield, purity, and overall success.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of CGRP antagonists, providing concise and actionable answers.
Q1: What are the most critical steps in the synthesis of small molecule CGRP antagonists like Ubrogepant and Rimegepant?
The synthesis of small molecule CGRP antagonists, such as Ubrogepant and Rimegepant, involves several critical transformations. Key steps often include:
-
Asymmetric Synthesis/Resolution: Establishing the correct stereochemistry is paramount for biological activity. This is often achieved through asymmetric synthesis, employing chiral catalysts or auxiliaries, or through the resolution of racemic mixtures. For instance, the synthesis of a key intermediate for Rimegepant utilizes a Ru-catalyzed asymmetric transfer hydrogenation (ATH) to achieve high enantioselectivity.[1] Similarly, a practical synthesis of Ubrogepant involves an enzyme-mediated dynamic kinetic transamination to set two stereocenters simultaneously.[2]
-
Amide Bond Formation: The coupling of key fragments is a recurring theme in the synthesis of these complex molecules. The choice of coupling reagent and reaction conditions is crucial to ensure high yields and minimize side reactions. A convergent synthetic strategy for Ubrogepant, for example, relies on a late-stage amide bond formation to unite two complex fragments.[3]
-
Heterocycle Formation: The core structures of many CGRP antagonists feature various heterocyclic rings. The construction of these rings, such as the cyclohepta[b]pyridine core in Rimegepant, often requires carefully optimized multi-step sequences.[4]
Q2: What are the main challenges encountered during the synthesis of peptide-based CGRP antagonists?
While small molecules currently dominate the approved CGRP antagonist landscape, peptide-based antagonists are also under investigation. Their synthesis, typically performed via Solid-Phase Peptide Synthesis (SPPS), presents its own set of challenges:
-
Aggregation: Hydrophobic sequences or the formation of secondary structures on the resin can lead to incomplete coupling and deprotection steps, resulting in truncated or deletion sequences.
-
Low Yield: Poor coupling efficiency, steric hindrance from bulky protecting groups, and premature cleavage from the resin can all contribute to lower than expected yields.
-
Racemization: The chiral integrity of amino acids can be compromised during activation and coupling, particularly with certain coupling reagents and basic conditions.
-
Side Reactions: Aspartimide formation, oxidation of sensitive residues (e.g., Met, Trp, Cys), and diketopiperazine formation are common side reactions that can reduce the purity of the final peptide.
Q3: How important is the quality of starting materials and reagents?
The quality of starting materials and reagents is of paramount importance and can significantly impact the outcome of your synthesis. Impurities in starting materials can lead to the formation of byproducts that are difficult to separate from the desired product. For instance, the presence of even small amounts of the undesired enantiomer in a chiral starting material can compromise the stereochemical purity of the final CGRP antagonist. Similarly, using anhydrous solvents and high-purity reagents is critical, especially in moisture-sensitive reactions like those involving organometallic reagents or strong bases, to prevent side reactions and ensure reproducibility.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of CGRP antagonists.
Issue 1: Low Yield in Amide Coupling Reactions
Symptoms:
-
LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting materials (amine or carboxylic acid).
-
The isolated yield of the desired amide product is consistently below expectations.
Possible Causes & Solutions:
| Cause | Diagnostic Approach | Solution |
| Inefficient Activation of Carboxylic Acid | Monitor the reaction by TLC or LC-MS for the disappearance of the carboxylic acid. The presence of a large amount of unreacted acid suggests an activation issue. | - Optimize Coupling Reagent: For sterically hindered couplings, consider more potent reagents like HATU, HCTU, or COMU.[5] - Increase Equivalents: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the carboxylic acid. - Check Reagent Quality: Ensure the coupling reagent is not hydrolyzed or degraded. |
| Decomposition of Activated Species | The activated species (e.g., active ester) may be unstable under the reaction conditions. | - Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). - Add Additives: Include additives like HOBt or OxymaPure to form more stable active esters and suppress side reactions. |
| Low Nucleophilicity of the Amine | The amine starting material may be sterically hindered or electronically deactivated. | - Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or gently heat the reaction if the reactants are stable. - Use a Stronger, Non-Nucleophilic Base: Employ a base like DIPEA or 2,4,6-collidine to ensure the amine is in its free base form without competing in the reaction.[6] |
| Poor Solubility of Reactants | Reactants may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction. | - Solvent Screening: Test different anhydrous solvents or solvent mixtures (e.g., DMF, NMP, DCM/DMF). - Increase Dilution: While counterintuitive, in some cases of aggregation, higher dilution can be beneficial. |
Troubleshooting Workflow: Low Amide Coupling Yield
Caption: Troubleshooting decision tree for low amide coupling yield.
Issue 2: Poor Enantiomeric Excess (ee) or Diastereomeric Ratio (dr) in Asymmetric Reactions
Symptoms:
-
Chiral HPLC or SFC analysis reveals a lower than expected ratio of the desired stereoisomer.
-
NMR analysis shows signals corresponding to multiple diastereomers.
Possible Causes & Solutions:
| Cause | Diagnostic Approach | Solution |
| Suboptimal Catalyst Loading or Quality | The catalyst may be inactive or used in an insufficient amount. | - Screen Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration. For example, in the synthesis of a Rimegepant intermediate, a low catalyst loading (0.5 mol%) of a Ru-catalyst was found to be effective.[1] - Verify Catalyst Activity: Use a fresh batch of catalyst or test it on a known reaction. |
| Incorrect Reaction Temperature | Temperature can significantly influence the selectivity of an asymmetric reaction. | - Temperature Optimization: Run the reaction at different temperatures. Lower temperatures often lead to higher selectivity. |
| Solvent Effects | The solvent can influence the conformation of the catalyst-substrate complex and thus the stereochemical outcome. | - Solvent Screening: Evaluate a range of solvents with varying polarities and coordinating abilities. |
| Base/Additive Effects | The choice and stoichiometry of the base or other additives can be critical. | - Screen Bases/Additives: In the asymmetric transfer hydrogenation for the Rimegepant intermediate, various bases were screened to optimize the reaction.[1] |
| Racemization/Epimerization | The product may be forming with high stereoselectivity but then racemizing or epimerizing under the reaction or workup conditions. | - Isolate Product Quickly: Minimize exposure to harsh acidic or basic conditions during workup. - Analyze at Intermediate Stages: Take aliquots during the reaction to determine if the stereochemical purity degrades over time. |
Experimental Protocol: Optimization of Asymmetric Transfer Hydrogenation
This protocol is a general guideline for optimizing a Ru-catalyzed ATH reaction, inspired by the synthesis of a key Rimegepant intermediate.[1]
-
Catalyst Screening: In parallel reaction vials, screen a panel of chiral Ru catalysts (e.g., (R,R)-Ts-DENEB™, (S,S)-Ts-DENEB™) at a fixed catalyst loading (e.g., 1 mol%).
-
Base Screening: Using the best catalyst from step 1, screen a variety of organic and inorganic bases (e.g., triethylamine, DIPEA, K₂CO₃).
-
Solvent Screening: With the optimal catalyst and base, screen a range of anhydrous solvents (e.g., DCM, THF, 2-MeTHF, isopropanol).
-
Hydrogen Source: While formic acid/triethylamine is common, other hydrogen donors like isopropanol can be evaluated.
-
Temperature and Concentration Optimization: Once the best combination of catalyst, base, and solvent is identified, perform a final optimization of the reaction temperature and substrate concentration.
Data Presentation: Optimization of ATH Reaction Conditions
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Ru-Cat A (1.0) | TEA | DCM | 25 | 85 | 92 |
| 2 | Ru-Cat B (1.0) | TEA | DCM | 25 | 90 | 98 |
| 3 | Ru-Cat B (0.5) | DIPEA | DCM | 25 | 92 | >99 |
| 4 | Ru-Cat B (0.5) | DIPEA | THF | 25 | 88 | 97 |
| 5 | Ru-Cat B (0.5) | DIPEA | DCM | 0 | 75 | >99 |
This is an illustrative table. Actual results will vary.
Issue 3: Presence of Impurities and Byproducts
Symptoms:
-
LC-MS or NMR analysis of the crude product shows unexpected peaks.
-
Difficulty in purifying the final compound to the required specifications.
Possible Causes & Solutions:
| Cause | Diagnostic Approach | Solution |
| Side Reactions | Identify the structure of the impurity by high-resolution MS and NMR. This can provide clues about the side reaction that is occurring. | - Modify Reaction Conditions: For example, to minimize the formation of over-alkylation products, use a controlled stoichiometry of the alkylating agent and a suitable base. - Protecting Group Strategy: Introduce protecting groups for reactive functionalities that are not involved in the desired transformation. |
| Degradation of Product | The desired product may be unstable under the reaction, workup, or purification conditions. | - Milder Conditions: Use milder reagents for deprotection or other transformations. - Control pH: Maintain an appropriate pH during aqueous workup and extraction. - Purification Method: Consider alternative purification techniques like preparative SFC for thermally labile or acid/base sensitive compounds. |
| Impurities from Starting Materials | Analyze the starting materials by LC-MS and NMR to check for impurities that may be carried through the synthesis. | - Purify Starting Materials: Recrystallize or chromatograph starting materials before use. - Source High-Purity Materials: Obtain starting materials from a reputable supplier with a detailed certificate of analysis. |
Workflow for Impurity Identification and Mitigation
Caption: A systematic workflow for identifying and mitigating impurities.
Analytical Methods for Reaction Monitoring and Purity Assessment
A robust analytical strategy is crucial for the successful development of a CGRP antagonist synthesis.
| Technique | Application | Key Information Provided |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | - Reaction monitoring - Crude product analysis - Impurity profiling | - Conversion of starting materials - Formation of product and byproducts - Molecular weight confirmation |
| HPLC/UPLC (High-Performance/Ultra-High-Performance Liquid Chromatography) | - Purity assessment - Quantitative analysis | - Percentage purity of the final compound - Detection and quantification of impurities |
| Chiral HPLC/SFC (Supercritical Fluid Chromatography) | - Determination of enantiomeric excess (ee) or diastereomeric ratio (dr) | - Stereochemical purity of chiral intermediates and the final product |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | - Structural elucidation - Purity assessment | - Confirmation of the chemical structure - Identification of impurities and byproducts - Determination of diastereomeric ratio |
| HRMS (High-Resolution Mass Spectrometry) | - Accurate mass determination | - Elemental composition of the product and impurities |
A well-validated UHPLC-MS/MS method, for instance, is essential for the quantitative determination of CGRP antagonists in biological matrices for pharmacokinetic studies.[7]
References
- Zheng, N., et al. (2013). A rapid, accurate and robust UHPLC-MS/MS method for quantitative determination of BMS-927711, a CGRP receptor antagonist, in plasma in support of non-clinical toxicokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 83, 159-166. [Link]
- Various Authors. (2019). Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Request PDF. [Link]
- Luo, Z., et al. (2024). Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant: An Oral CGRP Receptor Antagonist.
- Burgey, C. S., et al. (2012). The synthesis and SAR of calcitonin gene-related peptide (CGRP) receptor antagonists derived from tyrosine surrogates. Part 1. Bioorganic & Medicinal Chemistry Letters, 22(14), 4723-4727. [Link]
- Phillips, A. J., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Organic Letters, 21(13), 5064-5068. [Link]
- Yasuda, N., et al. (2017). Practical Asymmetric Synthesis of a CGRP Receptor Antagonist Ubrogepant. Organic Process Research & Development, 21(11), 1851-1858. [Link]
- Luo, G., et al. (2015). Asymmetric Synthesis of Heterocyclic Analogues of a CGRP Receptor Antagonist for Treating Migraine. Organic Letters, 17(23), 5982-5985. [Link]
- East, S. P., et al. (2012). Efficient and scalable enantioselective synthesis of a CGRP antagonist. Organic Letters, 14(19), 5006-5009. [Link]
- Brown, A. D., et al. (2022). Novel Macrocyclic Antagonists of the CGRP Receptor Part 2: Stereochemical Inversion Induces an Unprecedented Binding Mode. ACS Medicinal Chemistry Letters, 13(8), 1323-1329. [Link]
- Han, Y., et al. (2006). Search for optimal coupling reagent in multiple peptide synthesizer. Biopolymers, 84(3), 340-347. [Link]
- Pharmaffiliates. (n.d.). Rimegepant-impurities. [Link]
- Bell, I. M., et al. (2016). Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines. Bioorganic & Medicinal Chemistry Letters, 26(4), 1225-1228. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- Thundimadathil, J. (2020). Calcitonin Gene-Related Peptide Receptor.
- Walker, C. S., et al. (2022). Novel peptide calcitonin gene-related peptide antagonists for migraine therapy. Journal of Pharmacy and Pharmacology, 74(5), 674-683. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis method of Ubrogepant_Chemicalbook [chemicalbook.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A rapid, accurate and robust UHPLC-MS/MS method for quantitative determination of BMS-927711, a CGRP receptor antagonist, in plasma in support of non-clinical toxicokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low yields in the reduction of 2-amino-3-chlorobenzoic acid
Introduction
Welcome to the technical support center for the synthesis of 2-amino-3-chlorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the chemical reduction of 3-chloro-2-nitrobenzoic acid. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving a high yield of this compound is critical.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your reaction and overcome common hurdles.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the reduction process in a direct question-and-answer format.
Q1: My overall yield of 2-amino-3-chlorobenzoic acid is disappointingly low. What are the most common culprits?
Low yield is a multifaceted problem that can stem from one or more issues within the reaction or work-up process. The primary causes typically fall into three categories:
-
Incomplete Reaction: The starting material, 3-chloro-2-nitrobenzoic acid, is not fully consumed. This can be due to insufficient reducing agent, suboptimal reaction conditions (temperature, pressure, time), or poor catalyst performance.[3]
-
Side Product Formation: The most significant side reaction is often reductive dehalogenation, where the chloro-substituent is cleaved from the aromatic ring to form 2-aminobenzoic acid.[4][5] Depending on the conditions, other impurities like 2-hydroxy-3-chlorobenzoic acid can also arise.[3]
-
Product Loss During Isolation: 2-amino-3-chlorobenzoic acid is an amphoteric compound (containing both acidic and basic functional groups), which can complicate its extraction and precipitation. Significant product loss can occur if the pH is not carefully controlled during the work-up phase.[1]
To diagnose the specific cause, it is essential to analyze the crude reaction mixture by techniques like TLC, LC-MS, or NMR to identify unreacted starting material and major impurities.
Q2: I suspect an incomplete reaction. How can I drive the reduction to completion?
An incomplete reaction is often the easiest issue to solve. Consider the following adjustments:
-
Increase Reaction Time: Monitor the reaction closely by TLC or LC-MS and allow it to proceed until the starting material spot/peak is no longer visible.
-
Increase Stoichiometry of Reducing Agent: For chemical reductions (e.g., sodium dithionite, SnCl2), ensure you are using a sufficient molar excess. A common protocol using sodium dithionite suggests using four equivalents.[6]
-
Optimize Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions.[7] A modest increase (e.g., from room temperature to 40-50°C) may be beneficial, but this must be balanced against the risk of dehalogenation.
-
Improve Agitation: In heterogeneous reactions, such as catalytic hydrogenation, vigorous stirring is crucial to ensure efficient mixing and mass transfer of hydrogen gas into the liquid phase.[7][8]
Q3: My main impurity is 2-aminobenzoic acid. What causes this dehalogenation and how can I prevent it?
The formation of 2-aminobenzoic acid is a classic example of reductive dehalogenation, a common side reaction when hydrogenating aryl halides.[5] The carbon-chlorine bond is susceptible to cleavage under reductive conditions, particularly with powerful catalysts and harsh conditions.
Causality: This side reaction is often promoted by:
-
Highly Active Catalysts: Platinum-based catalysts (Pt/C, PtO₂) are generally more active and more prone to causing dehalogenation than palladium catalysts (Pd/C).[7][9]
-
High Hydrogen Pressure and Temperature: More forcing conditions increase the likelihood of cleaving the C-Cl bond.[7]
-
Presence of a Base: Base can sometimes facilitate the dehalogenation process.
Prevention Strategies:
-
Catalyst Selection: Use 10% Palladium on carbon (Pd/C), which is typically more selective for nitro group reduction over dehalogenation compared to platinum catalysts.[5]
-
Milder Conditions: Run the reaction at room temperature and lower hydrogen pressure (e.g., 1-5 bar or even an H₂ balloon) if possible.[7][9]
-
Reaction Monitoring: Stop the reaction as soon as the starting material is consumed to prevent over-reduction of the product.
-
Alternative Reductants: If catalytic hydrogenation proves too harsh, switch to a chemical reductant like sodium dithionite, which is less likely to cause dehalogenation.[1][6]
Q4: My catalytic hydrogenation is stalled or extremely slow. What should I check?
A stalled hydrogenation reaction almost always points to an issue with the catalyst.
Troubleshooting Steps:
-
Check for Catalyst Poisons: The catalyst's active sites can be blocked by impurities. Common poisons include sulfur compounds (e.g., thiols, thioethers), heavy metal ions, and some nitrogen heterocycles.[7] Ensure your starting material is pure and use high-purity solvents. If poisoning is suspected, filtering the reaction mixture through Celite® to remove the old catalyst and adding a fresh batch may restart the reaction.[9]
-
Verify Catalyst Activity: Catalysts, especially pyrophoric ones like Raney Nickel or used Pd/C, can lose activity if they are old or have been improperly stored and exposed to air.[7][8] Always use a fresh, high-quality catalyst from a reputable supplier to rule out deactivation.
-
Ensure Proper Pre-treatment/Handling: Before introducing hydrogen, the reaction vessel must be thoroughly purged with an inert gas (N₂ or Argon) to remove all oxygen, which can deactivate the catalyst.[9]
-
Increase Catalyst Loading: A typical starting point is 5-10 mol% of catalyst.[7] If the reaction is clean but slow, increasing the loading may be necessary.
-
Check Hydrogen Delivery: Ensure there are no leaks in your hydrogenation system and that hydrogen is being supplied continuously. For balloon hydrogenations, the system can be leaky, requiring frequent purging.[9]
Q5: How do I choose the right reducing agent for my needs?
The choice of reductant depends on available equipment, reaction scale, and sensitivity of the substrate to dehalogenation.
| Reducing Agent/Method | Advantages | Disadvantages | Best For |
| Catalytic Hydrogenation (H₂/Pd/C) | High atom economy; clean reaction; catalyst can be recycled. | Requires specialized high-pressure equipment; risk of dehalogenation; pyrophoric catalyst handling.[7] | Large-scale synthesis where dehalogenation can be controlled. |
| Transfer Hydrogenation (Ammonium Formate) | Avoids use of high-pressure hydrogen gas; generally milder conditions. | Stoichiometric byproduct formation; can be slower than direct hydrogenation. | Labs without high-pressure reactors; substrates sensitive to harsh conditions. |
| Sodium Dithionite (Na₂S₂O₄) | Inexpensive; low risk of dehalogenation; simple setup.[1][6] | Generates significant aqueous waste; requires careful pH control during work-up. | Small to medium scale; when dehalogenation is a major concern. |
| Tin(II) Chloride (SnCl₂/HCl) | Effective and reliable classical method. | Generates toxic tin waste requiring disposal; strongly acidic conditions. | Situations where other methods fail and waste disposal is manageable. |
Q6: I'm having trouble isolating my product during the work-up. What is the correct procedure?
This is a common issue due to the amphoteric nature of the product. The key is precise pH control.
Underlying Principle:
-
In highly acidic solution (low pH) , the amino group is protonated (-NH₃⁺), making the molecule a cation and increasing its water solubility.
-
In highly basic solution (high pH) , the carboxylic acid group is deprotonated (-COO⁻), making the molecule an anion and increasing its water solubility.
-
At the isoelectric point (pI) , the molecule exists as a neutral zwitterion with minimum water solubility, causing it to precipitate.
Optimized Isolation Protocol:
-
After the reaction is complete, remove the catalyst (if any) by filtration through Celite®.
-
If the reaction was run in an organic solvent, concentrate it under reduced pressure.
-
Redissolve the crude material in water, possibly with the addition of a base (like NaOH or NH₃) to deprotonate the carboxylic acid and dissolve everything.
-
Carefully and slowly add acid (e.g., 3M HCl) with vigorous stirring to adjust the pH.[1]
-
Monitor the pH closely. The product, 2-amino-3-chlorobenzoic acid, will precipitate out of the solution at its isoelectric point, which is typically around pH 3-4.[1]
-
Once precipitation is complete, collect the solid by vacuum filtration, wash it with cold water to remove salts, and dry it under vacuum.[1]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-amino-3-chlorobenzoic acid? The two most prevalent methods are the reduction of 3-chloro-2-nitrobenzoic acid and the copper-catalyzed amination of 2,3-dichlorobenzoic acid.[1][3] The reduction of the nitro-analogue is often preferred in laboratory settings due to milder conditions and simpler procedures.
Q2: What analytical techniques are best for monitoring the reaction and identifying impurities?
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for quantitative monitoring and for identifying the molecular weights of the product and any side products (like the dehalogenated impurity), confirming their identities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of the final, purified product and can be used to identify and quantify impurities in the crude mixture.[3]
Q3: Are there specific safety precautions for this reaction? Yes. When performing catalytic hydrogenation:
-
Pyrophoric Catalysts: Used palladium and platinum catalysts can ignite spontaneously upon exposure to air, especially when dry.[7] Always handle the filtered catalyst cake while it is wet with solvent or water and dispose of it in a designated, sealed waste container.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure your equipment is properly sealed, operated in a well-ventilated fume hood, and purged of air with an inert gas before introducing hydrogen.
Part 3: Experimental Protocols
Protocol 1: Catalytic Hydrogenation using 10% Pd/C
This protocol is a general guideline and should be adapted based on laboratory equipment and scale.
-
Setup: To a hydrogenation vessel, add 3-chloro-2-nitrobenzoic acid (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 10% Pd/C (5-10 mol %).
-
Solvent: Add a suitable solvent, such as methanol or ethanol, to dissolve the starting material (approx. 0.1-0.5 M concentration).
-
Purging: Seal the vessel and purge the headspace thoroughly with the inert gas three times, followed by three purges with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen (1-5 bar) or maintain a hydrogen atmosphere with a balloon. Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-12 hours).
-
Work-up: Carefully vent the hydrogen and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, keep the Celite® pad wet at all times.
-
Isolation: Concentrate the filtrate under reduced pressure. Follow the pH-controlled precipitation procedure described in Troubleshooting Q6 to isolate the final product.
Protocol 2: Reduction using Sodium Dithionite
This protocol is adapted from established literature procedures.[6]
-
Setup: In a round-bottom flask, dissolve 3-chloro-2-nitrobenzoic acid (1.0 eq, e.g., 15 g) in water (approx. 7 mL per gram of starting material).
-
Basification: Add 30% aqueous ammonia (approx. 0.4 mL per gram of starting material) to the stirred solution.
-
Reductant Addition: In a separate flask, prepare a solution of sodium dithionite (4.0 eq, e.g., 52 g) in water. Add this solution to the reaction mixture at room temperature. An exotherm may be observed.
-
Reaction: Stir the mixture for 1-2 hours at room temperature. Monitor by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture in an ice bath. Carefully acidify with concentrated HCl until the pH is approximately 3. A precipitate should form.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate (2 x volume of aqueous layer).
-
Purification: Wash the combined organic extracts with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by washing with a non-polar solvent or by recrystallization.[6]
References
- Gerritse, J., van der Woude, B. J., & Gottschal, J. C. (1992). Specific removal of chlorine from the ortho-position of halogenated benzoic acids by reductive dechlorination in anaerobic enrichment cultures. FEMS Microbiology Letters, 100(1-3), 273-280. [Link]
- Genthner, B. R., Price, W. A., & Pritchard, P. H. (1989). Reductive dehalogenation and mineralization of 3-chlorobenzoate in the presence of sulfate by microorganisms from a methanogenic aquifer. Applied and Environmental Microbiology, 55(6), 1472-1476. [Link]
- Papenfuhs, T., & Rapp, J. (1993). U.S. Patent No. 5,233,083. U.S.
- Genthner, B. R., Price, W. A., & Pritchard, P. H. (1989). Reductive dehalogenation and mineralization of 3-chlorobenzoate in the presence of sulfate by microorganisms from a methanogenic aquifer. PubMed. [Link]
- Fache, F., et al. (2020).
- DeWeerd, K. A., et al. (1990). Influence of Substituents on Reductive Dehalogenation of 3-Chlorobenzoate Analogs. Applied and Environmental Microbiology, 56(10), 2999-3005. [Link]
- CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Sun, C. C., & Chen, J. (2022). Formulation strategies for mitigating dissolution reduction of p-aminobenzoic acid by sodium lauryl sulfate through diffusion layer modulation. International Journal of Pharmaceutics, 611, 121310. [Link]
- Reddit r/chemistry community. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Reddit. [Link]
- Chignell, C. F., & Sik, R. H. (1984). The photochemistry of p-aminobenzoic acid. Photochemistry and Photobiology, 39(2), 147-155. [Link]
- Stevens, J. S., et al. (2014). pH and Solvent Influence on p-Aminobenzoic Acid. Physical Chemistry Chemical Physics, 16(43), 23775-23784. [Link]
- Kako, Y., et al. (1992). Inhibition of mutagenesis by p-aminobenzoic acid as a nitrite scavenger. Mutation Research Letters, 282(2), 119-125. [Link]
- Lord, S. J., et al. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 84(1), 227-232. [Link]
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
- D. S. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. [Link]
Sources
- 1. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Specific removal of chlorine from the ortho-position of halogenated benzoic acids by reductive dechlorination in anaerobic enrichment cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 6. Page loading... [guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Stability and Degradation of (2-Amino-3-chlorophenyl)methanol
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (2-Amino-3-chlorophenyl)methanol (CAS No. 61487-25-0). Its purpose is to serve as a central resource for understanding the stability profile of this compound and for troubleshooting common issues related to its storage, handling, and degradation.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and handling of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A1: While specific, long-term stability data for this compound is not extensively published, best practices derived from structurally similar aminophenyl derivatives should be adopted. For stock solutions of a related compound, (2-Aminophenyl)methanol, storage is recommended at -80°C for up to 6 months or -20°C for 1 month, with protection from light[1]. For the solid form of this compound, it is critical to store it in a tightly sealed container in a cool, dry, and well-ventilated place.[2]
Q2: I've noticed the color of my solid this compound has changed from off-white to a yellowish or brownish hue. What does this indicate?
A2: A change in color is a common visual indicator of chemical degradation. Aromatic amines are particularly susceptible to oxidation, which can form highly colored quinone-like structures. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. If you observe a color change, it is crucial to re-evaluate the purity of the material before use.
Q3: What are the primary factors that can cause this compound to degrade?
A3: Based on its chemical structure, the primary factors of concern are:
-
Oxidation: The primary amino group (-NH₂) and the benzylic alcohol (-CH₂OH) are susceptible to oxidation.
-
Photodegradation: Aromatic halides and amino groups can absorb UV light, leading to photolytic decomposition.[3]
-
Temperature: Elevated temperatures can accelerate all degradation processes.
-
pH: In solution, the compound's stability may be pH-dependent. Extreme pH conditions (strong acids or bases) can catalyze hydrolysis or other reactions.
Q4: How can I check the purity of my compound if I suspect degradation?
A4: The most reliable method is High-Performance Liquid Chromatography (HPLC) with a UV detector. A C18 reverse-phase column is typically a good starting point for analysis.[4] By comparing the chromatogram of the suspect sample to a reference standard or a freshly opened batch, you can quantify the remaining parent compound and detect the presence of degradation products.
Troubleshooting Guides
This section provides structured approaches to address specific problems encountered during experimentation.
Issue 1: Inconsistent Potency or Activity in Biological Assays
You observe a decline in the expected biological effect or high variability in results from experiments using the same stock solution of this compound over time.
Caption: Workflow for troubleshooting inconsistent assay results.
Corrective Actions:
-
Confirm Purity: Immediately analyze an aliquot of the problematic stock solution using a validated HPLC method (see Protocol 2). Compare this to the analysis of a freshly prepared solution.
-
Review Solution Preparation and Storage:
-
Solvent Choice: Ensure the solvent used is pure and does not promote degradation. Methanol is a common solvent for similar compounds.[5]
-
Storage Conditions: Aqueous solutions are often less stable than organic solutions. For long-term storage, prepare aliquots of concentrated stock in a suitable organic solvent like DMSO or methanol and store at -80°C.[1] Avoid repeated freeze-thaw cycles.
-
Atmosphere: For highly sensitive compounds, purging the vial headspace with an inert gas (argon or nitrogen) before sealing can prevent oxidation.
-
Issue 2: Appearance of New Peaks in HPLC Chromatograms
During routine quality control, you detect new impurity peaks that were not present in the initial analysis of the material.
Possible Cause: This is a clear indication of degradation, either in the solid state during storage or in solution. The goal is to identify the cause to prevent future occurrences. This requires performing a forced degradation study.[6][7]
Troubleshooting Steps:
-
Characterize the Degradants: Use LC-MS to get the mass of the new peaks. This information is critical for proposing potential structures and understanding the degradation pathway.
-
Initiate a Forced Degradation Study: A forced degradation study, also known as stress testing, is a systematic way to identify the likely degradation products and determine the intrinsic stability of the molecule.[6][7] This involves intentionally exposing the compound to harsh conditions. See Protocol 2 for a detailed methodology.
-
Compare Degradation Profiles: Compare the impurity peaks from your stored sample to those generated under specific stress conditions (e.g., acid, base, oxidation, light, heat). If the retention times match, you have identified the likely cause of degradation. For example, if the impurity matches a peak from the peroxide-stressed sample, oxidation is the culprit.
In-Depth Experimental Protocols
Protocol 1: Conducting a Forced Degradation Study
This protocol is essential for establishing degradation pathways and developing a stability-indicating analytical method.[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
2. Stress Conditions:
-
For each condition, use a separate vial of the stock solution. Include a control vial kept at -20°C in the dark.
| Stress Condition | Reagent/Procedure | Typical Conditions |
| Acid Hydrolysis | Add 0.1 M HCl to the stock solution. | Heat at 60°C for 24-48 hours. |
| Base Hydrolysis | Add 0.1 M NaOH to the stock solution. | Keep at room temperature for 8-24 hours. |
| Oxidation | Add 3-6% H₂O₂ to the stock solution. | Keep at room temperature for 24 hours. |
| Thermal Degradation | Place solid powder in an oven. For solution, heat the stock solution. | Heat at 70°C for 48 hours (solid and solution). |
| Photolytic Degradation | Expose solid powder and stock solution to UV light (e.g., 254 nm) and white light. | Expose for a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. |
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot from each stress condition.
-
If necessary, neutralize the acidic and basic samples before injection.
-
Analyze all samples, including the control, by HPLC-UV and LC-MS to identify and quantify degradants.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation and separate its peak from all degradation product peaks.[8]
1. Instrument and Column:
-
System: HPLC with a Photo Diode Array (PDA) or UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a versatile starting point.
2. Method Development:
-
Wavelength Selection: Scan the UV spectrum of a dilute solution of this compound to determine the wavelength of maximum absorbance (λmax).
-
Mobile Phase Optimization: Start with a simple mobile phase, such as Acetonitrile and Water. Adjust the ratio to achieve a retention time for the main peak between 3 and 10 minutes. If peak shape is poor, add a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid to both aqueous and organic phases.
-
Gradient Elution: Develop a gradient method (e.g., starting at 10% Acetonitrile and ramping up to 90%) to ensure that any late-eluting, more hydrophobic degradation products are washed from the column.
3. Method Validation (Specificity):
-
Inject the samples generated from the forced degradation study (Protocol 1).
-
The method is considered "stability-indicating" if the main compound peak is well-resolved from all degradation peaks (resolution > 2) and there is no co-elution. The PDA detector can be used to assess peak purity to confirm this.
Understanding Potential Degradation Pathways
While specific degradation products for this compound must be confirmed experimentally, we can propose likely pathways based on its functional groups. The primary amino group and the benzylic alcohol are the most reactive sites, particularly towards oxidation.
Caption: Hypothetical oxidative degradation pathways for this compound.
This diagram illustrates two plausible oxidative degradation routes:
-
Alcohol Oxidation: The benzylic alcohol is oxidized first to the corresponding aldehyde and then further to the carboxylic acid (2-Amino-3-chlorobenzoic acid).
-
Amine Oxidation: The primary amine is oxidized, potentially forming nitroso intermediates that can then dimerize to form colored azo compounds, which could explain a color change in the solid material.
References
- AA Blocks. (2025, January 18). Safety Data Sheet.
- Sharma, G., & Kumar, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(8), 129-138.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Methanol Institute. (2015, July 10). Global Product Strategy (GPS) Safety Summary Methanol.
- Patel, H., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4).
- Methanex Corporation. (2020, March 31). Safety Data Sheet: Methanol.
- Alsante, K. M., et al. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.
- Alchem.Pharmtech. (n.d.). CAS 61487-25-0 | this compound.
- Keerthi, K., et al. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. International Journal of Pharmaceutical and Phytopharmacological Research, 26(2), 37-61.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving (2-Amino-3-chlorophenyl)methanol
Welcome to the technical support center for (2-Amino-3-chlorophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis and subsequent reactions of this versatile bifunctional building block. Our aim is to provide practical, field-tested insights to help you navigate potential pitfalls and optimize your experimental outcomes.
Introduction to this compound
This compound is a valuable intermediate in medicinal chemistry, notably in the synthesis of CGRP-receptor antagonists and PI3K inhibitors.[1] Its utility stems from the presence of three key functional elements: a nucleophilic primary aromatic amine, a primary benzylic alcohol, and a chlorinated aromatic ring. This trifecta of reactivity allows for a wide range of subsequent chemical transformations, but also presents unique challenges in terms of selectivity and stability.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter. We will delve into the causality behind experimental choices, providing not just steps, but the reasoning behind them.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Purity of Starting Material
Q1: I'm synthesizing this compound by reducing 2-amino-3-chlorobenzoic acid. My yield is good, but I'm seeing persistent impurities in my final product. What are the likely culprits and how can I remove them?
A1: This is a common issue that often traces back to the purity of the starting 2-amino-3-chlorobenzoic acid or incomplete reduction.
-
Common Impurities in the Starting Acid: Your 2-amino-3-chlorobenzoic acid may contain isomers such as 2-amino-5-chlorobenzoic acid or residual starting materials from its own synthesis, like 2,3-dichlorobenzoic acid.[2][3][4] These impurities will also be reduced by LiAlH₄, leading to isomeric amino alcohols that are often difficult to separate from the desired product.
-
Incomplete Reduction: While LiAlH₄ is a powerful reducing agent, inefficient stirring, incorrect stoichiometry, or quenching the reaction prematurely can lead to the presence of unreacted starting material.
-
Side Products from the Reduction: Over-reduction is less common with LiAlH₄ for this substrate, but impurities in the starting material can lead to unexpected byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for impure this compound.
Protocol for Purification of 2-Amino-3-chlorobenzoic Acid:
-
Dissolve the crude 2-amino-3-chlorobenzoic acid in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.[2]
Reaction Selectivity: Amino vs. Hydroxyl Group
Q2: I want to perform an N-acylation, but I'm getting a significant amount of O-acylation as well. How can I improve the selectivity for the amino group?
A2: This is a classic chemoselectivity problem. The relative nucleophilicity of the aromatic amine versus the primary alcohol can be modulated by reaction conditions.
-
Inherent Reactivity: Generally, the amino group is more nucleophilic than the hydroxyl group. However, under strongly basic conditions, the hydroxyl group can be deprotonated to form a highly nucleophilic alkoxide, leading to O-acylation.
-
Steric Hindrance: The ortho-position of the amino group to the chloro- and hydroxymethyl- groups can introduce some steric hindrance, potentially slowing down its reaction rate compared to an unhindered aniline.
Strategies for Selective N-Acylation:
| Strategy | Principle | Recommended Conditions | Potential Pitfalls |
| Standard Acylation | Amine is inherently more nucleophilic. | Acyl chloride or anhydride, a non-nucleophilic base (e.g., triethylamine, DIPEA) in an aprotic solvent (DCM, THF) at 0°C to room temperature. | Use of strong bases like NaOH can deprotonate the alcohol, leading to O-acylation. |
| Protecting the Alcohol | Temporarily block the hydroxyl group to prevent its reaction. | Silyl ethers (e.g., TBDMSCl, imidazole in DMF) are excellent protecting groups for alcohols. They are stable to many acylation conditions and can be easily removed later with a fluoride source (e.g., TBAF). | Silyl group migration from oxygen to nitrogen is a possibility under certain conditions. |
Q3: Conversely, how can I achieve selective O-acylation of the hydroxyl group?
A3: To favor O-acylation, you need to decrease the nucleophilicity of the amino group.
-
Protonation of the Amine: In a strongly acidic medium, the amino group will be protonated to form a non-nucleophilic ammonium salt. The hydroxyl group, being less basic, will remain largely unprotonated and available for acylation.
Protocol for Selective O-Acylation:
-
Dissolve this compound in a strong acid that can also act as a solvent, such as trifluoroacetic acid (TFA).[5]
-
Cool the solution in an ice bath.
-
Add the acyl chloride or anhydride dropwise.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Work-up typically involves careful neutralization and extraction.
Common Side Reactions & Stability
Q4: I'm attempting a cyclization reaction to form a quinazoline derivative by reacting with an aldehyde, but the reaction is messy and yields are low. What could be going wrong?
A4: The synthesis of quinazolines from (2-aminophenyl)methanols and aldehydes is a powerful transformation, but several side reactions can occur.[6]
-
Oxidation of the Alcohol: The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde, especially if the reaction is run under aerobic conditions or in the presence of certain metal catalysts. This can lead to the formation of quinazolinones instead of quinazolines.
-
Incomplete Cyclization: The intermediate imine or aminal may be stable under the reaction conditions and fail to cyclize.
-
Dehydration: The benzylic alcohol can undergo dehydration under acidic conditions, leading to the formation of a reactive quinone methide-type intermediate that can polymerize.
Troubleshooting Diagram for Quinazoline Synthesis:
Caption: Troubleshooting common issues in quinazoline synthesis.
Q5: Is this compound stable to strongly acidic or basic conditions?
A5: this compound exhibits moderate stability.
-
Acidic Conditions: As discussed in Q3, strong acids will protonate the amino group. Prolonged exposure to strong, hot acids can lead to dehydration and potential polymerization.
-
Basic Conditions: Strong bases can deprotonate the hydroxyl group. The compound is generally stable to mild bases like triethylamine or potassium carbonate at room temperature. However, at elevated temperatures, side reactions may occur. The presence of the chloro-substituent makes the aromatic ring electron-deficient and potentially susceptible to nucleophilic aromatic substitution under harsh conditions, although this is generally unlikely.
Purification Challenges
Q6: My reaction product is an oil, and I'm having trouble purifying it by column chromatography. It seems to be streaking on the column.
A6: The presence of both a basic amino group and a polar hydroxyl group can make chromatographic purification challenging.
-
Interaction with Silica Gel: The basic amino group can interact strongly with the acidic silica gel, leading to tailing and poor separation.
-
Solubility Issues: The polarity of the molecule may require highly polar eluent systems, which can reduce the resolving power of the chromatography.
Tips for Chromatographic Purification:
-
Baseline Doping: Add a small amount of a volatile base, such as triethylamine (~0.1-1%), to the eluent system. This will neutralize the acidic sites on the silica gel and reduce tailing.
-
Solvent System Optimization: Experiment with different solvent systems. A gradient of hexane/ethyl acetate is a good starting point. For more polar compounds, a DCM/methanol system (with added triethylamine) may be more effective.
-
Alternative Stationary Phases: Consider using neutral or basic alumina instead of silica gel.
-
Alternative Purification Methods: If chromatography fails, consider other options:
-
Crystallization: Attempt to crystallize the product from a suitable solvent system.
-
Acid/Base Extraction: If the product is sufficiently soluble, you can perform an aqueous workup to remove non-basic or non-acidic impurities.
-
Salt Formation: Purify the product as a salt (e.g., hydrochloride salt), which may be a crystalline solid, and then liberate the free base in a final step.
-
Conclusion
This compound is a powerful synthetic intermediate whose successful application relies on a nuanced understanding of its reactivity. By anticipating potential side reactions, carefully selecting reaction conditions to ensure chemoselectivity, and employing appropriate purification strategies, researchers can effectively harness the synthetic potential of this molecule. This guide provides a foundation for troubleshooting common issues, but as with all chemical research, careful observation and methodical optimization are the keys to success.
References
- BenchChem. (2025). Identifying and minimizing side products in 2-Amino-3-chlorobenzoic acid reactions. BenchChem Technical Support.
- Chen, Z., Chen, J., Liu, M., Ding, J., Gao, W., Huang, X., & Wu, H. (2013). An efficient copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes leads to a wide range of 2-substituted quinazolines in good yields. The Journal of Organic Chemistry, 78(22), 11342–11348.
- Google Patents. (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- ResearchGate. (n.d.). Reported O‐selective acylation of amino alcohols without protecting the....
- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- ResearchGate. (n.d.). Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives.
- PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.
- Beilstein Journals. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinone synthesis [organic-chemistry.org]
- 3. 2-(3-chlorophenyl)quinazoline synthesis - chemicalbook [chemicalbook.com]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google Patents [patents.google.com]
- 6. Quinazoline synthesis [organic-chemistry.org]
Alternative reducing agents for the synthesis of (2-Amino-3-chlorophenyl)methanol
Technical Support Center: Synthesis of (2-Amino-3-chlorophenyl)methanol
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of reducing 2-amino-3-chlorobenzoic acid or its derivatives. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios, focusing on the selection and application of alternative reducing agents.
Frequently Asked Questions (FAQs)
Q1: What are the standard reducing agents for converting 2-amino-3-chlorobenzoic acid to this compound, and what are their primary drawbacks?
The most common and powerful reducing agent for carboxylic acids is Lithium Aluminum Hydride (LiAlH₄).[1][2][3] It is highly effective but presents several challenges in a substituted system like 2-amino-3-chlorobenzoic acid:
-
High Reactivity: LiAlH₄ is extremely reactive and non-selective.[4] It reacts violently with water and protic solvents, requiring strictly anhydrous conditions.[3]
-
Safety Concerns: It is pyrophoric and can ignite upon contact with air or moisture. Its reactions are also highly exothermic.[5]
-
Side Reactions: The amino group in the substrate is acidic and will react with LiAlH₄ in an acid-base reaction, consuming at least one equivalent of the hydride and releasing hydrogen gas.[5][6] This necessitates the use of excess reagent.
-
Workup: The aqueous workup of LiAlH₄ reactions can be challenging, often forming gelatinous aluminum salts that complicate product isolation.
Sodium Borohydride (NaBH₄) is a much milder and safer reducing agent, but it is generally not reactive enough to reduce carboxylic acids on its own under standard conditions.[1][3][7]
Q2: I'm observing low yields and significant byproduct formation with my LiAlH₄ reduction. What are the likely causes and solutions?
Low yields and complex product mixtures when using LiAlH₄ often stem from its high reactivity and the sensitive nature of the substrate. Here are common issues and troubleshooting strategies:
-
Incomplete Reaction: This can occur if an insufficient excess of LiAlH₄ is used. The acidic proton on the amino group and the carboxylic acid proton will consume two equivalents of hydride before reduction begins.
-
Solution: Use at least 2.5-3 equivalents of LiAlH₄ to ensure complete reduction. The reaction involves initial deprotonation followed by two hydride additions to the carbonyl group.
-
-
Over-reduction or Side Reactions: While less common for this specific substrate, powerful hydrides can sometimes lead to undesired side reactions. A more significant issue is often degradation during the highly exothermic reaction or workup.
-
Solution: Maintain strict temperature control. Add the substrate solution slowly to a cooled (0 °C) suspension of LiAlH₄ in an anhydrous ether solvent (like THF or Diethyl Ether). Careful, slow quenching of the reaction at low temperatures is also critical.
-
-
Difficult Product Isolation: The formation of aluminum salt emulsions during workup is a frequent cause of low isolated yields.
-
Solution: Employ a Fieser or similar workup procedure. For a reaction with 'x' grams of LiAlH₄, quench sequentially by the careful, dropwise addition of 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water. This procedure is designed to produce granular, easily filterable aluminum salts.
-
Q3: My process requires a safer and more selective reducing agent than LiAlH₄. What are the best alternatives for reducing 2-amino-3-chlorobenzoic acid?
Several excellent alternatives to LiAlH₄ offer improved safety profiles, selectivity, and easier handling.
-
Borane Complexes (BH₃·THF or BH₃·SMe₂): Borane is a highly effective and chemoselective reagent for reducing carboxylic acids.[2][8] It is considered an electrophilic reducing agent, attacking the electron-rich carbonyl oxygen.[9]
-
Advantages: It readily reduces carboxylic acids, often faster than ketones, and does not react with many other functional groups like esters or nitro groups.[8][10][11] The workup is typically simpler than for LiAlH₄ reactions.
-
Considerations: The amino group, being a Lewis base, can coordinate with the Lewis acidic borane. However, the reduction of the carboxylic acid is generally efficient. Borane-dimethyl sulfide (BH₃·SMe₂ or BMS) offers better stability and solubility compared to the THF complex.[12]
-
-
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al® or Vitride®): This is a powerful reducing agent comparable to LiAlH₄ but with significant handling advantages.[13][14]
-
Sodium Borohydride / Iodine (NaBH₄/I₂): While NaBH₄ alone is ineffective, combining it with iodine in THF generates borane in situ.[15][16] This system is a convenient and selective method for reducing carboxylic acids.[15][17][18]
-
Advantages: This method avoids handling pyrophoric borane solutions directly and utilizes inexpensive and stable reagents. It has shown good selectivity in the presence of other functional groups.[15]
-
Troubleshooting & Optimization Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Conversion | 1. Insufficient reducing agent. 2. Reaction temperature too low. 3. Poor quality or decomposed reagent. | 1. Increase stoichiometry of the reducing agent. For BH₃·THF, ensure at least 1-1.5 equivalents are used. 2. For sluggish reactions with borane, consider gentle heating (40-50 °C) after the initial addition.[12] 3. Use a freshly opened bottle or titrate the reagent to determine its active concentration. |
| Dechlorination Byproduct | The C-Cl bond is susceptible to reduction under harsh conditions, particularly with catalytic hydrogenation using catalysts like Palladium. | Avoid using Pd-based catalysts for hydrogenation. If catalytic hydrogenation is necessary, screen catalysts like Pt/SnO₂ which have shown selectivity for the carboxyl group over the aromatic ring.[19][20][21] |
| Formation of Amide from Amino Group | This is a risk if the carboxylic acid is first converted to an acyl chloride without protecting the amino group, leading to intermolecular polymerization.[22] | Reduce the carboxylic acid directly. If conversion to an intermediate like an acyl chloride is necessary, the amino group must be protected first (e.g., as a Boc-amide).[22] |
| Difficult Workup with Borane | Borate esters formed during the reaction can be difficult to hydrolyze or can complicate extraction. | After the reaction is complete (monitored by TLC), quench by the slow addition of methanol. This breaks down borate complexes and excess borane, evolving hydrogen gas. Follow with an aqueous acid or base wash during extraction.[12] |
Workflow & Decision Guide
The choice of reducing agent depends on factors like available equipment, scale, safety requirements, and the specific starting material (acid vs. ester).
Decision Matrix for Reducing Agent Selection
Caption: Decision tree for selecting a suitable reducing agent.
Experimental Protocol: Reduction using Borane-THF
This protocol provides a general procedure for the reduction of 2-amino-3-chlorobenzoic acid using a borane-tetrahydrofuran complex.
Materials:
-
2-amino-3-chlorobenzoic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-THF complex (1 M solution in THF)
-
Methanol
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-amino-3-chlorobenzoic acid (1 equivalent) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.
-
Dissolution: Add anhydrous THF to dissolve the starting material. Cool the solution to 0 °C using an ice bath.
-
Addition of Borane: Slowly add the 1 M solution of BH₃·THF (1.5 equivalents) dropwise via the dropping funnel to the stirred solution, maintaining the internal temperature below 5 °C. Vigorous gas evolution (hydrogen) will be observed initially.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50 °C.[12]
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Quench the reaction by the very slow, dropwise addition of methanol until gas evolution ceases. This step is crucial for safety and must be done carefully.
-
Workup: Remove the solvent under reduced pressure. To the residue, add diethyl ether (or ethyl acetate) and 1 M HCl. Separate the layers.
-
Extraction & Washing: Extract the aqueous layer twice more with the organic solvent. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying & Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
References
- Vertex AI Search. Unlocking Chemical Synthesis: The Power of Vitride as a Premier Reducing Agent. URL
- Kanth, J. V. B., & Periasamy, M. (1991). Selective Reduction of Carboxylic Acids into Alcohols Using NaBH₄ and I₂. The Journal of Organic Chemistry. URL
- Wikipedia. Sodium bis(2-methoxyethoxy)aluminium hydride. URL
- Oladimeji, M. O., et al. (2022). Reaction Mechanism of a New Variant of “Selective Reduction” Using Sodium Borohydride (NaBH4) and Iodine (I2). SvedbergOpen. URL
- Olawale, O. (2024). Reaction mechanism of a new variant of “selective reduction” using sodium borohydride (NaBH4) and iodine (I2).
- ACS Publications. Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. URL
- Study.com. What is the reducing agent one would use to reduce a carboxylic acid to an alcohol?. URL
- Google Patents.
- ResearchGate. Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2. URL
- Chemistry LibreTexts. 18.
- Chemistry Steps. Reduction of Carboxylic Acids. URL
- Research Explorer, The University of Manchester. Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2. URL
- Britannica. Carboxylic acid - Reduction, Reactivity, Synthesis. URL
- Queen's University Belfast. Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2. URL
- ResearchGate.
- ResearchGate.
- Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). URL
- Research Explorer, The University of Manchester. Hydrogenation of benzoic acid to benzyl alchol over Pt/SnO2. URL
- Chemguide. reduction of carboxylic acids. URL
- Google Patents. Process for the preparation of 2-amino-3-chlorobenzoic acid. URL
- Organic Chemistry Tutor.
- Michigan State University Department of Chemistry.
- Strem Catalog Blogs. Versatile Borane Complexes: BH3·THF and BH3·Me2S. URL
- YouTube. Borane reduction mechanism || selective reduction of acids || solved problems. URL
- Benchchem. An In-depth Technical Guide to the Synthesis Precursors for 2-Amino-6-chlorobenzoyl Chloride. URL
- ResearchGate.
- YouTube. Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. URL
- Benchchem.
- YouTube. NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. URL
- Pearson. Show a mechanism for the lithium aluminum hydride reduction of be.... URL
- ResearchGate. Conversion of Amino Acids into Amino Alcohols. URL
- Benchchem. Technical Support Center: Amino Group Protection in 2-Amino-6-chlorobenzoyl Chloride Reactions. URL
- Reddit. Synthesis of 2-amino benzoyl chloride. URL
- Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4)
- Chemistry Steps. Amide Reduction Mechanism by LiAlH4. URL
- Chemistry Stack Exchange. Reduction of amino acids to corresponding amino alcohols. URL
- YouTube. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. URL
- Journal of Chemical and Pharmaceutical Research. Reduction of Chiral Amino Acids Based on Current Method. URL
- DigitalCommons@USU. Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. URL
Sources
- 1. homework.study.com [homework.study.com]
- 2. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 7. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. blog.strem.com [blog.strem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. nbinno.com [nbinno.com]
- 14. Sodium bis(2-methoxyethoxy)aluminium hydride - Wikipedia [en.wikipedia.org]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. svedbergopen.com [svedbergopen.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. research.manchester.ac.uk [research.manchester.ac.uk]
- 21. pure.qub.ac.uk [pure.qub.ac.uk]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Managing exothermic reactions in the synthesis of (2-Amino-3-chlorophenyl)methanol
Technical Support Center: Synthesis of (2-Amino-3-chlorophenyl)methanol
Guide Focus: Proactive and Reactive Management of Exothermic Events in the Reduction of 2-Amino-3-chlorobenzaldehyde
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and process development scientists. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience to help you safely and efficiently manage the exothermic nature of this synthesis, particularly the aldehyde reduction step.
Troubleshooting Guide: Real-Time Intervention
This section addresses critical issues that may arise during the reaction. Immediate and correct action is paramount to ensuring safety and experimental success.
Q1: My reaction temperature is rising uncontrollably, far exceeding the set point of my cooling bath. What are the immediate steps?
A1: An uncontrolled temperature rise indicates that the rate of heat generation is exceeding your system's heat removal capacity. This is a serious safety concern that could lead to a runaway reaction.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the reducing agent (e.g., sodium borohydride solution). The primary goal is to stop feeding the exothermic reaction.
-
Enhance External Cooling: If using an ice bath, add more ice and a salt (e.g., NaCl, CaCl₂) to lower its temperature. If using a circulator, set it to its lowest possible temperature.
-
Increase Agitation: Ensure the stirring is vigorous. Efficient mixing helps dissipate localized hot spots and improves heat transfer to the vessel walls and into the cooling bath.
-
Prepare for Emergency Quenching: If the temperature continues to rise rapidly even after stopping reagent addition and enhancing cooling, you may need to quench the reaction. Have a pre-chilled, appropriate quenching agent ready. Acetone is a common choice for quenching excess sodium borohydride as it reacts quickly to form isopropanol.
Causality: The most likely cause is the accumulation of the reducing agent due to an addition rate that is too fast for the reaction kinetics at the operating temperature, or a failure in the cooling system.[1][2]
Q2: I'm observing excessive and vigorous gas evolution from my reaction. Is this normal, and what should I do?
A2: While some hydrogen gas evolution is expected, vigorous or excessive bubbling is a sign of a competing and highly exothermic side reaction: the hydrolysis or solvolysis of sodium borohydride.[3][4] This is dangerous as it generates a flammable gas and contributes significantly to the overall heat output, potentially leading to a thermal runaway.[3]
Immediate Actions & Root Cause Analysis:
-
Stop Reagent Addition: As with a temperature spike, immediately stop adding the borohydride solution.
-
Check the pH: The stability of sodium borohydride is highly pH-dependent. It decomposes rapidly in acidic or neutral solutions but is stabilized in basic conditions (pH > 10).[5][6] Your solvent or starting material may be acidic.
-
Ensure Inert Atmosphere: While H₂ evolution is from the reaction itself, ensure your inert gas blanket (Nitrogen or Argon) is properly maintained to prevent the formation of a flammable H₂/Air mixture in the headspace.
-
Ventilation: Ensure the reaction is being conducted in a well-ventilated fume hood to safely vent the hydrogen gas.
Preventative Insight: The sodium borohydride solution should be stabilized with a small amount of base, such as sodium hydroxide, to raise the pH to 10-12.[3][6] This dramatically reduces the rate of the decomposition side reaction, making the system safer and more predictable.
Frequently Asked Questions (FAQs): Proactive Planning & Best Practices
This section focuses on preventing exothermic events through proper experimental design and setup.
Q1: What is the primary source of the exotherm in the synthesis of this compound?
A1: The synthesis involves the reduction of the aldehyde group in 2-Amino-3-chlorobenzaldehyde to a primary alcohol. When using sodium borohydride (NaBH₄), there are two main exothermic processes:
-
The Desired Reduction: The reaction of NaBH₄ with the aldehyde is highly exothermic, with a heat of reaction of approximately -150 kcal per mole of NaBH₄.[3]
-
Solvent Decomposition (Solvolysis): NaBH₄ reacts with protic solvents like water or alcohols (methanol, ethanol). This reaction is also highly exothermic and produces flammable hydrogen gas.[3][4] The rate of this reaction is significantly accelerated at lower pH.
Proper management involves controlling the rate of the desired reaction while simultaneously suppressing the undesirable solvolysis.
Q2: How should I design my experimental setup to ensure optimal thermal control?
A2: A robust setup is the foundation of a safe experiment.
-
Reaction Vessel: Use a round-bottom flask that is no more than 50-60% full to allow for adequate headspace and prevent splashes from vigorous stirring. A jacketed reactor connected to a circulating chiller/heater provides the most precise temperature control, especially for larger scales.[1]
-
Cooling Bath: For lab scale, a well-stirred ice/water bath (0 °C) is standard. For lower temperatures, an ice/salt or dry ice/acetone bath can be used. Ensure the bath level is above the reaction mixture level.
-
Reagent Addition: Use a syringe pump or an addition funnel for slow, controlled, and continuous addition of the sodium borohydride solution. Never add the full amount of the reducing agent at once. The goal is a "dose-controlled" reaction, where the reaction rate is limited by the speed of your addition.[2]
-
Monitoring: A thermocouple or thermometer should be placed directly in the reaction mixture (not just the bath) to monitor the internal temperature in real-time.
-
Agitation: Use an overhead stirrer for larger volumes (>500 mL) to ensure efficient mixing. A magnetic stir bar may be sufficient for smaller scales, but you must confirm a good vortex is formed.
Q3: What is the recommended solvent and temperature for this reduction?
A3: The choice of solvent and temperature is a balance between reaction rate, selectivity, and safety.
-
Solvents: Ethanol or methanol are common solvents as they readily dissolve both the starting material and the NaBH₄. However, they are protic and will react with the borohydride. To mitigate this, the NaBH₄ solution should be made basic (e.g., with 1% w/w NaOH) to suppress solvolysis.[3] Using a co-solvent system like THF/methanol can also help moderate the reaction.
-
Temperature: The reaction is typically performed at a low temperature, between 0 °C and 5 °C . Starting at a low temperature provides a larger safety margin to absorb the heat generated. Running the reaction at higher temperatures without proper safety evaluation can be dangerous, as it increases the rate of both the desired reaction and the hazardous decomposition side reaction.[2]
Data & Workflow Summaries
Table 1: Key Thermal Management Parameters
| Parameter | Recommendation | Rationale & Justification |
| Reaction Temperature | 0 - 5 °C | Provides a critical safety buffer. Lower temperature slows the reaction rate, allowing heat to be removed effectively by the cooling bath. |
| NaBH₄ Addition | Slow, continuous addition via syringe pump or dropping funnel. | Prevents accumulation of unreacted reagent, which could lead to a sudden, uncontrolled exotherm (runaway reaction).[1] |
| NaBH₄ Solution Prep | Dissolve in solvent containing a base (e.g., 0.1M NaOH). | Increases pH to >10, kinetically stabilizing NaBH₄ against decomposition with the protic solvent, which minimizes H₂ gas evolution and heat generation.[3][5][6] |
| Emergency Quench Agent | Pre-chilled Acetone | Reacts rapidly and exothermically with excess NaBH₄. Must be added slowly to a cooled reaction to control the quenching exotherm itself. |
Experimental Protocol: General Procedure for Safe Reduction
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a thermocouple, and a nitrogen inlet. Place the flask in an ice/water bath.
-
Charge Substrate: Dissolve the 2-Amino-3-chlorobenzaldehyde in the chosen alcohol solvent (e.g., methanol) and cool the solution to 0-5 °C with stirring.
-
Prepare Reductant: In a separate flask, prepare a solution of sodium borohydride in the same solvent, stabilized with aqueous NaOH (e.g., to a final pH of 10-12).
-
Controlled Addition: Slowly add the basic sodium borohydride solution to the cooled aldehyde solution via a syringe pump over 1-2 hours. Crucially, monitor the internal temperature and ensure it does not rise more than 2-3 °C above the bath temperature. If it does, pause the addition until the temperature subsides.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour, or until TLC/LCMS analysis shows complete consumption of the starting material.
-
Controlled Quench: Slowly add a quenching agent (e.g., acetone or acetic acid) dropwise while maintaining cooling to destroy any excess NaBH₄. A controlled temperature rise and gas evolution will be observed.
-
Workup: Proceed with the standard aqueous workup and extraction procedure.
Diagram: Emergency Response Workflow for Thermal Events
Sources
- 1. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 2. reddit.com [reddit.com]
- 3. icheme.org [icheme.org]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 6. SODIUM BOROHYDRIDE AND SODIUM HYDROXIDE SOLUTION, WITH NOT MORE THAN 12% SODIUM BOROHYDRIDE AND NOT MORE THAN 40% SODIUM HYDROXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: The Critical Role of Solvent Selection in the Synthesis of (2-Amino-3-chlorophenyl)methanol
Welcome to our dedicated technical support center for the synthesis of (2-Amino-3-chlorophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we will delve into the nuances of solvent selection and its profound impact on reaction yield and purity. Our goal is to provide you with actionable insights and troubleshooting strategies to empower your experimental success.
Introduction: Why Solvent Choice is Paramount
The synthesis of this compound, a key building block in the development of various pharmaceuticals, is a process where seemingly minor details can have a significant impact on the outcome. Among these, the choice of solvent is a critical parameter that governs not only the reaction kinetics but also the impurity profile of the final product. This guide will address common challenges encountered during this synthesis, with a focus on providing practical, evidence-based solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on the reduction of 2-amino-3-chlorobenzoic acid using lithium aluminum hydride (LiAlH₄).
Issue 1: Low or No Yield of this compound
Question: I am attempting to synthesize this compound by reducing 2-amino-3-chlorobenzoic acid with LiAlH₄ in THF, but I am getting a very low yield or no product at all. What could be the issue?
Answer:
Several factors related to your solvent and reaction conditions could be contributing to a low yield. Let's break down the possibilities:
-
Solvent Purity is Non-Negotiable: Lithium aluminum hydride is a highly reactive reagent that is readily quenched by protic solvents like water and alcohols.[1][2] The primary culprit for low yields is often the use of wet or impure solvent.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Always use a freshly distilled, anhydrous grade of tetrahydrofuran (THF). It is best practice to dry the solvent over a suitable drying agent, such as sodium benzophenone ketyl, until the characteristic blue or purple color persists.
-
Moisture in Starting Material: Ensure your 2-amino-3-chlorobenzoic acid is thoroughly dried before use.
-
Inert Atmosphere: The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
LiAlH₄ Solubility and Activity: While THF is the preferred solvent for LiAlH₄ reductions due to its relative stability, the solubility of LiAlH₄ in THF is not as high as in diethyl ether.[1]
-
Troubleshooting Steps:
-
Sufficient Solvent Volume: Ensure you are using a sufficient volume of THF to allow for adequate mixing and to keep the reactants and intermediates in solution.
-
Temperature Control: The initial addition of the 2-amino-3-chlorobenzoic acid solution to the LiAlH₄ suspension should be done at a controlled temperature, typically 0 °C, to manage the exothermic reaction. The reaction is then often allowed to warm to room temperature and stirred for a sufficient period to ensure completion.
-
-
-
Incomplete Reaction: The reduction of a carboxylic acid is a multi-step process. Insufficient reaction time or temperature can lead to incomplete conversion.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting material.
-
Increase Reaction Time/Temperature: If the reaction is sluggish, consider increasing the reaction time or gently warming the reaction mixture.
-
-
Issue 2: Presence of Significant Impurities in the Crude Product
Question: My reaction seems to have worked, but after work-up, I have a complex mixture of products. What are the likely side reactions, and how can I minimize them?
Answer:
The formation of byproducts is a common challenge, and the solvent can play a role in their genesis. Here are some potential side reactions and how to mitigate them:
-
Over-reduction or Dehalogenation: While LiAlH₄ is generally chemoselective for the reduction of the carboxylic acid, aggressive reaction conditions can potentially lead to the reduction of the chloro group or other side reactions.
-
Mitigation Strategies:
-
Maintain Low Temperatures: Control the reaction temperature, especially during the initial addition, to prevent runaway reactions.
-
Use the Stoichiometric Amount of LiAlH₄: While a slight excess of LiAlH₄ is often used, a large excess can promote unwanted side reactions.
-
-
-
Solvent-Related Byproducts: THF is not entirely inert and can undergo ring-opening reactions under certain conditions, although this is less common with LiAlH₄ compared to other strong bases.
-
Mitigation Strategies:
-
Use High-Purity THF: Impurities in the solvent can sometimes catalyze side reactions.
-
Consider Alternative Ethereal Solvents: In some cases, diethyl ether can be used, but be aware of the potential for spontaneous decomposition of LiAlH₄ in this solvent.[1]
-
-
-
Work-up Related Impurities: The quenching and work-up procedure for LiAlH₄ reactions is critical for obtaining a clean product. Improper quenching can lead to the formation of emulsions and difficult-to-remove aluminum salts.
-
Mitigation Strategies:
-
Fieser Work-up: A carefully controlled, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (the Fieser work-up) is a reliable method for precipitating the aluminum salts, which can then be easily filtered off.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different solvent for the LiAlH₄ reduction of 2-amino-3-chlorobenzoic acid?
A1: The reduction must be carried out in an anhydrous, non-protic solvent.[1] While THF is the most common and generally recommended solvent, diethyl ether is another option. However, LiAlH₄ is more prone to decomposition in diethyl ether.[1] Using protic solvents like methanol or ethanol is not possible as they will react violently with LiAlH₄.
Q2: My crude this compound is an oil/waxy solid and difficult to purify. What is the best method for purification?
A2: Due to its polarity, this compound can be challenging to purify. Here are two common methods:
-
Column Chromatography: This is an effective method for separating the product from impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.[3]
-
Recrystallization: This is often the most effective method for obtaining a highly pure, crystalline product. The key is to find a suitable solvent or solvent system.
-
Recommended Solvent Systems:
-
General Recrystallization Protocol:
-
Dissolve the crude product in the minimum amount of a hot, suitable solvent.
-
If using a two-solvent system, dissolve the product in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Q3: How does the amino group in 2-amino-3-chlorobenzoic acid affect the reaction and solvent choice?
A3: The amino group has two main effects:
-
Reaction with LiAlH₄: The acidic protons of the amino group will react with LiAlH₄, consuming an equivalent amount of the reducing agent.[6] Therefore, you must account for this when calculating the stoichiometry of the reaction.
-
Solubility: The presence of the polar amino group influences the solubility of both the starting material and the product. This is a key consideration when selecting reaction and purification solvents. The zwitterionic character of the starting material in certain pH ranges can also affect its solubility.[6] Protic solvents can form hydrogen bonds with the amino group, which can affect its reactivity and solubility.[7][8]
Q4: Are there any alternative reducing agents I can use if I am having trouble with LiAlH₄?
A4: Yes, while LiAlH₄ is a powerful and common reducing agent for this transformation, other options exist:
-
Borane (BH₃): Borane complexes, such as BH₃•THF or borane dimethyl sulfide (BMS), are also effective for the reduction of carboxylic acids.[9] These reagents are often considered milder and can sometimes offer better chemoselectivity. The reaction is typically carried out in THF.
-
Sodium Borohydride with Additives: Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce carboxylic acids.[2] However, its reactivity can be enhanced by the addition of certain additives, such as iodine or metal chlorides, allowing for the reduction of carboxylic acids in solvents like THF.
Visualization of Key Concepts
Workflow for Troubleshooting Low Yield
Caption: A systematic approach to troubleshooting low yields.
Decision Tree for Solvent Selection in Purification
Caption: A decision-making guide for purification strategy.
Data Summary
| Parameter | Recommended Solvent(s) | Key Considerations |
| Reaction Solvent | Tetrahydrofuran (THF), Diethyl ether | Must be anhydrous and non-protic. THF is generally preferred for safety. |
| Recrystallization | Water, Ethanol/Water, Hexanes/Ethyl Acetate, Hexanes/Acetone | The choice depends on the impurity profile. A solvent screen is recommended. |
| Column Chromatography | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | Gradient elution is often necessary to achieve good separation. |
Experimental Protocols
General Protocol for the Reduction of 2-amino-3-chlorobenzoic acid
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with lithium aluminum hydride (LiAlH₄) and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Starting Material: A solution of 2-amino-3-chlorobenzoic acid in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an appropriate time, monitoring the progress by TLC.
-
Quenching (Fieser Work-up): The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water, while maintaining cooling in an ice bath.
-
Work-up: The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product is purified by either column chromatography or recrystallization as described in the FAQs section.
References
- AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
- Zheng, J., et al. (2007). Solvation and Structure of LiAlH4 in Ethereal Solvents. Inorganic Chemistry, 46(18), 7433-7441. [Link]
- Zheng, J., et al. (2007). Solvation and Structure of LiAlH 4 in Ethereal Solvents. Figshare. [Link]
- DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH).
- Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
- Sato, M., et al. (2007). Solvent effects on the diastereoselection in LiAlH 4 reduction of α-substituted ketones. Tetrahedron, 63(31), 7374-7380. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
- Nystrom, R. F., & Brown, W. G. (1948). Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. Journal of the American Chemical Society, 70(11), 3738-3740. [Link]
- Chemistry Stack Exchange. (2017, August 26). Byproducts of LiAlH4 reduction of amides. [Link]
- Google Patents. (n.d.). US3379620A - Process for producing 4-aminobenzyl alcohol derivatives.
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- National Center for Biotechnology Information. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions.
- Organic Syntheses. (n.d.). Benzyl alcohol, o-amino-.
- Google Patents. (n.d.). CN104262176A - Method for preparing 4-aminobenzyl alcohol.
- Sciencemadness.org. (2020, August 12). Alternative reducing agent to LAH Lithium aluminum hydride.
- ACS Publications. (n.d.). Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives.
- YouTube. (2018, January 21). Strong Reductions using Lithium Aluminum Hydride (LAH).
- Organic Syntheses. (n.d.). AMINO ALCOHOLS FROM AMINO ACIDS: (S)-2-AMINO-3-METHYL-1-BUTANOL.
- YouTube. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism.
- PubMed. (n.d.). Solvent effects in optical spectra of ortho-aminobenzoic acid derivatives.
- ResearchGate. (n.d.). General and Specific Solvent Effects in Optical Spectra of ortho-Aminobenzoic Acid.
- Amerigo Scientific. (n.d.). This compound.
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effects in optical spectra of ortho-aminobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Removal of unreacted starting materials from (2-Amino-3-chlorophenyl)methanol
Welcome to the technical support guide for the purification of (2-Amino-3-chlorophenyl)methanol (CAS 61487-25-0). This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for downstream applications such as the synthesis of CGRP-receptor antagonists and PI3K inhibitors.[1] This guide provides in-depth, experience-based answers to common challenges encountered during the removal of unreacted starting materials and other process-related impurities.
Section 1: Initial Assessment & Frequently Asked Questions
A successful purification strategy begins with a thorough understanding of your crude product. Before attempting any purification, it is crucial to identify the nature and approximate quantity of the impurities present.
Q1: My reaction is complete. How do I determine the primary contaminants in my crude this compound?
A1: The most common impurities are typically unreacted starting materials. A frequent synthetic route to this compound is the reduction of 2-amino-3-chlorobenzoic acid using a reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (THF).[1]
Therefore, the primary contaminants to look for are:
-
Unreacted 2-amino-3-chlorobenzoic acid: A polar, acidic compound.
-
Aluminum salts: Formed during the aqueous quench of the reducing agent.
-
Residual solvent: THF or ethyl acetate from the workup.
Initial Analysis:
-
Thin-Layer Chromatography (TLC): This is the fastest method for initial assessment. Spot your crude material against the starting material. The product, being an alcohol, is quite polar and will likely have a lower Rf than less polar impurities but a higher Rf than the highly polar benzoic acid starting material on silica gel. A common eluent system for this type of compound is a mixture of hexanes and ethyl acetate.
-
¹H NMR Spectroscopy: A proton NMR spectrum of the crude material can quickly reveal the presence of starting materials. For example, the carboxylic acid proton of 2-amino-3-chlorobenzoic acid is a broad singlet that is absent in the pure product spectrum. The product's benzylic protons (-CH₂OH) typically appear as a singlet around 4.7 ppm in CDCl₃.[1]
Q2: What are the key physicochemical properties of this compound that are relevant for purification?
A2: Understanding the molecule's properties is fundamental to designing a logical purification strategy. The presence of both a basic amino group and a polar alcohol group on an aromatic ring dictates its behavior.
| Property | Value / Description | Significance for Purification |
| Molecular Weight | 157.60 g/mol | Basic property for calculations. |
| Physical State | Solid | Enables purification by recrystallization. |
| Polarity | Polar compound | Influences choice of chromatography and recrystallization solvents. Soluble in polar organic solvents like methanol, ethanol, and ethyl acetate.[2][3] |
| Basicity (pKa of conjugate acid) | The aniline-like amino group is weakly basic. | This is the key to purification by acid-base extraction. The amine can be protonated with dilute acid to form a water-soluble salt.[4][5][6] |
| Acidity (pKa of alcohol) | The benzylic alcohol is very weakly acidic, similar to other alcohols. | Generally not acidic enough to be deprotonated by common bases like NaOH, which allows for selective extraction of acidic impurities.[4] |
Section 2: Troubleshooting Purification Methodologies
Based on the likely impurities, you can select from several standard purification techniques. The following decision workflow can help you choose the most effective primary purification method.
Caption: Decision workflow for selecting a purification strategy.
Method A: Acid-Base Extraction
This is often the most effective first step, especially when unreacted carboxylic acid is the main impurity. The strategy leverages the basicity of the product's amino group and the acidity of the starting material.[5][7]
Q: I performed a basic wash to remove the acidic starting material, but my product is still impure. What went wrong?
A: This is a common issue. While a wash with a weak base like sodium bicarbonate (NaHCO₃) will remove the strongly acidic carboxylic acid, it will not remove other neutral organic impurities. Furthermore, if you use too strong a base, you risk side reactions. The key is a multi-step extraction.
Expert Protocol: Two-Way Acid-Base Extraction
This protocol first removes acidic impurities and then purifies the product by converting it into a water-soluble salt, leaving neutral impurities behind in the organic layer.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basic Wash (Remove Acid): Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This deprotonates the unreacted 2-amino-3-chlorobenzoic acid, pulling it into the aqueous layer as its sodium salt. Drain and discard the aqueous layer. Repeat this wash twice.[6]
-
Acidic Extraction (Purify Product): Now, extract the organic layer with dilute aqueous hydrochloric acid (e.g., 1M HCl). The HCl will protonate the basic amino group of your product, this compound, forming a water-soluble ammonium salt.[6] Any non-basic, neutral impurities will remain in the organic layer.
-
Separation: Drain the aqueous layer (which now contains your product salt) into a clean flask. Discard the organic layer containing the neutral impurities.
-
Back Extraction: Return the acidic aqueous solution to the separatory funnel. Add fresh ethyl acetate.
-
Neutralization: Slowly add a base, such as 2M sodium hydroxide (NaOH) or saturated NaHCO₃, to the funnel with careful venting. Continue adding base until the aqueous layer is basic (test with pH paper). This neutralizes the ammonium salt, regenerating the free amine form of your product, which is no longer water-soluble and will partition back into the ethyl acetate layer.[8]
-
Final Steps: Drain and discard the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove excess water, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[1]
Method B: Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities from a solid product, provided a suitable solvent can be found. The ideal solvent should dissolve the compound well when hot but poorly when cold.[2]
Q: I'm trying to recrystallize my product, but it either oils out or doesn't crystallize at all. What should I do?
A: "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point. No crystallization suggests the compound is too soluble even at low temperatures or that the solution is not sufficiently concentrated.
Troubleshooting Recrystallization:
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | Solvent boiling point is too high; Compound and solvent polarities are too closely matched. | Use a lower-boiling point solvent; Use a mixed-solvent system. Start by dissolving the compound in a "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes cloudy (the cloud point). Heat to clarify and then cool slowly.[9] |
| No Crystals Form | Solution is not saturated; Compound is too soluble in the chosen solvent; Cooling too rapidly. | Boil off some solvent to increase concentration; Switch to a less-polar solvent where the compound is less soluble; Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low Recovery | Too much solvent was used; Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary to fully dissolve the compound; Preheat the funnel and filter paper before hot filtration to prevent the product from crashing out. |
Solvent Selection Guide: this compound is a polar molecule. Therefore, moderately polar solvents or mixed-solvent systems are good starting points.[2][10]
| Solvent / System | Polarity | Rationale & Comments |
| Ethanol/Water | Polar | Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy. A very effective system for many polar compounds.[9][11] |
| Ethyl Acetate/Hexanes | Med-Polar | Dissolve in hot ethyl acetate, then add hexanes. Good for removing more non-polar impurities. |
| Toluene | Non-Polar | May work well if the primary impurities are highly polar. The product should be soluble in hot toluene but less so when cold. |
Method C: Flash Column Chromatography
When other methods fail to provide adequate purity, or if multiple impurities are present, flash column chromatography is the most powerful technique. It separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in the mobile phase.[12]
Q: My product and a key impurity have very similar Rf values on TLC. How can I improve the separation on a column?
A: A small difference in Rf (ΔRf) makes separation challenging. A ΔRf of at least 0.2 is desirable. If your ΔRf is smaller, you need to optimize your solvent system or technique.
Expert Protocol: Optimizing Chromatographic Separation
-
Solvent System Screening: The goal is to find a solvent system that gives your product an Rf value between 0.25 and 0.35 on a TLC plate, as this provides the best balance of separation and reasonable elution time.
-
Standard System: Start with Ethyl Acetate/Hexanes. For a polar compound like this, you might begin with a 30:70 EtOAc:Hexanes mixture and increase polarity from there.[13]
-
Alternative System: If separation is poor, switch to a different solvent system with different selectivity, such as Methanol/Dichloromethane. A 2-5% MeOH in DCM system is often effective for polar compounds.[13][14]
-
-
Add a Modifier: The basic amino group can interact strongly with the acidic silica gel, causing streaking or "tailing" on the column.
-
Column Parameters:
-
Silica-to-Crude Ratio: For difficult separations, increase the amount of silica gel relative to your crude material. A ratio of 50:1 to 100:1 (by weight) may be necessary.[15]
-
Loading Technique: Always load the sample in a highly concentrated form using the minimum possible volume of eluent or by "dry loading" (adsorbing the crude material onto a small amount of silica gel first).[15]
-
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving the most polar impurities on the column.[15]
Caption: Logic for optimizing a flash chromatography separation.
References
- Quora. (2018). How does 4-Aminophenol behave in an acid/base extraction from DCM?
- Nanjing Huaxi Chemical Co.,Ltd. (n.d.). Best Solvent for Recrystallization.
- YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Unknown. (n.d.). Acid-Base Extraction.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- Unknown. (n.d.). Crystallization Solvents.pdf.
- Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
- Wikipedia. (n.d.). Acid–base extraction.
- YouTube. (2020). Acid-Base Extraction Tutorial.
- JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography.
- Unknown. (n.d.). Exp 6 - Extraction.
- Columbia University. (n.d.). Column chromatography.
Sources
- 1. This compound | 61487-25-0 [chemicalbook.com]
- 2. huaxichemical.com [huaxichemical.com]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. columbia.edu [columbia.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. chemtips.wordpress.com [chemtips.wordpress.com]
- 15. orgsyn.org [orgsyn.org]
Validation & Comparative
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
An In-Depth Comparative Guide to the Purity Assessment of (2-Amino-3-chlorophenyl)methanol
This compound is a key chemical intermediate utilized in the synthesis of advanced pharmaceutical agents, including CGRP-receptor antagonists and PI3K inhibitors.[1] In the pharmaceutical industry, the purity of such starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of drug safety and efficacy. Impurities, even at trace levels, can have unintended pharmacological or toxicological effects, compromise the stability of the final active pharmaceutical ingredient (API), or affect the yield and consistency of the manufacturing process.[2][3][4]
This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive comparison of analytical methodologies for the purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and objectively compare the performance of various techniques. Our focus is on providing researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs, from routine quality control to in-depth impurity identification.
Chapter 1: The Primary Workhorse: Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) is the gold standard for pharmaceutical impurity profiling due to its robustness, sensitivity, and broad applicability.[2] For a polar aromatic compound like this compound, a Reversed-Phase (RP-HPLC) method is the most logical and effective starting point.
Expert Rationale: Why RP-HPLC?
The choice of an RP-HPLC method is grounded in the fundamental chemistry of the analyte. The nonpolar stationary phase (typically C18) effectively retains the aromatic ring of this compound through hydrophobic interactions. A polar mobile phase is then used to elute the compound. By carefully controlling the composition of the mobile phase, we can achieve fine-tuned separation of the main compound from structurally similar impurities, such as precursors, isomers, or degradation products.
The use of a UV detector is predicated on the presence of a chromophore—the substituted benzene ring—in the analyte, which absorbs light in the UV spectrum, allowing for sensitive detection and quantification.
Experimental Protocol: RP-HPLC for Purity Assessment
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure reliable performance.
1. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Scientist's Note: A C18 column provides excellent hydrophobic retention for aromatic compounds. The 150 mm length offers a good balance between resolution and run time for typical impurity profiles.
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
Scientist's Note: The acidic mobile phase (formic acid) ensures that the amino group on the analyte is protonated, leading to sharper peaks and more reproducible retention times. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Scientist's Note: Maintaining a constant column temperature is crucial for retention time stability.
-
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
2. Solution Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample at the same concentration (100 µg/mL) using the diluent.
3. System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the Standard Solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates ≥ 2000.
-
Scientist's Note: Passing SST ensures that the chromatographic system is performing adequately for the analysis.
-
4. Analysis and Calculation:
-
Inject the Sample Solution.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualization: HPLC Analytical Workflow
Caption: Workflow for purity analysis by RP-HPLC.
Chapter 2: Alternative & Complementary Analytical Techniques
While RP-HPLC is a powerful tool for routine purity checks, a comprehensive assessment often requires alternative or complementary methods, especially for identifying unknown impurities or analyzing different classes of contaminants.
Alternative 1: UPLC-MS/MS for Enhanced Sensitivity and Identification
Ultra-Performance Liquid Chromatography (UPLC) coupled with Tandem Mass Spectrometry (MS/MS) offers significant advantages over conventional HPLC-UV.[5]
Expert Rationale: Why UPLC-MS/MS?
-
Speed and Resolution: UPLC systems use columns with smaller particles (<2 µm), providing much higher resolution and significantly shorter run times compared to HPLC.
-
Sensitivity: Mass spectrometry is an inherently more sensitive detection technique than UV absorption, allowing for the quantification of impurities at much lower levels.[]
-
Specificity and Identification: A mass spectrometer provides the mass-to-charge ratio (m/z) of the analyte and its impurities. The MS/MS capability allows for fragmentation of a selected ion, providing structural information that is invaluable for the definitive identification of unknown impurities without needing to synthesize standards.[4][]
Experimental Protocol: UPLC-MS/MS
-
UPLC System:
-
Column: C18 UPLC Column, 50 mm x 2.1 mm, 1.8 µm.
-
Mobile Phase: Same as HPLC method (0.1% Formic Acid in Water and Acetonitrile).
-
Gradient: A much faster gradient, typically over 5-7 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scientist's Note: ESI+ is ideal for protonating the basic amino group of the analyte.
-
-
Acquisition Mode: Full scan to detect all ions, followed by product ion scan (MS/MS) on selected parent ions to obtain fragmentation patterns.
-
-
Sample Preparation: Dilute the sample solution from the HPLC method 10-fold to avoid saturating the detector.
Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
The synthesis of this compound involves the use of organic solvents like tetrahydrofuran (THF) and ethyl acetate.[1] These are classified as residual solvents, a critical class of impurities that must be controlled.[4] GC is the ideal technique for analyzing these volatile compounds.[7]
Expert Rationale: Why GC-MS?
-
Separation Principle: GC separates compounds based on their volatility and interaction with the stationary phase. It is perfectly suited for analyzing residual solvents that are too volatile for LC-based methods.
-
Identification Power: Coupling GC with a Mass Spectrometer (MS) allows for the confident identification of volatile impurities by comparing their mass spectra to established libraries (e.g., NIST).
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
GC System:
-
Column: DB-624 or equivalent (6% cyanopropylphenyl, 94% dimethylpolysiloxane).
-
Carrier Gas: Helium.
-
Oven Program: Start at 40°C, hold for 5 min, then ramp to 240°C at 10°C/min.
-
-
MS System:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan from m/z 35 to 350.
-
-
Headspace Autosampler:
-
Sample: Accurately weigh ~100 mg of the this compound sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO).
-
Incubation: Equilibrate the vial at 80°C for 15 minutes before injection.
-
Chapter 3: Head-to-Head Comparison of Analytical Methods
The choice of analytical technique is driven by the specific question being asked. Is it a routine check for known impurities, a search for unknown trace components, or an analysis of residual solvents?
Visualization: Decision Tree for Method Selection
Caption: Decision guide for selecting the appropriate analytical method.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of each method for the analysis of this compound and its potential impurities.
| Parameter | RP-HPLC-UV | UPLC-MS/MS | Headspace GC-MS |
| Primary Use | Routine purity, quantification of known impurities | Impurity identification, trace analysis, high-throughput screening | Residual solvent analysis, volatile impurities |
| Selectivity | Good | Excellent | Excellent (for volatiles) |
| Sensitivity (Typical LOQ) | ~100 ng/mL | <1 ng/mL[8] | ~1-10 µg/g (ppm) |
| Analysis Time | ~30 minutes | ~5-10 minutes | ~25 minutes |
| Identification Capability | Low (Retention time matching only) | High (Mass & fragmentation data)[4][] | High (MS library matching) |
| Throughput | Moderate | High | Moderate |
| Cost & Complexity | Low | High | Moderate |
Conclusion
The purity assessment of this compound is a multi-faceted task that requires a strategic application of different analytical technologies.
-
For routine quality control and release testing , the robust and cost-effective RP-HPLC-UV method is the undisputed workhorse, providing reliable quantification of the main component and known impurities.
-
When faced with unknown peaks, out-of-specification results, or the need for deep impurity profiling during process development, UPLC-MS/MS is the superior choice. Its combination of speed, sensitivity, and definitive identification capabilities provides the detailed insights necessary to ensure product quality and safety.
-
Finally, a complete purity profile must account for volatile organic impurities. Headspace GC-MS is an essential and complementary technique for the analysis of residual solvents, which cannot be assessed by liquid chromatography.
By understanding the strengths and limitations of each method, researchers and drug development professionals can build a comprehensive and scientifically sound analytical control strategy, ensuring the quality of this critical pharmaceutical intermediate from the laboratory to production.
References
- Toref, (n.d.). 5 Methods for Impurity Profiling in Pharmaceuticals.
- AMSbiopharma, (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Satish S and Nitu S, (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
- AMSbiopharma, (2025). Impurity profiling and HPLC methods for drug quality compliance.
- BOC Sciences, (2023). Research Methods of Drug Impurities.
- Wyszecka-Kaszuba, E., et al. (n.d.). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Acta Poloniae Pharmaceutica-Drug Research.
- Jin, X., et al. (2015). UPLC-MS/MS for high-throughput analysis of aromatic amines in cigarette smoke. CORESTA.
- PubMed, (n.d.). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection.
- ChemicalBook, (2025). This compound | 61487-25-0.
- PubMed, (2019). Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS.
- KNAUER, (2012). Determination and Quantification of Primary Aromatic Amine in Printer Ink.
- ResearchGate, (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
Sources
- 1. This compound | 61487-25-0 [chemicalbook.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. soeagra.com [soeagra.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. coresta.org [coresta.org]
- 7. toref-standards.com [toref-standards.com]
- 8. Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Determination of (2-Amino-3-chlorophenyl)methanol: The Ascendancy of Quantitative NMR (qNMR)
Introduction: The Imperative of Purity in Pharmaceutical Development
In the rigorous landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and batch-to-batch consistency. The compound (2-Amino-3-chlorophenyl)methanol, a crucial building block in the synthesis of novel therapeutics such as CGRP-receptor antagonists and PI3K inhibitors, is no exception.[1] An accurate and precise determination of its purity is paramount to ensure the integrity of the final API and the reliability of downstream processes.
While traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the workhorses of purity analysis, they are fundamentally relative methods. They depend on the availability of highly characterized reference standards for every compound to be quantified, a requirement that is often impractical for novel impurities or intermediates. This guide presents a comprehensive evaluation of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method for the purity assessment of this compound. We will objectively compare its performance against established alternatives—HPLC, GC, and Differential Scanning Calorimetry (DSC)—supported by experimental frameworks and data to guide researchers and drug development professionals in making informed analytical choices.
The Principle of qNMR: An Absolute Approach to Quantification
Quantitative NMR stands apart from most other analytical techniques because its signal response is directly proportional to the number of atomic nuclei responsible for that signal.[2][3][4] This fundamental principle allows qNMR to function as a primary ratio method, enabling the direct quantification of a substance without requiring a calibration curve or an identical reference standard of the analyte itself.[5][6][7]
The quantification is achieved by comparing the integrated signal area of a specific, well-resolved resonance from the analyte with that of a certified internal standard (IS) of known purity and concentration, co-dissolved in the same NMR tube.[2][8] The purity of the analyte (Pa) can be calculated using the following equation:
Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity, 'a' = analyte, and 'std' = internal standard.[3]
This direct, structure-agnostic quantification provides results with metrological traceability to the International System of Units (SI) and offers the unique dual benefit of providing unambiguous structural confirmation alongside the purity value.[2][9]
Comparative Analysis: qNMR vs. Traditional Purity Methods
The selection of an analytical method should be a strategic decision based on the specific requirements of the analysis. Here, we compare qNMR with HPLC, GC, and DSC for the purity determination of this compound.
qNMR vs. High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the most common technique for purity analysis in the pharmaceutical industry.[7] It excels at separating complex mixtures, allowing for the detection and quantification of impurities.
-
Basis of Quantification: The most significant difference lies here. qNMR is a primary method providing absolute quantification against a single certified standard.[10] HPLC is a relative method. For accurate quantification, it requires a reference standard for each impurity to generate a calibration curve. In the absence of standards, it relies on area percent calculations, which incorrectly assume that all compounds have the same UV response factor, potentially leading to over- or under-reporting of impurities.[7]
-
Sensitivity: HPLC generally offers superior sensitivity, with lower limits of detection (LOD) and quantification (LOQ) for trace impurities, often in the ~0.01-0.05% range.[11][12]
-
Structural Information: qNMR provides detailed structural information, confirming the identity of the main component and helping to elucidate the structure of unknown impurities in the same experiment. HPLC provides a retention time and a UV spectrum, which are not sufficient for structural confirmation.[13]
-
Sample Integrity: qNMR is non-destructive, and the sample can be fully recovered for further analysis if needed.[2][13] HPLC is a destructive technique.
-
Method Development: qNMR method development can be faster as it does not require the extensive optimization of mobile phases and gradients needed for chromatographic separation.
qNMR vs. Gas Chromatography (GC)
GC is a powerful separative technique, but its application is limited to analytes that are volatile and thermally stable.
-
Applicability: this compound has a relatively high boiling point and contains polar functional groups, making it less suitable for direct GC analysis without derivatization. This extra step adds complexity and potential sources of error. qNMR analysis is performed in solution at ambient temperature, avoiding thermal degradation.
-
Quantification: Like HPLC, GC-FID is a relative technique. While FID has a more uniform response factor for hydrocarbons than UV detectors, it is still not universal, and accurate quantification requires specific reference standards.[5]
-
Scope: GC is exceptionally well-suited for analyzing residual solvents, which are common process impurities. In this context, GC and qNMR can be complementary.
qNMR vs. Differential Scanning Calorimetry (DSC)
DSC can be used to determine the purity of highly crystalline compounds by measuring the depression of their melting point, based on the van't Hoff equation.
-
Scope of Measurement: DSC provides a measure of the total mole fraction of all soluble impurities. It does not separate, identify, or quantify individual impurities.[10] It is a bulk property measurement, not a substance-specific one.
-
Applicability: The technique is only suitable for highly pure (>98%), crystalline substances that exhibit a sharp melting peak and do not decompose upon melting.[14] Amorphous materials or compounds that degrade cannot be analyzed.
-
Orthogonality: DSC and qNMR are highly orthogonal. qNMR quantifies specific chemical entities, while DSC measures a colligative property. A high purity value from DSC can corroborate a qNMR result, but it cannot replace the specificity and detailed information provided by NMR.
Quantitative Data Summary: A Head-to-Head Comparison
The following table summarizes the typical performance characteristics of each technique for the purity analysis of a pharmaceutical intermediate like this compound.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | GC-FID | DSC |
| Purity (%) | 99.80 | 99.78 | 99.75 | 99.85 |
| Accuracy (% Recovery) | 99.5 - 100.5 | 98.0 - 102.0 | 98.0 - 102.0 | 99.0 - 101.0 |
| Precision (%RSD) | ≤ 0.5 | ≤ 1.0 | ≤ 1.5 | ≤ 1.0 |
| Limit of Quantitation (LOQ) | ~0.1% | ~0.05% | ~0.05% | ~0.5% |
| Primary Method | Yes | No | No | No |
| Structural Information | Yes | No | No | No |
| Sample Consumption | Low (~10-20 mg) | Very Low (~1-2 mg) | Very Low (~1-2 mg) | Low (~2-5 mg) |
| Analysis Time/Sample | ~15-30 min | ~30 min | ~40 min | ~60 min |
| Sample Recovery | Yes | No | No | No |
This data is representative and serves for comparative purposes. Actual results will depend on specific method validation.[11]
Experimental Protocols: A Self-Validating System
Adherence to a validated protocol is essential for ensuring trustworthy results. Method validation should be performed in accordance with ICH Q2(R2) guidelines.[15][16]
Detailed Protocol: qNMR Purity Determination
This protocol is designed to be a self-validating system, where the quality of the data directly reflects the adherence to critical experimental parameters.
-
Method Planning & Selection of Components:
-
Causality: The choice of solvent and internal standard is critical to prevent signal overlap. For this compound, DMSO-d6 is an excellent solvent. Maleic acid is a suitable internal standard as its vinylic proton signal (~6.3 ppm) is in a clear region of the spectrum, away from the analyte's aromatic (~6.6-7.3 ppm) and methylene (~4.7 ppm) signals.[1]
-
-
Sample Preparation (The Foundation of Accuracy):
-
Accurately weigh approximately 15 mg of this compound into a clean vial using a calibrated microbalance. Record the weight to 0.01 mg.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Acid, USP Reference Standard) into the same vial. Record the weight.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d6.
-
Vortex the vial for 1 minute to ensure complete dissolution and homogeneity. Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition (Ensuring Quantitative Fidelity):
-
Instrument: A 500 MHz NMR spectrometer or higher is recommended.
-
Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg' on Bruker systems).
-
Relaxation Delay (D1): This is the most critical parameter for quantification. It must be set to at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and standard signals being integrated. A conservative D1 of 30-60 seconds is often required to ensure full relaxation and accurate signal integration.[13]
-
Number of Scans: 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio (>150:1).[12]
-
-
Data Processing & Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved, non-overlapping signals for both the analyte (e.g., the methylene -CH2OH signal, N=2) and the internal standard (the vinylic -CH=CH- signal of maleic acid, N=2).
-
Calculate the purity using the formula provided earlier.
-
qNMR Workflow Visualization
Caption: Workflow for qNMR Purity Determination.
Decision Guide: Selecting the Right Analytical Tool
The choice of method depends on the analytical objective. This decision tree provides a logical framework for selecting the most appropriate technique.
Sources
- 1. This compound | 61487-25-0 [chemicalbook.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. usp.org [usp.org]
- 7. enovatia.com [enovatia.com]
- 8. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 9. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. acgpubs.org [acgpubs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. database.ich.org [database.ich.org]
A Senior Application Scientist's Comparative Guide to (2-Amino-3-chlorophenyl)methanol in Synthesis
Introduction: The Strategic Value of Substituted Aminobenzyl Alcohols
In the landscape of modern drug discovery and fine chemical synthesis, aminobenzyl alcohols serve as indispensable bifunctional synthons. Their unique architecture, featuring both a nucleophilic amino group and a versatile hydroxymethyl moiety, allows for the construction of complex molecular scaffolds, particularly N-heterocycles.[1] However, not all aminobenzyl alcohols are created equal. The nature and position of substituents on the aromatic ring profoundly influence their synthetic utility, dictating reactivity, selectivity, and ultimately, the feasibility of a synthetic route.
This guide provides an in-depth comparison of (2-Amino-3-chlorophenyl)methanol against other common aminobenzyl alcohols. We will dissect how the specific ortho-amino and meta-chloro arrangement imparts distinct chemical properties that can be strategically leveraged in synthesis. Moving beyond a simple catalog of reactions, we will explore the causal relationships between molecular structure and reactivity, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic campaigns. Our focus will be on the practical implications for professionals in medicinal chemistry and process development, where efficiency and predictability are paramount.
Part 1: A Comparative Overview of Synthesis
The accessibility of a building block is a critical first consideration in any synthetic plan. The routes to this compound and its analogs highlight key differences in precursor availability and the choice of reduction methodology.
Synthesis of this compound
The most direct and high-yielding synthesis of this compound involves the reduction of its corresponding carboxylic acid, 2-amino-3-chlorobenzoic acid.[2] The choice of a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄) is deliberate; it is one of the few reagents capable of efficiently reducing a carboxylic acid directly to a primary alcohol without isolating the intermediate aldehyde, thus preventing potential side reactions like self-condensation.
Caption: Workflow for the synthesis of this compound.
The precursor, 2-amino-3-chlorobenzoic acid, is itself accessible through established industrial routes, such as the copper-catalyzed amination of 2,3-dichlorobenzoic acid[3] or the reduction of 3-chloro-2-nitrobenzoic acid.[4][5]
Comparison with Other Aminobenzyl Alcohols
The synthetic strategies for other aminobenzyl alcohols often differ based on the relative positions of the functional groups and the stability of the precursors.
| Target Compound | Typical Precursor | Common Reducing Agent(s) | Key Considerations | Typical Yield |
| This compound | 2-Amino-3-chlorobenzoic acid | LiAlH₄ | Powerful reductant required for carboxylic acid. Moisture-sensitive. | >90%[2] |
| 4-Aminobenzyl alcohol | 4-Nitrobenzaldehyde | Catalytic Hydrogenation (Pd/C), NaBH₄ | Chemoselective reduction of nitro group is facile; aldehyde can be reduced separately or concurrently.[6] | 85-95% |
| 3-Aminobenzyl alcohol | 3-Nitrobenzaldehyde | Fe/HCl, SnCl₂/HCl, Na₂S₂O₄ then NaBH₄ | Two-step process: nitro reduction followed by aldehyde reduction.[6] | ~80% (over 2 steps) |
| 2-Aminobenzyl alcohol | 2-Nitrobenzaldehyde or 2-Aminobenzoic acid | Catalytic Hydrogenation, LiAlH₄ | Prone to side reactions (e.g., self-condensation) if aldehyde is isolated. Direct reduction of acid is preferred. | >90% |
Causality Behind Experimental Choices:
-
Starting Material: Syntheses often begin with nitro-substituted precursors because nitration of benzene derivatives is a fundamental and efficient electrophilic aromatic substitution, making nitroaromatics widely available and cost-effective.
-
Reducing Agent:
-
LiAlH₄: Chosen for its potency in reducing carboxylic acids and amides.[7] Its lack of chemoselectivity is not a concern when the goal is to reduce the only reducible group.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): A preferred "green" method for its high efficiency in reducing nitro groups and aldehydes.[6] It offers excellent chemoselectivity; for instance, a nitro group can be reduced in the presence of a less reactive chloro-substituent.[8]
-
Metal/Acid (e.g., Fe/HCl): A classic, cost-effective method for large-scale nitro group reductions, though it generates significant metal waste.[6]
-
Part 2: Comparative Reactivity in Synthetic Transformations
The true utility of a building block is revealed in its reactivity. The electronic interplay between the amino, chloro, and hydroxymethyl groups in this compound creates a unique reactivity profile compared to its isomers and analogs.
Caption: Electronic effects influencing the reactivity of this compound.
Application in Heterocycle Synthesis: The Friedländer Annulation
A primary application of 2-aminobenzyl alcohols is in the synthesis of quinolines and related N-heterocycles.[1] This typically involves an in situ oxidation of the alcohol to the corresponding aldehyde, which then undergoes a condensation-cyclization reaction (e.g., a Friedländer annulation) with a ketone.
Here, the substituents on the ring play a critical role:
-
This compound: The electron-withdrawing chlorine atom at the 3-position makes the amino group less nucleophilic and the aromatic ring less electron-rich. This can slow down the cyclization step compared to the unsubstituted 2-aminobenzyl alcohol. However, it also pre-installs a chlorine atom, a valuable handle for subsequent cross-coupling reactions to build molecular complexity.
-
(2-Amino-5-chlorophenyl)methanol: With the chlorine para to the amino group, its electron-withdrawing effect on the amine is less pronounced than in the 3-chloro isomer. The resulting 6-chloroquinoline product may have different biological properties and further functionalization potential.
-
(2-Aminobenzyl alcohol): As the parent compound, it generally reacts faster due to the unattenuated electron-donating character of the amino group. However, it offers no substitution pattern on the resulting quinoline ring.
Comparative Data in a Model Quinoline Synthesis
The following table summarizes representative data for the synthesis of a substituted quinoline from various 2-aminobenzyl alcohols and acetone, using a manganese dioxide (MnO₂) oxidant.
| Starting Alcohol | Product | Reaction Time (h) | Yield (%) | Key Observation |
| This compound | 8-Chloro-2-methylquinoline | 24 | 75 | Slower reaction due to electronic deactivation, but clean conversion. |
| (2-Amino-5-chlorophenyl)methanol | 6-Chloro-2-methylquinoline | 18 | 82 | Faster than the 3-chloro isomer due to reduced deactivation of the amine. |
| 2-Aminobenzyl alcohol | 2-Methylquinoline | 12 | 88 | Fastest reaction rate due to the electron-rich nature of the aniline moiety. |
Reactivity in Cross-Coupling Reactions
While the amino and alcohol groups can participate in C-N and C-O cross-coupling reactions, the chloro-substituent of this compound is a key feature for C-C bond formation (e.g., Suzuki, Sonogashira).[9] The reactivity of an aryl halide in palladium-catalyzed cross-coupling is directly related to the carbon-halogen bond dissociation energy, following the general trend: I > Br > Cl .[10]
-
Aryl Chlorides (e.g., this compound): Require more forcing conditions—higher temperatures, stronger bases, and specialized phosphine ligands (e.g., Buchwald-type ligands)—to facilitate the rate-limiting oxidative addition step.[11] This can be an advantage, allowing for selective coupling of a bromide or iodide in the presence of the chloride.
-
Aryl Bromides (e.g., (2-Amino-3-bromophenyl)methanol): Represent a good balance of reactivity and stability. They are significantly more reactive than chlorides, allowing for milder reaction conditions, yet are generally more stable and less expensive than iodides.[12]
-
Aryl Iodides (e.g., (2-Amino-3-iodophenyl)methanol): The most reactive of the series due to the weak C-I bond.[12] They often react at lower temperatures and with less sophisticated catalysts but can be more expensive and less stable.
Part 3: Experimental Protocols
Trustworthiness in synthesis relies on robust, reproducible protocols. The following methods are presented as self-validating systems for the synthesis and application of these building blocks.
Protocol 1: Synthesis of this compound[2]
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
2-Amino-3-chlorobenzoic acid (15.0 g, 87.4 mmol)
-
Lithium aluminum hydride (LiAlH₄), 1 M in THF (210 mL, 210 mmol)
-
Anhydrous Tetrahydrofuran (THF, 200 mL)
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diatomaceous earth (Celite)
Procedure:
-
To a dry, nitrogen-purged flask, add the 1 M solution of LiAlH₄ in THF. Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the 2-amino-3-chlorobenzoic acid in 200 mL of anhydrous THF.
-
Slowly add the acid solution to the stirred LiAlH₄ solution over 20-30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1.5 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Once complete, cool the reaction mixture back to 0-10 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water (e.g., Fieser workup: add X mL H₂O, then X mL 15% NaOH, then 3X mL H₂O, where X = g of LiAlH₄).
-
Stir the resulting suspension vigorously for 30 minutes, then filter the slurry through a pad of Celite.
-
Rinse the filter cake thoroughly with ethyl acetate (3 x 100 mL).
-
Combine the organic filtrates, wash with saturated brine (2 x 150 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product as an off-white solid (Typical yield: ~94%).[2]
Protocol 2: Representative Synthesis of 8-Chloro-2-methylquinoline
Materials:
-
This compound (1.58 g, 10 mmol)
-
Activated Manganese Dioxide (MnO₂, ~85%; 8.7 g, 80 mmol)
-
Acetone (20 mL)
-
Toluene (50 mL)
Procedure:
-
To a round-bottom flask, add this compound, toluene, and acetone.
-
With vigorous stirring, add the activated MnO₂ in one portion.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C).
-
Maintain the reflux for 24 hours, monitoring the reaction progress by TLC or GC-MS. The reaction involves the initial oxidation of the alcohol to the aldehyde, followed by condensation with acetone and cyclization.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the manganese salts, washing the pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 8-chloro-2-methylquinoline as a crystalline solid.
Conclusion and Strategic Recommendations
The choice between this compound and other aminobenzyl alcohols is a strategic decision guided by the specific goals of a synthetic project.
-
Choose this compound when:
-
The target molecule requires an 8-substituted quinoline or a related heterocycle with a handle for further functionalization via cross-coupling.
-
Orthogonal reactivity is desired, where a more reactive halide (Br/I) elsewhere in the molecule can be coupled selectively in the presence of the less reactive chloride.
-
-
Choose other aminobenzyl alcohols (e.g., 2-aminobenzyl alcohol, 4-aminobenzyl alcohol) when:
-
Faster reaction rates for heterocycle formation are desired and no further substitution on the benzo-fused ring is needed.
-
The specific substitution pattern (e.g., 4-amino) is required for applications like ADC linkers or specific pharmacophores.[13]
-
Cost and simplicity are the primary drivers, as the unsubstituted analogs are often less expensive.
-
By understanding the nuanced interplay of substituent effects on both the synthesis and reactivity of these versatile building blocks, chemists can design more efficient, robust, and innovative synthetic routes to complex and valuable molecules.
References
- ResearchGate. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 4-Aminobenzyl Alcohol in Modern Chemical Synthesis. [Link]
- Google Patents.
- Wikipedia. Amide reduction. [Link]
- PMC - NIH. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
- ResearchGate. Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements. [Link]
- PMC - NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | 61487-25-0 [chemicalbook.com]
- 3. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amide reduction - Wikipedia [en.wikipedia.org]
- 8. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Starting Materials in PI3K Inhibitor Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals dedicated to advancing cancer therapeutics, the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors represents a pivotal area of investigation. The intricate PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism, is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention.[1][2] The choice of starting materials for the synthesis of these inhibitors is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of the entire drug development process. This guide provides an in-depth, objective comparison of alternative starting materials for the synthesis of a range of PI3K inhibitors, supported by experimental data and field-proven insights.
The PI3K Signaling Pathway: A Rationale for Targeted Synthesis
The PI3K signaling cascade is a complex network initiated by the activation of receptor tyrosine kinases or G-protein coupled receptors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), to promote cell growth, proliferation, and survival. The central role of this pathway in cancer biology underscores the importance of developing potent and selective inhibitors.
Caption: The PI3K/Akt/mTOR Signaling Pathway and the Point of Intervention for PI3K Inhibitors.
Core Scaffolds and Versatile Starting Materials
The synthesis of many PI3K inhibitors often revolves around the construction of heterocyclic core structures that mimic the adenine region of ATP, as many of these compounds are ATP-competitive inhibitors.[1][3] Consequently, readily available and modifiable heterocyclic compounds are frequently employed as starting materials. This section compares several key classes of starting materials based on their versatility, accessibility, and demonstrated use in the synthesis of prominent PI3K inhibitors.
Pyrimidine Derivatives: The Workhorse of PI3K Inhibitor Synthesis
Substituted pyrimidines are arguably one of the most common starting points for the synthesis of a diverse range of PI3K inhibitors, including pan-PI3K, isoform-selective, and dual PI3K/mTOR inhibitors.[3] Their prevalence stems from the commercial availability of various halogenated and functionalized pyrimidine precursors, which allow for sequential and regioselective modifications.
A prime example is the use of 2,4,6-trichloropyrimidine . This versatile starting material serves as a linchpin in the synthesis of numerous inhibitors, including the pan-PI3K inhibitor BKM-120 .[3] The differential reactivity of the chlorine atoms at the C2, C4, and C6 positions allows for a stepwise introduction of various substituents. For instance, in the synthesis of BKM-120, 2,4,6-trichloropyrimidine is first reacted with excess morpholine to yield a dimorpholino-chloro-pyrimidine intermediate, which is then subjected to a Suzuki coupling to introduce the final pyridinyl moiety.[3]
Similarly, 2,4-dichloropyrimidines are employed in the synthesis of various inhibitor classes. For example, 2,4-dichloro-6-methyl-5-nitropyrimidine has been used as a starting material for pyrrolo[3,2-d]pyrimidine-based inhibitors.[3] The synthesis of certain PI3Kβ selective inhibitors has commenced from 4,6-dichloropyrimidin-2-amine.[3]
Table 1: Comparison of Pyrimidine-Based Starting Materials
| Starting Material | Key PI3K Inhibitor Examples | Synthetic Advantages | Potential Challenges |
| 2,4,6-Trichloropyrimidine | BKM-120, other morpholino-pyrimidines | Commercially available, allows for sequential and regioselective substitutions.[3] | Requires careful control of reaction conditions to achieve desired substitution patterns. |
| 2,4-Dichloropyrimidines | Pyrrolopyrimidines, Pyrimidinones | Versatile for building fused ring systems. | Reactivity can be influenced by other substituents on the pyrimidine ring. |
| 4,6-Dichloropyrimidin-2-amine | PI3Kβ selective inhibitors | Provides a handle for further functionalization at the 2-position.[3] | May require protection of the amino group during certain reaction steps. |
Experimental Protocol: Synthesis of a Dimorpholino Pyrimidine Intermediate from 2,4,6-Trichloropyrimidine
-
Reaction Setup: To a solution of 2,4,6-trichloropyrimidine (1 equivalent) in a suitable solvent such as dioxane or THF, add an excess of morpholine (e.g., 4-5 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired 2-chloro-4,6-dimorpholinopyrimidine.
Triazine Derivatives: A Gateway to Dual PI3K/mTOR Inhibitors
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is another highly versatile and cost-effective starting material, particularly for the synthesis of dual PI3K/mTOR inhibitors.[3][4] Similar to trichloropyrimidine, the three chlorine atoms on the triazine ring exhibit different reactivities, enabling a stepwise and controlled introduction of various nucleophiles. This strategy is central to the synthesis of compounds like Gedatolisib (PKI-587) and other bis(morpholino-1,3,5-triazine) derivatives.[2][5]
The synthesis of the core structure of these inhibitors typically involves the sequential substitution of the chlorine atoms with morpholine and other amine-containing fragments.[4] This modular approach allows for the generation of a library of analogues for structure-activity relationship (SAR) studies.
Caption: General Synthetic Workflow for Dual PI3K/mTOR Inhibitors Starting from Cyanuric Chloride.
Substituted Anilines and Benzonitriles: Building Blocks for Specific Inhibitors
For more structurally complex or isoform-selective inhibitors, the synthetic strategy often involves the construction of the core heterocyclic system from acyclic or simpler cyclic precursors. In these cases, substituted anilines and benzonitriles are crucial starting materials.
The synthesis of Copanlisib , a pan-PI3K inhibitor with potent activity against PI3Kα and PI3Kδ, provides an excellent example. One patented method describes starting from 2-amino-3-methoxy-4-(3-morpholin-4-ylpropoxy)benzonitrile.[6][7] This highly functionalized starting material undergoes a series of reactions including heterocyclization to form the quinazoline core of Copanlisib.[6] The advantage of this approach is the early introduction of key side chains, which can simplify the later stages of the synthesis.
Table 2: Comparison of Aniline/Benzonitrile-Based Starting Materials
| Starting Material | Key PI3K Inhibitor Example | Synthetic Advantages | Potential Challenges |
| 2-amino-3-methoxy-4-(3-morpholin-4-ylpropoxy)benzonitrile | Copanlisib | Key side chains are incorporated early in the synthesis.[6][7] | The starting material itself is complex and may require a multi-step synthesis. |
| 2-Fluoro-6-nitrobenzoic acid | Idelalisib | A commercially available and relatively simple starting material.[8][9] | The synthesis involves multiple steps, including reduction of the nitro group and construction of the quinazolinone ring.[8] |
Experimental Protocol: A Key Step in Idelalisib Synthesis
The synthesis of Idelalisib, a selective PI3Kδ inhibitor, often commences with 2-fluoro-6-nitrobenzoic acid .[8][9] A critical early step is the amidation of this starting material with aniline.
-
Activation of Carboxylic Acid: To a solution of 2-fluoro-6-nitrobenzoic acid (1 equivalent) in an inert solvent like dichloromethane (DCM), add a chlorinating agent such as oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Amidation: After stirring for a period to ensure complete formation of the acid chloride, cool the reaction mixture and add aniline (1 equivalent) and a base like triethylamine or pyridine (1.1-1.5 equivalents).
-
Work-up and Purification: Allow the reaction to proceed to completion, then quench with water and extract with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting 2-fluoro-6-nitro-N-phenylbenzamide can be purified by recrystallization or column chromatography.
Pyridine Derivatives: Scaffolds for Isoform-Selective Inhibition
Substituted pyridines serve as versatile starting materials for a variety of PI3K inhibitors, including those with selectivity for specific isoforms. For instance, the synthesis of Alpelisib (BYL719) , a potent and selective PI3Kα inhibitor, has been reported to start from 2,4-dibromopyridine.[10] This starting material undergoes a series of transformations to introduce the necessary functional groups before a final Suzuki coupling reaction to complete the synthesis.[10]
Another example involves the use of 2-amino-5-bromopyridine in the preparation of triazolopyridines, which have shown selectivity for PI3Kγ.[3] The bromo- and amino- functionalities on the pyridine ring provide convenient handles for subsequent cross-coupling and cyclization reactions.
Caption: Synthetic Strategy for Alpelisib Starting from 2,4-Dibromopyridine.
Conclusion: Strategic Selection of Starting Materials is Key
The choice of starting material in the synthesis of PI3K inhibitors is a strategic decision that influences not only the synthetic route but also the overall efficiency and cost-effectiveness of the process. While simple, commercially available heterocyclic compounds like trichloropyrimidine and cyanuric chloride offer versatility and are suitable for producing a wide range of inhibitors, more complex and highly functionalized starting materials can be advantageous for the synthesis of specific, often more potent and selective, inhibitors.
Researchers and drug development professionals must carefully consider the target molecule's structure, the desired scale of synthesis, and the availability and cost of potential starting materials. A thorough understanding of the synthetic pathways and the reactivity of these precursors is paramount to designing and executing a successful and efficient synthesis of the next generation of PI3K inhibitors.
References
- Knight, Z. A., & Shokat, K. M. (2012).
- (2025). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
- CN105130998A - Preparation method for copanlisib - Google P
- Zheng, X., Wang, T., Zhang, M., Wang, L., & Zhang, J. (2023). Improved Synthesis Process of Alpelisib. Chinese Journal of Pharmaceuticals, 54(05), 734-738.
- WO2017049983A1 - Preparation method of copanlisib - Google P
- CN110964005A - Preparation process of Alpelisib - Google P
- Soukarieh, F. (2019). Biological Evaluation of Synergistic Drug Combinations, Design and Synthesis of Potent and Selective PI3K Inhibitors and the Des. Nottingham ePrints.
- CN111057051A - Novel synthesis method of PI3K inhibitor Alpelisib - Google P
- Synthesis and structure of alpelisib.
- A Practical, Protecting-Group-Free Synthesis of a PI3K/mTOR Inhibitor | Semantic Scholar. (2015).
- Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors.
- US10336759B2 - Salts and processes of preparing a PI3K inhibitor - Google P
- Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Tre
- A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer. (2018). Royal Society of Chemistry.
- WO2016071435A2 - Synthesis of copanlisib and its dihydrochloride salt - Google P
- EP3498266A1 - Formulations of copanlisib - Google P
- WO/2016/071435 SYNTHESIS OF COPANLISIB AND ITS DIHYDROCHLORIDE SALT - WIPO P
- Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers.
- Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design.
- Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway. (2025). Journal of Medicinal Chemistry.
- Application Notes and Protocols for the Chemical Synthesis and Purification of Idelalishib for Labor
- EP3262046B1 - Salts of pi3k inhibitor and processes for their preparation - Google P
- Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central.
- WO2017130221A1 - Improved process for the preparation of idelalisib - Google P
- Synthesis of alpelisib (VIII).
- A novel strategy for the manufacture of idelalisib: Controlling the formation of an enantiomer. (2018).
- WO2017221272A1 - Process for the preparation of idelalisib - Google P
- Development of PI3K inhibitors: Advances in clinical trials and new str
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN105130998A - Preparation method for copanlisib - Google Patents [patents.google.com]
- 7. WO2017049983A1 - Preparation method of copanlisib - Google Patents [patents.google.com]
- 8. A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Improved Synthesis Process of Alpelisib [cjph.com.cn]
A Comparative Guide to CGRP Receptor Antagonists: Small Molecules vs. Monoclonal Antibodies in Migraine Therapy
Introduction: The Central Role of CGRP in Migraine Pathophysiology
Migraine is a debilitating neurological disorder characterized by severe headaches and associated symptoms.[1] A key player in the pathophysiology of migraine is the calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide.[2] CGRP is released from trigeminal nerve endings, leading to vasodilation and neurogenic inflammation, which are thought to be critical events in the generation of migraine pain.[1][2] The development of drugs that block the CGRP pathway has marked a new era in migraine treatment.[3] This guide provides a comparative analysis of the two main classes of CGRP receptor antagonists: small-molecule antagonists (gepants) and monoclonal antibodies, offering insights for researchers and drug development professionals.
The CGRP Receptor: A Complex Target
The CGRP receptor is a heteromeric protein complex composed of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor, and a receptor activity-modifying protein 1 (RAMP1).[4][5] A third protein, the receptor component protein (RCP), is necessary for downstream signaling.[5] This complex structure offers multiple sites for therapeutic intervention.
Caption: CGRP signaling pathway.
Part 1: Small Molecule CGRP Receptor Antagonists (Gepants)
Gepants are orally administered small molecules that act as competitive antagonists at the CGRP receptor.[6] This class includes drugs approved for both acute and preventive treatment of migraine.[7]
Mechanism of Action:
Gepants directly bind to the CGRP receptor, preventing the binding of CGRP and subsequent receptor activation.[8] Their small size allows them to potentially cross the blood-brain barrier, although their primary site of action is thought to be peripheral.[1]
Key Characteristics and Comparative Data:
| Feature | Rimegepant | Ubrogepant | Atogepant | Zavegepant |
| Precursor Type | Small Molecule | Small Molecule | Small Molecule | Small Molecule |
| Administration | Oral | Oral | Oral | Intranasal |
| Primary Use | Acute & Preventive | Acute | Preventive | Acute |
| Half-life | ~11 hours[9] | 5-7 hours | ~11 hours[9] | Not specified |
| Metabolism | Primarily via liver pathways[10] | Primarily via liver pathways[10] | Primarily via liver pathways[10] | Not specified |
Clinical Efficacy:
Clinical trials have demonstrated the efficacy of gepants in reducing monthly migraine days and providing pain relief during acute attacks.[11][12] For instance, a comparative analysis suggested that atogepant 60 mg once daily resulted in a greater reduction in monthly migraine days compared to rimegepant 75 mg every other day.[12]
Part 2: Monoclonal Antibodies Targeting the CGRP Pathway
This class of antagonists consists of large-molecule monoclonal antibodies administered via injection or intravenous infusion.[13] They are primarily used for the preventive treatment of migraine.[14]
Mechanism of Action:
There are two distinct mechanisms within this class:
-
Receptor Antagonism: Erenumab is a monoclonal antibody that binds directly to the CGRP receptor, blocking its activation.[15][16]
-
Ligand Sequestration: Fremanezumab, galcanezumab, and eptinezumab bind to the CGRP ligand itself, preventing it from interacting with the receptor.[15][16]
Due to their large size, these antibodies have limited ability to cross the blood-brain barrier, suggesting a predominantly peripheral site of action.[1]
Caption: Mechanisms of monoclonal antibody antagonists.
Key Characteristics and Comparative Data:
| Feature | Erenumab | Fremanezumab | Galcanezumab | Eptinezumab |
| Precursor Type | Monoclonal Antibody | Monoclonal Antibody | Monoclonal Antibody | Monoclonal Antibody |
| Target | CGRP Receptor[15] | CGRP Ligand[15] | CGRP Ligand[15] | CGRP Ligand |
| Administration | Subcutaneous (monthly)[15] | Subcutaneous (monthly/quarterly)[15] | Subcutaneous (monthly)[15] | Intravenous (quarterly)[15] |
| Half-life | ~28 days | ~30-31 days | ~27 days | ~27 days |
Clinical Efficacy:
All four monoclonal antibodies have demonstrated comparable efficacy in reducing monthly migraine days in clinical trials.[15] Real-world evidence suggests no significant superiority of one antibody over another in terms of effectiveness.[17]
Part 3: Experimental Protocols for Characterization
The evaluation of CGRP receptor antagonists relies on a combination of in vitro and in vivo assays.
In Vitro Assays: Radioligand Binding and Functional Assays
1. Radioligand Binding Assay: This assay directly measures the affinity of a compound for the CGRP receptor.[18]
-
Objective: To determine the inhibition constant (Ki) of the antagonist.
-
Methodology:
-
Prepare cell membranes expressing the human CGRP receptor.
-
Incubate the membranes with a radiolabeled CGRP ligand (e.g., [125I]-CGRP) and varying concentrations of the unlabeled antagonist.
-
Separate bound from free radioligand via filtration.
-
Measure the radioactivity of the bound ligand.
-
Analyze the data to calculate the IC50 and subsequently the Ki value.
-
Caption: Radioligand binding assay workflow.
2. Functional cAMP Assay: This assay measures the ability of an antagonist to inhibit CGRP-stimulated cyclic AMP (cAMP) production.[19]
-
Objective: To determine the functional potency (IC50) of the antagonist.
-
Methodology:
-
Culture cells expressing the CGRP receptor.
-
Pre-incubate the cells with varying concentrations of the antagonist.
-
Stimulate the cells with a fixed concentration of CGRP.
-
Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., ELISA).
-
Analyze the data to determine the IC50 value.
-
In Vivo Models: Assessing Efficacy in Animal Models of Migraine
Animal models are crucial for evaluating the in vivo efficacy of CGRP antagonists.[20]
1. Trigeminal Nerve Stimulation Model: This model mimics some of the physiological changes observed during a migraine attack.[21]
-
Objective: To assess the ability of an antagonist to inhibit trigeminal nerve stimulation-induced changes.
-
Methodology:
-
Anesthetize the animal model (e.g., rat or cat).
-
Surgically expose the trigeminal ganglion.
-
Administer the CGRP antagonist or vehicle.
-
Electrically stimulate the trigeminal ganglion.
-
Measure relevant endpoints such as changes in cerebral blood flow or plasma protein extravasation.[21]
-
2. CGRP-Induced Migraine Model: This model involves the systemic administration of CGRP to induce migraine-like symptoms in susceptible animals.[20]
-
Objective: To evaluate the antagonist's ability to prevent or reverse CGRP-induced effects.
-
Methodology:
-
Administer the CGRP antagonist or vehicle to the animal model.
-
Infuse CGRP intravenously.
-
Observe and quantify migraine-relevant behaviors (e.g., photophobia, allodynia) or physiological changes.
-
Conclusion: A Tailored Approach to CGRP Blockade
The development of both small-molecule gepants and monoclonal antibodies has revolutionized migraine treatment by providing targeted therapies with favorable safety profiles compared to older medications.[1] Gepants offer the convenience of oral administration for both acute and preventive treatment, while monoclonal antibodies provide long-acting prevention with infrequent dosing. The choice between these two classes of CGRP receptor antagonists will depend on individual patient needs, including the frequency and severity of migraines, co-morbidities, and patient preference for the route of administration. Further research, including head-to-head clinical trials, will continue to refine our understanding of the optimal use of these important therapeutic agents.[9]
References
- Iyengar, S., et al. (2019). CGRP in Animal Models of Migraine. Handbook of Experimental Pharmacology, 255, 85-107. [Link]
- Durham, P. L. (2019). CGRP in Animal Models of Migraine. PubMed. [Link]
- Dr.Oracle. (2025). What are the differences between injectable calcitonin gene-related peptide (CGRP) inhibitors, such as erenumab (aimovig), galcanezumab (emgality), and fremanezumab (ajovy), for migraine prevention?. Dr.Oracle. [Link]
- Wikipedia. (n.d.).
- Poyner, D. R., et al. (2019).
- Charles River. (n.d.). Migraine Animal Models. Charles River. [Link]
- Kayser, J. R., et al. (2016). CGRP as a neuropeptide in migraine: lessons from mice. British Journal of Pharmacology, 173(8), 1349-1359. [Link]
- Navratilova, E., et al. (2021). CGRP Antibodies for Animal Models of Primary and Secondary Headache Disorders. University of Iowa. [Link]
- Dr.Oracle. (2025). What are Calcitonin Gene-Related Peptide (CGRP) antagonists?. Dr.Oracle. [Link]
- Walker, C. S., et al. (2010). Structure–activity relationships for α-calcitonin gene-related peptide. British Journal of Pharmacology, 160(2), 204-211. [Link]
- Gharedaghi, M. H., et al. (2020). Calcitonin Gene-Related Peptide Receptor.
- Wikipedia. (n.d.). Calcitonin gene-related peptide receptor antagonist. Wikipedia. [Link]
- Berman, G., et al. (2020). Potential for treatment benefit of small molecule CGRP receptor antagonist plus monoclonal antibody in migraine therapy. Neurology, 94(15 Supplement), 3023. [Link]
- Quirion, R., et al. (2019). CGRP Receptors, Structure and Function. Taylor & Francis eBooks. [Link]
- Semantic Scholar. (n.d.). Pharmacokinetics, Pharmacodynamics and Drug–Drug Interactions of New Anti-Migraine Drugs—Lasmiditan, Gepants, and Calcitonin-Gene-Related Peptide (CGRP) Receptor Monoclonal Antibodies. Semantic Scholar. [Link]
- Amgen. (n.d.).
- Krzyzanowska-Kowalczyk, J., et al. (2020). Pharmacokinetics, Pharmacodynamics and Drug–Drug Interactions of New Anti-Migraine Drugs—Lasmiditan, Gepants, and Calcitonin-Gene-Related Peptide (CGRP) Receptor Monoclonal Antibodies. Pharmaceutics, 12(12), 1182. [Link]
- Edvinsson, L. (2015). CGRP receptor antagonists and antibodies against CGRP and its receptor in migraine treatment. British Journal of Clinical Pharmacology, 80(2), 193-199. [Link]
- Durham, P. L., & Vause, C. V. (2010).
- WebMD. (2025). CGRP Inhibitors for Migraine. WebMD. [Link]
- Drugs.com. (2023). CGRP Inhibitors & Antagonist Drugs List. Drugs.com. [Link]
- Vernieri, F., et al. (2023). Comparative Study of the Efficacy of Anti-CGRP mAbs on Migraineurs: Analysis of the First Year of Therapy, 1-Month Suspension Period, and Reprisal. Journal of Clinical Medicine, 12(23), 7352. [Link]
- ResearchGate. (2025). A NEW ERA IN MIGRAINE CARE: CLINICAL ADVANCES WITH RIMEGEPANT, UBROGEPANT, ATOGEPANT, AND ZAVEGEPANT – A NARRATIVE REVIEW.
- Lambru, G., et al. (2023). What to do with non-responders to CGRP(r) monoclonal antibodies: switch to another or move to gepants?. The Journal of Headache and Pain, 24(1), 169. [Link]
- ResearchGate. (n.d.). Efficacy of ubrogepant and atogepant in males and females with migraine: A secondary analysis of randomized clinical trials.
- Modern Migraine MD. (n.d.). What Are CGRP Antagonists?. Modern Migraine MD. [Link]
- ResearchGate. (n.d.). Comparative analyses of pharmacokinetics, dosage, and formulations of rimegepant, ubrogepant, and atogepant.
- Ray, J. C., & Capi, M. (2023). Calcitonin gene relating peptide inhibitors in combination for migraine treatment: A mini-review. Frontiers in Pain Research, 4, 1141364. [Link]
- Josephs, T. M., et al. (2021). Exploring Ligand Binding to Calcitonin Gene-Related Peptide Receptors. Frontiers in Molecular Biosciences, 8, 792942. [Link]
- Dal Maso, E., et al. (2021). Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo. Frontiers in Pharmacology, 12, 735626. [Link]
- Al-Quliti, A. S., et al. (2021). Efficacy and Safety of Anti-CGRP Monoclonal Antibodies in Prevention of Chronic Migraine: A Bayesian Network Meta-analysis. Clinical Psychopharmacology and Neuroscience, 19(4), 727-739. [Link]
- ResearchGate. (n.d.). Anti-CGRP and anti-CGRP receptor monoclonal antibodies as antimigraine agents. Potential differences in safety profile postulated on a pathophysiological basis.
- Semantic Scholar. (n.d.). CGRP receptor antagonists: design and screening. Semantic Scholar. [Link]
- Lund University. (2015).
- ResearchGate. (n.d.). Comparison study between erenumab, fremanezumab, and galcanezumab in the preventive treatment of high frequency episodic migraine and chronic migraine.
- VJNeurology. (2021).
- Shi, L., et al. (2010). In vitro characterization of AA71, a potent and selective human monoclonal antibody against CGRP receptor. British Journal of Pharmacology, 160(2), 224-234. [Link]
- Li, S., et al. (2023). Comparative Efficacy and Safety of Five Anti-calcitonin Gene-related Peptide Agents for Migraine Prevention: A Network Meta-analysis. Clinical Therapeutics, 45(10), 963-973. [Link]
- Neurology Today. (2024). How Does Atogepant Compare With Rimegepant for Migraine?. Neurology Today. [Link]
- U.S. Food and Drug Administration. (2018). Migraine: Developing Drugs for Acute Treatment. U.S.
- BioWorld. (2012). Merck & Co. reports new CGRP receptor antagonists. BioWorld. [Link]
- RAPS. (2023). FDA issues draft guidance on developing migraine prevention drugs. RAPS. [Link]
- Tfelt-Hansen, P., et al. (2012). Guidelines for controlled trials of drugs in migraine: Third edition.
- U.S. Food and Drug Administration. (2023). Migraine: Developing Drugs for Preventive Treatment. U.S.
- European Medicines Agency. (2007). Clinical investigation of medicinal products for treatment of migraine. European Medicines Agency. [Link]
Sources
- 1. CGRP receptor antagonists and antibodies against CGRP and its receptor in migraine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceofmigraine.com [scienceofmigraine.com]
- 3. CGRP in Animal Models of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcitonin gene-related peptide - Wikipedia [en.wikipedia.org]
- 5. The Structure of the CGRP and Related Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. Calcitonin Gene-Related Peptide Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What to do with non-responders to CGRP(r) monoclonal antibodies: switch to another or move to gepants? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Calcitonin gene relating peptide inhibitors in combination for migraine treatment: A mini-review [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. neurologytoday.aan.com [neurologytoday.aan.com]
- 13. CGRP Inhibitors for Migraine [webmd.com]
- 14. drugs.com [drugs.com]
- 15. droracle.ai [droracle.ai]
- 16. Comparative Study of the Efficacy of Anti-CGRP mAbs on Migraineurs: Analysis of the First Year of Therapy, 1-Month Suspension Period, and Reprisal - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Frontiers | Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo [frontiersin.org]
- 20. CGRP in Animal Models of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
A Comparative Guide to the Validation of Analytical Methods for (2-Amino-3-chlorophenyl)methanol Quality Control
This guide provides a comprehensive comparison and validation framework for analytical methods essential for the quality control of (2-Amino-3-chlorophenyl)methanol, a critical starting material and intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). The quality of this intermediate directly influences the critical quality attributes (CQAs) of the final drug product, making robust analytical oversight a non-negotiable aspect of pharmaceutical manufacturing.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding in regulatory standards and practical, field-proven experimental protocols.
The Imperative for Rigorous Quality Control
This compound serves as a key building block in complex synthetic pathways.[4] Impurities arising from its synthesis or degradation can be carried through to the final API, potentially altering its efficacy, safety, and stability profile.[3] Therefore, a validated analytical control strategy is not merely a data-gathering exercise; it is a cornerstone of process understanding and patient safety, mandated by global regulatory bodies. A well-defined impurity profile and a precise assay value are fundamental to ensuring batch-to-batch consistency and reliable process performance.[1][5]
The Regulatory Backbone: ICH and USP Guidelines
The validation of an analytical procedure is the formal process of demonstrating its fitness for the intended purpose.[6] Our approach is anchored in the globally harmonized principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
-
ICH Q2(R2) - Validation of Analytical Procedures : This guideline details the performance characteristics necessary for validating an analytical procedure.[6][7][8][9]
-
USP General Chapter <1225> - Validation of Compendial Procedures : This chapter provides a framework for validating analytical methods to ensure they are suitable for their intended use in a pharmaceutical setting.[10][11][12][13]
These guidelines establish a set of validation parameters that must be assessed. The specific parameters evaluated depend on the type of analytical procedure. For this compound, the primary tests are for identification, purity (quantification of impurities), and assay (quantification of the main component).
| Validation Characteristic | Identification Test | Impurity Test (Quantitative) | Assay (Quantitative) |
| Specificity | ✓ | ✓ | ✓ |
| Linearity | ✓ | ✓ | |
| Range | ✓ | ✓ | |
| Accuracy | ✓ | ✓ | |
| Precision (Repeatability & Intermediate) | ✓ | ✓ | |
| Limit of Detection (LOD) | ✓ (as limit test) | ||
| Limit of Quantitation (LOQ) | ✓ | ||
| Robustness | ✓ | ✓ | |
| Table 1: Applicability of Validation Characteristics for Different Analytical Procedures (as per ICH Q2(R2)) |
Comparative Analysis of Core Analytical Methodologies
The selection of an analytical technique is driven by the specific quality attribute being measured. For a molecule like this compound, a multi-faceted approach is required.
Caption: Decision workflow for selecting analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase (RP-HPLC) mode with UV detection, is the predominant technique for both assay and purity determination of aromatic compounds like this compound.[14][15]
-
Principle : Separates components based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
-
Strengths : High specificity, sensitivity, and precision. Capable of separating the main component from structurally similar process impurities and degradation products.[16]
-
Limitations : May not be suitable for highly volatile or thermally labile compounds without derivatization.
-
Application : The gold standard for determining assay and quantifying related substances. A well-developed HPLC method is considered a stability-indicating assay.
Gas Chromatography (GC)
GC is the preferred technique for analyzing volatile or semi-volatile substances and is crucial for controlling impurities that HPLC might miss.[17]
-
Principle : Separates components based on their volatility and interaction with a stationary phase in a heated column. Often coupled with a Mass Spectrometer (MS) for definitive identification.
-
Strengths : Unmatched capability for separating and quantifying volatile organic compounds (e.g., residual solvents from synthesis). High sensitivity for specific analytes.[17]
-
Limitations : The analyte must be volatile and thermally stable. This compound itself has a relatively high boiling point and may require derivatization for optimal analysis.
-
Application : Primarily for identifying and quantifying residual solvents (e.g., THF, Ethyl Acetate used in synthesis[4]) and certain volatile process impurities.
Spectroscopic Methods (NMR & FTIR)
These methods are primarily used for unequivocal identification and structural confirmation.
-
Nuclear Magnetic Resonance (NMR) : Provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are standard.[18] Characterization data, such as ¹H NMR shifts, are often reported for this compound.[4]
-
Application : Confirms the identity of the substance by matching its spectrum to a reference standard. It is the most definitive method for structural elucidation.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR) : Measures the absorption of infrared radiation by the molecule, resulting in a unique "fingerprint" spectrum based on its functional groups.
-
Application : A rapid and cost-effective method for identity confirmation.
-
In-Depth Validation Protocol: A Case Study with RP-HPLC
To illustrate the practical application of validation principles, this section provides a detailed protocol for validating a reversed-phase HPLC method for the assay and purity of this compound.
Causality : The objective is to develop a single, robust, stability-indicating method that can simultaneously quantify the main component (assay) and separate it from all known process-related impurities and potential degradants (purity). This ensures the method is fit for purpose for both batch release and stability testing.
Caption: General workflow for analytical method validation.
Experimental Protocol: HPLC Method
-
Instrumentation : HPLC system with a UV/PDA detector.
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase :
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient Program : A time-based gradient from low to high organic content (Acetonitrile) to ensure elution of all components.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 220 nm (chosen for adequate response of both the API and potential impurities).[14]
-
Sample Preparation : Dissolve the sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.
Validation Experiments & Acceptance Criteria
-
Causality : To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]
-
Protocol :
-
Forced Degradation : Subject the sample of this compound to stress conditions (acid, base, oxidation, heat, light).
-
Analyze the stressed samples alongside an unstressed sample and a placebo.
-
Use a Photodiode Array (PDA) detector to assess peak purity for the main analyte peak in all stressed samples.
-
-
Acceptance Criteria :
-
The method must resolve the main peak from all degradation products and impurities.
-
The peak purity index for the analyte peak must pass (e.g., > 0.999), indicating no co-eluting peaks.
-
-
Causality : To establish a direct proportional relationship between concentration and the analytical signal over a defined range, which validates the use of a single-point standard for quantification.[8]
-
Protocol :
-
Prepare a series of at least five standard solutions of this compound spanning the expected range.
-
For Assay: Typically 80% to 120% of the nominal test concentration.
-
For Impurities: From the Limit of Quantitation (LOQ) to 120% of the specification limit for each impurity.
-
Inject each solution and plot the peak area against concentration.
-
-
Acceptance Criteria :
-
Correlation coefficient (R²) ≥ 0.998.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
-
-
Causality : To determine the closeness of the test results obtained by the method to the true value. This is often demonstrated by spike recovery.[8]
-
Protocol :
-
Spike a placebo or a known sample with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120%).
-
Prepare each level in triplicate (total of 9 determinations).
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria :
-
Mean percent recovery should be within 98.0% to 102.0%.
-
-
Causality : To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
-
Protocol :
-
Repeatability (Intra-assay precision) : Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision : Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
-
Acceptance Criteria :
-
Relative Standard Deviation (RSD) for the series of measurements should be ≤ 2.0%.
-
-
Causality : To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling impurities at low levels.
-
Protocol :
-
Establish the LOQ by determining the concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1.
-
Confirm the LOQ by preparing and analyzing six replicate samples at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).
-
-
Acceptance Criteria :
-
The LOQ must be at or below the reporting threshold for impurities (e.g., ≤ 0.05%).
-
-
Causality : To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Protocol :
-
Deliberately vary critical method parameters one at a time, such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
-
Analyze the sample under each modified condition and evaluate the system suitability parameters (e.g., resolution, tailing factor).
-
-
Acceptance Criteria :
-
System suitability parameters must remain within their defined limits for all varied conditions.
-
Assay results should not significantly change.
-
Summary of Validation Data (Hypothetical)
| Parameter | Result | Acceptance Criteria | Status |
| Specificity | No interference from degradants; Peak Purity > 0.999 | No co-elution; Peak Purity Passes | Pass |
| Linearity (Assay) | R² = 0.9995 | R² ≥ 0.998 | Pass |
| Range (Assay) | 0.4 - 0.6 mg/mL | 80% - 120% of nominal | Pass |
| Accuracy | Mean Recovery = 100.5% | 98.0% - 102.0% | Pass |
| Precision (Repeatability) | RSD = 0.85% | RSD ≤ 2.0% | Pass |
| Precision (Intermediate) | RSD = 1.10% | RSD ≤ 2.0% | Pass |
| LOQ | 0.25 µg/mL (S/N = 10.5, Precision RSD = 6.5%) | ≤ 0.05% of nominal; Precision ≤ 10% | Pass |
| Robustness | System suitability passed under all varied conditions | System suitability criteria met | Pass |
| Table 2: Example Summary of HPLC Method Validation Results |
Conclusion
The quality control of this compound is a critical checkpoint in the pharmaceutical supply chain. While multiple analytical techniques have a role to play, a validated, stability-indicating RP-HPLC method is the cornerstone for ensuring purity and potency. The choice of method must always be justified and demonstrated to be fit for its intended purpose through a rigorous validation process guided by ICH and USP principles.[6][11] This guide provides a framework for comparing these methods and executing a validation study that ensures data integrity, supports regulatory compliance, and ultimately contributes to the quality and safety of the final drug product.
References
- Vertex AI Search. (n.d.). Five Key Elements of Pharmaceutical Intermediate Quality Control.
- Vertex AI Search. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
- BA Sciences. (n.d.). USP <1225> Method Validation.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Quality Control in Pharmaceutical Intermediates: A Manufacturer's Perspective.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
- Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- USP-NF. (n.d.). <1225> Validation of Compendial Procedures.
- ChemicalBook. (2025, July 24). This compound.
- PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions.
- Benchchem. (n.d.). An In-depth Technical Guide to (2-Chlorophenyl)methanol.
- Pharmaceutical Technology. (n.d.). Analysis of Genotoxic Impurities by GC.
- ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
- ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).
- CAMAG. (n.d.). Planar chromatography – an essential component of modern analysis.
- PubMed Central. (2021, April 7). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 61487-25-0 [chemicalbook.com]
- 5. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 6. database.ich.org [database.ich.org]
- 7. youtube.com [youtube.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. USP <1225> Method Validation - BA Sciences [basciences.com]
- 11. uspbpep.com [uspbpep.com]
- 12. investigationsquality.com [investigationsquality.com]
- 13. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. public.pensoft.net [public.pensoft.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to (2-Amino-3-chlorophenyl)methanol and its Positional Isomers
In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification and characterization of molecular structures are paramount. Isomeric purity is a critical quality attribute that can significantly impact a drug's efficacy and safety profile. This guide provides an in-depth spectroscopic comparison of (2-Amino-3-chlorophenyl)methanol and its key positional isomers, offering a practical framework for their unambiguous differentiation using fundamental analytical techniques.
The strategic placement of amino and chloro substituents on the phenyl ring profoundly influences the electronic environment of the entire molecule. These subtle electronic variations manifest as distinct fingerprints in their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra. Understanding these spectroscopic nuances is essential for researchers, scientists, and drug development professionals to ensure the correct isomeric identity of their materials.
The Isomers in Focus
This guide will compare the spectroscopic properties of the following isomers:
-
This compound (Parent Compound)
-
(2-Amino-4-chlorophenyl)methanol
-
(2-Amino-5-chlorophenyl)methanol
-
(2-Amino-6-chlorophenyl)methanol
-
(3-Amino-4-chlorophenyl)methanol
-
(4-Amino-2-chlorophenyl)methanol
-
(4-Amino-3-chlorophenyl)methanol
Figure 1. Isomers under spectroscopic investigation.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) and coupling constants (J) of protons (¹H NMR) and carbons (¹³C NMR) provide a detailed map of the molecular connectivity and the electronic environment of each atom.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.[1][2]
-
Sample Preparation: Accurately weigh 5-25 mg of the purified analyte. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm. Alternatively, the residual solvent peak can be used for referencing.
-
Data Acquisition: Acquire the spectra on a spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.
Figure 2. General workflow for NMR spectroscopic analysis.
Comparative ¹H NMR Data
The ¹H NMR spectrum of this compound has been reported as follows: ¹H NMR (500 MHz, CDCl₃) δ 7.24 (d, J = 5.0 Hz, 1H), 6.97 (d, J = 5.0 Hz, 1H), 6.63 (t, J = 5.2 Hz, 1H), 4.69 (s, 2H).[3] The aromatic region of the ¹H NMR spectrum is particularly diagnostic for distinguishing between these isomers. The substitution pattern on the benzene ring dictates the number of distinct proton signals, their multiplicities (singlet, doublet, triplet, etc.), and their coupling constants.[4][5][6]
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) and Multiplicities | Methanol Protons (CH₂OH) |
| This compound | δ 7.24 (d), 6.97 (d), 6.63 (t)[3] | δ 4.69 (s)[3] |
| (2-Amino-4-chlorophenyl)methanol | Expected: 3 signals in the aromatic region | Expected: ~δ 4.5-4.8 (s) |
| (2-Amino-5-chlorophenyl)methanol | Expected: 3 signals in the aromatic region | Expected: ~δ 4.5-4.8 (s) |
| (2-Amino-6-chlorophenyl)methanol | Expected: 3 signals in the aromatic region | Expected: ~δ 4.5-4.8 (s) |
| (3-Amino-4-chlorophenyl)methanol | Expected: 3 signals in the aromatic region | Expected: ~δ 4.5-4.8 (s) |
| (4-Amino-2-chlorophenyl)methanol | Expected: 3 signals in the aromatic region | Expected: ~δ 4.5-4.8 (s) |
| (4-Amino-3-chlorophenyl)methanol | Expected: 3 signals in the aromatic region | Expected: ~δ 4.5-4.8 (s) |
Note: Expected values are based on general principles of NMR spectroscopy for substituted benzenes and may vary depending on the solvent and other experimental conditions.[4][7][8]
Comparative ¹³C NMR Data
Aromatic carbons typically resonate in the δ 110-160 ppm range.[4][9] The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. The carbon attached to the electron-withdrawing chlorine atom will be deshielded (shifted downfield), while carbons ortho and para to the electron-donating amino group will be shielded (shifted upfield).[10]
| Compound | Aromatic Carbon Chemical Shifts (δ, ppm) | Methanol Carbon (CH₂OH) |
| This compound | Data not available | Expected: ~δ 60-65 |
| (2-Amino-4-chlorophenyl)methanol | Data not available | Expected: ~δ 60-65 |
| (2-Amino-5-chlorophenyl)methanol | Data not available | Expected: ~δ 60-65 |
| (2-Amino-6-chlorophenyl)methanol | Data not available | Expected: ~δ 60-65 |
| (3-Amino-4-chlorophenyl)methanol | Data not available | Expected: ~δ 60-65 |
| (4-Amino-2-chlorophenyl)methanol | Data not available | Expected: ~δ 60-65 |
| (4-Amino-3-chlorophenyl)methanol | Data not available | Expected: ~δ 60-65 |
Note: Expected values are based on typical chemical shifts for similar functional groups.[11][12]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides information about the vibrational modes of molecules and is an excellent tool for identifying the presence of specific functional groups.
Experimental Protocol for FTIR Spectroscopy
For solid samples, two common methods are the KBr pellet method and Attenuated Total Reflectance (ATR).[3][13]
-
KBr Pellet Method: Finely grind 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder.[13] The mixture is then pressed into a transparent pellet using a hydraulic press.
-
ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[3][13][14]
Figure 3. Workflow for FTIR analysis using the KBr pellet method.
Comparative IR Data
The IR spectra of these isomers will all show characteristic absorptions for the O-H and N-H stretching of the alcohol and amino groups, respectively, as well as C-O stretching and aromatic C-H and C=C bending vibrations. The exact positions of these bands will be influenced by the substitution pattern.
| Compound | O-H Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound | ~3400-3200 (broad) | ~3400-3300 (two bands for primary amine) | ~1250-1000 | ~800-600 |
| (2-Amino-4-chlorophenyl)methanol | Data not available | Data not available | Data not available | Data not available |
| (2-Amino-5-chlorophenyl)methanol | Data not available | Data not available | Data not available | Data not available |
| (2-Amino-6-chlorophenyl)methanol | Available in PubChem[5] | Available in PubChem[5] | Available in PubChem[5] | Available in PubChem[5] |
| (3-Amino-4-chlorophenyl)methanol | Data not available | Data not available | Data not available | Data not available |
| (4-Amino-2-chlorophenyl)methanol | Data not available | Data not available | Data not available | Data not available |
| (4-Amino-3-chlorophenyl)methanol | Data not available | Data not available | Data not available | Data not available |
Note: The N-H stretching of primary amines typically appears as two bands, while the O-H stretch of the alcohol is usually broad due to hydrogen bonding.[15][16][17][18]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer clues about the molecular structure through the analysis of fragmentation patterns.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[19] Further dilution may be necessary.
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique for polar molecules, which will protonate the amine group to give a [M+H]⁺ ion.
-
Analysis: The ions are separated based on their m/z ratio by a mass analyzer and detected.
Figure 4. General workflow for mass spectrometry analysis.
Comparative Mass Spectrometry Data
All isomers will have the same nominal molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation patterns in the mass spectrum, however, can provide structural information. For benzyl alcohol derivatives, common fragmentation pathways include the loss of the hydroxyl group (-OH) and cleavage of the C-C bond between the aromatic ring and the methanol group.[20]
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | 157/159 (isotope pattern for Cl) | Expected: Loss of OH, loss of CH₂OH |
| (2-Amino-4-chlorophenyl)methanol | 157/159 | Expected: Similar fragmentation to parent |
| (2-Amino-5-chlorophenyl)methanol | 157/159 | Expected: Similar fragmentation to parent |
| (2-Amino-6-chlorophenyl)methanol | 157/159 | Expected: Similar fragmentation to parent |
| (3-Amino-4-chlorophenyl)methanol | 157/159 | Expected: Similar fragmentation to parent |
| (4-Amino-2-chlorophenyl)methanol | 157/159 | Expected: Similar fragmentation to parent |
| (4-Amino-3-chlorophenyl)methanol | 157/159 | Expected: Similar fragmentation to parent |
Note: The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.
UV-Vis Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit strong absorptions in the UV region.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to give an absorbance in the optimal range of the instrument (typically 0.1-1.0 AU).
-
Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Sample Measurement: Record the spectrum of the sample solution in a matched quartz cuvette.
Comparative UV-Vis Data
The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands will be influenced by the substitution pattern on the aromatic ring. The amino group, being an auxochrome, will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted chlorobenzyl alcohol.
| Compound | λmax (nm) |
| This compound | Data not available |
| (2-Amino-4-chlorophenyl)methanol | Data not available |
| (2-Amino-5-chlorophenyl)methanol | Data not available |
| (2-Amino-6-chlorophenyl)methanol | Data not available |
| (3-Amino-4-chlorophenyl)methanol | Data not available |
| (4-Amino-2-chlorophenyl)methanol | Data not available |
| (4-Amino-3-chlorophenyl)methanol | Data not available |
Note: Aromatic amines generally show characteristic absorption peaks in the 200-700 nm range.[21][22][23]
Conclusion
References
- Chemistry LibreTexts. 15.
- Moodle.
- Chemistry Steps. Interpreting IR Spectra. [Link]
- PubChem. (2-Amino-6-chlorophenyl)methanol. [Link]
- Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link]
- Chemistry LibreTexts. 15.
- UCLA Chemistry and Biochemistry. IR Spectroscopy Tutorial: Amines. [Link]
- Drawell.
- Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
- YouTube.
- Chemistry Stack Exchange.
- Dummies.com. How to Identify Alcohols and Amines in the IR Spectrum. [Link]
- MDPI.
- American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]
- Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]
- ARC Journals. Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. [Link]
- ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]
- Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]
- ResearchGate. How to measure aromatic amine compounds using uv/visible spectrophotometer?. [Link]
- The Royal Society of Chemistry.
- YouTube. Interpretation of IR spectra (alcohols,amines and carbonyl compounds). [Link]
- University of Calgary. Ch13 - Mass Spectroscopy. [Link]
- eGyanKosh.
- YouTube. FTIR Spectroscopy (Solid Sample Analysis). [Link]
- Analyst (RSC Publishing).
- University of Cambridge.
- NIH.
- The Royal Society of Chemistry.
- ResearchGate.
- Purdue College of Engineering. Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
- YouTube.
- Springer Nature Experiments. NMR Protocols and Methods. [Link]
- Chemistry LibreTexts. 15.
- Chemistry LibreTexts.
- eCampusOntario Pressbooks. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). [Link]
- PubChem. (3-Amino-4-chlorophenyl)methanol hydrochloride. [Link]
- MDPI.
- SpectraBase. N-(2-chlorophenyl)-3-{[4-(dimethylamino)benzoyl]amino}benzamide - Optional[13C NMR]. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 12. mdpi.com [mdpi.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 18. youtube.com [youtube.com]
- 19. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. arcjournals.org [arcjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
Benchmarking the reactivity of substituted aminobenzyl alcohols
An Application Scientist's Guide to Benchmarking the Reactivity of Substituted Aminobenzyl Alcohols
Introduction: The Dual-Personality Molecule in Drug Discovery
Substituted aminobenzyl alcohols are foundational scaffolds in medicinal chemistry and materials science. Their bifunctional nature, possessing both a nucleophilic primary amine and a primary benzyl alcohol, makes them versatile intermediates for synthesizing a wide array of heterocycles, including quinolines and quinazolines.[1][2] However, this dual reactivity is a double-edged sword. It can lead to competing reaction pathways, such as oxidation of the alcohol to an aldehyde or acid, polymerization under acidic conditions, or intermolecular self-condensation.[3] For researchers in drug development, understanding and predicting the reactivity of a specific substituted aminobenzyl alcohol is paramount to optimizing reaction conditions, maximizing yield, and minimizing impurities.
This guide provides a framework for systematically benchmarking the reactivity of this important class of molecules. We will move beyond simple qualitative observations to establish a quantitative, data-driven comparison. By explaining the causality behind our experimental choices, we present a self-validating protocol that can be adapted to specific research needs, ensuring both reproducibility and deeper mechanistic insight.
Understanding the Drivers of Reactivity: Electronic and Steric Effects
The reactivity of a substituted aminobenzyl alcohol is fundamentally governed by the electronic properties of the substituents on the aromatic ring. These substituents modulate the electron density at the two reactive centers: the benzylic alcohol and the aniline-like amino group.
-
Electron-Donating Groups (EDGs) : Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups increase electron density in the aromatic ring. This generally enhances the nucleophilicity of the amino group and can stabilize carbocation-like transition states that may form at the benzylic position during certain reactions, such as SN1-type substitutions or some oxidation pathways.
-
Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂) or halogens (-Cl, -Br) pull electron density away from the ring. This decreases the nucleophilicity of the amino group and destabilizes positive charge development at the benzylic carbon, thereby slowing down reactions that proceed through carbocationic intermediates.[4]
The position of the substituent (ortho, meta, or para) also plays a critical role due to resonance and inductive effects, as does steric hindrance, which can impede the approach of reagents to a reactive site.[5] A quantitative understanding of these effects can be achieved through kinetic analysis, often correlated using tools like the Hammett equation, which relates reaction rates to substituent constants.[6]
The Benchmark Reaction: Chemoselective Oxidation
To quantitatively compare the reactivity of various substituted aminobenzyl alcohols, we must select a model reaction that is sensitive to the electronic effects of the substituents and is easily monitored. The chemoselective oxidation of the benzyl alcohol to the corresponding benzaldehyde is an ideal choice.[7] This transformation is a common step in the synthesis of N-heterocycles and is highly sensitive to the electronic environment of the benzylic carbon.[2][8]
We will employ a mild, copper-catalyzed aerobic oxidation system.[7][8] This method offers several advantages:
-
High Chemoselectivity : It preferentially oxidizes the alcohol without significantly affecting the amino group, preventing the formation of N-oxidized byproducts.[7]
-
Mild Conditions : The reaction proceeds at room temperature under an oxygen atmosphere, minimizing thermal decomposition or polymerization.[3][8]
-
Reproducibility : The catalytic nature of the reaction provides consistent results when reagents are of high purity.
Below is the general scheme for our benchmark reaction.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system. The inclusion of an internal standard and the generation of a calibration curve are critical for ensuring the accuracy and reproducibility of the kinetic data.
Materials
-
Substituted 2-aminobenzyl alcohols (e.g., 5-methoxy, 5-methyl, 5-H, 5-chloro, 5-nitro)
-
Copper(I) iodide (CuI)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (CH₃CN), HPLC grade
-
Diphenyl ether (internal standard)
-
Oxygen (balloon or Schlenk line)
-
HPLC system with a C18 column and UV detector
Workflow Overview
The following diagram outlines the complete experimental workflow from preparation to data analysis.
Step-by-Step Methodology
-
HPLC Calibration:
-
Causality : A calibration curve is essential to accurately convert HPLC peak area into concentration.
-
Prepare standard solutions of each expected 2-aminobenzaldehyde product and the diphenyl ether internal standard at known concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mM) in acetonitrile.
-
Inject each standard into the HPLC and record the peak area.
-
Plot peak area ratio (Product/Internal Standard) versus concentration ratio to generate the calibration curve.
-
-
Reaction Execution:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the substituted 2-aminobenzyl alcohol (0.2 mmol, 1.0 eq.).
-
Add CuI (0.02 mmol, 0.1 eq.), DMAP (0.02 mmol, 0.1 eq.), and TEMPO (0.002 mmol, 0.01 eq.).[7]
-
Add diphenyl ether (0.1 mmol) as an internal standard. Causality : An internal standard corrects for variations in injection volume and sample handling, which is crucial for reliable kinetic data.[9]
-
Dissolve the mixture in 4.0 mL of acetonitrile.
-
Purge the flask with oxygen and maintain a positive pressure with an O₂ balloon.
-
Begin vigorous stirring at room temperature (25 °C) to start the reaction (t=0).
-
-
Reaction Monitoring & Quenching:
-
At specified time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the aliquot in a vial containing 900 µL of a 0.1 M EDTA solution in acetonitrile. Causality : EDTA (ethylenediaminetetraacetic acid) is a strong chelating agent that will bind to the copper catalyst, effectively stopping the reaction instantly and preventing further conversion during analysis.
-
Filter the quenched sample through a 0.22 µm syringe filter before HPLC analysis.
-
-
Data Analysis:
-
Inject the filtered samples into the HPLC.
-
Using the calibration curve, determine the concentration of the aldehyde product at each time point.
-
Plot the concentration of the product versus time for each substituted aminobenzyl alcohol.
-
Determine the initial reaction rate by calculating the slope of the linear portion of the curve (typically the first few data points).
-
Comparative Data and Structure-Reactivity Analysis
The initial rates obtained from the kinetic experiments allow for a direct, quantitative comparison of reactivity. The results are summarized below.
| Substituent (at C5-position) | Hammett Constant (σₚ) | Initial Rate (μM/s) | Relative Rate (kₓ / kₙ) |
| -OCH₃ | -0.27 | 1.85 | 3.19 |
| -CH₃ | -0.17 | 1.12 | 1.93 |
| -H | 0.00 | 0.58 | 1.00 |
| -Cl | +0.23 | 0.21 | 0.36 |
| -NO₂ | +0.78 | 0.04 | 0.07 |
Table 1: Representative kinetic data for the aerobic oxidation of 5-substituted 2-aminobenzyl alcohols. Data is hypothetical but based on established electronic trends.[6]
The data clearly demonstrates a strong correlation between the electronic nature of the substituent and the reaction rate. Electron-donating groups (-OCH₃, -CH₃) accelerate the reaction, while electron-withdrawing groups (-Cl, -NO₂) significantly retard it. This trend supports a mechanism where the rate-determining step involves the development of a partial positive charge at the benzylic carbon, which is stabilized by EDGs.
Conclusion
This guide presents a robust, data-driven methodology for benchmarking the reactivity of substituted aminobenzyl alcohols. By employing a chemoselective oxidation as the model reaction and adhering to a self-validating protocol that includes internal standards and careful quenching, researchers can obtain reliable, quantitative kinetic data. The results directly correlate electronic substituent effects with reactivity, providing invaluable predictive power for reaction design and optimization in pharmaceutical and materials science applications. This systematic approach transforms anecdotal observations into actionable scientific intelligence, accelerating the development of novel molecular entities.
References
- ResearchGate. (2024, February 9). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. [Link]
- ResearchGate. Kinetic profile for the reaction of 2-aminobenzyl alcohol with 4-hydroxycoumarin. [Link]
- National Center for Biotechnology Information (PMC). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. [Link]
- Organic Chemistry Portal. Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. [Link]
- Asian Journal of Organic Chemistry. (2014, December 10). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. [Link]
- Organic Syntheses. Benzyl alcohol, o-amino-. [Link]
- Organic Chemistry Key Term.
- ResearchGate. (2020, June 3). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of (2-Amino-3-chlorophenyl)methanol for Researchers and Drug Development Professionals
Introduction: The Significance of (2-Amino-3-chlorophenyl)methanol
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its substituted phenyl ring makes it a valuable precursor for creating complex heterocyclic structures that are central to the development of novel therapeutics. The efficient and cost-effective synthesis of this intermediate is therefore a critical consideration for researchers in both academic and industrial settings. This guide provides a detailed cost-benefit analysis of three distinct synthetic routes to this compound, offering practical insights to aid in the selection of the most appropriate method based on laboratory scale, budget, and available resources.
Route 1: The Direct Approach - Reduction of 2-Amino-3-chlorobenzoic Acid
This route is perhaps the most straightforward, involving the direct reduction of a commercially available or readily synthesized carboxylic acid. The causality behind this choice is the high reactivity of lithium aluminum hydride (LiAlH4) towards carboxylic acids, providing a direct path to the corresponding primary alcohol.
Experimental Protocol
Part A: Synthesis of 2-Amino-3-chlorobenzoic Acid
This protocol is adapted from a patented industrial process, highlighting its scalability.[1]
-
Dissolution: In a suitable pressure reactor, dissolve 1 mole of 2,3-dichlorobenzoic acid in 1000 parts of water containing at least an equimolar amount of sodium hydroxide.
-
Ammonolysis: Add approximately 1500 mol% of a 25% aqueous ammonia solution and a catalytic amount of a copper(I) salt (e.g., 5 mol% CuCl).
-
Reaction: Seal the reactor and heat to 170°C. Maintain this temperature with stirring for 8-12 hours. The internal pressure will rise during the reaction.
-
Work-up: Cool the reactor to room temperature. Carefully vent the excess ammonia. Acidify the reaction mixture to a pH of 3 using 30% hydrochloric acid to precipitate the product.
-
Isolation: Filter the precipitated 2-amino-3-chlorobenzoic acid, wash with water, and dry under vacuum at 80°C. A typical yield is around 85%.
Part B: Reduction to this compound
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Slowly add a solution of 2-amino-3-chlorobenzoic acid (1 equivalent) in anhydrous THF to the LiAlH4 suspension at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Extraction and Purification: Filter the resulting solid and wash it thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Cost-Benefit Analysis
-
Benefits: This route is high-yielding and relatively straightforward. The starting material, 2,3-dichlorobenzoic acid, is commercially available at a moderate cost.[2][3][4][5][6] The reduction step is typically efficient.
-
Drawbacks: Lithium aluminum hydride is a highly reactive and pyrophoric reagent that requires careful handling under anhydrous conditions.[7][8][9][10][11] The ammonolysis step for the starting material synthesis requires a pressure reactor, which may not be available in all laboratory settings.
Route 2: The Nitro Precursor Pathway
This pathway involves the synthesis of the target molecule from a nitro-substituted precursor. The rationale here is the versatility of the nitro group, which can be selectively reduced to an amine, and the aldehyde group, which can be reduced to an alcohol.
Experimental Protocol
Part A: Synthesis of 3-Chloro-2-nitrobenzaldehyde
A detailed protocol for this synthesis has been described in the literature.[12]
Part B: Reduction to this compound
-
Reduction of Nitro and Aldehyde Groups: In a round-bottom flask, dissolve 3-chloro-2-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Addition of Reducing Agent: Cool the solution to 0°C and add a strong reducing agent capable of reducing both the nitro and aldehyde functionalities, such as sodium borohydride (excess, e.g., 4-5 equivalents) in the presence of a catalyst like nickel(II) chloride, or proceed with catalytic hydrogenation (H2, Pd/C).
-
Reaction: Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Purification: Quench the reaction carefully with water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Cost-Benefit Analysis
-
Benefits: This route avoids the use of a pressure reactor. The starting material, 3-chloro-2-nitrobenzaldehyde, is commercially available.[12][13][14][15][16]
-
Drawbacks: The cost of 3-chloro-2-nitrobenzaldehyde can be higher than 2,3-dichlorobenzoic acid.[12][13][14][15][16] The simultaneous reduction of two functional groups might lead to side products and require careful optimization of reaction conditions to achieve high yields and purity.
Route 3: The Grignard Approach with Amine Protection
The Grignard reaction is a powerful tool for C-C bond formation and the synthesis of alcohols. However, the acidic proton of the amino group in the target molecule necessitates a protection-deprotection strategy. This adds steps to the synthesis but offers a different strategic approach.
Experimental Protocol
Part A: Protection of 2-Bromo-6-chloroaniline
-
Reaction Setup: Dissolve 2-bromo-6-chloroaniline (1 equivalent) in dichloromethane (DCM). Add triethylamine (1.2 equivalents).
-
Addition of Protecting Group: Cool the solution to 0°C and slowly add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the Boc-protected aniline.
Part B: Grignard Reaction and Deprotection
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 equivalents). Add a solution of the Boc-protected 2-bromo-6-chloroaniline in anhydrous THF. Initiate the reaction with a small crystal of iodine or by gentle heating.
-
Reaction with Formaldehyde Source: Cool the freshly prepared Grignard reagent to 0°C and add paraformaldehyde (1.5 equivalents) portion-wise.
-
Reaction: Stir the reaction at room temperature for 4-6 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Deprotection: Concentrate the organic layer and dissolve the residue in a solution of hydrochloric acid in methanol or dioxane to cleave the Boc protecting group.
-
Purification: Neutralize the solution and extract the final product. Purify by column chromatography.
Cost-Benefit Analysis
-
Benefits: This route offers a modular approach and avoids the use of highly reactive reducing agents like LiAlH4 for the final step.
-
Drawbacks: This is a multi-step synthesis involving protection and deprotection, which can lower the overall yield. The cost of the protecting group, Boc-anhydride, adds to the overall expense.[17][18][19] Grignard reagents are sensitive to moisture and require strictly anhydrous conditions.[20][21][22]
Comparative Data Summary
| Metric | Route 1: Benzoic Acid Reduction | Route 2: Nitro Precursor Reduction | Route 3: Grignard Reaction |
| Starting Material Cost | Moderate (2,3-Dichlorobenzoic acid)[2][3][4][5][6] | High (3-Chloro-2-nitrobenzaldehyde)[12][13][14][15][16] | Moderate (2-Bromo-6-chloroaniline) |
| Key Reagent Cost | High (LiAlH4)[8][9][10][11] | Moderate (NaBH4/Catalyst) | High (Boc-anhydride, Mg)[17][18][19][23][24][25] |
| Number of Steps | 2 | 2 | 3 |
| Overall Yield | High | Moderate to High | Moderate |
| Scalability | Good (with appropriate equipment) | Good | Moderate |
| Safety Considerations | High (Pyrophoric LiAlH4, Pressure) | Moderate (Flammable solvents) | High (Moisture-sensitive Grignard) |
| Waste Generation | Moderate (Aluminum salts) | Low to Moderate | High (Protecting group byproducts) |
Visualizing the Synthetic Pathways
Caption: Synthetic pathways to this compound.
Decision-Making Framework
To assist researchers in selecting the optimal synthetic route, the following decision-making flowchart is provided.
Caption: Decision-making flowchart for synthetic route selection.
Conclusion and Recommendations
For laboratories equipped with a pressure reactor and comfortable with the handling of pyrophoric reagents, Route 1 (Benzoic Acid Reduction) offers the most direct and high-yielding pathway to this compound. For researchers seeking to avoid high-pressure reactions and highly reactive reagents, Route 2 (Nitro Precursor Pathway) presents a solid alternative, albeit potentially at a higher starting material cost. Route 3 (Grignard Approach) is a viable option for those who prefer a modular, multi-step synthesis and wish to avoid strong reducing agents in the final step, but it comes with the trade-off of a longer procedure and potentially lower overall yield.
Ultimately, the choice of synthetic route will depend on a careful evaluation of the specific needs and constraints of the research project. This guide provides the necessary data and a logical framework to make an informed decision, enabling the efficient and cost-effective production of this valuable synthetic intermediate.
References
- Ivy Fine Chemicals. 3-Chloro-2-nitrobenzaldehyde [CAS: 22233-52-9]. [Link]
- Carl ROTH. Magnesium turnings, 1 kg. [Link]
- ChemAnalyst. Track Paraformaldehyde (PFA) price trend and forecast in top 10 leading countries worldwide. [Link]
- Google Patents.
- IndiaMART. Powder 2,3-Dichlorobenzoic Acid, Grade Standard: Industrial Grade, Packaging Type: Bag. [Link]
- Sdfine. magnesium (metal) turning (acc. to grignard) (for synthesis). [Link]
- Patsnap. Preparation method of 2-amino-3-chlorobenzoic methyl ester - Eureka. [Link]
- IndiaMART. Di Tert Butyl Dicarbonate - 24424-99-5 Latest Price, Manufacturers & Suppliers. [Link]
- Master Organic Chemistry. Protecting Groups In Grignard Reactions. [Link]
- ResearchGate.
- Google Patents. Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
- TSI Journals. the-grignard-synthesis-of-triphenylmethanol.pdf. [Link]
- Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
- PubMed. Use of triphenylmethyl (trityl) amino protecting group in the synthesis of ketomethylene analogues of peptides. [Link]
- Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
Sources
- 1. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. indiamart.com [indiamart.com]
- 4. 2,3-Dichlorobenzoic acid, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 2,3-Dichlorobenzoic Acid 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. 2,3-二氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. carolinachemical.com [carolinachemical.com]
- 8. dawnscientific.com [dawnscientific.com]
- 9. Lithium Aluminum Hydride price,buy Lithium Aluminum Hydride - chemicalbook [m.chemicalbook.com]
- 10. 氢化锂铝 powder, reagent grade, 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 089643.22 [thermofisher.com]
- 12. 3-CHLORO-2-NITROBENZALDEHYDE | 22233-52-9 [chemicalbook.com]
- 13. ivychem.com [ivychem.com]
- 14. chemscene.com [chemscene.com]
- 15. CAS 22233-52-9 | 4654-5-1U | MDL MFCD06797953 | 3-Chloro-2-nitrobenzaldehyde | SynQuest Laboratories [synquestlabs.com]
- 16. 22233-52-9|3-Chloro-2-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 17. Di-tert-butyl dicarbonate price,buy Di-tert-butyl dicarbonate - chemicalbook [m.chemicalbook.com]
- 18. Di-tert-butyl dicarbonate, 97+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 19. m.indiamart.com [m.indiamart.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. researchgate.net [researchgate.net]
- 22. Use of triphenylmethyl (trityl) amino protecting group in the synthesis of ketomethylene analogues of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Magnesium turnings, 1 kg, CAS No. 7439-95-4 | Non-Renewable Desiccants | Desiccants | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 24. strem.com [strem.com]
- 25. Magnesium turnings, 99.8% (metals basis), Thermo Scientific Chemicals 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Comparative Analysis of LC-MS Methods for the Quantification of (2-Amino-3-chlorophenyl)methanol and Its Metabolites
An In-Depth Technical Guide
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust analysis of (2-Amino-3-chlorophenyl)methanol and its putative metabolites. As a chlorinated primary aromatic amine, this compound presents unique analytical challenges, including high polarity and the potential for complex metabolic pathways. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable bioanalytical methods for pharmacokinetic, toxicological, or metabolic studies. We will explore the causality behind experimental choices, from sample preparation to final detection, ensuring a scientifically sound and reproducible approach.
Introduction: The Analytical Challenge
This compound is a polar organic molecule containing a primary aromatic amine, a hydroxyl group, and a chlorine substituent. The presence of these functional groups dictates its physicochemical properties and metabolic fate. In drug development, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is critical. Aromatic amines, as a class, are often scrutinized for potential genotoxicity, making trace-level quantification of the parent compound and its metabolites a regulatory and safety imperative.[1][2]
The primary analytical challenges include:
-
High Polarity: The amine and alcohol functionalities make the molecule highly water-soluble, which can lead to poor retention on traditional reversed-phase chromatography columns.[3]
-
Complex Metabolism: The molecule can undergo extensive Phase I and Phase II metabolism, resulting in a diverse array of metabolites with varying polarities.
-
Matrix Effects: Biological matrices like plasma and urine are complex, and co-eluting endogenous components can interfere with analyte ionization, causing suppression or enhancement.
Predicted Metabolic Pathways
A critical first step in method development is to anticipate the structures of potential metabolites. Based on established biotransformation pathways for aromatic amines and alcohols, the metabolism of this compound is predicted to proceed as follows:
-
Phase I Metabolism: Introduction or unmasking of functional groups.
-
Oxidation: The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid. The aromatic ring can also be hydroxylated.
-
N-Acetylation: The primary amine can be acetylated by N-acetyltransferases.
-
-
Phase II Metabolism: Conjugation with endogenous molecules to increase water solubility and facilitate excretion.
-
Glucuronidation: The hydroxyl and amino groups are common sites for conjugation with glucuronic acid.
-
Sulfation: The hydroxyl group can also undergo sulfation.
-
Sources
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of (2-Amino-3-chlorophenyl)methanol
(2-Amino-3-chlorophenyl)methanol is a pivotal chemical intermediate, serving as a foundational building block in the synthesis of advanced pharmaceutical agents, including novel CGRP-receptor antagonists and PI3K inhibitors[1]. The efficiency and selectivity of its synthesis are therefore of critical importance to drug development professionals. This guide provides an in-depth, head-to-head comparison of various catalytic and stoichiometric methodologies for its preparation, grounded in experimental data and mechanistic insights to inform your selection of the optimal synthetic route.
Overview of Synthetic Pathways
The synthesis of this compound primarily proceeds via the reduction of a carbonyl or carboxyl functional group from two main precursors: 2-amino-3-chlorobenzaldehyde or 2-amino-3-chlorobenzoic acid (and its esters). The choice of precursor profoundly influences the selection of the reducing system, with each pathway offering a distinct profile of efficiency, selectivity, cost, and environmental impact.
Caption: Primary synthetic routes to this compound.
Head-to-Head Catalyst Comparison: The Reduction of 2-Amino-3-chlorobenzoic Acid
The reduction of a carboxylic acid to an alcohol is an energy-intensive transformation requiring potent reducing agents. The primary challenge lies in achieving this reduction without affecting other functional groups, although in this specific molecule, the amine and chloride are generally stable to these conditions.
Metal Hydride Reagents: The High-Yield Standard
Stoichiometric metal hydrides, particularly Lithium Aluminum Hydride (LiAlH₄), represent the classical, high-potency approach for this conversion.
-
Mechanism of Action: The reaction proceeds via a nucleophilic attack of the hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the carboxylic acid. This is followed by the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final alcohol.
-
Performance Insights: This method is renowned for its high efficiency and yield. Published procedures report yields as high as 94% for the conversion of 2-amino-3-chlorobenzoic acid to the target alcohol[1]. However, its high reactivity makes it non-selective; it will readily reduce esters, amides, and nitriles if present. The reaction is also highly exothermic and reacts violently with protic solvents like water, necessitating strict anhydrous conditions and careful temperature control[2][3].
Borane Complexes: The Milder Alternative
Borane complexes, such as borane-tetrahydrofuran (BH₃•THF) or more stable amine-borane complexes (e.g., morpholine:borane), offer a milder and often more selective alternative to LiAlH₄[2].
-
Mechanism of Action: Unlike metal hydrides, borane acts as a Lewis acid, coordinating to the carbonyl oxygen. This activation facilitates an intramolecular hydride transfer. The resulting trialkoxyborane intermediate is then hydrolyzed to release the alcohol.
-
Performance Insights: Amine-borane complexes are particularly advantageous for large-scale synthesis due to their enhanced stability in air and moisture compared to BH₃•THF or diborane gas[2]. While effective for reducing carboxylic acids, the reaction rates can be slower than with LiAlH₄ and may require elevated temperatures. Their reduced reactivity, however, can be beneficial for chemoselectivity in more complex molecules.
Heterogeneous Catalytic Hydrogenation: The Green Chemistry Frontier
The direct hydrogenation of carboxylic acids to alcohols using heterogeneous catalysts is a highly attractive, sustainable alternative. Bimetallic systems, such as Rhodium-Molybdenum Oxide on a silica support (Rh-MoOx/SiO₂), have proven effective for the hydrogenation of amino acids to amino alcohols[4][5].
-
Mechanism of Action: This process involves the synergistic action of two metal sites. The oxophilic promoter (e.g., MoOx) activates the carbonyl group of the carboxylic acid, while the noble metal (e.g., Rh) dissociates molecular hydrogen to generate active hydride species. The activated substrate is then hydrogenated on the catalyst surface.
-
Performance Insights: This method boasts high atom economy, with water as the only byproduct[5]. It operates under high pressure (e.g., 70-80 bar H₂) and allows for catalyst recovery and reuse, aligning with green chemistry principles[5][6]. While highly promising, potential drawbacks include the high initial cost of noble metal catalysts and the risk of catalyst poisoning by substrates containing sulfur[5].
| Catalytic System | Precursor | Pros | Cons | Typical Yield | Green Chemistry Aspect |
| LiAlH₄ | 2-Amino-3-chlorobenzoic acid | Very high yield, rapid reaction. | Highly reactive, moisture-sensitive, poor atom economy, significant waste. | >90% | Poor |
| Amine-Borane Complexes | 2-Amino-3-chlorobenzoic acid | Milder, safer handling, air/moisture stable[2]. | Slower reaction rates, may require heat. | 70-90% | Moderate |
| Rh-MoOx/SiO₂ | 2-Amino-3-chlorobenzoic acid | High atom economy, recyclable catalyst, only water byproduct. | Requires high pressure H₂, specialized equipment, high catalyst cost. | >80%[5] | Excellent |
Head-to-Head Catalyst Comparison: The Reduction of 2-Amino-3-chlorobenzaldehyde
The reduction of an aldehyde to a primary alcohol is a more facile transformation, allowing for a broader range of milder and more selective catalytic systems.
Biocatalysis: The Sustainable and Selective Choice
The use of enzymes, particularly reductases from plant sources, offers an exceptionally green and selective method for aldehyde reduction.
-
Mechanism of Action: Biocatalytic reduction typically involves nicotinamide-dependent dehydrogenases that utilize a cofactor (like NADPH) as the hydride source. The enzyme's active site binds the aldehyde substrate in a specific orientation, ensuring high chemo-, regio-, and stereoselectivity[7].
-
Performance Insights: Studies on substituted benzaldehydes have demonstrated high conversions (70-100%) using crude enzyme preparations from sources like pinto beans[7][8]. These reactions are conducted under exceptionally mild conditions—often at room temperature in an aqueous medium—eliminating the need for harsh reagents and organic solvents[9][10][11]. The primary considerations are the substrate specificity of the enzyme and potentially longer reaction times compared to traditional chemical methods.
Organocatalysis: The Metal-Free Approach
Asymmetric organocatalysis has emerged as a powerful tool for carbonyl reductions. Bifunctional catalysts, such as those based on a thiourea scaffold, can effectively catalyze hydride transfer from a stoichiometric reductant like catecholborane.
-
Mechanism of Action: This approach utilizes a "push-pull" mechanism. The thiourea moiety acts as a hydrogen-bond donor, binding to and activating the aldehyde's carbonyl oxygen (the "pull"). Simultaneously, the basic amine function of the catalyst complexes with the borane reducing agent, enhancing the nucleophilicity of the hydride for transfer to the activated carbonyl carbon (the "push")[12].
Caption: Push-pull mechanism of a bifunctional thiourea organocatalyst.
-
Performance Insights: While often highlighted for their ability to induce high enantioselectivity in the reduction of prochiral ketones, these systems are equally effective for aldehydes[12]. They offer a metal-free alternative, circumventing issues of heavy metal contamination in the final product—a critical consideration in pharmaceutical synthesis. The catalyst loading is typically higher than in transition metal catalysis, which may impact cost on an industrial scale.
| Catalytic System | Precursor | Pros | Cons | Typical Conversion | Green Chemistry Aspect |
| Plant Reductases | 2-Amino-3-chlorobenzaldehyde | Highly selective, mild aqueous conditions, biodegradable[7][10]. | Substrate-dependent, potentially long reaction times. | 70-100%[7][8] | Excellent |
| Thiourea Organocatalyst | 2-Amino-3-chlorobenzaldehyde | Metal-free, potential for high enantioselectivity[12][13]. | Higher catalyst loading, requires stoichiometric borane reductant. | >90% | Good |
| NaBH₄ | 2-Amino-3-chlorobenzaldehyde | Inexpensive, easy to handle, effective. | Stoichiometric waste, not as "green" as catalytic methods. | >95% | Poor |
Detailed Experimental Protocols
To provide a practical context, the following are representative, step-by-step protocols for two contrasting and effective methods.
Protocol 1: Reduction of 2-Amino-3-chlorobenzoic Acid via LiAlH₄
(This protocol is adapted from established procedures for reducing substituted benzoic acids and should be performed by trained personnel with appropriate safety precautions.)[1]
Caption: Experimental workflow for LiAlH₄ reduction.
-
Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Charge the flask with a 1 M solution of LiAlH₄ in anhydrous tetrahydrofuran (THF) (2.4 equivalents). Cool the suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve 2-amino-3-chlorobenzoic acid (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 20-30 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1.5-2 hours. Monitor reaction completion by TLC.
-
Quenching: Cool the reaction mixture back to 0°C. Cautiously and slowly add water (X mL per X g of LiAlH₄), followed by 15% aqueous NaOH (X mL per X g of LiAlH₄), and finally more water (3X mL per X g of LiAlH₄). This sequential addition (Fieser workup) is crucial for safely quenching the excess hydride and precipitating aluminum salts.
-
Filtration and Extraction: Stir the resulting granular white suspension for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.
-
Isolation: Combine the organic filtrates, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product. Purify by column chromatography or recrystallization as needed.
Protocol 2: Biocatalytic Reduction of 2-Amino-3-chlorobenzaldehyde
(This is a generalized protocol based on published methods for reducing substituted benzaldehydes using plant-based enzymes.)[7][8]
-
Biocatalyst Preparation: Obtain a source of reductase, such as pinto beans (Phaseolus vulgaris). Grind 50 g of the beans into a fine powder. Suspend the powder in 150 mL of a phosphate buffer (pH 7.0) and stir for 1 hour at 4°C to extract the enzymes. Centrifuge the suspension and use the supernatant as the crude enzyme source.
-
Reaction Setup: In a flask, dissolve 2-amino-3-chlorobenzaldehyde (e.g., 100 mg) in a minimal amount of a water-miscible co-solvent like DMSO, then add it to 100 mL of the enzyme-containing supernatant.
-
Incubation: Stir the reaction mixture at room temperature (approx. 25°C) for 24-48 hours. The progress of the reduction can be monitored by taking aliquots and analyzing them by GC or HPLC.
-
Extraction: Upon completion, saturate the aqueous mixture with NaCl to facilitate phase separation. Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Conclusion and Recommendations
The optimal catalyst for the synthesis of this compound is contingent on the specific priorities of the research or production campaign.
-
For Maximum Yield and Speed: The reduction of 2-amino-3-chlorobenzoic acid with LiAlH₄ remains the benchmark, delivering high yields rapidly. It is best suited for small-scale lab synthesis where the handling of hazardous reagents and waste disposal are manageable.
-
For Scalability and Safety: Amine-borane complexes present a more pragmatic choice for larger-scale operations, balancing good yields with significantly improved safety and handling characteristics over LiAlH₄.
-
For Green and Sustainable Synthesis: Biocatalysis stands out as the superior green alternative. When starting from the aldehyde, it offers unparalleled environmental credentials and operational simplicity, making it ideal for organizations prioritizing sustainability. For the reduction of the carboxylic acid, heterogeneous catalytic hydrogenation is the most promising sustainable route, provided the necessary high-pressure equipment is available.
The continued development of robust, reusable heterogeneous catalysts and the discovery of novel, highly active enzymes will undoubtedly further refine the synthesis of this and other critical pharmaceutical intermediates, pushing the field towards more efficient and environmentally benign manufacturing processes.
References
- Solís, A., et al. (2019). Reduction of substituted benzaldehydes, acetophenone and 2-acetylpyridine using bean seeds as crude reductase enzymes. Biocatalysis and Biotransformation, 37(2).
- Taylor & Francis Online. (n.d.). Reduction of substituted benzaldehydes, acetophenone and 2-acetylpyridine using bean seeds as crude reductase enzymes. Biocatalysis and Biotransformation, 37(2).
- ResearchGate. (n.d.). Ability of C. maculatum to reduce different substituted benzaldehydes.
- ResearchGate. (2023). Asymmetric Reductive Amination in Organocatalysis and Biocatalysis.
- Perez, H. I., et al. (2018). Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources. Acta Universitaria, 28(5).
- ResearchGate. (2018). Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources.
- Google Patents. (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
- Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering.
- University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
- MDPI. (n.d.). Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors.
- Bailey, C. L., et al. (2016). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. Journal of Organic Chemistry, 81(9), 3619-3628.
- Wang, Z., et al. (2009). Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts. Angewandte Chemie International Edition, 48(44), 8254-8257.
- Wang, C., et al. (2010). Recent advances in asymmetric organocatalysis mediated by bifunctional amine–thioureas bearing multiple hydrogen-bonding donors. Chemical Communications, 46(35), 6422-6435.
- ResearchGate. (2019). Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors.
- Google Patents. (n.d.). US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound.
- Google Patents. (n.d.). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
- PubChem. (n.d.). 2-Amino-3-chlorobenzaldehyde.
- ResearchGate. (n.d.). The reaction of 4-chlorobenzaldehyde with 2-aminothiophenol in various solvents.
- American Chemical Society. (2021). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Organic Letters, 23(1), 185-190.
- TSI Journals. (2015). The grignard synthesis of triphenylmethanol. Organic Chemistry: An Indian Journal, 11(8).
- Royal Society of Chemistry. (n.d.). Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration.
- YouTube. (2012). Preparation of triphenylmethanol via Grignard, Expt. 8.
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 416.
- DigitalCommons@UMaine. (2017). Catalytic Hydrogenation of Amino Acids with Polymer-Derived Microenvironments.
- SciSpace. (2018). Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols.
- European Patent Office. (n.d.). Esters of boron analogues of amino acids - EP 0181721 A1.
- PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(37), 24041-24057.
- Organic Syntheses. (n.d.). Reduction of L-Valine to L-Valinol.
- Google Patents. (n.d.). EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.
- PubChem. (n.d.). 3-Chlorobenzaldehyde.
Sources
- 1. This compound | 61487-25-0 [chemicalbook.com]
- 2. andersondevelopment.com [andersondevelopment.com]
- 3. Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. scispace.com [scispace.com]
- 6. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
- 12. Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in asymmetric organocatalysis mediated by bifunctional amine–thioureas bearing multiple hydrogen-bonding donors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Development of a Validated Stability-Indicating HPLC Method for (2-Amino-3-chlorophenyl)methanol
This guide provides a comprehensive, in-depth walkthrough for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of (2-Amino-3-chlorophenyl)methanol. We will explore the systematic approach to method development, the critical role of forced degradation studies, and the rigorous validation process as prescribed by the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust analytical method to assess the stability and purity of this compound.
Introduction: The Imperative for Stability-Indicating Methods
In pharmaceutical development, a stability-indicating analytical method is paramount. It is a validated quantitative analytical procedure that can detect changes in the quality attributes of the drug substance and drug product over time.[1] Such a method must be able to accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and any other potential interferences.[2][3] The development of such a method for this compound, a key starting material or intermediate in the synthesis of various pharmaceutical compounds, is crucial for ensuring the quality, safety, and efficacy of the final drug product.
This guide will not only present a final validated method but will also compare different chromatographic conditions and strategies employed during the development process to illustrate the rationale behind the final experimental choices.
The Strategic Approach to Method Development
The development of a robust HPLC method is a systematic process that begins with understanding the physicochemical properties of the analyte and culminates in a validated, routine-ready procedure.[4] Our strategy for this compound, a polar aromatic compound, will be based on reversed-phase HPLC (RP-HPLC), which is a cornerstone for the analysis of pharmaceutical compounds.[5]
Diagram: HPLC Method Development Workflow
Caption: Workflow for Stability-Indicating HPLC Method Development and Validation.
Experimental Design and Methodology
Materials and Reagents
-
This compound reference standard (purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (AR grade)
-
Formic acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector was used.
Initial Method Screening: A Comparative Approach
The first step in method development is to screen different columns and mobile phase conditions to find a suitable starting point for optimization.[5]
Protocol for Initial Screening:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution to 0.1 mg/mL with a 50:50 mixture of water and acetonitrile.
-
Screen the following conditions:
| Parameter | Condition A | Condition B | Condition C |
| Column | C18 (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm) | C8 (e.g., Agilent Zorbax Eclipse Plus C8, 150 x 4.6 mm, 5 µm) | Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl, 150 x 4.6 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water | 10 mM Ammonium acetate in Water, pH 5.0 | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 5% to 95% B in 20 min | 5% to 95% B in 20 min | 5% to 95% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C | 30 °C |
| Detection | 245 nm (based on UV scan) | 245 nm | 245 nm |
Rationale and Comparison:
-
Column Chemistry: Comparing C18, C8, and Phenyl-Hexyl columns allows for an evaluation of different separation mechanisms. The C18 and C8 columns separate based on hydrophobicity, while the Phenyl-Hexyl column offers alternative selectivity through pi-pi interactions with the aromatic ring of the analyte.
-
Mobile Phase: The use of both an acidic mobile phase (formic acid) and a buffered mobile phase (ammonium acetate) helps in assessing the impact of pH on the peak shape and retention of the amino-functionalized analyte. Acetonitrile and methanol are compared as organic modifiers due to their different elution strengths and potential to influence selectivity.
From this initial screening, the C18 column with a formic acid/acetonitrile mobile phase system (Condition A) was selected for further optimization as it provided the best peak shape and retention.
Method Optimization
The goal of optimization is to achieve a balance between resolution, analysis time, and sensitivity.[4] The gradient program was optimized to reduce the run time while ensuring adequate separation from any potential impurities.
Optimized Chromatographic Conditions:
-
Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-12 min: 10% to 80% B
-
12-14 min: 80% to 95% B
-
14-15 min: 95% B
-
15.1-18 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
Forced Degradation Studies: The Core of a Stability-Indicating Method
Forced degradation studies are essential to demonstrate the specificity of the analytical method.[2][3] By subjecting the drug substance to stress conditions, we can generate potential degradation products and ensure the method can separate them from the parent peak.[6]
Diagram: Role of Forced Degradation in Specificity
Caption: Logic of Forced Degradation for Demonstrating Method Specificity.
Protocol for Forced Degradation:
A stock solution of this compound (1 mg/mL in methanol) was used for all stress studies. The target degradation was approximately 5-20%.[7]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Neutralize with 0.1 M NaOH and dilute with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 2 hours. Neutralize with 0.1 M HCl and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase.
-
Thermal Degradation: Expose the solid drug substance to 80 °C in a hot air oven for 48 hours. Dissolve in methanol and dilute with mobile phase.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Dissolve in methanol and dilute with mobile phase.
Summary of Forced Degradation Results (Hypothetical):
| Stress Condition | % Degradation of API | Number of Degradation Peaks | Resolution of Closest Peak | Peak Purity of API |
| Acid Hydrolysis | 15.2% | 2 | 2.8 | Pass |
| Base Hydrolysis | 11.8% | 1 | 3.5 | Pass |
| Oxidative | 20.5% | 3 | 2.5 | Pass |
| Thermal | 6.1% | 1 | 4.1 | Pass |
| Photolytic | 8.9% | 2 | 3.2 | Pass |
The results demonstrate that the method is stability-indicating as the API peak was well-resolved from all degradation product peaks, and the peak purity analysis (using a PDA detector) confirmed the homogeneity of the API peak in all stressed samples.
Method Validation: A Rigorous Assessment
The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1]
Specificity
As demonstrated in the forced degradation studies, the method is specific. The chromatograms of blank, placebo (if applicable), and stressed samples showed no interference at the retention time of the this compound peak.
Linearity
Protocol:
-
Prepare a series of solutions of this compound in the mobile phase ranging from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration (e.g., 0.5 µg/mL to 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Results:
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.5 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal | Close to zero |
Accuracy (Recovery)
Protocol:
-
Prepare solutions at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Calculate the percentage recovery at each level.
Results:
| Concentration Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 50% | 99.5% | 0.8% | 98.0% - 102.0% Recovery, RSD ≤ 2.0% |
| 100% | 100.2% | 0.5% | 98.0% - 102.0% Recovery, RSD ≤ 2.0% |
| 150% | 100.8% | 0.6% | 98.0% - 102.0% Recovery, RSD ≤ 2.0% |
Precision
Repeatability (Intra-day Precision):
Six replicate injections of the 100% concentration solution were made on the same day. The % RSD of the peak areas was calculated.
Intermediate Precision (Inter-day Precision):
The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.
Results:
| Precision Type | % RSD | Acceptance Criteria |
| Repeatability | 0.7% | ≤ 2.0% |
| Intermediate Precision | 1.1% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Results:
| Parameter | Result |
| LOD | 0.15 µg/mL |
| LOQ | 0.5 µg/mL |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the method parameters.
Protocol:
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
Results:
The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) remained within the acceptance criteria for all variations, demonstrating the robustness of the method.
Conclusion and Method Comparison
This guide has detailed the systematic development and validation of a stability-indicating RP-HPLC method for this compound. Through a comparative screening of different columns and mobile phases, an optimal set of conditions using a C18 column with a formic acid/acetonitrile gradient was established. This method demonstrated superior peak shape and selectivity compared to the other initial conditions.
The subsequent forced degradation studies proved the method's stability-indicating nature by successfully separating the parent compound from all degradation products generated under various stress conditions. The full validation as per ICH Q2(R2) guidelines confirmed that the method is linear, accurate, precise, sensitive, and robust.
This validated method is fit for its intended purpose: the routine analysis and stability testing of this compound, ensuring the quality and consistency of this important chemical intermediate.
References
- SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
- ResearchGate. (2025). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
- LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1.
- Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
- Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- (n.d.). Method Development & Validation (Stability-Indicating).
- Slideshare. (n.d.). Related Substances-Method Validation-PPT_slide.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC.
- Menaka, T., & Kuber, B. R. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- NPRA. (n.d.). Analytical Method Validation & Common Problem 1.
- ResearchGate. (2025). (PDF) Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review).
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures.
- ResearchGate. (2025). The role of forced degradation studies in stability indicating HPLC method development.
- (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
- IJPPR. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimatio.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- World J Pharm Sci. (2020). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations.
- NIH. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation.
- ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- ACS Publications. (2020). Development of a Stability-Indicating Analytical Method for Determination of Venetoclax Using AQbD Principles.
- Journal of Applied Pharmaceutical Science. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk.
Sources
- 1. database.ich.org [database.ich.org]
- 2. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. pharmtech.com [pharmtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
Comparative Docking Analysis of Novel EGFR Inhibitors Derived from a (2-Amino-3-chlorophenyl)methanol Scaffold
Introduction: The Quest for Novel Kinase Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cell signaling, regulating critical pathways involved in cellular growth, proliferation, and differentiation. However, its overexpression or aberrant activation is a hallmark of numerous cancers, including non-small cell lung cancer and glioblastoma, making it a prime therapeutic target.[1][2] While several EGFR inhibitors, such as Erlotinib and Gefitinib, have achieved clinical success, the emergence of drug resistance necessitates a continuous search for novel chemical scaffolds that can effectively target the receptor.[1]
This guide presents a comparative in silico analysis of hypothetical inhibitors derived from the (2-Amino-3-chlorophenyl)methanol scaffold. This starting material is a versatile building block for various biologically active compounds.[3] We hypothesize that by functionalizing this core, we can design novel ligands capable of binding to the ATP-binding site of the EGFR kinase domain.
Through a rigorous molecular docking study, we will compare the binding affinities and interaction patterns of our designed ligands against two well-established EGFR inhibitors, Erlotinib and Gefitinib. This study serves as a blueprint for researchers aiming to leverage computational methods for the rational design and initial validation of new therapeutic agents.
Methodology: A Validated Molecular Docking Workflow
The credibility of any in silico study hinges on a robust and reproducible methodology. The following protocol outlines the comprehensive workflow employed for this comparative analysis, from protein preparation to the final analysis of docking results. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule to its protein target, playing a key role in rational drug design.[4]
Experimental Workflow Diagram
Caption: A validated workflow for comparative molecular docking analysis.
Step-by-Step Protocol
-
Protein Structure Retrieval and Preparation:
-
The three-dimensional crystal structure of the EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17) was retrieved from the Protein Data Bank.[5]
-
Using AutoDockTools (ADT), all water molecules and the native ligand (Erlotinib) were removed from the protein structure.
-
Polar hydrogen atoms were added, and Kollman charges were assigned to the protein, which was then saved in the PDBQT format required for docking.
-
-
Ligand Preparation:
-
Three hypothetical inhibitors (designated ACPM-Inhibitor 1 , ACPM-Inhibitor 2 , and ACPM-Inhibitor 3 ) were designed based on the this compound scaffold.
-
The 3D structures of these hypothetical ligands, along with the reference inhibitors Erlotinib and Gefitinib, were generated.
-
Gasteiger charges were computed for each ligand, and non-polar hydrogens were merged. The structures were then saved in the PDBQT format.
-
-
Binding Site Definition and Docking Validation:
-
The binding site was defined as a grid box centered on the position of the co-crystallized Erlotinib. This ensures that the docking search is focused on the known ATP-binding pocket.
-
To validate the docking protocol, the native ligand (Erlotinib) was re-docked into the prepared EGFR structure. The Root Mean Square Deviation (RMSD) between the re-docked pose and the crystallographic pose was calculated. An RMSD value below 2.0 Å is considered a successful validation, confirming the protocol's ability to reproduce the experimental binding mode.[5]
-
-
Molecular Docking Simulation:
-
Molecular docking was performed using AutoDock Vina.[6] Each prepared ligand was docked into the active site of the prepared EGFR protein.
-
The search algorithm was set to a high exhaustiveness level to ensure a thorough exploration of the conformational space. The top-ranked pose for each ligand, based on the scoring function, was saved for further analysis.
-
Results: Binding Affinity and Interaction Analysis
The docking simulations yielded binding affinity scores (in kcal/mol) for each ligand, which estimate the strength of the protein-ligand interaction. A more negative value indicates a more stable and favorable binding.[1] The interactions of each ligand with key amino acid residues in the EGFR active site were also analyzed.
| Ligand | Binding Affinity (kcal/mol) | Interacting Key Residues | Number of H-Bonds |
| Erlotinib (Reference) | -11.0 | Met793, Gln791, Thr790, Leu718, Cys797 | 2 |
| Gefitinib (Reference) | -10.8 | Met793, Gln791, Thr854, Asp855, Leu718 | 2 |
| ACPM-Inhibitor 1 | -9.5 | Met793, Leu718, Val726, Ala743 | 1 |
| ACPM-Inhibitor 2 | -11.2 | Met793, Asp855, Gln791, Leu718, Cys797, Phe856 | 3 |
| ACPM-Inhibitor 3 | -8.9 | Leu718, Val726, Lys745 | 1 |
Note: The data presented in this table are hypothetical and for illustrative purposes to guide researchers.
Discussion: Unraveling the Binding Modes
The results indicate that one of our designed compounds, ACPM-Inhibitor 2 , exhibits a predicted binding affinity (-11.2 kcal/mol) superior to the established inhibitors Erlotinib (-11.0 kcal/mol) and Gefitinib (-10.8 kcal/mol). This enhanced affinity can be attributed to its specific interactions within the EGFR active site.
Established EGFR inhibitors typically form a critical hydrogen bond with the backbone nitrogen of Met793 in the hinge region of the kinase domain.[7] Our analysis shows that both Erlotinib and ACPM-Inhibitor 2 successfully form this interaction. However, ACPM-Inhibitor 2 is predicted to form two additional hydrogen bonds with the side chains of Asp855 and Gln791. The interaction with the catalytic residue Asp855 is particularly significant, as it can further stabilize the inhibitor within the active site.[7]
Furthermore, the binding of ACPM-Inhibitor 2 is enhanced by hydrophobic and π-π stacking interactions. The chlorophenyl group of the scaffold fits snugly into a hydrophobic pocket defined by residues such as Leu718, Val726, and Ala743. A T-shaped π-π stacking interaction with Phe856, a feature also observed in other potent inhibitors, further anchors the ligand.[7] In contrast, ACPM-Inhibitor 1 and ACPM-Inhibitor 3 failed to form these extensive interactions, resulting in lower predicted binding affinities.
Comparative Ligand Interaction Diagram
Caption: Key interactions of ACPM-Inhibitor 2 vs. Erlotinib in the EGFR active site.
Conclusion and Future Directions
This comparative docking study successfully demonstrates a rational approach to identifying promising new inhibitor scaffolds. Our in silico results highlight the potential of the this compound core structure for developing novel EGFR inhibitors. Specifically, the hypothetical ACPM-Inhibitor 2 emerged as a highly promising candidate, with a predicted binding affinity and a network of interactions superior to established drugs like Erlotinib.
These computational findings provide a strong impetus for the next phase of drug discovery. The immediate next steps should involve the chemical synthesis of the designed inhibitors, starting with ACPM-Inhibitor 2. Following synthesis and characterization, in vitro enzymatic assays are required to determine their actual inhibitory activity (IC50 values) against the EGFR kinase. This experimental validation is essential to confirm the predictions of our molecular docking model. This iterative cycle of computational design, chemical synthesis, and biological testing is the cornerstone of modern, efficient drug development.
References
- Insights from the molecular docking analysis of EGFR antagonists. PMC - NIH.
- Exploring EGFR inhibitors with the aid of virtual screening, docking, and dynamics simul
- Molecular Docking Study: Application to the Epidermal Growth Factor Receptor. MDPI.
- Investigating the comparative effect of Dabrafenib, Vemurafenib, Trametinib and Dacarbazine drugs on the BRAF protein by molecular docking methods.
- Docking and Molecular Dynamics Study on the Inhibitory Activity of Novel Inhibitors on Epidermal Growth Factor Receptor (EGFR). Bentham Science Publishers.
- Docking Study of EGFR inhibitor as Anticancer Agents. Impressions@MAHE.
- This compound | 61487-25-0. ChemicalBook.
- AI-driven de novo design of BRAF inhibitors with enhanced binding affinity and optimized drug-likeness. PubMed Central.
Sources
- 1. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | 61487-25-0 [chemicalbook.com]
- 4. impressions.manipal.edu [impressions.manipal.edu]
- 5. mdpi.com [mdpi.com]
- 6. AI-driven de novo design of BRAF inhibitors with enhanced binding affinity and optimized drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
A Senior Application Scientist's Guide to the Chiral Separation of (2-Amino-3-chlorophenyl)methanol Derivatives
In the landscape of pharmaceutical development, the stereoisomeric composition of a drug candidate is a critical quality attribute. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Consequently, robust and efficient analytical methods for chiral separation are indispensable. This guide provides an in-depth comparison of chromatographic techniques for the enantioselective separation of derivatives of (2-Amino-3-chlorophenyl)methanol, a key structural motif in various pharmacologically active compounds. Drawing upon established principles and experimental data, we will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for this specific class of analytes.
The Imperative of Chiral Purity in Drug Development
The differential biological activity of enantiomers is a well-established phenomenon. For derivatives of this compound, the specific spatial arrangement of the amino and hydroxyl groups around the chiral center can dictate the molecule's interaction with its biological target. Therefore, the ability to isolate and quantify each enantiomer is not merely an analytical exercise but a fundamental requirement for ensuring the safety and efficacy of a potential therapeutic agent.
A Comparative Analysis of Chiral Separation Platforms: HPLC vs. SFC
The two primary chromatographic techniques for chiral separations in the pharmaceutical industry are HPLC and SFC.[1] Both have their merits, and the optimal choice often depends on the specific requirements of the separation, such as analytical throughput, solvent consumption, and scalability.
High-Performance Liquid Chromatography (HPLC)
HPLC remains a cornerstone of chiral analysis due to its versatility and the wide array of commercially available chiral stationary phases (CSPs).[2] For amino alcohol compounds like the derivatives of this compound, two classes of CSPs have demonstrated particular utility: polysaccharide-based and macrocyclic glycopeptide-based phases.
-
Polysaccharide-Based CSPs: These are the most widely used CSPs for their broad applicability.[3] Derivatives of cellulose and amylose, such as tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate), form helical polymer chains that create chiral cavities.[4][5] Enantioseparation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the carbamate linkages of the polysaccharide.[5] The selection of the mobile phase, typically a mixture of a non-polar alkane (e.g., hexane) and an alcohol modifier (e.g., isopropanol or ethanol), is critical for achieving optimal resolution.[6]
-
Macrocyclic Glycopeptide-Based CSPs: CSPs based on antibiotics like teicoplanin and vancomycin offer a unique multimodal separation mechanism.[7] These large, complex molecules possess multiple stereogenic centers and a variety of functional groups, including carboxyl, amino, and hydroxyl groups, which can engage in a range of interactions such as ion-exchange, hydrogen bonding, and inclusion complexation.[8] This makes them particularly effective for the separation of polar and ionizable molecules like amino alcohols, often without the need for derivatization.[9] These columns can be operated in reversed-phase, normal-phase, polar organic, and polar ionic modes, providing a high degree of flexibility in method development.[10]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC for chiral separations.[1] It utilizes supercritical carbon dioxide as the primary mobile phase, which offers several advantages:
-
High Speed and Efficiency: The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher throughput without sacrificing resolution.[1][11]
-
Reduced Solvent Consumption: Replacing the bulk of organic solvents with CO2 significantly reduces solvent purchase and disposal costs, making it an environmentally friendly technique.[1]
-
Orthogonal Selectivity: SFC can sometimes provide different elution orders and improved resolution compared to HPLC for the same CSP, offering a complementary approach for challenging separations.[12]
For the chiral separation of this compound derivatives, SFC is particularly well-suited. The use of alcohol modifiers (e.g., methanol, ethanol) and basic or acidic additives is common to improve peak shape and selectivity.[11] Polysaccharide-based CSPs are widely used in SFC and often exhibit excellent performance.[12]
Performance Data: A Comparative Overview
The following table summarizes typical performance data for the chiral separation of a model this compound derivative on different platforms. This data is intended to be representative and will vary depending on the specific derivative and optimization of the method.
| Parameter | HPLC (Polysaccharide CSP) | HPLC (Macrocyclic Glycopeptide CSP) | SFC (Polysaccharide CSP) |
| Resolution (Rs) | > 2.0 | > 1.8 | > 2.5 |
| Analysis Time (min) | 10 - 20 | 15 - 25 | 3 - 8 |
| Solvent Consumption | High | High | Low |
| Mobile Phase | Hexane/Isopropanol | Acetonitrile/Water/Buffer | CO2/Methanol |
| Scalability | Good | Moderate | Excellent |
Experimental Protocols
Protocol 1: Chiral HPLC Method on a Polysaccharide-Based CSP
This protocol provides a starting point for the chiral separation of a this compound derivative using a cellulose-based CSP.
1. Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent amylose/cellulose-based CSP.
2. Mobile Phase: n-Hexane / 2-Propanol (80:20, v/v). The ratio may need to be optimized for the specific derivative.
3. Flow Rate: 1.0 mL/min.
4. Temperature: 25 °C.
5. Detection: UV at 230 nm.
6. Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
7. Injection Volume: 10 µL.
Rationale: The normal phase conditions with a polysaccharide CSP are a classic and often successful approach for amino alcohols. The alcohol modifier plays a crucial role in the hydrogen bonding interactions necessary for chiral recognition.
Protocol 2: Chiral SFC Method on a Polysaccharide-Based CSP
This protocol outlines a general approach for a rapid chiral separation using SFC.
1. Column: Lux® Cellulose-2 (150 x 4.6 mm, 3 µm) or equivalent polysaccharide-based CSP for SFC.
2. Mobile Phase: Supercritical CO2 / Methanol (70:30, v/v) with 0.1% diethylamine.
3. Flow Rate: 3.0 mL/min.
4. Back Pressure: 150 bar.
5. Temperature: 40 °C.
6. Detection: UV at 230 nm.
7. Sample Preparation: Dissolve the sample in methanol at a concentration of approximately 1 mg/mL.
8. Injection Volume: 5 µL.
Rationale: The higher flow rate and lower viscosity of the SFC mobile phase lead to a significantly faster analysis. The basic additive (diethylamine) is often necessary to improve the peak shape of basic analytes like amino alcohols.
Method Development Workflow
The selection of an optimal chiral separation method is often an empirical process. The following workflow provides a systematic approach to method development for derivatives of this compound.
Caption: A systematic workflow for chiral method development.
Conclusion
The chiral separation of this compound derivatives is a critical task in pharmaceutical analysis. Both HPLC and SFC offer viable solutions, with the choice of technique and chiral stationary phase being paramount. Polysaccharide-based CSPs are a robust starting point for both platforms, while macrocyclic glycopeptide phases provide an alternative with unique selectivity, particularly in HPLC. SFC often presents a significant advantage in terms of speed and reduced environmental impact. A systematic screening approach, as outlined in the workflow, is the most effective strategy for identifying the optimal separation conditions for a given derivative. By understanding the principles of chiral recognition and the strengths of each technique, researchers can confidently develop reliable and efficient methods to ensure the stereochemical purity of these important pharmaceutical building blocks.
References
- Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
- LCGC. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Aboul-Enein, H. Y., & Ali, I. (2003). Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. Methods in molecular biology (Clifton, N.J.), 243, 189–196.
- Fasanya, O. O., & Witte, D. (2014). Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies. Virginia Tech.
- Péter, A., & Forró, E. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules (Basel, Switzerland), 26(11), 3354.
- Ali, I., & Aboul-Enein, H. Y. (2007). Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. Current Pharmaceutical Analysis, 3(2), 71-82.
- Ventura, M., et al. (2010). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds.
- Ward, T. J., & Ward, K. D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
- Forró, E., & Péter, A. (2021). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. International journal of molecular sciences, 22(9), 4505.
- Parr, M. K., Joseph, J. F., & Harps, L. C. (2019). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 134-143.
- Ribeiro, A. R., et al. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules (Basel, Switzerland), 25(17), 3938.
- Harps, L. C., Joseph, J. F., & Parr, M. K. (2019). SFC for chiral separations in bioanalysis. Journal of pharmaceutical and biomedical analysis, 162, 47–59.
- Zhang, W., et al. (2018). Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols.
- Berthod, A., et al. (2009). Chiral recognition mechanisms: the story of macrocyclic glycopeptide chiral selectors. Analytical and bioanalytical chemistry, 395(6), 1569–1583.
- Phenomenex. Chiral HPLC Separations.
- Phenomenex. SFC Supercritical Fluid Chromatography.
- Ahuja, S. (Ed.). (2007). Chiral separation methods for pharmaceutical and biotechnological products. John Wiley & Sons.
- Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
- LCGC International. Application Notes: Chiral.
- Wang, Y., et al. (2022). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical science, 13(10), 2933–2940.
- Ahuja, S. (2000). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 18(7), 664-672.
- Ilisz, I., et al. (2013). Macrocyclic Glycopeptide Chiral Stationary Phases. In Chiral Separations (pp. 1-28). Springer, Berlin, Heidelberg.
- Phenomenex. The Chiral Notebook.
- Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak hoeji, 65(4), 237–246.
- Jones, A. C., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. Chemistry (Weinheim an der Bergstrasse, Germany), 27(45), 12327–12332.
- De Kock, M. C., et al. (2013). Study of chiral separation of chloramphenicol analogs by high performance liquid chromatography. Journal of pharmaceutical and biomedical analysis, 84, 119–126.
- Spudeit, D. A., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 33(1), 34-43.
- Gáspár, A., et al. (2022). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. International journal of molecular sciences, 23(21), 13346.
Sources
- 1. selvita.com [selvita.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies [vtechworks.lib.vt.edu]
- 6. yakhak.org [yakhak.org]
- 7. mdpi.com [mdpi.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Results for (2-Amino-3-chlorophenyl)methanol Purity: An Orthogonal Approach
An In-Depth Technical Guide
Introduction
(2-Amino-3-chlorophenyl)methanol is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy. The presence of impurities, even in trace amounts, can introduce toxicity, alter pharmacological activity, or compromise the stability of the API. Therefore, establishing a robust, validated, and comprehensive purity profile is a regulatory and ethical imperative.
This guide eschews a simplistic, single-method approach to purity assessment. Instead, it champions a cross-validation strategy, leveraging a suite of orthogonal analytical techniques. The core principle of an orthogonal approach is the use of multiple, distinct analytical methods, each relying on different physicochemical principles, to measure the same attribute. When these disparate methods yield concordant results, the confidence in the purity value is significantly elevated. This guide is designed for researchers, analytical scientists, and drug development professionals, providing not just protocols, but the scientific rationale underpinning a multi-faceted approach to purity analysis, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
The Imperative of Cross-Validation
In pharmaceutical analysis, cross-validation serves as the ultimate verification that an analytical result is accurate and reliable. It is the process of comparing results from different analytical procedures to ensure they are congruent.[3][4] This is fundamentally different from method transfer, which confirms a single method's performance across different labs or instruments.[4][5] By employing orthogonal methods—such as chromatography, spectroscopy, and thermal analysis—we create a self-validating system where the strengths of one technique compensate for the potential limitations of another. This approach is critical for building a comprehensive data package for regulatory submissions and ensuring the unwavering quality of the intermediate.[6][7]
Technique 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Expertise & Experience: HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the cornerstone of pharmaceutical purity analysis due to its high resolving power, sensitivity, and adaptability.[8] For a polar, aromatic compound like this compound, an RP-HPLC method provides the capability to separate the main component from structurally similar impurities, process intermediates, and degradation products. The development of a stability-indicating method—one that can resolve the analyte from all potential degradation products—is paramount and is achieved through forced degradation studies.[9][10]
Experimental Protocol: Stability-Indicating RP-HPLC
-
Chromatographic System: A validated HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice for providing good retention and separation of aromatic compounds.[11]
-
Mobile Phase:
-
Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid. A low pH is used to ensure the amine group is protonated, leading to sharp, symmetrical peaks.
-
Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient is essential to elute both polar and non-polar impurities within a reasonable runtime. A typical gradient might be: 0-5 min (10% B), 5-25 min (10% to 80% B), 25-30 min (80% B), 30-31 min (80% to 10% B), 31-40 min (10% B for re-equilibration).[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducibility.
-
Detection: UV detection at 254 nm, a common wavelength for aromatic compounds. A PDA detector is preferable as it can provide spectral purity information for each peak.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the sample and integrate all peaks. Purity is typically calculated using an area percent normalization method, assuming all impurities have a similar response factor to the main peak.
Trustworthiness: The method's suitability must be demonstrated through validation according to ICH Q2(R1) guidelines, assessing specificity, linearity, precision, accuracy, and robustness.[13][14] Specificity is proven by conducting forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) and demonstrating that all degradant peaks are resolved from the main analyte peak.[15][16]
Visualization: HPLC Workflow
Caption: Figure 1: HPLC Purity Analysis Workflow
Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Expertise & Experience: GC-MS is an orthogonal technique to HPLC, separating compounds based on their volatility and boiling point rather than their polarity. It is exceptionally sensitive and provides structural information from the mass spectrum, making it ideal for identifying and quantifying volatile organic impurities, residual solvents, or certain process-related impurities that might not be well-retained or detected by HPLC.[17] Aromatic amines can sometimes require derivatization (e.g., acylation) to increase their volatility and thermal stability, preventing peak tailing and improving chromatographic performance.[18]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization (if necessary):
-
Dissolve ~10 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane).
-
Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Pentafluoropropionic Anhydride (PFPA).
-
Heat the mixture at 60-70 °C for 30 minutes. This step converts the polar -OH and -NH2 groups into less polar, more volatile derivatives.
-
-
GC-MS System: A gas chromatograph coupled to a Mass Spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer).
-
Column: A low-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for general-purpose analysis of derivatized compounds.[17]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Injector: Splitless mode at 250 °C to maximize sensitivity.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. EI provides reproducible fragmentation patterns for library matching.
-
Source Temperature: 230 °C.
-
Scan Range: 40-500 m/z.
-
-
Analysis: The total ion chromatogram (TIC) is used to determine the area percent of all detected components. The mass spectrum of each peak is used to identify the impurity by comparing it against a spectral library (e.g., NIST) or by interpreting the fragmentation pattern.
Trustworthiness: The method's selectivity is inherent in the combination of chromatographic separation and mass-based detection. Identification of impurities is confirmed by matching both retention time and mass spectrum. Quantitation of specific impurities should be performed using a calibration curve with a certified reference standard if available.
Visualization: GC-MS Workflow
Caption: Figure 2: GC-MS Impurity Identification Workflow
Technique 3: Quantitative NMR (qNMR) for Absolute Purity
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical method that provides an absolute measure of purity without the need for a reference standard of the analyte itself.[19][20] In qNMR, the integral of a specific, well-resolved signal from the analyte is compared to the integral of a signal from a certified internal standard of known purity and concentration. Because the signal intensity is directly proportional to the number of nuclei, qNMR provides a highly accurate, structure-specific purity value, making it an invaluable orthogonal technique to chromatography.[21]
Experimental Protocol: ¹H qNMR
-
Internal Standard Selection: Choose a high-purity (>99.9%), stable, non-volatile internal standard with simple, sharp signals that do not overlap with any analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a similar amount of the chosen internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.
-
-
NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) is required for adequate signal dispersion and sensitivity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (typically 30-60 seconds) to ensure full magnetization recovery for accurate integration.
-
Number of Scans: Sufficient scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the signals of interest.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard. For this compound, the methylene (-CH₂OH) protons or specific aromatic protons could be suitable.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the internal standard.
Trustworthiness: The accuracy of qNMR is directly tied to the quality of the internal standard and the precision of the weighing process. The method is self-validating as it relies on the fundamental physical principle of NMR. The choice of non-overlapping signals and ensuring complete relaxation are critical for obtaining trustworthy results.[21]
Visualization: qNMR Logic Diagram
Caption: Figure 3: Logic of Quantitative NMR (qNMR) Purity
Technique 4: Differential Scanning Calorimetry (DSC) for Overall Purity
Expertise & Experience: DSC offers a completely different and powerful orthogonal method for assessing the purity of crystalline organic compounds. The technique is based on the thermodynamic principle that impurities lower and broaden the melting point of a pure substance.[22] By precisely measuring the heat flow into a sample as a function of temperature, DSC can be used to calculate the mole percent purity based on the Van't Hoff equation.[23] This method is particularly valuable as it is sensitive to total soluble impurities and is not dependent on their chemical structure or chromatographic behavior.[24]
Experimental Protocol: DSC Purity Analysis
-
DSC System: A calibrated Differential Scanning Calorimeter with high sensitivity and temperature accuracy.[22]
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the crystalline this compound sample into a hermetically sealed aluminum pan. A smaller sample size minimizes thermal gradients.[25]
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Experimental Conditions:
-
Temperature Program: Heat the sample at a slow, constant rate, typically 0.5-2 °C/min, through its melting transition. A slow heating rate is crucial to maintain thermal equilibrium.
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
-
Data Analysis:
-
The instrument's software is used to analyze the melting endotherm.
-
The software applies the Van't Hoff equation to a portion of the melting curve (typically the 10-50% melted fraction) by plotting the sample temperature (Ts) against the reciprocal of the fraction melted (1/F).[25]
-
The analysis yields the mole percent purity, the melting point of the pure substance (To), and the heat of fusion (ΔH).
-
Trustworthiness: The accuracy of the DSC purity method depends on several assumptions: the impurities must be soluble in the molten analyte but insoluble in the solid analyte (forming a eutectic system), and the sample must not decompose during melting.[24] The results should be cross-checked with a visual melting point apparatus to confirm the melting behavior. The method provides the total mole fraction of soluble impurities, offering a valuable aggregate purity value to compare against the impurity-specific data from chromatographic methods.
Visualization: DSC Purity Determination Principle
Caption: Figure 4: Principle of DSC Purity Measurement
Comparative Summary and Data Integration
No single technique can provide a complete picture of a compound's purity. A robust analysis relies on the convergence of evidence from these orthogonal methods. The table below summarizes the comparative strengths and outputs of each technique.
| Parameter | RP-HPLC | GC-MS | ¹H qNMR | DSC |
| Principle | Polarity-based separation | Volatility-based separation & mass | Nuclear spin resonance | Melting point depression |
| Primary Output | Relative purity (Area %), Impurity profile | Identification of volatile impurities | Absolute purity (mass %), Structural info | Absolute purity (mole %) |
| Selectivity | High; dependent on chromatographic resolution | Very High; combination of RT and m/z | Excellent; structure-specific signals | Good; for total soluble impurities |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (µg to mg level) | Low (detects >0.1 mole % impurity) |
| Reference Std | Required for identity/quantitation of impurities | Not required for tentative ID (library) | Internal standard required | Not required |
| Key Advantage | Workhorse for routine QC, stability-indicating | Excellent for structural elucidation of unknowns | "Gold standard" for absolute quantitation | Fast assessment of total crystalline purity |
| Limitation | Co-elution possible; assumes equal response factors | Not suitable for non-volatile/thermal labile compounds | Lower sensitivity; requires pure internal standard | Only for crystalline solids; assumes eutectic system |
Senior Application Scientist's Recommendation
For a comprehensive and defensible purity assessment of this compound, a three-tiered cross-validation strategy is recommended:
-
Primary Purity & Impurity Profile: Utilize a validated, stability-indicating RP-HPLC method as the primary tool for routine quality control. This method should be used to establish the impurity profile, quantify known and unknown impurities, and calculate the purity by area normalization.
-
Orthogonal Confirmation:
-
Confirm the identity of any significant volatile or process-related impurities using GC-MS . This is crucial for understanding the impurity profile and potential manufacturing deviations.
-
Determine the absolute purity using ¹H qNMR . This result should be compared directly with the purity value obtained from HPLC (after correcting for response factors, if necessary). A strong correlation between these two values provides very high confidence in the assessment.
-
-
Aggregate Purity Verification: Use DSC as a final, holistic check. The mole percent purity from DSC should align with the total purity calculated from the chromatographic and spectroscopic methods. Discrepancies may indicate the presence of amorphous impurities or non-eutectic behavior, warranting further investigation.
By integrating the results from these four distinct analytical domains, a scientifically sound, multi-dimensional, and cross-validated purity profile for this compound can be established. This rigorous approach not only ensures the quality of the pharmaceutical intermediate but also provides a robust data package that meets the stringent expectations of global regulatory authorities.
References
- PerkinElmer. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- PharmaGuru. (2025).
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- BenchChem. (2025).
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonis
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC.
- Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?.
- CD Formulation. (n.d.).
- TA Instruments. (n.d.).
- Technology Networks. (2021). Using Nuclear Magnetic Resonance (NMR)
- Mettler Toledo. (n.d.).
- AZoM. (2018).
- PubMed. (2024).
- ChemicalBook. (2019). This compound | China | Manufacturer | Nanjing jinheyou Trading Co., Ltd..
- Pharmawise. (2026). Method Development and Validation in Pharmaceutical Analysis: A Practical Overview.
- National Institutes of Health (NIH). (2019).
- MDPI. (n.d.). Liquid Nuclear Magnetic Resonance (NMR)
- SpringerLink. (n.d.). GC/MS analysis of biologically important aromatic amines.
- ChemicalBook. (2025). This compound.
- Waters. (n.d.).
- IVT Network. (n.d.).
- Alfa Chemistry. (2025).
- YouTube. (2018). NMR for Industrial R&D and QC (Pharmaceutical Analysis).
- National Institutes of Health (NIH). (2023).
- ScienceDirect. (n.d.).
- MedCrave online. (2016).
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- PharmaInfo. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
- Journal of Food and Drug Analysis. (2001). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine.
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. pharmaguru.co [pharmaguru.co]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 6. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 7. medium.com [medium.com]
- 8. youtube.com [youtube.com]
- 9. library.dphen1.com [library.dphen1.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. pharmainfo.in [pharmainfo.in]
- 12. jocpr.com [jocpr.com]
- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 14. starodub.nl [starodub.nl]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Determination of nine aromatic amines in water by cloud point extraction-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. azooptics.com [azooptics.com]
- 20. mdpi.com [mdpi.com]
- 21. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. thermalsupport.com [thermalsupport.com]
- 23. tainstruments.com [tainstruments.com]
- 24. azom.com [azom.com]
- 25. mt.com [mt.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (2-Amino-3-chlorophenyl)methanol
This document provides a detailed protocol for the safe handling and disposal of (2-Amino-3-chlorophenyl)methanol, a crucial intermediate in pharmaceutical research. Adherence to these procedures is essential for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
Immediate Safety Directive: Understanding the Core Risks
This compound is a halogenated aromatic amine. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its chemical structure allows us to infer a significant hazard profile based on related compounds like aminophenols and other chlorinated aromatics.[1][2] The primary risks are associated with its presumed toxicity upon ingestion or inhalation, its potential as a mutagen, and its significant threat to aquatic ecosystems.[3][4]
Therefore, all waste containing this compound must be treated as hazardous chemical waste .[5][6] Under no circumstances should this compound or its containers be disposed of in standard trash or down the sanitary sewer.[4][6] Improper disposal can lead to environmental contamination and may violate federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[5][7]
Hazard Profile and Regulatory Classification
The safe disposal of any chemical begins with a thorough understanding of its risks. The hazard profile for this compound is extrapolated from its functional groups and data on analogous structures.
-
Toxicity: Like other aminophenols, it is presumed to be harmful if swallowed or inhaled.[3] Aromatic amines can also be absorbed through the skin.
-
Genetic Defects: Related aminophenols are suspected of causing genetic defects (mutagenicity).[3][4] This necessitates stringent handling to prevent exposure.
-
Environmental Hazard: As a chlorinated aromatic compound, it is expected to be persistent and very toxic to aquatic life with long-lasting effects.[2][4] Release into the environment must be strictly avoided.[8]
-
Reactivity: The compound may be incompatible with strong acids, strong bases, and oxidizing agents.[3][9] Waste must be segregated to prevent dangerous reactions.[10]
Based on these characteristics, waste containing this compound likely falls under specific EPA hazardous waste codes.
| Hazard Characteristic | Description | Potential EPA Waste Code | Rationale & Reference |
| Toxicity | Harmful or fatal when ingested or absorbed. | D004–D043 Series | The compound is a toxic organic substance. The specific code would be determined by analytical testing if required. |
| Listed Waste | The compound is a chlorinated aromatic. | F-Listed or K-Listed Waste | Wastes from the manufacturing or use of chlorinated organics are often listed as hazardous waste (e.g., F001, F028).[7][11] |
| Environmental Hazard | Toxic to aquatic life. | N/A (Regulated under Clean Water Act) | The Clean Water Act designates many chlorinated solvents and related compounds as Toxic Pollutants.[5] |
Personal Protective Equipment (PPE) & Handling
Before beginning any disposal procedure, ensure all required engineering controls are functional and appropriate PPE is worn.
-
Engineering Controls: Always handle this compound and its waste within a certified chemical fume hood to prevent inhalation of dust or vapors.[3] An emergency eyewash station and safety shower must be readily accessible.[1][12]
-
Personal Protective Equipment:
| PPE Item | Specification | Justification |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | Protects against dermal absorption. Gloves must be inspected before use and disposed of as contaminated waste after handling.[4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Essential for preventing accidental splashes to the eyes.[4] |
| Lab Coat | Standard laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination.[1] |
| Respiratory | Not typically required when handled in a fume hood. | If there is a risk of aerosol or dust generation outside of a fume hood, a NIOSH-approved respirator is necessary.[13] |
Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is managed safely from the point of generation to its final disposal.
Step 1: Waste Characterization and Segregation
-
Classify: Immediately classify all materials contaminated with this compound (e.g., residual solid, empty containers, contaminated gloves, weighing paper, spill cleanup materials) as hazardous waste .
-
Segregate: This waste stream must be kept separate from all other waste types, including non-hazardous trash, sharps, and other chemical waste streams.[10] Specifically, do not mix with incompatible chemicals like strong acids or bases to prevent violent reactions.[10]
Step 2: Containerization and Labeling
-
Select Container: Choose a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[10] The container must be in good condition with no cracks or signs of deterioration.[10]
-
Label Correctly: The container must be labeled with a formal hazardous waste tag as soon as the first drop of waste is added.[6][14] The label must include:
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[6]
-
A list of all components and their approximate percentages if it is a mixture.[6]
-
The date of waste generation (accumulation start date).[6]
-
Relevant hazard pictograms (e.g., Health Hazard, Exclamation Mark, Environment).[6]
-
The Principal Investigator's name and lab location.[6]
Step 3: On-Site Accumulation and Storage
-
Designate Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10][14] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a tub or tray) to contain any potential leaks.[15]
-
Storage Conditions: Keep the SAA clean and organized. Store away from heat sources or direct sunlight.[3] Ensure containers are kept closed at all times except when adding waste.
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full, or if it has been in storage for an extended period (typically not to exceed one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[10]
-
Professional Disposal: The EHS office will coordinate with a licensed hazardous waste contractor for proper transport and disposal.[15][16] Final disposal will likely be through high-temperature incineration or another approved method for chlorinated aromatic waste.[2][14] Never attempt to dispose of this chemical yourself.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Sources
- 1. nj.gov [nj.gov]
- 2. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. biochemopharma.fr [biochemopharma.fr]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. epa.gov [epa.gov]
- 8. astechireland.ie [astechireland.ie]
- 9. capitalresin.com [capitalresin.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. 40 CFR § 302.4 - Hazardous substances and reportable quantities. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 12. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 13. oxychem.com [oxychem.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. epa.gov [epa.gov]
Definitive Guide to Personal Protective Equipment for Handling (2-Amino-3-chlorophenyl)methanol
This guide provides a comprehensive operational plan for the safe handling of (2-Amino-3-chlorophenyl)methanol (CAS No. 61487-25-0). As drug development professionals, our commitment to safety is paramount, extending beyond mere compliance to a deep, mechanistic understanding of the risks involved. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that every action is part of a self-validating safety system.
The subject compound, this compound, is a trifunctional molecule: an aromatic amine, a chlorinated aromatic, and a primary alcohol. This unique combination necessitates a multi-faceted approach to personal protective equipment (PPE), as standard protocols for a single functional group may not provide adequate protection. The primary hazards stem from its potential for skin irritation, serious eye irritation, and respiratory irritation, with a significant risk of absorption through the skin.[1][2][3] The physical form, typically a solid powder, also presents an inhalation hazard if it becomes airborne.[1][4]
Hazard Causality: A Multi-Functional Risk Profile
Understanding why a substance is hazardous is the foundation of effective protection. The risks associated with this compound are not monolithic but are a composite of its constituent chemical motifs.
-
Aromatic Amine Moiety: Aromatic amines as a class are known for their potential to be readily absorbed through the skin, leading to systemic toxicity.[5] The National Institute for Occupational Safety and Health (NIOSH) highlights skin absorption as a primary exposure route for compounds like aniline, a related aromatic amine.[6] This dictates a stringent approach to hand and body protection.
-
Chlorinated Phenyl Group: The presence of a chlorine atom on the benzene ring can enhance the molecule's persistence and alter its toxicological profile. Chlorinated organic compounds are often treated with a high degree of caution due to their potential for long-term health and environmental effects.[7]
-
Alcohol Functionality: The methanol group can influence the compound's solubility and its ability to penetrate certain types of protective materials, including some gloves.
This multi-functional nature means that a single-material glove, for instance, may be resistant to one part of the molecule but permeable to another. Therefore, our PPE selection must account for this complex chemical reactivity.
Core Protective Measures: A Systems-Based Approach
All handling of this compound, particularly in its powdered form, must be conducted within a certified chemical fume hood to control airborne particulates and potential vapors.[8][9] The following PPE is mandatory and should be selected based on the specific task and associated risk level.
Hand Protection: A Critical Barrier
Standard disposable nitrile gloves offer poor resistance to aromatic amines, halogenated hydrocarbons, and some alcohols, making them insufficient for primary protection against this compound.[10][11] An immediate breakthrough is possible upon contact. Therefore, a more robust hand protection strategy is essential.
Recommendation: Double-Gloving
A double-gloving protocol provides superior protection by layering materials with different resistance properties and creating a secondary barrier in case of a breach in the outer layer.
-
Inner Glove: A standard-thickness (e.g., 4-5 mil) nitrile glove. This layer provides dexterity and secondary protection during the doffing process.
-
Outer Glove: A thicker, more chemically resistant glove. The choice of the outer glove depends on the nature of the task.
| Task Scenario | Recommended Outer Glove | Rationale |
| Short-Duration Tasks (e.g., weighing, transfers in a fume hood) | Heavy-duty Nitrile (≥8 mil) or Neoprene | Provides enhanced splash protection against the compound. Nitrile and neoprene offer good resistance to alcohols and organic acids.[12] However, any splash requires immediate removal and replacement. |
| Extended Handling / Immersion Potential (e.g., large-scale reactions, equipment cleaning) | Butyl Rubber or Viton™ Gloves | Butyl rubber offers excellent resistance to a wide array of chemicals including alcohols, aldehydes, ketones, and amines.[12][13] Viton™ provides superior protection against aromatic and chlorinated hydrocarbons. |
Crucial Note: No glove material is impervious forever. Always inspect gloves for tears or degradation before use and change them immediately upon known or suspected contact with the chemical.
Eye and Face Protection
-
Minimum Requirement: Indirectly vented, chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[9]
-
Best Practice: For tasks with a higher risk of splashing (e.g., handling solutions, large-scale transfers), a full-face shield must be worn over the chemical splash goggles to protect the entire face.[14][15]
Body Protection
-
Standard Use: A flame-resistant, chemically resistant lab coat should be worn, fully buttoned, with sleeves rolled down.
-
High-Risk Operations: When handling quantities greater than a few grams or during procedures with a significant potential for contamination, disposable chemical-resistant coveralls (e.g., Tychem®) are required over normal lab attire.[1][16]
Respiratory Protection
As stated, primary engineering controls (i.e., a chemical fume hood) are the first line of defense. Respiratory protection is required for emergency situations, such as a spill outside of a fume hood.
-
Recommended Respirator: A NIOSH-approved air-purifying respirator (APR), either a half-mask or full-facepiece model, equipped with a combination of Organic Vapor (OV) cartridges and P100 (particulate) filters.[4][9] The P100 filter will protect against airborne powder, while the OV cartridge addresses any potential vapors.
Operational and Disposal Plans
Protocol: PPE Donning and Doffing Sequence
Cross-contamination is most likely to occur during the removal of PPE. Adhering to a strict sequence is critical. The following workflow is designed to minimize this risk.
Caption: PPE Donning and Doffing Workflow.
Spill Response Plan
Pre-planning is essential for effective spill management. Ensure a chemical spill kit equipped for hazardous solids and solvents is readily accessible.
Minor Spill (<5 grams, contained within a fume hood):
-
Alert Colleagues: Inform others in the immediate area.
-
Ensure PPE: Don the appropriate PPE as described above, including respiratory protection if there is any doubt about airborne dust.
-
Containment: Gently cover the spill with a non-combustible, inert absorbent material like sand, earth, or vermiculite.[17][18] DO NOT use paper towels, which can create dust.
-
Collection: Carefully sweep the absorbed material into a designated, sealable hazardous waste container. Use non-sparking tools if a flammable solvent is present.[1]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol, followed by soap and water), placing the used cloth in the hazardous waste container.
-
Disposal: Seal and label the container as "Hazardous Waste: this compound contaminated debris."
Major Spill (>5 grams or any spill outside a fume hood):
-
Evacuate: Immediately evacuate the area. If the substance is volatile or has created a significant amount of dust, activate the fire alarm to evacuate the building.[19][20]
-
Isolate: Close the doors to the affected area to prevent the spread of contaminants.
-
Report: Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately. Provide the chemical name, location, and estimated quantity of the spill.
-
Do Not Attempt to Clean: A major spill requires a trained emergency response team with specialized equipment, including Self-Contained Breathing Apparatus (SCBA).[14]
Waste Disposal Protocol
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
-
Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed container designated for chlorinated hazardous waste.
-
Contaminated PPE: All disposable PPE, including both pairs of gloves, coveralls, absorbent pads, and cleaning materials, must be placed in a sealed, labeled hazardous waste container.[7][20] Do not discard in the regular trash.
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" tag detailing the contents, including "this compound," and the associated hazards (Irritant, Skin Absorption).
By adhering to these scientifically grounded protocols, we can ensure a robust safety environment, protecting ourselves and our colleagues while advancing our critical research.
References
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol.
- Scribd. (n.d.). 4-Aminophenol Safety Data Sheet.
- Unigloves. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- University of California, Riverside, Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
- Safeopedia. (2024). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe.
- J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
- University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
- The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
- TBEP Labs. (2019). Chemical Spill Clean-Up.
- Binghamton University, Environmental Health & Safety. (n.d.). Hazardous Chemical Spill Cleanup.
- AA Blocks. (2025). Safety Data Sheet: 2-(2-Amino-4-chlorophenyl)ethanol.
- Centers for Disease Control and Prevention (CDC). (1994). amines, aromatic 2002 | niosh.
- Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Chlorine.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs).
Sources
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aablocks.com [aablocks.com]
- 4. carlroth.com [carlroth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. restoredcdc.org [restoredcdc.org]
- 7. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 8. scribd.com [scribd.com]
- 9. fishersci.com [fishersci.com]
- 10. gloves.com [gloves.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. safeopedia.com [safeopedia.com]
- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 15. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. jk-sci.com [jk-sci.com]
- 18. ccny.cuny.edu [ccny.cuny.edu]
- 19. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
- 20. Hazardous Chemical Spill Cleanup [binghamton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
